molecular formula C18H37NO2 B15581258 Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z))

Cat. No.: B15581258
M. Wt: 299.5 g/mol
InChI Key: JICKNJHTUZYBRA-UHFFFAOYSA-N
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Description

Sphingosine (d18:1(14Z)) is a useful research compound. Its molecular formula is C18H37NO2 and its molecular weight is 299.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Sphingosine (d18:1(14Z)) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sphingosine (d18:1(14Z)) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

2-aminooctadec-14-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,17-18,20-21H,2-3,6-16,19H2,1H3

InChI Key

JICKNJHTUZYBRA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Atypical Sphingolipid: A Technical Guide to the Biological Role of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids integral to cellular structure and signaling. While the roles of common sphingolipids like sphingosine (B13886) (d18:1(4E)) and its phosphorylated form, sphingosine-1-phosphate (S1P), in regulating cell fate, inflammation, and cancer are well-documented, the functions of atypical isomers remain largely unexplored. This technical guide focuses on Sphingosine (d18:1(14Z)), an atypical sphingolipid characterized by a cis double bond at the 14-15 position. Emerging evidence indicates that this molecule serves as a specific biomarker for certain metabolic disorders, highlighting the critical importance of stereochemistry in determining biological function. This document provides a comprehensive overview of the known biological context of Sphingosine (d18:1(14Z)), discusses the potential implications of its unique structure on signaling pathways, and presents relevant experimental protocols for its study.

Introduction: The Sphingolipid Rheostat and the Emergence of Atypical Isomers

The "sphingolipid rheostat" is a fundamental concept in cell biology, where the balance between pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P), dictates cellular outcomes.[1][2] This delicate equilibrium is maintained by a series of enzymatic conversions, primarily the phosphorylation of sphingosine to S1P by sphingosine kinases (SphK1 and SphK2).[3][4]

Sphingosine (d18:1(4E)) is the most common sphingoid base in mammals, featuring a trans double bond at the C4-C5 position.[5] However, the existence of atypical isomers, such as Sphingosine (d18:1(14Z)), which possesses a cis double bond at the C14-C15 position, underscores the structural diversity within this lipid class.[6] While research on Sphingosine (d18:1(14Z)) is still in its nascent stages, its identification as a biomarker in a specific genetic disorder suggests a unique and important biological role.[7]

The Unique Biological Role of Sphingosine (d18:1(14Z))

A Biomarker for DEGS1-Related Hypomyelinating Leukodystrophy

The most significant known biological role of Sphingosine (d18:1(14Z)) is its association with DEGS1-related hypomyelinating leukodystrophy.[7] This neurodegenerative disorder is caused by mutations in the DEGS1 gene, which encodes the enzyme Δ4-dihydroceramide desaturase. DEGS1 is responsible for introducing the characteristic Δ4E (trans) double bond into dihydroceramide (B1258172) to form ceramide, a crucial step in the de novo sphingolipid synthesis pathway.[7]

In individuals with deficient DEGS1 activity, a bypass reaction occurs, catalyzed by fatty acid desaturase 3 (FADS3). FADS3 introduces a Δ14Z (cis) double bond into the sphingoid backbone, leading to the formation of N-acyl-(Δ14Z)-sphingosine, which upon deacylation, yields Sphingosine (d18:1(14Z)).[7] The presence of this atypical sphingolipid in the plasma of patients with pathogenic DEGS1 variants makes it a highly specific biomarker for this condition.[7]

The Influence of Double Bond Geometry on Sphingolipid Function

The geometry of the double bond in the sphingosine backbone has profound effects on the biophysical properties of sphingolipids and their ability to participate in cellular signaling.

  • Membrane Packing and Hydrogen Bonding: The natural trans double bond in sphingosine (d18:1(4E)) contributes to a more linear and rigid structure, which facilitates tighter packing within cell membranes and the formation of ordered domains like lipid rafts.[8][9] This configuration also allows for the formation of more extensive hydrogen bond networks with neighboring lipids and water molecules.[8] In contrast, a cis double bond introduces a kink in the hydrocarbon chain, which is expected to disrupt this tight packing and reduce intermolecular hydrogen bonding.[2][8] This alteration in membrane fluidity and organization could significantly impact the function of membrane-associated proteins and signaling complexes.

  • Antioxidant Properties: Studies on sphingomyelin (B164518) have shown that substituting the natural trans Δ4-double bond with a cis double bond enhances its ability to inhibit metal ion-promoted oxidation of other lipids.[1][10] This suggests that the cis geometry may confer specific antioxidant properties, although the exact mechanism is not fully understood.

Potential Signaling Pathways and Cellular Processes

While specific signaling pathways directly regulated by Sphingosine (d18:1(14Z)) have not yet been elucidated, its structural similarity to the canonical sphingosine suggests it could potentially interact with the same enzymatic machinery, albeit with different kinetics and affinities.

The Sphingolipid Rheostat Revisited

It is plausible that Sphingosine (d18:1(14Z)) can be phosphorylated by sphingosine kinases to form its corresponding 1-phosphate derivative. However, the efficiency of this conversion and the subsequent signaling activity of Sphingosine (d18:1(14Z))-1-phosphate are unknown. Given the structural differences, it is possible that this atypical sphingolipid could alter the balance of the sphingolipid rheostat, potentially leading to aberrant cellular responses.

Diagram: Generalized Sphingolipid Metabolism and the "Sphingolipid Rheostat"

Experimental_Workflow Experimental Workflow for Sphingolipid Analysis from Plasma Plasma_Sample Plasma Sample Internal_Standard Spike with Internal Standard Plasma_Sample->Internal_Standard Extraction Lipid Extraction (e.g., MTBE method) Internal_Standard->Extraction Phase_Separation Phase Separation (Centrifugation) Extraction->Phase_Separation Collect_Organic_Phase Collect Organic Phase Phase_Separation->Collect_Organic_Phase Dry_and_Reconstitute Dry and Reconstitute Collect_Organic_Phase->Dry_and_Reconstitute LC_MSMS LC-MS/MS Analysis Dry_and_Reconstitute->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

References

An In-depth Technical Guide to the Core Biosynthesis Pathway of Sphingosine (d18:1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the de novo biosynthesis of sphingosine (B13886), a fundamental building block of complex sphingolipids. Sphingolipids are not just structural components of cellular membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of sphingolipid metabolism is implicated in numerous diseases, making the enzymes in these pathways attractive targets for therapeutic intervention.[3]

This document focuses on the core synthesis pathway leading to the canonical sphingosine (d18:1) backbone. While the user specified Sphingosine (d18:1(14Z)), extensive literature searches did not yield a specific, well-documented biosynthetic pathway for this particular isomer with a cis double bond at the 14th position. Therefore, this guide details the universally recognized de novo pathway, which serves as the foundational process for the synthesis of most sphingoid bases. Further research into specific desaturases would be necessary to elucidate the formation of the (14Z) isomer.

The De Novo Sphingolipid Biosynthetic Pathway

The de novo synthesis of sphingolipids is the primary route for producing the ceramide backbone from non-sphingolipid precursors, commencing in the endoplasmic reticulum (ER).[3][4]

The initial and rate-limiting step is the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT) .[3][5][6][7] This produces 3-ketodihydrosphingosine.[3] Subsequently, 3-ketodihydrosphingosine reductase (KDSR) reduces 3-ketodihydrosphingosine to dihydrosphingosine (also known as sphinganine).[3][8][9]

The next crucial step is the N-acylation of dihydrosphingosine by one of six (dihydro)ceramide synthases (CerS) . Each CerS exhibits specificity for different fatty acyl-CoA chain lengths, leading to the formation of various dihydroceramide (B1258172) species.[3][8] Finally, dihydroceramide desaturase (DEGS) introduces a characteristic trans double bond at the C4-5 position of the sphingoid base backbone of dihydroceramide to yield ceramide.[3][8][9] Ceramide then serves as a central hub for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and a wide array of glycosphingolipids.[3]

Free sphingosine is primarily generated from the breakdown of ceramide by enzymes called ceramidase in what is known as the salvage pathway.[2][8] The resulting sphingosine can be re-acylated by CerS to form ceramide or phosphorylated by sphingosine kinases (SphK1/2) to produce the potent signaling molecule sphingosine-1-phosphate (S1P).[2][10]

Core Pathway Visualization

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_salvage Salvage Pathway / Signaling L_Serine L-Serine Three_Ketodihydrosphingosine 3-Ketodihydrosphingosine L_Serine->Three_Ketodihydrosphingosine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Three_Ketodihydrosphingosine Dihydrosphingosine Dihydrosphingosine (Sphinganine) Three_Ketodihydrosphingosine->Dihydrosphingosine KDSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Ceramide_out Ceramide Ceramide->Ceramide_out Transport Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Dihydroceramide Sphingosine Sphingosine Ceramide_out->Sphingosine Ceramidase Complex_Sphingolipids Complex Sphingolipids Ceramide_out->Complex_Sphingolipids Synthases Sphingosine->Ceramide_out CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine SPPase

Caption: De novo sphingolipid biosynthesis pathway in the ER and subsequent metabolism.

Quantitative Data

The cellular concentrations of sphingolipids are tightly regulated and can vary significantly between different cell types and physiological conditions. The following table summarizes some reported cellular and plasma sphingolipid levels.

SphingolipidCell/Tissue TypeConcentrationReference
SphingosineMouse Hippocampus (WT)~1 pmol/mg tissue[11]
SphingosineMouse Liver (WT)~0.5 pmol/mg tissue[11]
Sphingosine-1-PhosphateMouse Hippocampus (WT)~3.5 pmol/mg tissue[11]
Sphingosine-1-PhosphateMouse Liver (WT)~1 pmol/mg tissue[11]
d18:1 S1PHuman Plasma~10 nM (bioactive)[12]
d16:1 S1PHuman PlasmaLow nanomolar range[12]
d20:1 S1PHuman PlasmaLow nanomolar range[12]

Key Experimental Protocols

A variety of experimental techniques are employed to study the sphingolipid biosynthetic pathway, from measuring the activity of specific enzymes to quantifying the levels of different sphingolipid species.[3]

Serine Palmitoyltransferase (SPT) Activity Assay

SPT activity is commonly measured by monitoring the incorporation of radiolabeled L-serine into 3-ketodihydrosphingosine.[3]

Protocol Outline (using radiolabeled L-serine):

  • Preparation of Cell Lysate: Harvest cells and prepare a total cell lysate or microsomal fraction.[3]

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, palmitoyl-CoA, and radiolabeled L-[3H]serine.

  • Incubation: Incubate the reaction at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable organic solvent system (e.g., chloroform/methanol).

  • Quantification: Quantify the radioactivity in the lipid phase using liquid scintillation counting.[3]

Ceramide Synthase (CerS) Activity Assay

Protocol Outline (using NBD-labeled sphinganine):

  • Reaction Setup: Prepare a reaction mixture containing cell lysate or microsomes, a specific fatty acyl-CoA (e.g., C16:0-CoA), and a fluorescently labeled sphingoid base (e.g., NBD-sphinganine).[3]

  • Incubation: Incubate the reaction at 37°C.[3]

  • Lipid Extraction: Extract the lipids.

  • Analysis: Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the fluorescently labeled dihydroceramide product.

Sphingolipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of a wide range of sphingolipid species.[13][14][15]

General Workflow:

  • Sample Preparation: Homogenize cells or tissues.

  • Lipid Extraction: Perform lipid extraction using a method like the Bligh-Dyer or Folch extraction, often including internal standards for quantification.[14][16]

  • LC Separation: Separate the different lipid species using reverse-phase or normal-phase liquid chromatography.[15]

  • MS/MS Detection: Detect and quantify the individual sphingolipid species using a mass spectrometer operating in a specific mode, such as multiple reaction monitoring (MRM).[14]

LC_MS_Workflow Start Cell/Tissue Sample Homogenization Homogenization Start->Homogenization Lipid_Extraction Lipid Extraction (+ Internal Standards) Homogenization->Lipid_Extraction LC_Separation LC Separation Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection & Quantification LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis End Sphingolipid Profile Data_Analysis->End

Caption: General workflow for sphingolipid analysis by LC-MS/MS.

Signaling Pathways

Sphingolipids, particularly ceramide, sphingosine, and sphingosine-1-phosphate (S1P), are potent signaling molecules that regulate a variety of cellular processes. The balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P is often referred to as the "sphingolipid rheostat" and is critical for determining cell fate.[2][10][17]

  • Ceramide: Generally promotes apoptosis and cell cycle arrest.[1][6]

  • Sphingosine: Can also induce apoptosis and inhibits protein kinase C.[2][7]

  • Sphingosine-1-Phosphate (S1P): Acts as a survival factor, promoting cell proliferation and migration.[1][6][10] S1P can act intracellularly or be secreted to activate a family of G protein-coupled receptors (S1PRs) on the cell surface, initiating downstream signaling cascades.[8][18]

Sphingolipid_Rheostat cluster_outcomes Cell Fate Ceramide Ceramide / Sphingosine S1P Sphingosine-1-Phosphate (S1P) Ceramide->S1P Interconversion (Ceramidase, SphK) Apoptosis Apoptosis / Growth Arrest Ceramide->Apoptosis promotes Survival Proliferation / Survival S1P->Survival promotes

Caption: The Sphingolipid Rheostat: balancing cell fate.

References

The Geometric Imperative: Why Sphingosine's Double Bond is Trans and the Instructive Tale of its Synthetic Cis Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

Abstract

This technical guide addresses a common point of inquiry regarding the stereochemistry of sphingosine (B13886), the foundational backbone of sphingolipids. Contrary to the premise of a natural discovery, the C4-C5 double bond in all naturally occurring mammalian sphingolipids is exclusively in the trans (E) configuration. This geometry is not arbitrary; it is a critical determinant of membrane architecture and cellular signaling. This document clarifies the established biosynthesis of trans-sphingosine and explores the vital biochemical and biophysical insights that have been gleaned from comparative studies using synthetically produced cis (Z) isomers. We provide a detailed examination of the experimental protocols and quantitative data that underscore the functional importance of this specific geometric arrangement.

Introduction: Correcting the Record on Sphingosine Stereochemistry

A comprehensive review of biochemical literature confirms that there has been no discovery of a naturally occurring cis-double bond in the canonical sphingosine (4-sphingenine) backbone in mammals. The defining feature of this essential lipid is a C4-C5 unsaturated bond in the trans configuration. This geometry is crucial for the proper packing of sphingolipids into cell membranes and for their recognition by metabolic enzymes.

Scientific understanding of the importance of this trans bond has been significantly advanced not by the discovery of a natural cis isomer, but through the chemical synthesis of cis-sphingosine (B1239798) analogs. By comparing the properties of the natural trans form with its synthetic cis counterpart, researchers have elucidated why this specific stereochemistry is conserved and essential for biological function. This guide will detail the established biosynthetic pathway that produces the trans bond and present the key experimental findings from comparative studies involving the synthetic cis isomer.

The Invariable trans Bond: Biosynthesis of Canonical Ceramide

The de novo synthesis of sphingolipids establishes the trans configuration at the level of ceramide, the direct precursor to sphingosine and complex sphingolipids. The key enzymatic step is the desaturation of dihydroceramide (B1258172) (N-acyl-sphinganine).

This reaction is catalyzed by the enzyme Dihydroceramide Desaturase 1 (DEGS1) , an integral membrane protein located in the endoplasmic reticulum.[1][2] DEGS1 introduces a double bond between carbons 4 and 5 of the sphinganine (B43673) backbone, specifically and exclusively forming the trans (or E) isomer.[1][3][4][5][6] This enzymatic step is the final reaction in the de novo synthesis of ceramide and is critical for producing biologically active sphingolipids.[1][2]

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus DHCer Dihydroceramide (N-acyl-sphinganine) DEGS1 Dihydroceramide Desaturase 1 (DEGS1) DHCer->DEGS1 Cer Ceramide (N-acyl-4-sphingenine) ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) Cer->ComplexSL Further Metabolism DEGS1->Cer Introduces trans-4,5 double bond

Figure 1: Enzymatic formation of the trans-double bond in ceramide.

Functional Divergence: Comparative Analysis of trans- vs. cis-Sphingolipids

The functional necessity of the trans-double bond is best demonstrated by comparing the properties of natural sphingolipids with their synthetic cis analogs. These studies reveal significant differences in antioxidant capacity, membrane behavior, and enzyme recognition.

Data Presentation: Quantitative Comparison of Isomer Properties

The following table summarizes key quantitative differences observed between natural trans-sphingomyelin (trans-SM) and its synthetic cis-isomer (cis-SM). The data is primarily derived from studies on the antioxidant properties of these molecules.

PropertyNatural (trans) IsomerSynthetic (cis) IsomerFold Change (cis vs. trans)Reference
Antioxidant Activity
Lag Period in Cu²⁺-mediated PC Oxidation (min)32932.9x Increase[3]
Inhibition of Cholesterol OxidationEffectiveMore Efficient>1x Increase[3][7]
Biophysical Properties
Intermolecular Hydrogen Bonds in BilayerMore NumerousSignificantly FewerDecrease[8][9]
Lipid Packing in BilayerTighterReducedLooser Packing[9]
Average Area per LipidSmallerLargerIncrease[9]
Bilayer ThicknessThickerThinnerDecrease[9]
Enzymatic Recognition
Substrate for Brain CeramidaseYesNoN/A[3]

Table 1: Summary of quantitative and qualitative differences between trans- and cis-sphingomyelin isomers.

Mandatory Visualizations

The distinct stereochemistry of trans and cis isomers fundamentally alters how they are processed by cellular machinery. The specificity of enzymes like ceramidase for the natural trans configuration is a critical control point in sphingolipid metabolism.

Enzyme_Specificity trans_Cer trans-Ceramide (Natural) Ceramidase Brain Ceramidase trans_Cer->Ceramidase cis_Cer cis-Ceramide (Synthetic) cis_Cer->Ceramidase Metabolism Hydrolysis to Sphingosine + Fatty Acid Ceramidase->Metabolism NoReaction Metabolic Block Ceramidase->NoReaction

Figure 2: Geometric specificity of brain ceramidase for sphingolipid isomers.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the comparative analysis of trans and cis sphingolipid isomers.

Synthesis of cis-Sphingosine Analog

The synthesis of cis-sphingosine is not a trivial process and typically involves multi-step organic chemistry. While various routes exist, a common strategy involves the stereoselective reduction of a propargyl alcohol intermediate.

Objective: To synthesize a D-erythro-cis-sphingosine backbone for subsequent conversion to cis-ceramide and cis-sphingomyelin.

Protocol Outline (based on Wittig reaction and stereoselective reduction):

  • Starting Material: A protected L-serine derivative, such as Garner's aldehyde, is a common chiral starting point.

  • Chain Elongation: A Wittig reaction is performed with an appropriate phosphonium (B103445) ylide (e.g., derived from 1-pentadecyne) to introduce the remainder of the carbon chain with a triple bond at the future C4-C5 position. Reaction conditions (e.g., use of non-chelating solvents) are optimized to favor the erythro diastereomer.

  • Purification: The erythro and threo diastereomers are separated by flash chromatography.

  • Stereoselective Reduction: The isolated erythro propargyl alcohol intermediate is subjected to reduction. A Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is used with hydrogen gas to selectively reduce the alkyne to a cis-alkene.

  • Deprotection and Acylation: The protecting groups on the amino and hydroxyl functions are removed. The free amino group is then acylated with a fatty acid (e.g., palmitic acid) to form cis-ceramide.

  • Phosphorylation: The resulting cis-ceramide can be further reacted with phosphocholine (B91661) to yield cis-sphingomyelin.

Assay for Antioxidant Activity: Cu²⁺-Mediated Phosphatidylcholine (PC) Oxidation

This assay measures the ability of an agent (e.g., sphingomyelin (B164518) isomers) to inhibit the metal ion-catalyzed oxidation of lipids. Oxidation is monitored by measuring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC)

  • Egg sphingomyelin (trans-SM), synthetic cis-SM, and dihydro-SM

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 5 mM stock)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quartz cuvettes

  • UV-Vis Spectrophotometer capable of measuring absorbance at 234 nm and maintaining a constant temperature (e.g., 37°C).

Procedure:

  • Liposome (B1194612) Preparation:

    • Prepare a solution of PLPC (e.g., 1 mg/mL) in chloroform.

    • In separate tubes, add the desired amount of PLPC solution. For test samples, add the sphingomyelin isomer (e.g., at a 1:20 molar ratio to PLPC).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

    • Place the tubes under high vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with PBS by vortexing vigorously, creating multilamellar vesicles.

  • Oxidation Reaction:

    • Dilute the liposome suspension in PBS to a final PLPC concentration of 100 µg/mL in a quartz cuvette.

    • Place the cuvette in the spectrophotometer and equilibrate to 37°C.

    • Initiate the oxidation by adding CuSO₄ to a final concentration of 50 µM.

    • Immediately begin monitoring the change in absorbance at 234 nm continuously for a set period (e.g., 2-3 hours).

  • Data Analysis:

    • Plot absorbance at 234 nm versus time.

    • The lag period is determined as the time intercept of the tangent to the curve during the rapid propagation phase. A longer lag period indicates greater antioxidant activity.

Molecular Dynamics (MD) Simulations of Sphingomyelin Bilayers

MD simulations provide atomistic-level insight into how the geometry of the double bond affects membrane structure and dynamics.

Workflow Overview:

  • System Setup:

    • Using a molecular modeling suite (e.g., CHARMM-GUI Membrane Builder), construct a bilayer system. For comparative studies, three systems are typically built: 100% trans-palmitoyl sphingomyelin (PSM), 100% cis-PSM, and a mixed system.

    • Each bilayer is constructed with a set number of lipid molecules per leaflet (e.g., 64 or 128).

    • The bilayer is solvated with a water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na⁺, Cl⁻).

  • Force Field Selection:

    • An appropriate force field for lipids, such as CHARMM36 or GROMOS, is selected.

    • Custom parameters for the cis-isomer may need to be generated if not already available.

  • Simulation Protocol (using GROMACS or NAMD):

    • Energy Minimization: The initial system is subjected to steepest descent energy minimization to remove steric clashes.

    • Equilibration: A multi-step equilibration process is performed. This typically involves a short simulation with position restraints on the lipid heavy atoms, which are gradually released. Equilibration is run first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble to allow the simulation box to reach the correct density.

    • Production Run: Once equilibrated, the production simulation is run for a significant duration (e.g., 200-750 ns) in the NPT ensemble.

  • Analysis:

    • Trajectories are analyzed to calculate key biophysical parameters:

      • Area per lipid: The average xy-area of the simulation box divided by the number of lipids per leaflet.

      • Bilayer thickness: The average distance between the phosphate (B84403) atoms in the two leaflets.

      • Order parameters (Scd): Calculated for the acyl chain carbons to determine the degree of chain ordering.

      • Hydrogen bond analysis: The number and lifetime of intermolecular hydrogen bonds between lipid headgroups are quantified.

MD_Workflow Setup System Setup (Build Bilayer, Solvate, Ionize) Minimize Energy Minimization Setup->Minimize Equilibrate System Equilibration (NVT, then NPT) Minimize->Equilibrate Production Production MD Run (Long Timescale) Equilibrate->Production Analysis Trajectory Analysis (Area, Thickness, H-bonds, etc.) Production->Analysis

Figure 3: General workflow for molecular dynamics simulations of lipid bilayers.

Conclusion

The geometric configuration of the C4-C5 double bond in sphingosine is a critical, non-negotiable feature of mammalian sphingolipid biology, fixed in the trans orientation by the specific action of the enzyme DEGS1. The notion of a naturally occurring cis-sphingosine is not supported by current evidence. However, the synthesis of cis-sphingosine analogs has proven to be an invaluable tool. Comparative studies have definitively shown that the natural trans geometry is essential for maintaining the structural integrity of membranes through optimal molecular packing and hydrogen bonding. Furthermore, it is a key determinant for enzymatic recognition, ensuring fidelity in the complex metabolic and signaling pathways of sphingolipids. The altered, and in some cases enhanced, properties of the synthetic cis isomer, such as its increased antioxidant potential in specific chemical environments, underscore the subtle yet profound impact of stereochemistry on molecular function.

References

Endogenous Presence of Sphingosine (d18:1(14Z)) in Tissues: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids integral to cell membrane structure and signaling. While the roles of canonical sphingoid bases like sphingosine (B13886) (d18:1(4E)) are well-documented, a growing body of evidence highlights the presence and potential significance of atypical isomers. This technical guide focuses on the endogenous presence of a specific atypical sphingoid base, Sphingosine (d18:1(14Z)), also known as sphinga-4,14-diene. We consolidate the current understanding of its detection, quantification, biosynthesis, and potential physiological roles in mammalian tissues. This document provides researchers and drug development professionals with a comprehensive overview, including detailed experimental protocols and conceptual diagrams to facilitate further investigation into this unique lipid molecule.

Introduction to Atypical Sphingolipids

Sphingolipids are defined by their sphingoid base backbone, most commonly an 18-carbon amino alcohol. The canonical and most abundant sphingoid base in mammals is sphingosine, which possesses a characteristic trans double bond at the 4-5 position of the hydrocarbon chain. However, advancements in lipidomics have revealed a diversity of "atypical" sphingolipids that vary in chain length, hydroxylation, and the position and stereochemistry of double bonds.

Sphingosine (d18:1(14Z)) is one such atypical isomer, distinguished by a cis double bond at the 14-15 position. This structural variation introduces a significant kink in the hydrocarbon tail, which is hypothesized to alter its biophysical properties and biological functions compared to the linear nature of the canonical sphingosine.

Endogenous Presence and Quantification of Sphingosine (d18:1(14Z))

Recent studies have confirmed the endogenous presence of Sphingosine (d18:1(14Z)) across a wide range of mammalian tissues. Quantitative analysis, primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), has begun to shed light on its relative abundance.

A key study by Jojima et al. (2020) established a specific and quantitative method for the measurement of sphinga-4,14-diene and found it to be particularly abundant in the kidney, where its levels were approximately two-thirds that of the canonical sphingosine[1]. This suggests a potentially significant physiological role in this organ. The study also detected its presence in other tissues, indicating a widespread distribution.[1]

Table 1: Quantitative Data on Endogenous Sphingolipid Levels

SphingolipidTissueMethodReported Concentration/RatioReference
Sphinga-4,14-diene (d18:2)Mouse KidneyLC-MS/MS~2/3 the amount of sphingosine (d18:1)Jojima et al., 2020[1]
Sphingadiene (d18:2) containing lipidsMouse HippocampusLC-MS/MSMarked accumulation in SphK2 knockout miceA Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids
Sphingadiene (d18:2) containing lipidsMouse LiverLC-MS/MSPresent and quantifiableA Novel Function of Sphingosine Kinase 2 in the Metabolism of Sphinga-4,14-Diene Lipids

Note: This table will be expanded as more quantitative data becomes available in the literature.

Experimental Protocols for the Analysis of Sphingosine (d18:1(14Z))

The accurate detection and quantification of Sphingosine (d18:1(14Z)) from complex biological matrices require robust analytical methods. LC-MS/MS is the technique of choice due to its high sensitivity and specificity. The following protocol is a generalized workflow adaptable for the analysis of atypical sphingolipids.

Lipid Extraction from Tissues

A modified Bligh-Dyer extraction is a common and effective method for extracting sphingolipids from tissue homogenates.

  • Homogenization: Homogenize 10-20 mg of tissue in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Solvent Addition: To the homogenate, add a mixture of chloroform (B151607):methanol (B129727):water (2:1:0.8, v/v/v).

  • Internal Standard Spiking: Add an appropriate internal standard. For sphingosine analysis, a C17-sphingosine analog is often used. The availability of a specific d18:1(14Z) stable isotope-labeled internal standard would be ideal for the most accurate quantification.

  • Vortexing and Incubation: Vortex the mixture thoroughly and incubate on ice for 15-30 minutes.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen. Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or the initial mobile phase composition).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Separation of Sphingosine (d18:1(14Z)) from its isomers is critical for accurate quantification. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed.

  • Reversed-Phase (RP) LC: This method separates lipids based on their hydrophobicity. A C18 column is commonly used. The cis double bond in Sphingosine (d18:1(14Z)) may lead to a slightly different retention time compared to the trans isomer, allowing for chromatographic separation.

  • HILIC: This technique separates compounds based on their polarity. It can be advantageous for separating different classes of sphingolipids.

Table 2: Example LC-MS/MS Parameters

ParameterSetting
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid
Gradient A suitable gradient from higher aqueous to higher organic content
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M+H]⁺ for Sphingosine (d18:1(14Z))
Product Ion (m/z) Characteristic fragment ions for the sphingoid backbone (e.g., m/z 264.3 for d18:1 sphingosine)

Note: Optimization of chromatographic conditions and MS/MS parameters is essential for achieving the desired separation and sensitivity.

Biosynthesis and Metabolism

The biosynthesis of Sphingosine (d18:1(14Z)) has been elucidated and involves the desaturation of a pre-existing sphingolipid.

  • Precursor: The direct precursor for the formation of the sphinga-4,14-diene backbone is a ceramide containing the canonical sphingosine (d18:1(4E)).

  • Key Enzyme: The enzyme fatty acid desaturase 3 (FADS3) has been identified as the ceramide desaturase responsible for introducing the cis double bond at the 14-15 position of the sphingosine backbone within a ceramide molecule.[1]

  • Metabolism: Once formed, ceramides (B1148491) containing sphinga-4,14-diene can be metabolized by ceramidases to release the free Sphingosine (d18:1(14Z)). This free sphingoid base can then be phosphorylated by sphingosine kinases to form sphinga-4,14-diene-1-phosphate.[1] Interestingly, it has been suggested that sphinga-4,14-diene is less susceptible to degradation by the cleavage reaction that breaks down canonical sphingosine.[1]

Sphingosine_14Z_Biosynthesis Cer_d18_1 Ceramide (d18:1(4E)) Cer_d18_2 Ceramide (d18:1(14Z)) Cer_d18_1->Cer_d18_2 Sph_14Z Sphingosine (d18:1(14Z)) Cer_d18_2->Sph_14Z Ceramidase S14Z_P Sphinga-4,14-diene-1-P Sph_14Z->S14Z_P

Biosynthesis of Sphingosine (d18:1(14Z)).

Potential Signaling and Biological Roles

The unique bent structure of Sphingosine (d18:1(14Z)) suggests that it may have distinct biological functions compared to its linear counterpart.

  • Membrane Properties: The cis double bond is expected to disrupt the packing of lipids in membranes. It has been shown that sphingolipids containing sphinga-4,14-diene are preferentially localized outside of lipid microdomains (rafts).[1] This suggests a role in modulating membrane fluidity and the organization of signaling platforms.

  • Signaling Pathways: As a precursor to sphinga-4,14-diene-1-phosphate, Sphingosine (d18:1(14Z)) can contribute to the pool of bioactive sphingolipid phosphates. While the specific signaling properties of sphinga-4,14-diene-1-phosphate are not yet fully characterized, it is plausible that it interacts with the family of S1P receptors, potentially with different affinities or leading to biased signaling compared to the canonical S1P. The accumulation of sphingadiene-containing lipids in the brains of mice lacking sphingosine kinase 2 (SphK2) points to a role for this kinase in the metabolism of this class of lipids and suggests potential neurological implications.

Potential_Signaling_Pathway Sph_14Z Sphingosine (d18:1(14Z)) Membrane Cell Membrane Sph_14Z->Membrane S14Z_P Sphinga-4,14-diene-1-P S1PRs S1P Receptors (S1PR1-5) S14Z_P->S1PRs Extracellular Signaling Membrane->S14Z_P Sphingosine Kinase Downstream Downstream Signaling (e.g., cell migration, proliferation) S1PRs->Downstream

Potential signaling of Sphingosine (d18:1(14Z)).

Future Directions and Conclusion

The study of atypical sphingolipids like Sphingosine (d18:1(14Z)) is a rapidly evolving field. While its endogenous presence is now established, further research is needed to:

  • Generate comprehensive quantitative data across a wider range of tissues and in different physiological and pathological states.

  • Develop specific reagents, such as antibodies and stable isotope-labeled internal standards, to improve detection and quantification.

  • Elucidate the specific signaling pathways and downstream cellular effects mediated by Sphingosine (d18:1(14Z)) and its phosphorylated metabolite.

  • Investigate its potential as a biomarker or therapeutic target in diseases where sphingolipid metabolism is dysregulated.

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Extraction LC_MS LC-MS/MS Analysis (RP or HILIC) Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Experimental workflow for Sphingosine (d18:1(14Z)) analysis.

References

An In-depth Technical Guide to the Cellular Signaling Pathways of Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are a class of bioactive lipids integral to cellular membrane structure and pivotal in a wide array of signal transduction pathways that govern cell fate. At the heart of sphingolipid metabolism lies sphingosine (B13886), a long-chain amino alcohol that, along with its metabolites, orchestrates cellular processes ranging from proliferation and survival to apoptosis and inflammation. While the signaling cascades of the canonical sphingosine isomer, (2S,3R,4E)-2-amino-4-octadecene-1,3-diol (d18:1(4E)), are extensively studied, the roles of atypical isomers such as Sphingosine (d18:1(14Z)) are an emerging area of research. This technical guide provides a comprehensive overview of the core signaling pathways involving sphingosine, establishes a foundational understanding based on the canonical isomer, and explores the potential implications of structural variations, such as that in the (14Z) isomer. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed pathway diagrams, quantitative data, and experimental protocols.

Introduction: The Sphingolipid Rheostat and the Central Role of Sphingosine

Cellular fate is often determined by a delicate balance of pro-survival and pro-death signals. The "sphingolipid rheostat" is a critical concept in this paradigm, postulating that the intracellular balance between ceramide and sphingosine (pro-apoptotic) and sphingosine-1-phosphate (S1P) (pro-survival) dictates whether a cell proliferates or undergoes programmed cell death.[1][2] Sphingosine sits (B43327) at a crucial metabolic crossroads, derived from the hydrolysis of ceramide by ceramidases, and serving as the precursor for the potent signaling molecule S1P through the action of sphingosine kinases (SphKs).[3][4]

Sphingosine itself is a bioactive molecule, most notably recognized as an inhibitor of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways.[5][6] However, much of its signaling influence is mediated through its conversion to S1P. This phosphorylation event is a critical regulatory node, as it not only reduces the concentration of the pro-apoptotic sphingosine but also generates the pro-survival S1P.[2][7]

Sphingosine (d18:1(14Z)) : A Point of Distinction The canonical and most studied form of sphingosine possesses a trans double bond at the C4-C5 position. The subject of this guide, Sphingosine (d18:1(14Z)), is an atypical isomer featuring a cis double bond at the C14-C15 position. While specific signaling pathways for this isomer are not yet well-defined in the literature, its structural difference is significant. The geometry of the double bond profoundly impacts the biophysical properties of lipids, including their conformation, ability to form hydrogen bonds, and packing within the lipid bilayer.[8][9] A cis double bond introduces a kink in the hydrocarbon chain, which can disrupt the highly ordered membrane domains that are crucial for the assembly of signaling platforms.[8] This guide will first detail the known pathways of canonical sphingosine and then discuss the potential functional alterations arising from the unique structure of the (14Z) isomer.

Core Signaling Pathways

Sphingolipid Metabolism: The Hub of Bioactive Mediators

Sphingosine is generated and consumed through a series of enzymatic steps that constitute the sphingolipid metabolic pathway. This network is crucial for maintaining cellular homeostasis and generating signaling molecules. The primary pathways include the de novo synthesis of ceramides, the breakdown of complex sphingolipids (the salvage pathway), and the phosphorylation of sphingosine to S1P.

Sphingolipid_Metabolism Sphingolipid Metabolic Pathways Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide De Novo Synthesis (SPT, CerS) Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase ComplexSL Complex Sphingolipids (e.g., Sphingomyelin) ComplexSL->Ceramide Hydrolysis (e.g., SMase) Sphingosine->Ceramide Salvage Pathway (CerS) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase (SPP1/2) Degradation Degradation Products (Phosphoethanolamine + Hexadecenal) S1P->Degradation S1P Lyase invis1 invis2

Caption: Core pathways of sphingolipid metabolism.

Sphingosine as a Direct Modulator: Inhibition of Protein Kinase C (PKC)

One of the earliest recognized signaling functions of sphingosine is its role as a potent endogenous inhibitor of Protein Kinase C (PKC).[5] PKC is a family of serine/threonine kinases that are critical components of numerous signaling cascades, responding to second messengers like diacylglycerol (DAG) and calcium. By inhibiting PKC, sphingosine can antagonize pathways that promote cell proliferation and survival, thereby contributing to its pro-apoptotic character. The inhibitory mechanism is thought to involve sphingosine's competition with the PKC activator DAG.[6]

PKC_Inhibition Sphingosine-Mediated PKC Inhibition GPCR GPCR / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Targets (Proliferation, Survival) PKC->Downstream Phosphorylates Sphingosine Sphingosine Sphingosine->PKC Inhibits

Caption: Logical flow of Sphingosine's inhibition of PKC.

The Sphingosine Kinase / S1P Signaling Axis

The phosphorylation of sphingosine by two isoforms of sphingosine kinase, SphK1 and SphK2, generates S1P, a pleiotropic signaling molecule with dual functions.[2] S1P can act intracellularly on various targets or be exported out of the cell to signal in an autocrine or paracrine fashion by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[10]

2.3.1. Intracellular S1P Signaling Inside the cell, S1P has been shown to have direct targets. For example, S1P generated by nuclear SphK2 can act as an inhibitor of histone deacetylases (HDACs), thereby influencing gene expression.[10] Intracellular S1P is also a critical regulator of calcium homeostasis, mobilizing calcium from intracellular stores, which in turn affects a multitude of cellular processes.[11]

2.3.2. Extracellular S1P Signaling via S1P Receptors Once exported from the cell (a process involving transporters like those from the ABC family), S1P binds to its receptors on the cell surface.[12] The differential expression of S1P₁₋₅ receptors on various cell types and their coupling to different G proteins (Gᵢ, Gᵩ, G₁₂) leads to a wide range of cellular responses.[10] These include:

  • Cell Survival and Proliferation: Primarily through S1P₁ engaging the PI3K/Akt and Ras/ERK pathways.

  • Cell Migration and Cytoskeletal Rearrangement: Mediated by S1P₁ and S1P₃ activating Rac and Rho GTPases.

  • Immune Cell Trafficking: S1P gradients are essential for the egress of lymphocytes from lymphoid organs, a process critically dependent on S1P₁.[10]

S1P_Signaling S1P Intracellular and Extracellular Signaling Sphingosine Sphingosine SphK SphK1/2 Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra Phosphorylates HDAC HDACs S1P_intra->HDAC Inhibits Ca Ca²⁺ Mobilization S1P_intra->Ca Induces Exporter ABC Transporter S1P_intra->Exporter S1P_extra Extracellular S1P Exporter->S1P_extra Exports S1PR S1P Receptor (S1P₁₋₅) G_protein G Proteins (Gᵢ, Gᵩ, G₁₂) S1PR->G_protein Activates Downstream Downstream Effectors (PI3K/Akt, Ras/ERK, Rac/Rho) G_protein->Downstream Activates Response Cellular Responses (Survival, Proliferation, Migration) Downstream->Response Leads to S1P_extra->S1PR Binds

Caption: Dual signaling roles of S1P.

Quantitative Data Summary

Precise quantification of sphingolipids is essential for understanding their signaling roles. The tables below summarize typical concentration ranges and key binding data for canonical sphingolipids. Data for Sphingosine (d18:1(14Z)) are not widely available and represent a key area for future investigation.

Table 1: Typical Concentrations of S1P in Human Biological Samples

Biological Matrix S1P Concentration Range Reference(s)
Plasma 100 - 1200 nM [13]
Serum 1400 - 1800 nM [13]
Lymph ~100 nM [13]

Note: S1P concentrations in serum are higher than in plasma due to its release from platelets during coagulation.[13]

Table 2: S1P Receptor Binding Affinities (Kd)

Receptor Kd for S1P (d18:1) Reference(s)
S1P₁ ~8-10 nM [14]
S1P₂ ~1-5 nM [14]
S1P₃ ~1-3 nM [14]
S1P₄ ~20-60 nM [14]
S1P₅ ~2-10 nM [14]

Note: The bioactive concentration of S1P available to receptors in plasma is estimated to be ~10 nM.[14]

Experimental Protocols

Studying sphingolipid signaling requires robust methodologies for lipid extraction, detection, and functional analysis. Below are outlines of key experimental protocols.

Protocol: Sphingolipid Extraction from Cells or Tissues for LC-MS/MS Analysis

This protocol provides a general framework for the extraction of sphingolipids for subsequent quantitative analysis.

Materials:

  • Cell pellet or homogenized tissue

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Internal Standard (IS) solution (e.g., C17-S1P, d7-Sphingosine) in methanol (B129727)

  • Methanol, Chloroform (B151607), HCl (all HPLC grade or higher)

  • Glass tubes with Teflon-lined caps

Procedure:

  • Sample Preparation: Wash cell pellets with ice-cold PBS and centrifuge. For tissues, homogenize in a suitable buffer on ice.

  • Internal Standard Addition: To the sample, add a known amount of the internal standard solution. The IS is crucial for correcting for extraction efficiency and instrument variability.

  • Lipid Extraction (Bligh-Dyer Method, modified):

    • Add 1 mL of methanol and 2 mL of chloroform to the sample.

    • Add 300 µL of 18.5% HCl.

    • Vortex the mixture vigorously for 10-15 minutes.

    • Centrifuge at ~2,000 x g for 5 minutes to separate the phases.

  • Phase Separation:

    • Carefully collect the lower organic (chloroform) phase, which contains the lipids, and transfer it to a new glass tube.

    • To enhance recovery, re-extract the remaining aqueous phase with an additional 2 mL of chloroform, vortex, centrifuge, and pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.

    • Reconstitute the dried lipid film in a small, known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

Lipid_Extraction_Workflow Workflow for Sphingolipid Extraction Start Start: Cell Pellet or Tissue Homogenate Add_IS Add Internal Standard (e.g., C17-S1P) Start->Add_IS Add_Solvents Add Solvents (Methanol, Chloroform, HCl) Add_IS->Add_Solvents Vortex Vortex to Mix Add_Solvents->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Lower (Organic) Phase Centrifuge->Collect_Organic Dry_Down Evaporate Solvent (Nitrogen Stream) Collect_Organic->Dry_Down Reconstitute Reconstitute in Analysis Solvent Dry_Down->Reconstitute End Ready for LC-MS/MS Reconstitute->End

Caption: General workflow for sphingolipid extraction.

Protocol: In Vitro Sphingosine Kinase (SphK) Activity Assay

This assay measures the ability of a cell lysate or purified enzyme to phosphorylate sphingosine.

Materials:

  • Cell lysate or purified SphK1/SphK2

  • Sphingosine substrate (often presented in a solution with BSA)

  • Kinase assay buffer (e.g., containing MgCl₂, DTT, Na₃VO₄)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Lipid extraction solvents (as in 4.1)

  • Thin Layer Chromatography (TLC) plates and chamber

  • Phosphorimager or scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, the enzyme source (lysate), and the sphingosine substrate.

  • Initiate Reaction: Start the reaction by adding [γ-³²P]ATP. Incubate at 37°C for a specified time (e.g., 15-30 minutes). The reaction volume is typically small (20-50 µL).

  • Stop Reaction & Extract Lipids: Terminate the reaction by adding acidic chloroform/methanol to extract the lipids, as described in the extraction protocol. This also separates the radiolabeled lipid product (S1P) from the unreacted radiolabeled ATP, which remains in the aqueous phase.

  • Separation and Detection:

    • Spot the extracted lipid phase onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., chloroform/acetone/methanol/acetic acid/water) to separate S1P from sphingosine and other lipids.

    • Dry the plate and expose it to a phosphor screen or perform autoradiography.

  • Quantification: Quantify the radiolabeled S1P spot using a phosphorimager or by scraping the spot and measuring radioactivity with a scintillation counter.

Future Directions: The Enigma of Sphingosine (d18:1(14Z))

The distinct structural properties of Sphingosine (d18:1(14Z)) compared to its canonical (4E) isomer suggest potentially unique biological functions that warrant investigation.

  • Enzymatic Specificity: A critical unanswered question is whether Sphingosine (d18:1(14Z)) is a substrate for key enzymes like SphK1/2 and ceramidases. The kink introduced by the cis bond, located far from the sites of enzymatic action (the C1 hydroxyl and C2 amine groups), may or may not affect substrate binding and turnover rates. Kinetic studies comparing the two isomers are needed.

  • PKC Inhibition: The inhibitory effect of sphingosine on PKC is well-established. It would be valuable to determine if the (14Z) isomer retains this activity. The altered shape could affect its ability to compete with DAG in the regulatory domain of PKC.

  • Membrane Dynamics and Raft Formation: The canonical trans bond of sphingosine contributes to a more linear structure, facilitating tight packing in lipid rafts—membrane microdomains that are critical for organizing signaling complexes.[15] The cis bond in the (14Z) isomer would likely disrupt this packing, potentially altering the formation of rafts and the localization of signaling proteins.[8] This could be a primary mechanism by which it exerts a distinct biological effect.

Further research utilizing synthetic Sphingosine (d18:1(14Z)) in the experimental systems described above will be crucial to unraveling its specific roles in cellular signaling, potentially uncovering novel therapeutic targets in the complex web of sphingolipid-mediated regulation.

References

Enzymatic Synthesis of Sphing-14Z-enine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. A defining feature of many sphingolipids is the long-chain base (LCB), and the diversity of these lipids is in part generated by modifications to this backbone, such as the introduction of double bonds. This technical guide provides an in-depth overview of the enzymatic synthesis of a specific sphingolipid, sphing-14Z-enine, a di-unsaturated sphingoid base with a characteristic cis double bond at the 14th position. The discovery of the enzyme responsible for this synthesis has unveiled new avenues for research into the biological significance of this lipid and its potential as a therapeutic target.

The Core of Sphing-14Z-enine Synthesis: The FADS3 Enzyme

The key enzyme responsible for the synthesis of sphing-14Z-enine is Fatty Acid Desaturase 3 (FADS3) .[1][2][3][4][5][6] FADS3 is a Δ14Z sphingoid base desaturase that introduces a cis double bond at the Δ14 position of the LCB of sphingolipids.[1][2][3][4][5][6] This enzyme is localized to the endoplasmic reticulum.[2] The synthesis of sphing-14Z-enine is a critical step in generating diversity within the sphingolipidome.

The primary substrates for FADS3 are sphingosine (B13886) (d18:1) or dihydrosphingosine (d18:0) moieties within ceramides.[6] The enzyme can also act on the free LCBs, although it shows a preference for N-acylated substrates.[6] The product of the reaction on a sphingosine-containing backbone is sphingadienine (B150533) (d18:2), which contains the characteristic 4E and 14Z double bonds.[2][3][5]

FADS3_Reaction sub Sphingosine (d18:1) or Dihydrosphingosine (d18:0) (as free LCB or in Ceramide) prod Sphing-14Z-enine (d18:2) (as free LCB or in Ceramide) sub->prod fads3 FADS3 (Δ14Z-desaturase)

Diagram 1: Enzymatic synthesis of Sphing-14Z-enine by FADS3.

Quantitative Data on Sphing-14Z-enine Synthesis

Quantitative analysis has been crucial in elucidating the role of FADS3 in sphing-14Z-enine synthesis. Studies have shown significant variations in sphingadienine levels based on genetic and physiological factors.

ParameterObservationReference
Gender-based Differences Plasma sphingadienine (d18:2) levels are on average ~30% higher in females compared to males in the CoLaus cohort.[2][3][5]
Genetic Association Variants in the FADS3 gene are significantly associated with the plasma d18:2/d18:1 ratio.[2][3][5]
FADS3 Overexpression Overexpression of mouse and human FADS3 in HEK293 cells leads to a strong increase in d18:2 levels when cells are supplemented with isotope-labeled d18:0.[2]
FADS3 Knockdown Silencing of FADS3 in HeLa cells significantly decreases the formation of (d7)d18:2 from (d7)d18:0.[2]
FADS3 Deficient Mice No d18:2 was detected in the plasma of FADS3-/- mice, while FADS3+/- mice had about 50% of the wild-type levels.[2]

Note: Specific kinetic parameters for FADS3, such as Km and Vmax, and optimal reaction conditions like pH and temperature, are not extensively reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the enzymatic synthesis of sphing-14Z-enine.

Experimental Workflow for FADS3 Characterization

FADS3_Workflow start Hypothesis: FADS3 is a Δ14Z-desaturase gwas Genome-Wide Association Study start->gwas overexpression FADS3 Overexpression in HEK293 cells gwas->overexpression labeling Metabolic Labeling with isotope-labeled precursors overexpression->labeling knockdown FADS3 Knockdown in HeLa cells knockdown->labeling ko_mice Analysis of FADS3 KO mice analysis LC-MS/MS Analysis of Sphingolipids ko_mice->analysis labeling->analysis conclusion Conclusion: FADS3 is the Δ14Z-desaturase analysis->conclusion

Diagram 2: Experimental workflow for characterizing FADS3 function.
FADS3 Enzyme Activity Assay

This protocol is adapted from a method used to demonstrate FADS3 activity in cell lysates.[2]

Materials:

  • HEK293 cells overexpressing FADS3

  • Phosphate-buffered saline (PBS)

  • NAD+

  • Substrate: (d7)d18:1 (deuterium-labeled sphingosine) or d18:1/6:0 ceramide

  • LC-MS grade solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for LC-MS analysis

Procedure:

  • Cell Lysis:

    • Harvest HEK293 cells overexpressing FADS3.

    • Resuspend the cell pellet in ice-cold PBS.

    • Lyse the cells by sonication on ice.

    • Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine 100 µg of cell lysate in 100 µl of PBS.

    • Add NAD+ to a final concentration of 1 mM.

    • Add 500 pmol of the substrate ((d7)d18:1 or d18:1/6:0 ceramide).

    • Incubate the reaction mixture for 5 minutes at 37°C.

  • Lipid Extraction:

    • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., a modified Bligh-Dyer method).

    • Add internal standards for quantification.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic phase containing the lipids.

  • Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS analysis.

    • Analyze the formation of the desaturated product by LC-MS/MS.

Metabolic Labeling with Isotope-Labeled Precursors

This method allows for tracing the conversion of sphingolipid precursors to sphing-14Z-enine within living cells.[2]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium

  • Isotope-labeled precursor: (d7)d18:0 (deuterium-labeled sphinganine)

  • Fumonisin B1 (optional, ceramide synthase inhibitor)

  • Solvents for lipid extraction

Procedure:

  • Cell Culture and Labeling:

    • Culture HEK293 cells expressing the FADS3 construct (and control cells).

    • Supplement the culture medium with the isotope-labeled precursor (e.g., 2 µM (d7)d18:0).

    • (Optional) To investigate whether FADS3 acts on free LCBs, treat a subset of cells with Fumonisin B1 to inhibit ceramide synthesis.

    • Incubate the cells for 48 hours to allow for uptake and metabolism of the precursor.

  • Lipid Extraction and Hydrolysis:

    • Harvest the cells and wash with PBS.

    • Perform a total lipid extraction.

    • Hydrolyze the extracted lipids to release the LCBs.

  • Analysis:

    • Analyze the LCB profile by LC-MS/MS to detect and quantify the formation of (d7)d18:2.

HPLC-MS/MS for Sphing-14Z-enine Quantification

This protocol provides a general framework for the analysis of sphingoid bases by liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatography:

  • Column: A C18 reversed-phase column is commonly used for separating sphingolipids.

  • Mobile Phase: A gradient of two solvents is typically employed. For example:

    • Solvent A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Solvent B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A typical gradient would start with a higher percentage of solvent A and gradually increase the percentage of solvent B to elute the more hydrophobic lipids.

  • Flow Rate: A flow rate of around 0.4 mL/min is common.

Mass Spectrometry:

  • Ionization Mode: ESI in positive ion mode is generally used for the analysis of sphingoid bases.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the specific precursor ion for sphingadienine (d18:2) and its characteristic product ion.

    • The precursor ion for d18:2 is typically [M+H]+.

    • A common product ion corresponds to the sphingoid backbone after the loss of water molecules.

  • Internal Standards: The use of appropriate internal standards (e.g., C17-sphingadienine) is crucial for accurate quantification.

Biological Relevance and Signaling

While the precise signaling pathways involving sphing-14Z-enine are still under investigation, the broader family of sphingolipids are known to be key players in a multitude of cellular processes. Sphingolipid metabolites, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P), act as second messengers in signaling cascades that regulate cell growth, differentiation, apoptosis, and inflammation.[7][8][9][10][11]

The discovery of FADS3's role in producing sphing-14Z-enine opens up new questions about the specific functions of this particular sphingolipid. The observation that sphingadienine levels are higher in females suggests a potential role in gender-specific physiology.[2][3][5] Furthermore, FADS3 has been shown to be involved in the conversion of the cytotoxic 1-deoxysphinganine to a less toxic form, indicating a potential role in cellular detoxification pathways.[2][3][5] HEK293 cells overexpressing FADS3 were found to be more resistant to the toxicity of 1-deoxysphinganine.[2][3][5]

The introduction of a cis double bond at the 14th position of the sphingoid backbone by FADS3 is expected to alter the biophysical properties of the lipid, potentially affecting membrane fluidity and the formation of lipid rafts. This could, in turn, influence the localization and activity of membrane-associated proteins and receptors.

Sphingolipid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor GPCR fads3 FADS3 receptor->fads3 Activation? sphingadienine Sphing-14Z-enine (Sphingadienine) fads3->sphingadienine sphingosine Sphingosine sphingosine->fads3 downstream Downstream Effectors sphingadienine->downstream ? response Cellular Responses (e.g., Proliferation, Apoptosis) downstream->response extracellular Extracellular Signal extracellular->receptor

Diagram 3: Hypothetical signaling context for Sphing-14Z-enine.

Conclusion

The enzymatic synthesis of sphing-14Z-enine is a recently elucidated pathway centered around the activity of the FADS3 desaturase. This technical guide has provided an overview of the current knowledge, including the identity of the key enzyme, quantitative data supporting its function, and detailed experimental protocols for its study. While much has been learned, further research is needed to fully understand the kinetic properties of FADS3, its regulation, and the specific signaling roles of its product, sphing-14Z-enine. The tools and methodologies outlined here provide a solid foundation for researchers and drug development professionals to explore this exciting area of sphingolipid biology.

References

The Role of FADS3 in the Synthesis of Δ14Z-Unsaturated Sphingolipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Fatty Acid Desaturase 3 (FADS3) has been identified as a critical enzyme in sphingolipid metabolism, functioning as a Δ14Z sphingoid base desaturase. For years, the mechanism for introducing a second, cis-double bond at the 14th position of the sphingoid backbone was unknown. This guide elucidates the pivotal role of FADS3 in this process, detailing its enzymatic activity, substrate specificity, and physiological significance. FADS3 primarily catalyzes the conversion of sphingosine (B13886) (d18:1) to sphingadienine (B150533) (d18:2) and is also responsible for the desaturation of the atypical, cytotoxic 1-deoxysphinganine. These functions not only contribute to the vast diversity of the sphingolipidome but also represent a potential detoxification pathway. This paper synthesizes current research, presenting quantitative data, experimental methodologies, and pathway visualizations to provide a comprehensive resource for researchers and drug development professionals.

Introduction to Sphingolipid Metabolism

Sphingolipids are a class of lipids characterized by a sphingoid long-chain base (LCB) backbone. They are integral structural components of cellular membranes and serve as precursors for a multitude of bioactive signaling molecules that regulate fundamental cellular processes. The de novo biosynthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, leading to the formation of sphinganine (B43673) (d18:0).[1][2] Subsequent N-acylation and desaturation by dihydroceramide (B1258172) desaturase 1 (DEGS1) introduce a Δ4E trans-double bond, producing the most common mammalian LCB, sphingosine (d18:1).[3][4]

While sphingosine is a major LCB, the existence of a di-unsaturated LCB, sphingadienine (d18:2), which contains a second double bond at the Δ14Z position, pointed to a missing enzymatic step in the known synthesis pathway.[3][4][5] Recent research has definitively identified Fatty Acid Desaturase 3 (FADS3) as the previously unknown enzyme responsible for this critical modification.[3][6]

FADS3: The Δ14Z Sphingoid Base Desaturase

FADS3 is a member of the fatty acid desaturase family, which also includes FADS1 (Δ5-desaturase) and FADS2 (Δ6-desaturase).[7] It is an endoplasmic reticulum-resident enzyme that contains a characteristic N-terminal cytochrome b₅-like domain and C-terminal histidine motifs essential for its catalytic activity.[3][8]

Enzymatic Reaction and Substrate Specificity

FADS3 introduces a cis (Z) double bond between the 14th and 15th carbons of a sphingoid base backbone.[9][10] This reaction requires cytochrome b5 as an electron carrier and can utilize either NADH or NADPH as an electron donor.[9][11][12]

The primary substrates for FADS3 include:

  • Sphingosine-containing ceramides (B1148491) (N-acylsphing-4-enines): This is considered the preferred substrate, where FADS3 acts on the sphingosine moiety within a ceramide molecule to produce a 4,14-sphingadiene (SPD) ceramide.[9][12][13]

  • Dihydrosphingosine-containing ceramides (N-acylsphinganines): FADS3 can also desaturate sphinganine-based ceramides, though its activity is approximately half of that toward sphingosine-containing ceramides.[11][12][14]

  • Free Sphingosine (d18:1): While some evidence suggests FADS3 can metabolize the free LCB, other studies indicate a strong preference for N-acylated substrates.[3][9][12]

  • 1-deoxysphinganine (m18:0): FADS3 plays a crucial role in the detoxification of this atypical and cytotoxic sphingolipid by converting it to 1-deoxysphingosine (m18:1).[3][5][6]

The catalytic activity of FADS3 can be summarized by the following reactions:

  • An N-acylsphing-4-enine + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ = an N-acyl-sphinga-4E,14Z-dienine + 2 Fe(III)-[cytochrome b5] + 2 H₂O.[9]

  • Sphing-4-enine + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ = sphinga-4E,14Z-dienine + 2 Fe(III)-[cytochrome b5] + 2 H₂O.[9]

  • An N-acylsphinganine + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ = an N-acylsphing-14Z-enine + 2 Fe(III)-[cytochrome b5] + 2 H₂O.[9]

Signaling and Metabolic Pathways

FADS3-Mediated Sphingolipid Biosynthesis

FADS3 introduces a new branch in the sphingolipid synthesis pathway, creating di-unsaturated sphingolipids. This desaturation step can occur either on dihydroceramide or, more commonly, downstream of DEGS1 activity on ceramide.[15] The resulting 4,14-sphingadiene (SPD) ceramides have unique structural properties due to their bent cis-double bond and are found to be preferentially localized outside of lipid microdomains, suggesting a distinct role in modulating membrane fluidity and organization compared to other sphingolipids.[11][13]

FADS3_Pathway cluster_ER Endoplasmic Reticulum Dihydroceramide Dihydroceramide (d18:0-ceramide) Ceramide Ceramide (d18:1(4E)-ceramide) Dihydroceramide->Ceramide DEGS1 (Δ4-desaturase) Unsat_Dihydroceramide 14Z-Unsaturated Dihydroceramide (d18:1(14Z)-ceramide) Dihydroceramide->Unsat_Dihydroceramide FADS3 (Δ14Z-desaturase) (Lower Activity) SPD_Ceramide Sphingadienine Ceramide (d18:2(4E,14Z)-ceramide) Ceramide->SPD_Ceramide FADS3 (Δ14Z-desaturase)

FADS3 introduces a Δ14Z double bond into ceramide precursors.
Detoxification of 1-DeoxySLs

Atypical 1-deoxysphingolipids (1-deoxySLs) are formed when the enzyme serine palmitoyltransferase uses alanine (B10760859) instead of serine.[4] The accumulation of the saturated form, 1-deoxysphinganine (m18:0), is cytotoxic and linked to conditions like hereditary sensory and autonomic neuropathy type 1 (HSAN1).[3] FADS3 desaturates m18:0 to form 1-deoxysphingosine (m18:1(14Z)), which is significantly less toxic.[3][5] This suggests FADS3 plays a protective role by detoxifying these harmful metabolites.[9]

Detoxification_Pathway Substrate 1-Deoxysphinganine (m18:0) Product 1-Deoxysphingosine (m18:1(14Z)) Substrate->Product FADS3 Toxicity_High Cytotoxic Substrate->Toxicity_High Toxicity_Low Reduced Toxicity Product->Toxicity_Low

FADS3-mediated detoxification of 1-deoxysphinganine.

Quantitative Analysis of FADS3 Activity and Expression

Quantitative studies have been instrumental in confirming the function and physiological relevance of FADS3. Genome-wide association studies (GWAS), analysis of knockout mouse models, and expression data have provided key insights.

Table 1: Association of FADS3 with Plasma Sphingolipid Ratios (GWAS Data)

Genetic Locus Associated Ratio Significance (p-value) Cohort

| FADS3 Gene Variants | Plasma d18:2 / d18:1 | -log 7.9[3][4][5] | CoLaus (n=658)[3] |

Table 2: Impact of FADS3 Genotype on Plasma Sphingadienine (d18:2) Levels in Mice

Genotype Plasma d18:2 Level
Wild-Type (FADS3+/+) Normal Levels
Heterozygous (FADS3+/-) ~50% of Wild-Type Levels[3]

| Knockout (FADS3-/-) | Not Detected[3] |

Table 3: Gender-Based Differences in Sphingadienine Levels and FADS3 Expression

Parameter Observation
Plasma Sphingadienine (d18:2) ~30% higher in human females vs. males.[3][5]

| FADS3 mRNA Expression (Adipose Tissue) | 194.6 TPM in females vs. 166.7 TPM in males.[3] |

Key Experimental Methodologies

The function of FADS3 was elucidated through a combination of genetic, cell biology, and analytical chemistry techniques.

Cell Culture and FADS3 Overexpression

HEK293 cells were engineered to stably overexpress mouse or human FADS3.[3] Protein expression was confirmed using Western blotting with specific tags (e.g., Myc-DDK, V5).[3] These cell lines served as the primary in vitro model for functional assays.

Metabolic Labeling with Isotope Tracers

To directly track the enzymatic conversion, FADS3-overexpressing and wild-type cells were incubated for 48 hours with a stable isotope-labeled precursor, (d7)d18:0.[3] Following incubation, lipids were extracted and hydrolyzed to release the LCBs. The profile of labeled LCBs, specifically the appearance of (d7)d18:2, was analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), confirming that FADS3 expression leads to a significant increase in d18:2 synthesis.[3]

In Vivo Analysis using FADS3-Deficient Mice

The development of FADS3 knockout (FADS3-/-) mice provided the definitive in vivo proof of function.[3] Plasma was collected from wild-type, heterozygous, and knockout mice, and the LCB profiles were analyzed by LC-MS. The complete absence of detectable d18:2 in the plasma of FADS3-/- mice confirmed its indispensable role in the synthesis of this LCB.[3]

Cytotoxicity Assay

To validate the detoxification role of FADS3, wild-type and FADS3-overexpressing HEK293 cells were cultured with increasing concentrations of cytotoxic 1-deoxysphinganine (m18:0).[3][4] After 48 hours, cell viability was quantified. The results showed that cells overexpressing FADS3 were significantly more resistant to m18:0-induced toxicity, demonstrating a protective effect.[3][5]

Experimental_Workflow cluster_Genetic Genetic & Population Studies cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Confirmation cluster_Analysis Analysis & Conclusion GWAS Human GWAS Study (CoLaus Cohort) Association Identify FADS3 Locus Association with d18:2/d18:1 Ratio GWAS->Association Overexpression Overexpress FADS3 in HEK293 Cells Association->Overexpression Labeling Metabolic Labeling with (d7)d18:0 Overexpression->Labeling Toxicity Cytotoxicity Assay with m18:0 Overexpression->Toxicity LCMS LC-MS Analysis Labeling->LCMS Viability Quantify Cell Viability Toxicity->Viability KO_Mice Generate FADS3-/- Mice Profiling Plasma LCB Profiling KO_Mice->Profiling Profiling->LCMS Conclusion Confirm FADS3 is the Δ14Z Desaturase LCMS->Conclusion Viability->Conclusion

General workflow for the functional characterization of FADS3.

Implications for Research and Drug Development

The discovery of FADS3's function opens new avenues for research and therapeutic development.

  • Membrane Biology: The synthesis of SPD sphingolipids by FADS3 introduces lipids with unique biophysical properties that may negatively regulate the formation of lipid microdomains, thereby influencing membrane fluidity, protein function, and cellular signaling.[11][13]

  • Therapeutic Target for Neuropathy: Given its role in detoxifying 1-deoxySLs, enhancing FADS3 activity could be a therapeutic strategy for HSAN1 and other diseases associated with 1-deoxySL accumulation.[9]

  • Biomarkers: The plasma d18:2/d18:1 ratio could serve as a direct biomarker for FADS3 activity in human populations.[3]

  • Oncology: FADS3 expression has been linked to poor prognosis in head and neck squamous cell carcinoma (HNSCC), suggesting a potential role in cancer pathology that warrants further investigation.[16]

Conclusion

FADS3 has been conclusively identified as the Δ14Z sphingoid base desaturase, filling a significant gap in our understanding of sphingolipid metabolism. Through its action on both canonical and atypical sphingoid bases, FADS3 enhances the structural diversity of the sphingolipidome and provides a crucial detoxification pathway against cytotoxic 1-deoxysphingolipids. The combined evidence from human genetic studies, cellular metabolic assays, and knockout mouse models solidifies the central role of this enzyme. Further exploration of FADS3 regulation and function will be vital for understanding its impact on cellular physiology and its potential as a therapeutic target in a range of human diseases.

References

The Influence of Sphingosine (d18:1(14Z)) on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Sphingosine (B13886) (d18:1(14Z)), a specific isomer of sphingosine, in modulating the fluidity of cellular membranes. This document details the biophysical interactions of this lipid, its impact on membrane organization, and its implications for cellular signaling pathways.

Introduction: Sphingolipids and Membrane Dynamics

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and they are integral components of eukaryotic cell membranes.[1] Beyond their structural role, sphingolipids and their metabolites, such as sphingosine, ceramide, and sphingosine-1-phosphate (S1P), are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and cell migration.[2] Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a crucial parameter that influences the function of membrane proteins and the formation of signaling platforms.[3] The unique structural features of sphingolipids, including their ability to form hydrogen bonds and their typically long, saturated acyl chains, allow them to pack tightly with cholesterol, leading to the formation of ordered membrane domains known as lipid rafts.[3]

The focus of this guide, Sphingosine (d18:1(14Z)), is a sphingosine isomer with a cis double bond at the 14th position of its 18-carbon backbone. This seemingly subtle structural difference from the more common trans-isomers has significant implications for its packing within the lipid bilayer and, consequently, its effect on membrane fluidity.

Biophysical Effects of Sphingosine on Membrane Fluidity

Sphingosine, in its more commonly studied forms (e.g., with a 4-trans double bond), is known to have a rigidifying effect on membranes.[4][5] It tends to stabilize gel domains, increase the main phase transition temperature of phospholipids (B1166683), and enhance the cooperativity of this transition.[4][5] This ordering effect is attributed to its ability to form strong intermolecular hydrogen bonds and its largely saturated hydrocarbon chain.

However, the presence of a cis double bond in Sphingosine (d18:1(14Z)) is predicted to introduce a kink in the hydrocarbon chain, which would sterically hinder the tight packing of adjacent lipid molecules. This is supported by studies on other lipids, where a cis double bond is shown to induce a much larger perturbation to membrane order than a trans double bond, leading to increased membrane fluidity.[6][7] A study comparing canonical sphingolipids with a 4,5-trans double bond to deoxysphingolipids with a 14,15-cis double bond demonstrated that the position of the double bond significantly impacts membrane properties.[3] The increased distance of the cis double bond from the polar headgroup in the 14,15-cis configuration impairs the formation of ordered domains by increasing the area per molecule and weakening intermolecular interactions.[3] Therefore, it is highly probable that Sphingosine (d18:1(14Z)) will decrease membrane order and increase fluidity, in contrast to its trans-isomers.

Quantitative Impact on Membrane Properties

While specific quantitative data for Sphingosine (d18:1(14Z)) is limited, the following tables summarize the known effects of the common sphingosine isomer on membrane biophysical parameters. It is anticipated that the effects of the 14Z isomer would trend in the opposite direction for parameters related to membrane order.

Table 1: Effect of Sphingosine on the Main Phase Transition of Phospholipid Bilayers

PhospholipidSphingosine Concentration (mol%)Change in Main Transition Temperature (Tm)Reference
Dipalmitoylphosphatidylcholine (DPPC)30Azeotropic point, Tm higher than pure components[8]
Dielaidoylphosphatidylethanolamine (DEPE)10-50Depression of Tm[8]

Table 2: Fluorescence Anisotropy of DPH in the Presence of Sphingosine

Membrane SystemSphingosine ConcentrationChange in DPH AnisotropyImplied Effect on FluidityReference
Phospholipid VesiclesIncreasing concentrationIncreaseDecrease[4]

Experimental Protocols for Measuring Membrane Fluidity

The following are detailed methodologies for two common fluorescence-based assays used to determine membrane fluidity.

Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH)

Principle: DPH is a hydrophobic fluorescent probe that partitions into the hydrophobic core of the lipid bilayer.[9] The extent of its rotational motion, measured as fluorescence anisotropy, is inversely proportional to the microviscosity of its environment. A higher anisotropy value indicates a more ordered (less fluid) membrane.[10]

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film by dissolving the desired lipids and Sphingosine (d18:1(14Z)) in chloroform.

    • Evaporate the solvent under a stream of nitrogen to form a thin film.

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion, respectively.

  • DPH Labeling:

    • Prepare a stock solution of DPH in a suitable solvent (e.g., tetrahydrofuran (B95107) or DMSO) at a concentration of ~2 mM.

    • Add the DPH stock solution to the liposome suspension to a final concentration of ~1 µM (lipid-to-probe ratio of ~200:1).

    • Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes.

  • Fluorescence Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers.

    • Set the excitation wavelength to 357 nm and the emission wavelength to 430 nm.[9]

    • Measure the fluorescence intensities parallel (IVV) and perpendicular (IVH) to the vertically polarized excitation light, with the emission polarizer oriented vertically and horizontally, respectively.

    • Measure the correction factor, G = IHV / IHH.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)

Laurdan Generalized Polarization (GP)

Principle: Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment, which is related to the degree of water penetration into the membrane interface.[11][12] In more ordered membranes, there is less water penetration, and the emission maximum is blue-shifted. The GP value is a ratiometric measure of this shift. Higher GP values correspond to more ordered membranes.[13]

Protocol:

  • Liposome/Cell Preparation: Prepare liposomes as described above or use a suspension of cells.

  • Laurdan Labeling:

    • Prepare a stock solution of Laurdan in DMSO or ethanol (B145695) (~1 mM).

    • Add the Laurdan stock solution to the liposome or cell suspension to a final concentration of 1-5 µM.

    • Incubate in the dark for 30-60 minutes at the desired temperature.

  • Fluorescence Measurement:

    • Use a fluorometer to measure the fluorescence intensity at two emission wavelengths, typically 440 nm (for the ordered phase) and 490 nm (for the disordered phase), with an excitation wavelength of 350 nm.[13]

  • GP Calculation:

    • Calculate the GP value using the formula: GP = (I440 - I490) / (I440 + I490)

Signaling Pathways Influenced by Sphingosine

Sphingosine is a bioactive lipid that can directly and indirectly influence cellular signaling. Two key pathways are its inhibition of Protein Kinase C (PKC) and its role as a precursor for the potent signaling molecule, Sphingosine-1-Phosphate (S1P).

Inhibition of Protein Kinase C (PKC)

Sphingosine is a known inhibitor of PKC, a family of kinases that play crucial roles in various cellular processes.[14] The inhibitory mechanism involves sphingosine competing with diacylglycerol (DAG), a physiological activator of PKC, for binding to the regulatory domain of the enzyme.[14] By preventing the binding of activators, sphingosine keeps PKC in an inactive state.[15]

PKC_Inhibition DAG Diacylglycerol (DAG) PKC_inactive PKC (inactive) DAG->PKC_inactive activates Phorbol_Ester Phorbol Esters Phorbol_Ester->PKC_inactive activates PKC_active PKC (active) PKC_inactive->PKC_active Substrate Substrate PKC_active->Substrate phosphorylates Sphingosine Sphingosine Sphingosine->PKC_inactive inhibits Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Caption: Mechanism of Protein Kinase C (PKC) inhibition by sphingosine.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is the direct precursor to S1P, a potent signaling lipid that acts both intracellularly and extracellularly.[16] Sphingosine is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P.[17] Extracellular S1P binds to a family of five G protein-coupled receptors (GPCRs), S1PR1-5, to initiate a wide range of downstream signaling cascades that regulate processes such as cell survival, proliferation, migration, and immune cell trafficking.[1][10]

S1P_Signaling cluster_membrane Cell Membrane S1PR S1P Receptor (S1PR1-5) G_protein G proteins (Gi, Gq, G12/13) S1PR->G_protein activates Sphingosine Sphingosine SphK Sphingosine Kinase (SphK1/2) Sphingosine->SphK S1P_intra Intracellular S1P SphK->S1P_intra phosphorylates S1P_extra Extracellular S1P S1P_intra->S1P_extra transported out S1P_extra->S1PR binds Downstream_Effectors Downstream Effectors (e.g., PLC, PI3K, Rho) G_protein->Downstream_Effectors Cellular_Responses Cellular Responses (Proliferation, Migration, Survival) Downstream_Effectors->Cellular_Responses

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Logical Workflow for Assessing Membrane Fluidity Changes

The following diagram illustrates a logical workflow for investigating the effects of Sphingosine (d18:1(14Z)) on membrane fluidity.

Experimental_Workflow Start Start: Hypothesis Sphingosine (d18:1(14Z)) alters membrane fluidity Prepare_Liposomes Prepare Model Membranes (e.g., LUVs with varying concentrations of Sphingosine (d18:1(14Z))) Start->Prepare_Liposomes Fluorescence_Anisotropy Fluorescence Anisotropy Assay (DPH) Prepare_Liposomes->Fluorescence_Anisotropy Laurdan_GP Laurdan GP Assay Prepare_Liposomes->Laurdan_GP Analyze_Data Analyze Data: - Calculate anisotropy (r) - Calculate GP values Fluorescence_Anisotropy->Analyze_Data Laurdan_GP->Analyze_Data Compare_Results Compare Results with Control (no Sphingosine) Analyze_Data->Compare_Results Conclusion Conclusion: Determine the effect of Sphingosine (d18:1(14Z)) on membrane fluidity Compare_Results->Conclusion

Caption: Experimental workflow for studying the effect of Sphingosine on membrane fluidity.

Conclusion and Future Directions

The unique cis-double bond at the 14th position of Sphingosine (d18:1(14Z)) is predicted to significantly alter its biophysical properties compared to its more studied trans-isomers. It is hypothesized that this isomer will increase membrane fluidity by disrupting the tight packing of lipid acyl chains. This altered membrane environment could have profound effects on the localization and function of membrane proteins, as well as the formation of signaling domains.

Further research is imperative to empirically validate these hypotheses. Direct biophysical measurements using techniques such as fluorescence anisotropy, Laurdan GP, and differential scanning calorimetry on model membranes containing Sphingosine (d18:1(14Z)) are needed to provide quantitative data. Moreover, studies in cellular systems are required to elucidate how the altered membrane fluidity induced by this specific sphingosine isomer impacts key signaling pathways, such as PKC and S1P receptor signaling, and ultimately influences cellular behavior. A deeper understanding of the structure-function relationship of sphingosine isomers will be invaluable for the development of novel therapeutic agents that target sphingolipid metabolism and signaling in various diseases.

References

An In-depth Technical Guide on the Interaction of Sphingosine with Lipid Rafts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Sphingosine (B13886) and Lipid Rafts

Sphingosine is an 18-carbon amino alcohol that serves as the backbone for a major class of cell membrane lipids known as sphingolipids.[1][2] These lipids are crucial components of eukaryotic cell membranes and are involved in a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis.[3] The most common isoform of sphingosine in mammals is the D-erythro-trans isomer, also known as (2S,3R,4E)-2-amino-octadec-4-ene-1,3-diol.[4]

Lipid rafts are dynamic, nanoscale microdomains within the plasma membrane that are enriched in sphingolipids, cholesterol, and specific proteins.[5][6][7][8] These domains are more ordered and less fluid than the surrounding bilayer, creating platforms for the assembly of signaling complexes and facilitating various cellular functions.[5][9] The formation of lipid rafts is driven by the favorable interactions between the long, saturated acyl chains of sphingolipids and cholesterol.[8]

The Role of Sphingosine in Lipid Raft Organization and Function

Sphingosine and its metabolites are potent regulators of the biophysical properties of cell membranes.[10][11][12] The accumulation of sphingosine can lead to the formation of sphingosine-enriched gel domains within model membranes, suggesting a direct role in organizing lipid microdomains.[13][14] The amphiphilic nature of sphingosine, with its polar head group and hydrophobic tail, allows it to interact with both the hydrophilic and hydrophobic regions of the cell membrane.[1][15]

The interaction of sphingosine with other lipids, particularly cholesterol, is crucial for its effect on membrane organization.[16] Studies have shown that sphingosine can form condensed lipid complexes with cholesterol, which is a key component of lipid rafts.[16] This interaction can influence the stability and size of lipid raft domains.

The Sphingolipid Rheostat and Lipid Rafts

The balance between different sphingolipid metabolites, often referred to as the "sphingolipid rheostat," plays a critical role in cell fate decisions. High levels of ceramide, a metabolite of sphingosine, can induce apoptosis, while its conversion to sphingosine-1-phosphate (S1P) promotes cell survival and proliferation.[17] Lipid rafts serve as critical platforms for the enzymes involved in this rheostat. For instance, sphingosine kinases (SphKs), which phosphorylate sphingosine to S1P, have been found to localize to lipid rafts upon activation.[5][18] This localization is essential for the efficient production of S1P and the initiation of downstream signaling cascades.[18]

Potential Influence of the (14Z) Isomer

While specific data is lacking, the position and stereochemistry of the double bond in the sphingosine backbone can significantly influence its biophysical properties. The common (4E) isomer has a trans double bond near the headgroup. In contrast, the hypothetical (14Z) isomer would have a cis double bond much closer to the tail of the hydrocarbon chain. This "kink" in the tail would likely disrupt the tight packing of lipids that is characteristic of the liquid-ordered phase of lipid rafts. Consequently, Sphingosine (d18:1(14Z)) might act as a disruptor of lipid raft stability rather than a promoter, or it could lead to the formation of domains with different properties compared to those induced by the (4E) isomer. Further research is needed to validate these hypotheses.

Quantitative Data on Sphingosine-Lipid Raft Interactions

The following table summarizes available quantitative data related to the interaction of sphingosine and its derivatives with membrane systems. It is important to note that this data is for general sphingosine or its common derivatives, not the specific d18:1(14Z) isomer.

ParameterValueLipid SystemMethodReference
Critical Micellar Concentration (CMC) of Sph-1-P ~12 µMAqueous mediaNot specified[10]
Effect of Sphingosine on Membrane Permeability Induces leakage of small solutesLiposomes and ghost membranesEfflux assays[10]
Domain Formation Sphingosine accumulation leads to gel domain formationPOPC and POPC/SM/Chol model membranesFluorescence approaches[13][14]
pH-dependent pKa of Sphingosine 6.6 - 9.1Buffer or lipid environmentNot specified[10]

Experimental Protocols

Isolation of Lipid Rafts (Detergent-Based Method)

This protocol describes a common method for isolating detergent-resistant membranes (DRMs), which are considered a biochemical representation of lipid rafts.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Detergent Lysis Buffer: 1% Triton X-100, 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM EDTA, 1 mM Na3VO4, and protease inhibitors.

  • Sucrose (B13894) solutions (80%, 35%, and 5% w/v in lysis buffer without detergent)

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Grow cells to 80-90% confluency.

  • Wash cells three times with ice-cold PBS.

  • Lyse cells in ice-cold Detergent Lysis Buffer for 30 minutes on ice.

  • Homogenize the lysate by passing it through a 22-gauge needle 10 times.

  • Mix the lysate with an equal volume of 80% sucrose solution to achieve a final concentration of 40% sucrose.

  • Place the 40% sucrose/lysate mixture at the bottom of an ultracentrifuge tube.

  • Carefully overlay with a 35% sucrose solution, followed by a 5% sucrose solution to create a discontinuous gradient.

  • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Lipid rafts will appear as an opaque band at the 5%/35% sucrose interface.

  • Carefully collect 1 mL fractions from the top of the gradient.

  • Analyze fractions for lipid raft markers (e.g., flotillin, caveolin) and proteins of interest by Western blotting.[19]

Analysis of Sphingolipids by Mass Spectrometry

This protocol provides a general workflow for the extraction and analysis of sphingolipids.

Materials:

  • Chloroform/Methanol mixture (2:1, v/v)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Lipid Extraction:

    • Homogenize cell pellets or tissues in a chloroform/methanol mixture.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.[20]

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for injection.

    • Separate the lipid species using a suitable liquid chromatography method (e.g., reverse-phase HPLC).[21]

    • Analyze the eluted lipids using a mass spectrometer to identify and quantify individual sphingolipid species based on their mass-to-charge ratio.[20][22]

Visualization of Signaling Pathways and Workflows

Sphingosine-1-Phosphate (S1P) Signaling Pathway in Lipid Rafts

S1P_Signaling cluster_raft Lipid Raft cluster_cytosol Cytosol cluster_extracellular Extracellular SphK Sphingosine Kinase (SphK) S1P S1P SphK->S1P Phosphorylation S1PR S1P Receptor (S1PR) S1P->S1PR Binding S1P->S1P_ext Transport Downstream\nSignaling Downstream Signaling S1PR->Downstream\nSignaling Activation Sphingosine_cyto Sphingosine Sphingosine_cyto->SphK Substrate

Caption: S1P signaling pathway within a lipid raft.

Experimental Workflow for Lipid Raft Analysis

Lipid_Raft_Workflow start Cell Culture and Treatment lysis Cell Lysis (e.g., Triton X-100) start->lysis gradient Sucrose Density Gradient Ultracentrifugation lysis->gradient fractionation Fraction Collection gradient->fractionation analysis Analysis of Fractions fractionation->analysis western Western Blot (Protein Analysis) analysis->western Proteins lipidomics Mass Spectrometry (Lipid Analysis) analysis->lipidomics Lipids microscopy Fluorescence Microscopy (Imaging) analysis->microscopy Localization

Caption: Workflow for lipid raft isolation and analysis.

Conclusion

Sphingosine and its metabolites are integral to the structure and function of lipid rafts. They influence membrane biophysics, act as signaling molecules, and are central to the regulation of cellular processes that are orchestrated within these specialized domains. While the specific role of the Sphingosine (d18:1(14Z)) isomer remains to be elucidated, the foundational knowledge of general sphingosine-lipid raft interactions provides a robust framework for future investigations. The methodologies and pathways described herein offer a starting point for researchers and drug development professionals interested in targeting sphingolipid metabolism and signaling in the context of lipid raft biology.

References

The Unseen Isomer: A Technical Guide to the Physiological Significance of the 14Z Double Bond in Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886), an 18-carbon amino alcohol, forms the backbone of sphingolipids, a critical class of lipids involved in membrane structure and a myriad of signaling pathways. The canonical form of sphingosine features a trans (E) double bond at the C4-C5 position. However, emerging research has identified the existence of a cis (Z) isomer at the C14-C15 position, giving rise to (2S,3R,14Z)-sphingosine and the corresponding di-unsaturated sphingadiene (sphinga-4E,14Z-dienine). While the physiological implications of the well-studied 4E double bond are extensively documented, the significance of the 14Z double bond is a burgeoning area of investigation. This technical guide provides an in-depth overview of the current understanding of the 14Z double bond in sphingosine, its biosynthesis, metabolism, and potential physiological roles, with a focus on the data and methodologies pertinent to researchers in sphingolipid biology and drug development.

Biosynthesis of the 14Z Double Bond: The Role of FADS3 Desaturase

The introduction of the cis double bond at the 14th position of the sphingoid long-chain base is catalyzed by the Fatty Acid Desaturase 3 (FADS3) .[1] This discovery has been pivotal in understanding the endogenous origin of 14Z-sphingolipids.

A genome-wide association study (GWAS) linked genetic variants in the FADS3 gene with the plasma ratio of sphingadienine (B150533) (d18:2) to sphingosine (d18:1).[1] Subsequent metabolic labeling assays, along with FADS3 overexpression and knockdown experiments, have confirmed that FADS3 is the desaturase responsible for introducing the Δ14Z double bond.[1] Interestingly, plasma levels of sphingadienine, which contains the 14Z double bond, have been observed to be approximately 30% higher in females than in males, suggesting a potential hormonal regulation of FADS3 activity or expression.[1]

FADS3_Action Sphingosine (d18:1, 4E) Sphingosine (d18:1, 4E) FADS3 FADS3 Sphingosine (d18:1, 4E)->FADS3 Sphingadienine (d18:2, 4E, 14Z) Sphingadienine (d18:2, 4E, 14Z) FADS3->Sphingadienine (d18:2, 4E, 14Z) Introduces Δ14Z double bond

Metabolism of 14Z-Containing Sphingolipids

The presence of the 14Z double bond appears to influence the metabolic fate of sphingolipids. While the initial phosphorylation of sphinga-4,14-diene by sphingosine kinases (SphK1 and SphK2) occurs with similar efficiency to that of sphingosine, the subsequent catabolism of ceramides (B1148491) containing this di-unsaturated base is significantly slower.[2][3]

Studies in an oligodendrocyte cell line using deuterated tracers have shown that while d18:1 ceramide levels decrease over time, d18:2 ceramide levels remain stable.[2] This suggests that ceramides with a sphinga-4,14-diene backbone are less efficiently catabolized than their more common sphingosine-based counterparts.[2] This finding is supported by in vitro studies showing that sphinga-4,14-diene 1-phosphate is a less efficient substrate for sphingosine-1-phosphate lyase (S1P lyase), the enzyme responsible for the irreversible degradation of sphingoid base phosphates.[2]

The accumulation of sphingadiene-containing lipids in the hippocampus of SphK2-deficient mice further supports the notion of a slower catabolic rate for these lipids, especially in tissues with high SphK2 expression like the brain.[2][3]

Sphingadiene_Metabolism cluster_phosphorylation Phosphorylation cluster_catabolism Catabolism Sphinga-4,14-diene Sphinga-4,14-diene SphK1/SphK2 SphK1/SphK2 Sphinga-4,14-diene->SphK1/SphK2 SphK1/SphK2->Sphinga-4,14-diene-1-P Similar efficiency to Sphingosine S1P Lyase S1P Lyase Sphinga-4,14-diene-1-P->S1P Lyase Degradation Products Degradation Products S1P Lyase->Degradation Products Less efficient

Potential Physiological Significance

The slower metabolism of 14Z-containing sphingolipids suggests that the introduction of this double bond could serve to prolong the signaling actions of these molecules or alter their localization within the cell. While direct evidence for the specific physiological roles of (2S,3R,14Z)-sphingosine is still limited, the following points can be inferred from the current data and the known functions of sphingolipids:

  • Modulation of Signaling Pathways: By being less readily degraded, sphingolipids with a 14Z double bond may have a more sustained presence, potentially leading to prolonged activation or inhibition of downstream signaling pathways.

  • Membrane Biophysics: The cis configuration of the 14Z double bond introduces a kink in the hydrophobic tail of the sphingolipid. This is in contrast to the relatively linear conformation of canonical sphingosine. Such a structural change is known to affect membrane fluidity and the formation of lipid microdomains or "rafts," which are critical for the spatial organization of signaling proteins.[3][4]

  • Substrate for Atypical Pathways: The identification of FADS3 as a Δ14Z desaturase also revealed its role in converting the cytotoxic 1-deoxysphinganine to 1-deoxysphingosine.[1] This highlights a potential protective role for this enzyme in detoxifying harmful sphingolipid metabolites.

Quantitative Data

Currently, there is a paucity of quantitative data directly comparing the physiological effects of (2S,3R,14Z)-sphingosine with its 4E counterpart. The available quantitative information primarily relates to its presence in biological samples and the efficiency of its enzymatic processing.

ParameterFindingReference
Plasma Sphingadienine Levels ~30% higher in females compared to males in a human cohort.[1]
Phosphorylation Efficiency Sphinga-4,14-diene is phosphorylated by SphK1 and SphK2 with similar efficiency to sphingosine.[2][3]
Catabolism Rate Ceramides with a sphinga-4,14-diene backbone are metabolized more slowly than those with a sphingosine backbone.[2]
S1P Lyase Substrate Efficiency Sphinga-4,14-diene 1-phosphate is a less efficient substrate for S1P lyase compared to sphingosine-1-phosphate.[2]

Experimental Protocols

Synthesis of (2S,3R,14Z)-Sphingosine

The stereoselective synthesis of (2S,3R,14Z)-sphingosine has been reported and is a prerequisite for its biological evaluation. A detailed protocol can be found in the work by Saied et al. The key steps generally involve:

  • Cross-metathesis: A Grubbs second-generation catalyst is used for the cross-metathesis of a protected amino alcohol precursor with a long-chain alkene containing a terminal double bond.

  • Alkyne Coupling: Introduction of a terminal alkyne to the protected sphingoid precursor.

  • Lindlar Hydrogenation: Stereoselective reduction of the alkyne to a cis double bond using a Lindlar catalyst.

  • Deprotection: Removal of protecting groups to yield the final (2S,3R,14Z)-sphingosine.[5]

Synthesis_Workflow start Protected Amino Alcohol Precursor step1 Cross-Metathesis start->step1 step2 Alkyne Coupling step1->step2 step3 Lindlar Hydrogenation step2->step3 step4 Deprotection step3->step4 end (2S,3R,14Z)-Sphingosine step4->end

Analysis of 14Z-Sphingolipids by Mass Spectrometry

High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the identification and quantification of sphingolipid isomers.

  • Chromatographic Separation: Reversed-phase chromatography can be used to separate different sphingolipid species. The presence of the cis double bond may alter the retention time compared to the trans isomer.

  • Mass Spectrometry:

    • Precursor Ion Scanning: To identify sphingolipids in a complex mixture, precursor ion scanning for characteristic fragments of the sphingoid backbone can be employed.

    • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can help in the structural elucidation of the lipid. For sphingadienine, the double bonds have been localized to the C4-C5 and C14-C15 positions using ultraviolet photodissociation-tandem mass spectrometry (UVPD-MS/MS).[3] The fragmentation of the C14-sphingosine has also been analyzed.

Future Directions and Unanswered Questions

The discovery of FADS3 as a Δ14Z sphingoid base desaturase has opened up new avenues of research into the physiological roles of this class of sphingolipids. However, many questions remain unanswered:

  • Specific Signaling Roles: Does (2S,3R,14Z)-sphingosine or its phosphorylated form, (14Z)-sphingosine-1-phosphate, interact with specific receptors or intracellular targets to initiate unique signaling cascades?

  • Disease Association: Are altered levels of 14Z-sphingolipids associated with specific diseases, given the link between FADS gene variants and various metabolic conditions?

  • Therapeutic Potential: Could targeting FADS3 or the metabolic pathways of 14Z-sphingolipids offer new therapeutic strategies for diseases involving dysregulated sphingolipid metabolism?

Conclusion

The 14Z double bond in sphingosine represents a subtle but potentially significant structural variation in the sphingolipidome. Its biosynthesis is catalyzed by the FADS3 desaturase, and its presence leads to a slower rate of catabolism. While the direct physiological consequences of this are still being elucidated, the altered metabolic fate and the structural changes it imparts on the sphingolipid backbone suggest important roles in modulating signaling pathways and membrane properties. The availability of synthetic (2S,3R,14Z)-sphingosine and advanced analytical techniques will be instrumental in unraveling the full physiological significance of this once-overlooked isomer, offering exciting opportunities for future research and drug discovery.

References

The Degradation and Catabolism of Sphingosine (d18:1(14Z)): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, structure, and regulation. Sphingosine (B13886), a fundamental building block of sphingolipids, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are key players in the "sphingolipid rheostat," a concept that balances cell fate decisions such as proliferation, survival, and apoptosis. While the metabolism of the canonical sphingosine isomer, (2S,3R,4E)-2-amino-4-octadecene-1,3-diol (d18:1(4E)), is well-characterized, the metabolic fate of atypical isomers such as Sphingosine (d18:1(14Z)) is an emerging area of research. This technical guide provides a comprehensive overview of the established catabolic pathways of sphingosine and delves into the current understanding of the degradation of the atypical (14Z) isomer, highlighting key enzymatic processes, experimental methodologies, and areas of ongoing investigation.

Core Principles of Sphingosine Catabolism

The degradation of sphingosine is a tightly regulated enzymatic cascade that primarily occurs through its phosphorylation to S1P, which can then be either dephosphorylated back to sphingosine or irreversibly cleaved. This process is central to maintaining cellular homeostasis and modulating a variety of signaling pathways.

The Canonical Degradation Pathway of Sphingosine (d18:1)

The well-established catabolic pathway for the common (4E)-isomer of sphingosine involves three key enzymatic steps:

  • Phosphorylation by Sphingosine Kinases (SphKs): Sphingosine is phosphorylated at the C1 hydroxyl group by the action of two isoforms of sphingosine kinase, SphK1 and SphK2.[1][2] This ATP-dependent reaction yields the potent signaling molecule sphingosine-1-phosphate (S1P).[3] SphK1 is primarily located in the cytosol and translocates to the plasma membrane upon activation, while SphK2 is found in the nucleus, endoplasmic reticulum, and mitochondria.[4][5]

  • Dephosphorylation by S1P Phosphatases (SPPs): The phosphorylation of sphingosine is a reversible process. S1P can be dephosphorylated back to sphingosine by the action of S1P-specific phosphatases (SPP1 and SPP2), which are primarily localized to the endoplasmic reticulum.[4] This allows for the recycling of sphingosine for the synthesis of complex sphingolipids.

  • Irreversible Cleavage by S1P Lyase (SPL): The sole exit point for the irreversible degradation of the sphingoid base backbone is catalyzed by sphingosine-1-phosphate lyase (SPL).[6][7] This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is an integral membrane protein of the endoplasmic reticulum.[8] SPL cleaves S1P between carbon 2 and 3, yielding (E)-2-hexadecenal and ethanolamine (B43304) phosphate.[4][9] These products can then enter other metabolic pathways, such as glycerophospholipid synthesis.

Catabolism of the Atypical Sphingosine (d18:1(14Z)) Isomer: A Divergence from the Canon

The metabolic fate of atypical sphingoid bases, including the (14Z)-isomer of sphingosine, is an area of active research. Current evidence suggests that these non-canonical isomers may not follow the traditional degradation pathway.

A key insight comes from studies on 1-deoxysphingolipids. These molecules, which lack the C1 hydroxyl group, can be desaturated to form a (14Z)-double bond.[10] Crucially, 1-deoxysphingosine is not a substrate for sphingosine kinases and therefore is not phosphorylated to its corresponding 1-phosphate derivative.[11] This lack of phosphorylation prevents its subsequent cleavage by S1P lyase, indicating the existence of an alternative, non-canonical catabolic pathway for these atypical sphingolipids.[11]

While direct enzymatic studies on Sphingosine (d18:1(14Z)) are limited, it is plausible that its catabolism also deviates from the canonical pathway. The geometric configuration of the (14Z)-double bond may hinder its recognition and binding by sphingosine kinases, thus preventing its entry into the S1P lyase-mediated degradative route. Further research is required to elucidate the specific enzymes and metabolic pathways responsible for the breakdown of Sphingosine (d18:1(14Z)).

Quantitative Data on Key Enzymes in Sphingosine Catabolism

The following tables summarize key quantitative data for the enzymes involved in the canonical sphingosine degradation pathway. It is important to note that kinetic parameters can vary depending on the assay conditions, substrate presentation, and enzyme source.

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)Source Organism/Cell LineReference(s)
Sphingosine Kinase 1Sphingosine5 - 17N/AMammalian[8]
Sphingosine Kinase 2Sphingosine3 - 5N/AMammalian[8]
S1P LyaseDihydrosphingosine-1P9 - 16N/ARat Liver Microsomes[8]
S1P LyaseNBD-S1P15N/AN/A[8]
S1P LyaseBODIPY-C14S1P35N/AN/A[8]

N/A: Not always reported in the same units or readily available in the initial search results.

Signaling Pathways and Experimental Workflows

Sphingosine Degradation Pathway

Sphingosine_Degradation cluster_salvage Salvage Pathway cluster_degradation Canonical Degradation Pathway cluster_atypical Atypical Sphingosine (14Z) Fate (Hypothesized) Ceramide Ceramide Sphingosine Sphingosine (d18:1(4E)) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) + ATP S1P->Sphingosine S1P Phosphatase (SPP1/2) Products Hexadecenal + Ethanolamine Phosphate S1P->Products S1P Lyase (SPL) (Irreversible) Atypical_Sph Sphingosine (d18:1(14Z)) NonCanonical Non-Canonical Degradation Products Atypical_Sph->NonCanonical Unknown Enzymes LCMS_Workflow Sample Biological Sample (Cells, Tissue, Plasma) InternalStandards Add Internal Standards (e.g., C17-Sphingosine) Sample->InternalStandards Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) LC Liquid Chromatography (LC) Separation Extraction->LC InternalStandards->Extraction MS Tandem Mass Spectrometry (MS/MS) Detection & Quantification LC->MS Data Data Analysis MS->Data

References

Sphingosine (d18:1(14Z)): An In-depth Technical Guide on a Novel Player in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingolipids are critical modulators of cellular processes within the central nervous system (CNS), and their dysregulation is increasingly implicated in the pathogenesis of a range of neurological disorders. While the roles of canonical sphingolipids like sphingosine (B13886) (d18:1(4E)), ceramide, and sphingosine-1-phosphate (S1P) have been extensively studied, a growing body of evidence suggests that atypical isomers may also possess significant biological activities. This technical guide provides a comprehensive overview of the current understanding of sphingosine and its metabolites in neurological health and disease, with a special focus on the emerging, yet understudied, atypical isomer, Sphingosine (d18:1(14Z)). We consolidate the available quantitative data on canonical sphingolipid alterations in key neurological disorders, provide detailed experimental protocols for their analysis, and present signaling pathways and experimental workflows using mandatory visualizations to facilitate a deeper understanding of this complex field. This guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to explore the therapeutic potential of targeting sphingolipid metabolism in neurological diseases, with a forward look toward the untapped potential of atypical isomers like Sphingosine (d18:1(14Z)).

Introduction to Sphingolipid Metabolism in the Central Nervous System

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and they are highly abundant in the CNS, where they are not only structural components of cell membranes but also potent signaling molecules.[1] The metabolism of sphingolipids is a tightly regulated network of interconnected pathways, with ceramide at its center. Ceramide can be metabolized to produce a variety of other bioactive sphingolipids, including sphingosine, which can be further phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[2][3]

The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat," and it plays a crucial role in determining cell fate.[4] In the context of neurological disorders, a shift in this balance towards ceramide accumulation is often associated with neuronal cell death and neuroinflammation.[5][6]

The Role of Canonical Sphingolipids in Neurological Disorders

Alterations in the levels of canonical sphingolipids, particularly those with the common d18:1 backbone, have been documented in several major neurological disorders.

Alzheimer's Disease (AD)

In AD, there is evidence of increased ceramide levels, which are thought to contribute to amyloid-beta (Aβ) production and neuronal apoptosis.[7] Conversely, levels of the neuroprotective S1P have been reported to be decreased in AD brains.[8]

Parkinson's Disease (PD)

Dysregulation of sphingolipid metabolism is also implicated in PD. Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase, are a major genetic risk factor for PD.[3] This leads to the accumulation of glucosylceramide and affects downstream sphingolipid pathways. Studies have also reported alterations in ceramide and S1P levels in the plasma and cerebrospinal fluid (CSF) of PD patients.[3]

Multiple Sclerosis (MS)

MS is a chronic inflammatory and demyelinating disease of the CNS. Sphingolipids are major components of the myelin sheath, and their metabolism is significantly altered in MS.[9] Fingolimod (FTY720), an S1P receptor modulator, is an approved therapy for MS, highlighting the therapeutic potential of targeting this pathway.[10] An elevation of sphingosine has been observed in MS white matter and plaques.[4]

Quantitative Alterations of Canonical Sphingolipids in Neurological Disorders

The following tables summarize the reported quantitative changes in canonical sphingolipids in various neurological disorders. It is important to note that values can vary depending on the specific study, sample type (e.g., plasma, CSF, brain tissue), and analytical methods used.

Table 1: Alterations of Sphingosine-1-Phosphate (S1P) (d18:1) in Neurological Disorders

DiseaseSample TypeChange vs. ControlReference
Alzheimer's DiseasePlasmaDecreased[3]
Dementia with Lewy BodiesPlasmaDecreased[3]
Parkinson's DiseasePlasmaDecreased[3]
Multiple System AtrophyPlasmaDecreased[3]
Progressive Supranuclear PalsyPlasmaDecreased[3]

Table 2: Alterations of Other Sphingolipids in Neurological Disorders

DiseaseSample TypeSphingolipidChange vs. ControlCut-off ValueReference
Alzheimer's DiseaseCSFSphingomyelin SM(d18:1/18:0)Increased546 nM[11]
Alzheimer's DiseasePlasmaMonohexylceramide (d18:1)Increased-[3]
Dementia with Lewy BodiesPlasmaMonohexylceramide (d18:1)Increased-[3]
Parkinson's DiseasePlasmaMonohexylceramide (d18:1)Increased-[3]
Multiple System AtrophyPlasmaMonohexylceramide (d18:1)Increased-[3]
Progressive Supranuclear PalsyPlasmaMonohexylceramide (d18:1)Increased-[3]
Alzheimer's DiseasePlasmaLactosylceramide (d18:1)Increased-[3]
Dementia with Lewy BodiesPlasmaLactosylceramide (d18:1)Increased-[3]
Parkinson's DiseasePlasmaLactosylceramide (d18:1)Increased-[3]
Multiple System AtrophyPlasmaLactosylceramide (d18:1)Increased-[3]
Progressive Supranuclear PalsyPlasmaLactosylceramide (d18:1)Increased-[3]

The Atypical Isomer: Sphingosine (d18:1(14Z))

While most research has focused on the canonical sphingosine with a trans double bond at the 4-5 position (4E), other isomers exist. Sphingosine (d18:1(14Z)) is an atypical sphingolipid with a cis double bond at the 14-15 position.[12] Direct research on the role of this specific isomer in neurological disorders is currently lacking. However, several lines of indirect evidence suggest its potential significance.

A study on mice lacking sphingosine kinase 2 (SphK2) revealed a marked accumulation of lipids containing a di-unsaturated sphingadiene base with double bonds at the C4-C5 and C14-C15 positions in the hippocampus.[13] This suggests that sphingolipids with a double bond at the 14-15 position can be synthesized and may accumulate in the brain under certain pathological conditions. The study also indicated that these atypical sphingolipids might be metabolized more slowly than their canonical counterparts.[13]

Furthermore, 1-deoxysphingolipids, a class of neurotoxic atypical sphingolipids, have been identified with a cis double bond at the 14-15 position.[9] The presence of this specific configuration in a known neurotoxic lipid class raises the possibility that Sphingosine (d18:1(14Z)) could also have unique and potentially detrimental biological properties.

Signaling Pathways

Canonical Sphingosine-1-Phosphate (S1P) Signaling

The canonical signaling pathway involves the phosphorylation of sphingosine to S1P, which can then act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5).[14] This signaling cascade regulates a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.[15]

Canonical S1P Signaling Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P_intra S1P (intracellular) Sphingosine->S1P_intra SphK1/2 S1P_intra->Sphingosine SPPs S1P_extra S1P (extracellular) S1P_intra->S1P_extra Transporters S1PRs S1P Receptors (S1PR1-5) S1P_extra->S1PRs Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) S1PRs->Downstream Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Responses

Canonical Sphingosine-1-Phosphate (S1P) Signaling Pathway.
Putative Metabolism of Sphingosine (d18:1(14Z))

The metabolic fate of Sphingosine (d18:1(14Z)) has not been explicitly studied. However, it is plausible that it can also be phosphorylated by sphingosine kinases to form S1P (d18:1(14Z)). The biological activity of this atypical S1P isomer is unknown and represents a key area for future investigation.

Putative Metabolism of Atypical Sphingosine Atypical_Ceramide Atypical Ceramide (containing 14Z fatty acid) Sph_14Z Sphingosine (d18:1(14Z)) Atypical_Ceramide->Sph_14Z Ceramidase (?) S1P_14Z S1P (d18:1(14Z)) Sph_14Z->S1P_14Z SphK1/2 (?) Unknown_Effects Unknown Biological Effects S1P_14Z->Unknown_Effects

Hypothesized metabolic pathway for Sphingosine (d18:1(14Z)).

Experimental Protocols

Accurate quantification of sphingolipids in complex biological matrices like brain tissue is crucial for understanding their role in neurological disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sphingolipid Extraction from Brain Tissue (Modified Bligh-Dyer Method)
  • Homogenization: Weigh approximately 10-50 mg of frozen brain tissue and homogenize in ice-cold phosphate-buffered saline (PBS) using a bead homogenizer or sonicator.

  • Internal Standards: Add a cocktail of appropriate internal standards (e.g., C17-sphingosine, C17-S1P, d17:1-ceramide) to the homogenate to correct for extraction efficiency and matrix effects.[13]

  • Solvent Extraction: Add a mixture of chloroform (B151607) and methanol (B129727) to the homogenate to achieve a single-phase solution (typically a final ratio of 1:2:0.8 chloroform:methanol:water).

  • Phase Separation: Induce phase separation by adding chloroform and water. Centrifuge to separate the aqueous (upper) and organic (lower) phases.

  • Collection: Carefully collect the lower organic phase, which contains the majority of the sphingolipids.

  • Drying: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.

LC-MS/MS Analysis of Sphingolipids
  • Chromatography: Use a reverse-phase C18 column for separation of the different sphingolipid species.

  • Mobile Phases:

    • Mobile Phase A: Acetonitrile/water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/isopropanol with 0.2% formic acid.

  • Gradient: Employ a gradient elution from a lower to a higher percentage of Mobile Phase B to separate the sphingolipids based on their polarity.

  • Mass Spectrometry:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

    • MRM Transitions:

      • Sphingosine (d18:1): Precursor ion (m/z) 300.3 -> Product ion (m/z) 282.3

      • S1P (d18:1): Precursor ion (m/z) 380.3 -> Product ion (m/z) 264.3

      • Ceramide (d18:1/18:0): Precursor ion (m/z) 566.5 -> Product ion (m/z) 264.3

      • Note: Specific MRM transitions for Sphingosine (d18:1(14Z)) would need to be determined experimentally but are expected to be similar to the canonical isomer.

Experimental Workflow

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Brain Tissue Sample Homogenization Homogenization Tissue->Homogenization IS_Spike Internal Standard Spiking Homogenization->IS_Spike Extraction Lipid Extraction IS_Spike->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Workflow for the analysis of sphingolipids in brain tissue.

Future Directions and Conclusion

The field of sphingolipidomics in neuroscience is rapidly evolving. While the roles of canonical sphingolipids in the pathogenesis of neurological disorders are becoming clearer, the contributions of atypical isomers like Sphingosine (d18:1(14Z)) remain a significant uncharted territory. Future research should focus on:

  • Developing specific analytical methods to detect and quantify Sphingosine (d18:1(14Z)) in biological samples.

  • Investigating the enzymatic pathways responsible for the synthesis and degradation of this atypical isomer.

  • Elucidating the specific signaling pathways modulated by Sphingosine (d18:1(14Z)) and its potential phosphorylated metabolite, S1P (d18:1(14Z)).

  • Determining the precise roles of this isomer in neuronal function, neuroinflammation, and the pathogenesis of specific neurological disorders.

References

An In-depth Technical Guide to the Subcellular Localization of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine (B13886) (d18:1(14Z)), a central backbone component of sphingolipids, is not merely a structural constituent of cellular membranes but also a critical signaling molecule and a key intermediate in the sphingolipid metabolic network. Its precise subcellular localization is intricately linked to its function and the activity of the enzymes that metabolize it. This technical guide provides a comprehensive overview of the subcellular distribution of sphingosine, detailing its presence and roles in various organelles. It includes a summary of quantitative data, detailed experimental protocols for its study, and visualizations of key metabolic and signaling pathways.

Introduction

Sphingolipids are a diverse class of lipids that play crucial roles in membrane biology, signal transduction, and the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Sphingosine, an 18-carbon amino alcohol, is the central hub of sphingolipid metabolism. It is formed from the hydrolysis of ceramide and can be either acylated to regenerate ceramide or phosphorylated to form the potent signaling molecule sphingosine-1-phosphate (S1P). The spatial and temporal regulation of sphingosine and its metabolites within the cell is critical for maintaining cellular homeostasis and determining cell fate. Understanding the subcellular localization of sphingosine is therefore paramount for elucidating its physiological functions and its role in pathological conditions.

Subcellular Distribution of Sphingosine

Table 1: Subcellular Localization and Function of Sphingosine Metabolism

OrganelleRelative Abundance of Sphingosine/MetabolismKey Functions and Associated Enzymes
Endoplasmic Reticulum (ER) Central hub for de novo synthesis and recyclingSite of ceramide synthesis by ceramide synthases (CerS) and degradation of S1P by S1P lyase. Sphingosine can be recycled back to ceramide here.[1][2]
Golgi Apparatus Key sorting and processing stationCeramide is transported from the ER to the Golgi for the synthesis of complex sphingolipids like sphingomyelin.[2][3]
Lysosomes Site of complex sphingolipid degradationAcid ceramidase hydrolyzes ceramide to generate sphingosine.[1]
Mitochondria Present and involved in apoptosisSphingosine kinase 2 (SphK2) is present and can generate S1P locally. Sphingosine itself can influence mitochondrial function and apoptosis.[3][4]
Plasma Membrane Dynamic signaling platformSphingosine can be generated from ceramide by neutral ceramidase. Sphingosine kinase 1 (SphK1) can translocate to the plasma membrane to produce S1P for "inside-out" signaling.[2]
Nucleus Regulatory roles in gene expressionSphingosine kinase 2 (SphK2) is found in the nucleus, suggesting a role for local S1P production in regulating gene transcription.[5]

Key Signaling and Metabolic Pathways

The subcellular localization of sphingosine is intimately linked to its role in various signaling and metabolic pathways.

Sphingolipid Metabolism

The "sphingolipid rheostat" refers to the balance between the levels of pro-apoptotic ceramide and sphingosine, and the pro-survival molecule S1P. The subcellular location of the enzymes governing these conversions is a key determinant of cellular fate.

Sphingolipid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome cluster_Cytosol_PM Cytosol / Plasma Membrane cluster_Mito_Nuc Mitochondria / Nucleus CerS Ceramide Synthases (CerS) Ceramide Ceramide CerS->Ceramide Synthesis S1PL S1P Lyase Degradation Degradation Products S1PL->Degradation SMS Sphingomyelin Synthase Complex_SL Complex Sphingolipids SMS->Complex_SL AC Acid Ceramidase Sphingosine Sphingosine (d18:1(14Z)) AC->Sphingosine SphK1 Sphingosine Kinase 1 (SphK1) S1P Sphingosine-1-Phosphate (S1P) SphK1->S1P SphK2 Sphingosine Kinase 2 (SphK2) SphK2->S1P Ceramide->Sphingosine Hydrolysis Ceramide->Complex_SL Synthesis Sphingosine->Ceramide Acylation Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation S1P->Degradation Degradation Complex_SL->Ceramide Breakdown

Caption: Overview of sphingolipid metabolism highlighting the central role of sphingosine and the subcellular localization of key enzymes.

S1P Signaling

Sphingosine is the direct precursor to S1P, which can act both intracellularly and extracellularly. Extracellular S1P binds to a family of five G protein-coupled receptors (S1PRs), initiating a cascade of downstream signaling events that regulate cell survival, proliferation, migration, and differentiation.

S1P_Signaling cluster_Extracellular Extracellular Space cluster_PM Plasma Membrane cluster_Intracellular Intracellular Space S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Binding Downstream Downstream Signaling (e.g., Akt, ERK, PLC) S1PR->Downstream Activation Sphingosine Sphingosine S1P_int Intracellular S1P Sphingosine->S1P_int Phosphorylation SphK Sphingosine Kinases (SphK1/2) SphK->S1P_int S1P_int->S1P_ext Transport Int_Targets Intracellular Targets (e.g., HDACs) S1P_int->Int_Targets Binding Cellular_Responses Cellular Responses (Survival, Proliferation, Migration) Downstream->Cellular_Responses Leads to Int_Targets->Cellular_Responses Leads to

Caption: S1P signaling pathways, illustrating both extracellular receptor-mediated and intracellular actions.

Experimental Protocols

The study of sphingosine's subcellular localization relies on a combination of sophisticated biochemical and imaging techniques.

Subcellular Fractionation followed by LC-MS/MS

This is the gold-standard method for the quantitative analysis of sphingosine in different organelles.

Workflow:

Subcellular_Fractionation_Workflow Start Cell Culture Homogenization Cell Homogenization (e.g., Dounce homogenizer) Start->Homogenization Centrifugation1 Differential Centrifugation (Low speed, e.g., 1,000 x g) Homogenization->Centrifugation1 Nuclei Nuclear Pellet Centrifugation1->Nuclei Supernatant1 Post-Nuclear Supernatant Centrifugation1->Supernatant1 Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Nuclei->Lipid_Extraction Centrifugation2 Differential Centrifugation (Medium speed, e.g., 10,000 x g) Supernatant1->Centrifugation2 Mitochondria Mitochondrial Pellet Centrifugation2->Mitochondria Supernatant2 Post-Mitochondrial Supernatant Centrifugation2->Supernatant2 Mitochondria->Lipid_Extraction Ultracentrifugation Ultracentrifugation (e.g., 100,000 x g) Supernatant2->Ultracentrifugation Microsomes Microsomal Pellet (ER, Golgi) Ultracentrifugation->Microsomes Cytosol Cytosolic Supernatant Ultracentrifugation->Cytosol Microsomes->Lipid_Extraction Cytosol->Lipid_Extraction LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis

Caption: Workflow for subcellular fractionation and LC-MS/MS analysis of sphingosine.

Detailed Protocol:

  • Cell Culture and Harvesting: Culture cells of interest (e.g., RAW 264.7 macrophages) to confluence. Harvest cells by scraping in ice-cold phosphate-buffered saline (PBS) and pellet by centrifugation.

  • Homogenization: Resuspend the cell pellet in a hypotonic buffer and disrupt the plasma membrane using a Dounce homogenizer or by passing through a fine-gauge needle. The number of strokes should be optimized to maximize cell lysis while keeping organelles intact.

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet the mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal fraction (containing ER and Golgi). The final supernatant is the cytosolic fraction.

  • Lipid Extraction: Extract lipids from each organellar fraction using a modified Bligh-Dyer method. Add a mixture of chloroform (B151607):methanol (1:2, v/v) to the sample, followed by chloroform and water to induce phase separation. Collect the lower organic phase containing the lipids.

  • LC-MS/MS Analysis:

    • Dry the lipid extracts under a stream of nitrogen and reconstitute in an appropriate solvent for liquid chromatography.

    • Separate the lipid species using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

    • Perform mass spectrometry analysis in positive ion mode using a triple quadrupole or a high-resolution mass spectrometer. Use multiple reaction monitoring (MRM) for targeted quantification of sphingosine (d18:1), with a precursor ion of m/z 300.3 and a product ion of m/z 282.3.

    • Include an internal standard, such as C17-sphingosine, for accurate quantification.

  • Data Analysis: Quantify the amount of sphingosine in each fraction by comparing the peak area of the analyte to that of the internal standard and normalizing to the protein content of the fraction.

Fluorescence Microscopy with Labeled Sphingosine Analogs

Fluorescently labeled sphingosine analogs, such as NBD-sphingosine or those compatible with "click chemistry," allow for the visualization of sphingosine trafficking and localization in living or fixed cells.

Workflow:

Fluorescence_Microscopy_Workflow Start Cell Seeding on Coverslips Labeling Labeling with Fluorescent Sphingosine Analog Start->Labeling Incubation Incubation (Chase Period) to Allow for Trafficking Labeling->Incubation Fixation Cell Fixation (e.g., Paraformaldehyde) Incubation->Fixation Permeabilization Permeabilization (e.g., Saponin) Fixation->Permeabilization Staining Optional: Co-staining with Organelle-specific Markers Permeabilization->Staining Imaging Fluorescence Microscopy (Confocal or Widefield) Staining->Imaging Analysis Image Analysis and Colocalization Studies Imaging->Analysis

Caption: Workflow for fluorescence microscopy imaging of sphingosine localization.

Detailed Protocol:

  • Cell Culture: Seed cells on glass coverslips or in imaging dishes.

  • Labeling: Incubate the cells with a low concentration of a fluorescent sphingosine analog (e.g., 5 µM NBD-sphingosine complexed with BSA) in serum-free medium for a defined period (e.g., 30 minutes) at 4°C to allow for binding to the plasma membrane.

  • Chase: Wash the cells with fresh medium and incubate at 37°C for various time points (the "chase" period) to allow for internalization and trafficking of the analog.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS. If intracellular structures are to be stained, permeabilize the cells with a mild detergent like saponin (B1150181) or digitonin.

  • Co-staining (Optional): To identify specific organelles, co-stain the cells with organelle-specific markers, such as MitoTracker for mitochondria or antibodies against ER or Golgi resident proteins.

  • Imaging: Mount the coverslips and acquire images using a fluorescence microscope. Confocal microscopy is recommended to obtain high-resolution optical sections.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the fluorescent sphingosine analog and its colocalization with organelle-specific markers.

Conclusion

The subcellular localization of sphingosine (d18:1(14Z)) is a critical determinant of its function in both health and disease. As a central hub in sphingolipid metabolism, its distribution is tightly regulated by a network of enzymes and transport proteins located in specific organelles. The endoplasmic reticulum, Golgi apparatus, lysosomes, mitochondria, plasma membrane, and nucleus all represent key sites of sphingosine metabolism and signaling. Advanced analytical techniques, particularly mass spectrometry-based lipidomics and fluorescence microscopy, have been instrumental in elucidating the complex spatial organization of sphingosine within the cell. Further research, particularly quantitative studies that provide a comprehensive map of sphingosine concentrations across different subcellular compartments under various physiological and pathological conditions, will be crucial for a deeper understanding of its role in cellular regulation and for the development of novel therapeutic strategies targeting sphingolipid metabolism.

References

Methodological & Application

Application Note: Quantitative Analysis of Sphingosine (d18:1(14Z)) by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of lipids that serve as structural components of cell membranes and as bioactive molecules in a variety of signaling pathways.[1] Sphingosine (B13886), a key building block of sphingolipids, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are involved in critical cellular processes such as proliferation, apoptosis, and inflammation.[2][3] The specific isomer Sphingosine (d18:1(14Z)) is a less common variant, and its precise biological role is an active area of research. Accurate and sensitive quantification of this isomer is essential for understanding its function in health and disease, and for the development of targeted therapeutics.

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of Sphingosine (d18:1(14Z)) in biological matrices. The described protocol, which utilizes hydrophilic interaction liquid chromatography (HILIC) for separation and a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for detection, is based on established methods for common sphingosine isomers.[1][3]

Disclaimer: The following method is based on the well-characterized analysis of the common sphingosine (d18:1) isomer. While this protocol provides a strong foundation, it is crucial to perform specific validation for the Sphingosine (d18:1(14Z)) isomer to ensure accurate quantification and chromatographic separation from other potential isomers.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is adapted from a butanolic extraction method suitable for a range of sphingolipids from cell homogenates or plasma.[1][3]

Materials:

  • Biological matrix (e.g., cell homogenate, plasma)

  • Internal Standard (IS) solution (e.g., C17-Sphingosine in methanol)

  • Citrate/phosphate buffer (200 mM citric acid / 270 mM disodium (B8443419) hydrogen phosphate, pH 4.0)

  • 1-Butanol (B46404)

  • Methanol (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Solvent evaporator (e.g., nitrogen evaporator or vacuum concentrator)

  • Reconstitution solvent (e.g., Methanol with 0.2% formic acid and 200 mM ammonium (B1175870) formate)[3]

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

  • Add 10 µL of the internal standard solution.

  • Add 60 µL of the citrate/phosphate buffer (pH 4.0) and briefly vortex.[1]

  • Add 500 µL of 1-butanol and vortex vigorously for 1 minute.[1]

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[1]

  • Carefully transfer the upper butanolic phase to a new tube.

  • Evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC system capable of binary gradient elution

  • Autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: HILIC column (e.g., 100 x 2.1 mm, 1.8 µm particle size)[3]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium formate[3]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid and 200 mM ammonium formate[3]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B

    • 1.0 - 3.0 min: Linear gradient to 50% B

    • 3.0 - 4.0 min: Hold at 50% B

    • 4.1 - 5.0 min: Return to 90% B and re-equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Ion Source Temperature: 400°C[4]

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables summarize the proposed MRM transitions and expected quantitative performance for Sphingosine (d18:1). These parameters should be optimized for the specific instrument and the (14Z) isomer.

Table 1: MRM Transitions for Sphingosine (d18:1) and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Sphingosine (d18:1) Quantifier300.3282.315100
Sphingosine (d18:1) Qualifier300.3264.325100
C17-Sphingosine (IS)286.3268.315100

Note: The product ion m/z 282.3 corresponds to [M+H-H₂O]⁺ and m/z 264.3 to [M+H-2H₂O]⁺, which are characteristic fragments of the d18:1 sphingoid backbone.[5]

Table 2: Illustrative Method Performance Characteristics

ParameterExpected Performance
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.5 - 5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery80 - 110%

Data are illustrative and will vary depending on the specific instrumentation, matrix, and validation results.

Visualizations

Sphingolipid Metabolism Pathway

Sphingolipid_Metabolism cluster_0 De Novo Synthesis cluster_1 Salvage Pathway Serine Serine + Palmitoyl-CoA KDS 3-ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer Dihydroceramides DHS->DHCer Ceramide Synthase Sph Sphingosine (d18:1) DHS->Sph Possible Isomerization? Cer Ceramides DHCer->Cer DHCer Desaturase SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SphK1/2 Sph14Z Sphingosine (d18:1(14Z)) Sph14Z->Sph Isomer of PE Phosphoethanolamine + Hexadecenal S1P->PE S1P Lyase

Caption: Simplified overview of sphingolipid metabolism highlighting the central role of Sphingosine.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Extraction Lipid Extraction (1-Butanol) Sample->Extraction Add IS Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC HILIC Separation Reconstitution->LC Inject MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification (Internal Standard Method) Data->Quant

Caption: General workflow for the quantitative analysis of Sphingosine by LC-MS/MS.

References

Application Note: Quantitative Analysis of Sphingosine and its Metabolites in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including cell division, differentiation, and apoptosis.[1] Key molecules in the sphingolipid metabolic pathway, such as sphingosine (B13886) and its phosphorylated form, sphingosine-1-phosphate (S1P), are important signaling molecules.[2] The quantification of these lipids in plasma is essential for understanding their role in health and disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantitative analysis of sphingosine and its related metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Signaling Pathway

The sphingolipid metabolic pathway is a complex network of enzymatic reactions that regulate the levels of various bioactive sphingolipids. Ceramide is a central hub in this pathway, from which other sphingolipids are synthesized or generated.[5]

Sphingolipid_Metabolism cluster_pathway De Novo Synthesis and Salvage Pathway cluster_enzymes Enzyme Key Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine KDHR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DES1 Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Ceramide->ComplexSphingolipids Synthases Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK S1P->Sphingosine SPP ComplexSphingolipids->Ceramide Hydrolases EnzymeKey SPT: Serine palmitoyltransferase KDHR: 3-ketodihydrosphingosine reductase CerS: Ceramide synthase DES1: Dihydroceramide desaturase 1 SPHK: Sphingosine kinase SPP: S1P phosphatase Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plasma Plasma Sample Collection (e.g., EDTA tubes) centrifugation Centrifugation to separate plasma plasma->centrifugation storage Store plasma at -80°C centrifugation->storage thawing Thaw plasma samples storage->thawing is_addition Addition of Internal Standard (e.g., C17-S1P) thawing->is_addition precipitation Protein Precipitation (e.g., with methanol) is_addition->precipitation vortex Vortexing precipitation->vortex centrifugation2 Centrifugation to pellet protein vortex->centrifugation2 supernatant Transfer of supernatant centrifugation2->supernatant injection Injection into LC-MS/MS supernatant->injection separation Chromatographic Separation (e.g., C18 reverse-phase column) injection->separation ionization Electrospray Ionization (ESI) (Positive ion mode) separation->ionization detection Mass Spectrometry Detection (MRM mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analytes calibration->quantification reporting Reporting of Results quantification->reporting

References

Application Notes and Protocols for the Extraction of Sphingosine (d18:1(14Z)) from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine (B13886), a fundamental component of sphingolipids, plays a critical role in various cellular processes, including proliferation, differentiation, and apoptosis. The specific isomer, Sphingosine (d18:1(14Z)), is a key player in these signaling pathways. Accurate quantification of this lipid mediator is crucial for understanding its physiological and pathological roles, particularly in the context of drug development and disease research.

This document provides a detailed protocol for the efficient extraction of sphingosine from cultured cells, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The presented methodologies are designed to ensure high recovery and reproducibility, enabling researchers to obtain reliable quantitative data.

Data Presentation: Quantitative Analysis of Sphingosine in Cultured Cells

The abundance of sphingosine can vary significantly between different cell lines. The following table summarizes reported sphingosine levels in several human cancer cell lines, providing a valuable reference for researchers. It is important to note that these values can be influenced by cell culture conditions and passage number.

Cell LineCell TypeSphingosine (d18:1) Level (pmol/10⁶ cells)Reference
KATO IIIHuman gastric carcinoma26.6 ± 2.2[1]
HL-60Human promyelocytic leukemia6.3 ± 0.4[1]
U937Human monocytic leukemia6.8 ± 0.6[1]
A549Human lung adenocarcinomaVariable, altered in drug resistance[2]
MCF-7Human breast adenocarcinomaVariable, altered in drug resistance[3][4]

Experimental Protocols

Principle

This protocol employs a modified Bligh-Dyer liquid-liquid extraction method to isolate sphingolipids, including sphingosine, from cultured cells. This technique utilizes a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids into an organic phase, effectively separating them from other cellular components. The inclusion of an internal standard is critical for accurate quantification and to account for any variability during sample preparation.

Materials and Reagents
  • Cultured cells (e.g., 1-10 million cells per sample)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Internal Standard (IS): C17-Sphingosine (d17:1) stock solution (e.g., 1 mg/mL in methanol)

  • 1.5 mL or 2 mL microcentrifuge tubes

  • Cell scraper or trypsin-EDTA

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • Autosampler vials for LC-MS/MS analysis

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_analysis Sample Analysis cell_harvest Cell Harvesting cell_pellet Cell Pelleting & Washing cell_harvest->cell_pellet add_is Addition of Internal Standard cell_pellet->add_is add_solvents Addition of Chloroform/Methanol add_is->add_solvents vortex_incubation Vortexing & Incubation add_solvents->vortex_incubation phase_separation Phase Separation vortex_incubation->phase_separation collect_organic Collect Organic Phase phase_separation->collect_organic drying Solvent Evaporation collect_organic->drying reconstitution Reconstitution drying->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Workflow for Sphingosine Extraction from Cultured Cells.
Step-by-Step Protocol

  • Cell Harvesting and Preparation:

    • For adherent cells, wash the cell monolayer twice with ice-cold PBS. Harvest cells by scraping in a minimal volume of PBS or by trypsinization.

    • For suspension cells, directly pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

    • Resuspend the final cell pellet in a known volume of PBS (e.g., 200 µL) and transfer to a clean microcentrifuge tube. An aliquot may be taken for cell counting or protein quantification for normalization purposes.

  • Internal Standard Addition:

    • To each cell suspension, add a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL C17-Sphingosine working solution). The amount of internal standard should be optimized based on the expected sphingosine concentration in the samples.

  • Lipid Extraction (Modified Bligh-Dyer):

    • To the 200 µL cell suspension containing the internal standard, add 750 µL of a chloroform:methanol (1:2, v/v) mixture.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples on a shaker at room temperature for 15 minutes.

    • Add 250 µL of chloroform and vortex for 1 minute.

    • Add 250 µL of deionized water and vortex for 1 minute to induce phase separation.

    • Centrifuge the samples at 1,000 x g for 10 minutes at room temperature. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

  • Collection of the Organic Phase:

    • Carefully aspirate and discard the upper aqueous phase without disturbing the protein interface.

    • Using a glass Pasteur pipette, carefully collect the lower organic phase and transfer it to a new clean tube. Be cautious not to aspirate any of the protein precipitate at the interface.

  • Solvent Evaporation and Reconstitution:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum concentrator. Ensure the sample does not overheat.

    • Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., methanol or the initial mobile phase).

    • Vortex the reconstituted sample for 1 minute to ensure all lipids are dissolved.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Downstream Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of sphingosine.

Chromatographic Separation
  • Column: A C18 reversed-phase column is commonly used for the separation of sphingolipids.

  • Mobile Phase: A typical mobile phase system consists of:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid

  • Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the analytes. The specific gradient should be optimized for the particular column and instrument.

  • Note on Isomer Separation: The separation of the (14Z) isomer from other d18:1 isomers is challenging and requires careful optimization of the chromatographic conditions, including the column chemistry, mobile phase composition, and gradient profile. The use of specialized chromatography techniques, such as ion mobility spectrometry, may also aid in the separation of isomers.[5][6]

Mass Spectrometry Detection
  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the detection of sphingosine.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high selectivity and sensitivity.

  • MRM Transitions: The precursor-to-product ion transitions for sphingosine (d18:1) and the internal standard (d17:1) should be optimized on the specific mass spectrometer. A common product ion for sphingosine and its analogs corresponds to the loss of two water molecules from the sphingoid backbone (e.g., m/z 300.3 -> 264.3 for d18:1 sphingosine).

Sphingosine Signaling Pathway

Sphingosine is a central molecule in sphingolipid metabolism and signaling. It is phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that regulates a wide array of cellular processes through its interaction with a family of G protein-coupled receptors (S1PR1-5).

sphingosine_pathway cluster_metabolism Sphingolipid Metabolism cluster_signaling S1P Signaling Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine (d18:1) SphK Sphingosine Kinases (SphK1 & SphK2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1P_Lyase S1P Lyase S1P->S1P_Lyase S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Ceramidase->Sphingosine SphK->S1P Degradation Degradation Products S1P_Lyase->Degradation S1P_Phosphatase->Sphingosine Downstream Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) S1PRs->Downstream Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses

Overview of the Sphingosine-1-Phosphate (S1P) Signaling Pathway.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids integral to cellular structure and signaling. Sphingosine (B13886), a key component of this class, and its phosphorylated derivative, sphingosine-1-phosphate (S1P), are critical regulators of numerous cellular processes, including proliferation, apoptosis, and inflammation. The specific isomer, Sphingosine (d18:1(14Z)), is an important subject of study in lipidomics. Accurate and robust analytical methods are essential for understanding its role in health and disease. This document provides detailed application notes and protocols for the analysis of Sphingosine (d18:1(14Z)) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Mass Spectrometry Fragmentation of Sphingosine (d18:1(14Z))

Under positive ion electrospray ionization (ESI) conditions, Sphingosine (d18:1(14Z)) readily forms a protonated molecule [M+H]⁺ at an m/z of 300.5. Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pattern dominated by sequential neutral losses of water molecules.

The primary fragmentation pathway involves the loss of one molecule of water, followed by the loss of a second water molecule. These characteristic fragments are essential for the development of sensitive and specific Multiple Reaction Monitoring (MRM) methods for the quantification of sphingosine.

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the MS/MS spectrum of Sphingosine (d18:1(14Z)).

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral LossDescriptionRelative Abundance
300.5282.5H₂OLoss of one water moleculeHigh
300.5264.52H₂OLoss of two water moleculesHigh

Note: Relative abundances are characteristic and may vary depending on instrumental conditions such as collision energy.

Signaling Pathway of Sphingosine

Sphingosine plays a pivotal role in the sphingolipid metabolic pathway and cellular signaling. It is synthesized from ceramide and can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P).[1] S1P can then act as an intracellular second messenger or be exported out of the cell to activate a family of G protein-coupled receptors (S1PR1-5), initiating a wide range of downstream signaling cascades that regulate cell survival, proliferation, migration, and immune cell trafficking.[1][2][3] The balance between intracellular levels of ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[4]

Sphingosine_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine (d18:1(14Z)) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinases (SphK1, SphK2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Extracellular Action Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) S1PRs->Downstream Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Cells) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction Spike->Extract Dry Dry Down Extract->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

Application Note: Synthesis and Application of Sphingosine (d18:1(14Z)) Standard for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Sphingolipids are a critical class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in signal transduction.[1] The central backbone of most sphingolipids is sphingosine (B13886), an 18-carbon amino alcohol. While the canonical sphingosine (d18:1) features a trans double bond at the 4,5 position, atypical isomers exist and are of growing research interest. Sphingosine (d18:1(14Z)) is an atypical sphingolipid distinguished by a cis double bond at the 14-15 position.[2] The availability of a pure, chemically synthesized standard of this isomer is essential for its identification in biological systems, elucidation of its unique metabolic pathways, and investigation into its specific biophysical and signaling properties.[3] This document provides a detailed protocol for the chemical synthesis of Sphingosine (d18:1(14Z)) and an overview of its biological context.

Sphingolipid Metabolism and Signaling Pathways

Sphingosine occupies a central position in sphingolipid metabolism. It is primarily generated from the breakdown of ceramide.[4] Once formed, sphingosine can be re-acylated by ceramide synthases to regenerate ceramide in the "salvage pathway" or phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce the potent signaling molecule, sphingosine-1-phosphate (S1P).[5][6] S1P exerts its effects by binding to a family of G-protein-coupled receptors (S1PRs), influencing a wide array of cellular processes including proliferation, survival, migration, and immune cell trafficking.[4][6] The balance between ceramide, sphingosine, and S1P levels—often termed the "sphingolipid rheostat"—is critical for determining cell fate.

Sphingolipid_Metabolism Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase CerP Ceramide-1-Phosphate Ceramide->CerP Ceramide Kinase Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex Synthases Sphingosine->Ceramide Ceramide Synthase (Salvage Pathway) S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK1/2) S1P->Sphingosine S1P Phosphatase Degradation Irreversible Degradation S1P->Degradation S1P Lyase S1PRs S1P Receptors (S1PRs) Cell Signaling S1P->S1PRs Extracellular Signaling Complex->Ceramide Hydrolases

Caption: Core pathways in sphingolipid metabolism and signaling.

Chemical Synthesis of Sphingosine (d18:1(14Z))

The synthesis of Sphingosine (d18:1(14Z)) can be achieved through a multi-step chemical process, which involves the stereoselective construction of the sphingoid base followed by the introduction of the characteristic (Z)-alkene.[3] The following workflow and protocol are adapted from published methods.[3][7]

Synthesis_Workflow start Starting Material (Protected Alaninal Derivative) step1 Olefin Cross-Metathesis (with 10-bromo-1-decene) start->step1 step2 Hydrogenation step1->step2 step3 Acetal Protection step2->step3 intermediate Bromo-sphinganine Intermediate (46) step3->intermediate step4 Alkynylation (with lithiated pentyne) intermediate->step4 step5 Stereoselective Reduction (Lindlar Catalyst) step4->step5 step6 Deprotection step5->step6 product Final Product Sphingosine (d18:1(14Z)) step6->product

Caption: Workflow for the chemical synthesis of Sphingosine (d18:1(14Z)).

Experimental Protocols

The following protocols describe the synthesis of the protected 14Z-sphingosine intermediate and its final deprotection.

1. Synthesis of Fully Protected Bromo-sphinganine (Intermediate 46)

  • Step 1: Olefin Cross-Metathesis: A protected allylic alcohol derivative is subjected to an olefin cross-coupling metathesis with 10-bromo-1-decene (B1332156) using a Grubbs 2nd generation catalyst.[3][7] Additives such as p-benzoquinone and CuI can be used to prevent undesired olefin isomerization.[3][7] The reaction is typically run in a chlorinated solvent like chloroform (B151607) at 35 °C for approximately 14 hours.[7]

  • Step 2: Hydrogenation: The product from the metathesis reaction is hydrogenated to saturate the newly formed double bond. This is achieved using 10% Palladium on carbon (Pd/C) as a catalyst in a solvent mixture like THF with a catalytic amount of acetic acid, under a hydrogen atmosphere at room temperature for about 16 hours.[7]

  • Step 3: Acetal Protection: The diol is protected as an acetal. The hydrogenated product is reacted with 2,2-dimethoxypropane (B42991) in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid (p-TsOH) at 80 °C for 3 hours to yield the fully protected bromo-sphinganine intermediate (46).[7]

2. Synthesis of Protected Sphingosine (d18:1(14Z)) (Intermediate 48)

  • Step 4: Alkynylation: 1-pentyne (B49018) is treated with tert-butyllithium (B1211817) in THF at -78 °C to form lithiated pentyne. This is then reacted with the bromo-sphinganine intermediate (46) in the presence of HMPA. The reaction is slowly warmed from -78 °C to room temperature and stirred for 14 hours to yield the alkyne intermediate (47).[3][7]

  • Step 5: Stereoselective Reduction: The alkyne intermediate (47) is subjected to a stereoselective reduction to form the desired Z-alkene. This is accomplished via hydrogenation using a Lindlar catalyst in a solvent system like EtOAc and DMF at room temperature for 12 hours. This step yields the protected 14Z-sphingosine (48).[3][7]

3. Final Deprotection to Yield Sphingosine (d18:1(14Z))

  • Step 6: Deprotection: All protecting groups are removed in a two-step process. First, the silyl (B83357) ether is cleaved using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF at 55 °C for 3 hours. Following this, the remaining protecting groups (acetal and Boc) are removed by treatment with acetyl chloride in methanol, starting at 0 °C and warming to room temperature for 3 hours, to yield the final product, Sphingosine (d18:1(14Z)).[7]

Data Presentation

Table 1: Summary of Synthetic Reactions and Yields

StepReaction TypeKey ReagentsProductReported YieldReference
4AlkynylationLithiated pentyne, HMPAIntermediate 4763%[3]
5Stereoselective ReductionH₂, Lindlar catalystProtected 14Z-sphingosine (48)74%[3]
6DeprotectionTBAF, AcCl/MeOHSphingosine (d18:1(14Z))Not specified[7]

Table 2: Characterization of Sphingosine (d18:1(14Z))

PropertyValueReference
Formal Name (2S,3R,Z)-2-aminooctadec-14-ene-1,3-diol[2]
Synonym Sphing-14Z-enine[2]
Molecular Formula C₁₈H₃₇NO₂[2]
Formula Weight 299.5[2]
Purity (Typical) ≥95%[2]
SMILES OC--INVALID-LINK----INVALID-LINK--CCCCCCCCCC/C=C\CCC[2]
InChI Key JICKNJHTUZYBRA-JTDRTSHGSA-N[2]

Conclusion The protocols outlined provide a robust method for synthesizing the atypical Sphingosine (d18:1(14Z)). This synthetic standard is invaluable for advanced research in lipidomics, allowing for accurate quantification in complex biological matrices and enabling studies to probe its potential unique roles in cellular signaling and membrane dynamics. The availability of this tool will help researchers differentiate the metabolic fate and function of this isomer from more canonical sphingolipids, potentially uncovering new therapeutic targets in diseases associated with altered sphingolipid metabolism.

References

Application Notes and Protocols for Targeted Lipidomics of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1][2][3] Sphingosine (B13886), a fundamental building block of complex sphingolipids, and its phosphorylated derivative, Sphingosine-1-Phosphate (S1P), are key signaling molecules that regulate diverse physiological and pathological processes.[4][5][6][7] The specific isomer, Sphingosine (d18:1(14Z)), is of growing interest due to its potential involvement in unique biological pathways. This document provides a comprehensive guide for the development and implementation of a targeted lipidomics assay for the accurate and precise quantification of Sphingosine (d18:1(14Z)) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Significance: The Sphingolipid Signaling Pathway

Sphingosine is a central hub in sphingolipid metabolism. It is generated from the breakdown of ceramides (B1148491) by ceramidases or through the salvage pathway.[1][3] Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form S1P, a potent signaling molecule that acts on a family of G protein-coupled receptors (S1PRs) to regulate cellular processes like cell survival, migration, and inflammation.[4][5][6][8] The balance between intracellular levels of ceramide, sphingosine, and S1P, often termed the "sphingolipid rheostat," is critical for cell fate decisions.[7] Dysregulation of this pathway has been implicated in numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][9]

Sphingolipid_Signaling_Pathway Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine Sphingosine (d18:1(14Z)) SphK Sphingosine Kinases (SphK1/2) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PLyase S1P Lyase S1P->S1PLyase S1P_Receptors S1P Receptors (S1PR1-5) S1P->S1P_Receptors Extracellular Signaling Ceramidase->Sphingosine SphK->S1P Degradation Degradation S1PLyase->Degradation Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) S1P_Receptors->Downstream

Caption: Sphingolipid metabolic and signaling pathway.

Experimental Protocols

This section outlines the detailed methodology for the targeted quantification of Sphingosine (d18:1(14Z)).

1. Sample Preparation: Lipid Extraction from Plasma/Serum

A protein precipitation and liquid-liquid extraction method is employed for efficient extraction of sphingolipids from plasma or serum.[10][11][12][13][14]

  • Materials:

    • Plasma or serum samples

    • Methanol (B129727) (LC-MS grade)

    • Internal Standard (IS) solution: Sphingosine (d18:1, d7) or a suitable C17 sphingosine analog in methanol.

    • Methyl tert-butyl ether (MTBE) (LC-MS grade)

    • Water (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Thaw plasma/serum samples on ice.

    • To 50 µL of plasma/serum in a microcentrifuge tube, add 200 µL of cold methanol containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Add 750 µL of MTBE and vortex for 1 minute.

    • Add 150 µL of water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

    • Dry the organic extract under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Liquid chromatography is used to separate Sphingosine (d18:1(14Z)) from other lipids, followed by tandem mass spectrometry for sensitive and specific detection.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters (starting point for optimization):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating sphingolipids.

    • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol/Acetonitrile (90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A gradient from 60% to 100% B over several minutes is a good starting point. The gradient should be optimized to ensure baseline separation of Sphingosine (d18:1(14Z)) from its isomers.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: The specific precursor-to-product ion transitions for Sphingosine (d18:1(14Z)) and the internal standard need to be determined by direct infusion of standards. For d18:1 sphingosine, the transition is typically m/z 300.3 → 282.3. This will need to be confirmed for the (14Z) isomer.

    • Collision Energy and other MS parameters: These will need to be optimized for each specific instrument to achieve maximum sensitivity.

3. Quality Control

Robust quality control measures are essential for reliable quantitative data in targeted lipidomics.[15][16][17][18]

  • Calibration Curve: A calibration curve should be prepared using a certified standard of Sphingosine (d18:1(14Z)) in a surrogate matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range in biological samples.

  • Quality Control (QC) Samples: Pooled plasma/serum samples should be prepared and run at regular intervals throughout the analytical batch to monitor the performance of the assay.

  • System Suitability: A system suitability test should be performed at the beginning of each run to ensure the LC-MS/MS system is performing optimally.

Data Presentation

The quantitative data obtained from this assay should be summarized in a clear and structured format.

Table 1: Quantitative Performance Characteristics of the Targeted Sphingosine (d18:1(14Z)) Assay

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.5 - 5 ng/mL
Intra-day Precision (%CV) < 15%< 10%
Inter-day Precision (%CV) < 15%< 12%
Accuracy (% Recovery) 85 - 115%90 - 110%
Matrix Effect 80 - 120%95 - 105%
Extraction Recovery > 80%> 85%

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the targeted lipidomics analysis of Sphingosine (d18:1(14Z)).

Experimental_Workflow Sample Biological Sample (Plasma/Serum) Extraction Lipid Extraction (Protein Precipitation & LLE) Sample->Extraction Drydown Solvent Evaporation Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (UHPLC-QqQ) Reconstitution->LCMS DataProcessing Data Processing (Integration & Quantification) LCMS->DataProcessing Report Data Reporting & Statistical Analysis DataProcessing->Report

Caption: Targeted lipidomics workflow.

Disclaimer: This protocol provides a general framework and a starting point for developing a targeted assay for Sphingosine (d18:1(14Z)). The specific parameters, especially the chromatographic separation and MS/MS transitions, must be carefully optimized and validated for the specific instrumentation and biological matrix used in your laboratory. The use of a certified reference standard for Sphingosine (d18:1(14Z)) is crucial for accurate quantification.

References

Application Notes and Protocols for Tracing Sphingosine (d18:1(14Z)) Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in cellular processes, including signal transduction, cell proliferation, and apoptosis. Sphingosine (B13886) (d18:1), a central molecule in sphingolipid metabolism, and its phosphorylated form, sphingosine-1-phosphate (S1P), are key regulators of the "sphingolipid rheostat," which determines cell fate. Dysregulation of sphingosine metabolism is implicated in various diseases, making it a crucial area of research and a target for therapeutic development. Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to quantitatively analyze the dynamics of sphingosine metabolism, providing insights into metabolic flux and pathway regulation. This document provides detailed application notes and protocols for tracing the metabolism of Sphingosine (d18:1(14Z)) using stable isotope labeling.

Metabolic Pathway of Sphingosine

Sphingosine is at the heart of a complex metabolic network. It is primarily formed from the breakdown of ceramide by ceramidases. Once formed, sphingosine can be either acylated by ceramide synthases to regenerate ceramide or phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce the potent signaling molecule S1P. S1P can, in turn, be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase. This intricate balance of synthesis and degradation pathways tightly controls the cellular levels of these bioactive lipids.[1]

Sphingosine_Metabolism Sphingosine Metabolic Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK1/2 S1P->Sphingosine S1P Phosphatase Degradation Degradation Products S1P->Degradation S1P Lyase Ceramide_Synthase Ceramide Synthase (CerS) Ceramidase Ceramidase SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) S1P_Phosphatase S1P Phosphatase S1P_Lyase S1P Lyase

Caption: A simplified diagram of the central pathways of Sphingosine metabolism.

Sphingosine-1-Phosphate (S1P) Signaling

Extracellular S1P acts as a ligand for a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. The binding of S1P to these receptors initiates a cascade of downstream signaling events that regulate a wide array of cellular functions, including cell survival, migration, and differentiation. Each S1P receptor subtype couples to different G proteins (Gαi, Gαq, Gα12/13), leading to the activation of various downstream effectors like PI3K, Akt, ERK, and Rac.[2][3][4]

S1P_Signaling Sphingosine-1-Phosphate (S1P) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein PI3K PI3K G_protein->PI3K ERK ERK G_protein->ERK Rac Rac G_protein->Rac Akt Akt PI3K->Akt Cellular_Responses Cell Survival, Migration, Proliferation Akt->Cellular_Responses ERK->Cellular_Responses Rac->Cellular_Responses

Caption: Overview of the S1P signaling pathway initiated by extracellular S1P.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Sphingosine in Cultured Cells

This protocol describes the labeling of cellular sphingolipids using a stable isotope-labeled precursor, such as ¹³C-D-erythro-sphingosine.

Materials:

  • Cultured mammalian cells

  • Complete cell culture medium

  • ¹³C-labeled D-erythro-sphingosine

  • Phosphate-buffered saline (PBS), ice-cold

  • Lipid extraction solvents (e.g., chloroform, methanol)

  • Internal standards for sphingolipids (e.g., C17-sphingosine, C17-ceramide)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Replace the standard culture medium with a medium containing the ¹³C-labeled sphingosine at a suitable concentration (e.g., 1-10 µM).

    • Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.

  • Cell Harvest and Lipid Extraction:

    • After the labeling period, place the culture dishes on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells and perform a lipid extraction (e.g., Bligh-Dyer method). It is critical to add a cocktail of internal standards with known concentrations before extraction to correct for variations.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

Protocol 2: LC-MS/MS Analysis of Labeled Sphingolipids

This protocol outlines the analysis of labeled sphingolipids by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separating sphingolipids based on their acyl chain length.

  • Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B is used to elute the sphingolipids.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of performing Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for sphingolipid analysis.

MRM Transitions: The specific mass-to-charge (m/z) transitions for the unlabeled (endogenous) and labeled sphingosine and its metabolites need to be determined and optimized.

Data Presentation

The quantitative data obtained from stable isotope tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.

Table 1: Incorporation of ¹³C-Sphingosine into Downstream Metabolites

Time (hours)Labeled Sphingosine (pmol/mg protein)Labeled C16:0-Ceramide (pmol/mg protein)Labeled C18:0-Ceramide (pmol/mg protein)Labeled Sphingosine-1-Phosphate (pmol/mg protein)
00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
1150.2 ± 12.510.5 ± 1.28.2 ± 0.95.1 ± 0.6
495.8 ± 9.135.7 ± 3.128.4 ± 2.515.3 ± 1.8
850.1 ± 5.660.2 ± 5.845.9 ± 4.325.8 ± 2.9
2410.3 ± 1.585.4 ± 7.968.7 ± 6.118.2 ± 2.1

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Calculated Metabolic Flux Rates

Metabolic ConversionFlux Rate (pmol/mg protein/hour)
Sphingosine to Ceramide (C16:0)3.56
Sphingosine to Ceramide (C18:0)2.86
Sphingosine to S1P1.08

Flux rates are calculated based on the initial rate of incorporation of the stable isotope label.

Experimental Workflow

The overall workflow for tracing sphingosine metabolism using stable isotopes involves several key stages, from experimental design to data analysis and interpretation.

Experimental_Workflow Experimental Workflow for Stable Isotope Tracing of Sphingosine Metabolism cluster_planning Phase 1: Experimental Design cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation Tracer_Selection Select Stable Isotope Tracer (e.g., ¹³C-Sphingosine) Cell_Model Choose Cell Model and Conditions Tracer_Selection->Cell_Model Time_Course Define Labeling Time Course Cell_Model->Time_Course Cell_Culture Cell Culture and Labeling Time_Course->Cell_Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Lipid_Extraction Lipid Extraction with Internal Standards Harvesting->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Quantification Quantification of Labeled Species Data_Processing->Quantification Flux_Calculation Metabolic Flux Calculation Quantification->Flux_Calculation Pathway_Analysis Pathway Analysis Flux_Calculation->Pathway_Analysis Biological_Conclusion Biological Interpretation Pathway_Analysis->Biological_Conclusion

Caption: A comprehensive workflow for stable isotope tracing of sphingosine metabolism.

Conclusion

The application of stable isotope tracing provides a dynamic and quantitative view of Sphingosine (d18:1(14Z)) metabolism. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to design, execute, and interpret studies aimed at understanding the intricate roles of sphingolipids in health and disease. This powerful methodology is invaluable for identifying novel therapeutic targets and for the development of drugs that modulate sphingolipid metabolic pathways.

References

Application Note: Cell-Based Assays to Elucidate the Function of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles as both structural components of cell membranes and as signaling molecules regulating a myriad of cellular processes.[1][2][3] The balance between pro-apoptotic sphingosine (B13886) and its pro-survival phosphorylated product, sphingosine-1-phosphate (S1P), is a critical determinant of cell fate, a concept often referred to as the "sphingolipid rheostat".[4][5] Sphingosine (d18:1(14Z)) is an atypical sphingolipid distinguished by a cis double bond at the 14-15 position, in contrast to the more common sphingosine (d18:1) which has a trans double bond at the 4-5 position.[6][7] This structural difference may lead to unique biological activities and interactions with metabolic enzymes and receptors.

This document provides detailed protocols for key cell-based assays to investigate the function of Sphingosine (d18:1(14Z)), focusing on its impact on core cellular signaling pathways and phenotypes such as cell survival, migration, and intracellular signaling.

Core Sphingolipid Signaling Pathway

Sphingosine sits (B43327) at a crucial branchpoint in sphingolipid metabolism. It can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to generate the potent signaling molecule S1P, which often promotes cell survival, proliferation, and migration.[2][8][9] Alternatively, sphingosine can be acylated by ceramide synthases (CerS) to form ceramide, a lipid generally associated with anti-proliferative and pro-apoptotic signals.[1][10] Understanding how Sphingosine (d18:1(14Z)) is metabolized and how it shifts this balance is fundamental to defining its function.

G cluster_main Sphingolipid Rheostat cluster_enzymes sph Sphingosine (d18:1(14Z)) s1p Sphingosine-1-Phosphate (S1P) (Pro-Survival, Pro-Migration) sph->s1p Phosphorylation cer Ceramide (Pro-Apoptosis, Anti-Proliferative) sph->cer Acylation sphk Sphingosine Kinase (SphK1/2) sphk->sph cers Ceramide Synthase (CerS) cers->sph

Caption: The Sphingolipid Rheostat signaling pathway.

Sphingosine Kinase (SphK) Activity Assay

Application Note

This fluorescence-based assay measures the activity of sphingosine kinases (SphK1 and SphK2), the enzymes that phosphorylate sphingosine to S1P.[4] By using Sphingosine (d18:1(14Z)) as a substrate in cell lysates or with recombinant enzymes, this assay can determine if it is a substrate for SphK and can be used to screen for inhibitors that modulate its conversion to S1P. The protocol is adapted from methods using fluorescent sphingosine analogs like NBD-sphingosine.[4][11] The principle relies on the differential solubility of the lipophilic substrate (partitions into an organic phase) and the polar phosphorylated product (remains in the aqueous phase).[4]

G prep 1. Prepare Reagents (Assay Buffer, ATP, NBD-Sphingosine Substrate) rxn 3. Set Up Reaction (Combine Buffer, Enzyme, Substrate) prep->rxn enzyme 2. Prepare Enzyme Source (Cell Lysate or Recombinant SphK) enzyme->rxn initiate 4. Initiate Reaction (Add ATP) rxn->initiate incubate 5. Incubate (e.g., 37°C for 30-60 min) initiate->incubate stop 6. Stop & Extract (Add Chloroform:Methanol) incubate->stop separate 7. Phase Separation (Add KCl & Centrifuge) stop->separate measure 8. Measure Fluorescence (Aspirate aqueous phase and read plate) separate->measure

Caption: Workflow for a fluorescence-based SphK activity assay.
Detailed Protocol

  • Reagent Preparation :

    • 5X Kinase Assay Buffer : 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100. Store at 4°C.[4]

    • Substrate Stock (1 mM) : Dissolve NBD-Sphingosine (as a fluorescent analog) in ethanol. Store at -20°C, protected from light. Note: For competitive assays, unlabeled Sphingosine (d18:1(14Z)) would be added at varying concentrations.

    • ATP Stock (10 mM) : Dissolve ATP in sterile water, adjust pH to 7.4, and store in aliquots at -20°C.[4]

    • Enzyme Source : Prepare cell lysates from cells of interest or use purified recombinant SphK1 or SphK2. Keep on ice.

  • Kinase Reaction (per well of a 96-well plate) :

    • Add components in the following order for a 50 µL final reaction volume:

      • 10 µL of 5X Kinase Assay Buffer.

      • 10 µL of Enzyme Solution (e.g., 2 µg of cell lysate protein).[12]

      • 10 µL of 50 µM NBD-Sphingosine Working Solution (diluted from stock in 1X buffer).

      • ddH₂O to a final volume of 45 µL.

      • (Optional) Add Sphingosine (d18:1(14Z)) or test inhibitors at desired concentrations.

    • Include controls: "no enzyme" and "no ATP".

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 5 µL of 10 mM ATP.

    • Incubate at 37°C for 30-60 minutes.

  • Extraction and Measurement :

    • Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v).[4]

    • Vortex or shake the plate for 1 minute.

    • Add 50 µL of 1 M KCl to induce phase separation. Vortex again for 1 minute.

    • Centrifuge the plate at 1,500 x g for 10 minutes.

    • Carefully transfer 50 µL of the upper aqueous phase to a new black, clear-bottom 96-well plate.

    • Measure fluorescence using a plate reader with excitation ~474 nm and emission ~539 nm for NBD.

Data Presentation

Table 1: Inhibition of SphK1 Activity by Compound X

Compound X [µM] Mean Fluorescence (RFU) Standard Deviation % Inhibition
0 (Control) 15,840 750 0%
0.1 13,520 680 14.6%
1 8,150 410 48.5%
10 2,430 150 84.7%
100 980 95 93.8%

| No Enzyme | 550 | 50 | 100% |

Intracellular Calcium Mobilization Assay

Application Note

S1P, the product of sphingosine phosphorylation, can be secreted and act on a family of five G-protein coupled receptors (S1PRs), which can lead to the release of calcium from intracellular stores.[13][14][15] Sphingosine itself has also been shown to mobilize calcium directly from acidic stores like lysosomes.[16] This assay determines if Sphingosine (d18:1(14Z)) or its metabolites can induce intracellular calcium mobilization. It uses a fluorescent calcium indicator dye (e.g., Fura-2-AM) that is loaded into cells. Changes in fluorescence upon addition of the test compound reflect changes in cytosolic calcium concentration.[13]

Detailed Protocol
  • Cell Preparation :

    • Plate cells (e.g., HTC4 cells, which lack endogenous S1P responses) in a black, clear-bottom 96-well plate and grow to ~90% confluency.[13]

    • Wash cells once with a buffered salt solution (e.g., HBSS).

  • Dye Loading :

    • Prepare a loading buffer containing a cell-permeable calcium-sensitive dye (e.g., Fura-2-AM or Fluo-4 AM).

    • Remove the wash buffer and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Calcium Measurement :

    • After incubation, wash the cells to remove excess dye.

    • Place the plate into a scanning fluorometer with integrated fluidics (e.g., FlexStation).[13]

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • The instrument automatically injects a solution of Sphingosine (d18:1(14Z)) at the desired concentration.

    • Immediately begin recording the fluorescence signal for another 2-3 minutes to capture the transient calcium peak.

    • A positive control (e.g., ATP or Ionomycin) should be used to confirm cell viability and dye loading.

Data Presentation

Table 2: Calcium Mobilization in Response to Sphingosine (d18:1(14Z))

Treatment Concentration Peak Fluorescence (RFU) Fold Change over Baseline
Vehicle Control - 1050 1.0
Sphingosine (d18:1(14Z)) 1 µM 1890 1.8
Sphingosine (d18:1(14Z)) 5 µM 3570 3.4
Sphingosine (d18:1(14Z)) 10 µM 4305 4.1

| ATP (Positive Control) | 100 µM | 5565 | 5.3 |

Cell Migration (Transwell) Assay

Application Note

S1P is a well-known chemoattractant that promotes the migration of various cell types, including immune cells and cancer cells.[17][18][19] This assay, also known as a Boyden chamber assay, quantifies the migratory capacity of cells towards a chemoattractant. By placing Sphingosine (d18:1(14Z)) in the lower chamber, this assay can determine if it or its secreted metabolites (like S1P) can act as a chemoattractant to stimulate directional cell movement through a porous membrane.

G cluster_workflow Transwell Migration Assay Logic chemo Lower Chamber: Media + Sphingosine (d18:1(14Z)) membrane Porous Membrane (e.g., 8 µm pores) chemo->membrane Chemoattractant Gradient cells Upper Chamber (Insert): Serum-starved cells cells->membrane Cells Migrate Through Pores outcome Outcome: Stain & Count Migrated Cells on Underside of Membrane membrane->outcome

Caption: Logical diagram of a Transwell cell migration assay.
Detailed Protocol

  • Preparation :

    • Rehydrate Transwell inserts (e.g., 8 µm pore size) with serum-free media.

    • Serum-starve the cells (e.g., melanoma cells, lymphocytes) for 4-24 hours to reduce basal migration.[18]

    • Harvest and resuspend the cells in serum-free media at a desired concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup :

    • In the lower wells of a 24-well plate, add 600 µL of media containing the chemoattractant (Sphingosine (d18:1(14Z)) at various concentrations) or control media.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the top of each insert.

  • Incubation and Analysis :

    • Incubate the plate at 37°C in a CO₂ incubator for a period determined by cell type (e.g., 4-24 hours).

    • After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane (e.g., with methanol).

    • Stain the cells (e.g., with Crystal Violet or DAPI).

    • Wash the inserts to remove excess stain and allow them to dry.

    • Count the number of migrated cells in several fields of view using a microscope.

Data Presentation

Table 3: Cell Migration Towards Sphingosine (d18:1(14Z))

Treatment Concentration [nM] Mean Migrated Cells per Field Standard Deviation
Vehicle Control - 25 6
Sphingosine (d18:1(14Z)) 10 48 9
Sphingosine (d18:1(14Z)) 50 115 18
Sphingosine (d18:1(14Z)) 100 132 21

| FBS (Positive Control) | 10% | 210 | 25 |

Apoptosis Assay (Caspase-3 Activity)

Application Note

The sphingolipid rheostat is a key regulator of apoptosis.[5] High levels of ceramide and sphingosine are generally pro-apoptotic, while S1P is anti-apoptotic.[20][21] This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade, to determine if Sphingosine (d18:1(14Z)) promotes or inhibits apoptosis. The assay uses a fluorogenic or colorimetric substrate that is cleaved by active caspase-3, releasing a detectable signal.

Detailed Protocol
  • Cell Treatment :

    • Plate cells in a 96-well plate and allow them to adhere.

    • Treat cells with Sphingosine (d18:1(14Z)) at various concentrations for a desired time period (e.g., 12-24 hours).

    • Include a positive control for apoptosis (e.g., Staurosporine or TNF-α/Cycloheximide) and a vehicle control.[21]

  • Cell Lysis :

    • After treatment, centrifuge the plate and carefully remove the supernatant.

    • Add 50-100 µL of a chilled cell lysis buffer to each well.

    • Incubate on ice for 10 minutes.

  • Caspase-3 Assay :

    • Prepare a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric).

    • Add an equal volume of the reaction buffer to each well containing cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement :

    • Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a plate reader.

    • The signal is directly proportional to the caspase-3 activity.

Data Presentation

Table 4: Effect of Sphingosine (d18:1(14Z)) on Caspase-3 Activity

Treatment Concentration Mean Absorbance (405 nm) Fold Change vs. Control
Vehicle Control - 0.15 1.0
Sphingosine (d18:1(14Z)) 1 µM 0.28 1.87
Sphingosine (d18:1(14Z)) 10 µM 0.55 3.67
Sphingosine (d18:1(14Z)) 25 µM 0.89 5.93

| Staurosporine (Positive Control) | 1 µM | 1.21 | 8.07 |

References

Application Note: Chromatographic Separation of Sphingosine (d18:1(14Z)) and (4E) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the chromatographic separation of the geometric isomers of Sphingosine (B13886) (d18:1), specifically the (14Z) and (4E) forms. Due to the structural similarity and identical mass of these isomers, their separation is critical for accurate quantification and understanding their distinct biological roles. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (MS/MS) for their effective resolution. While a specific validated method for this isomeric pair is not widely published, the following protocol is based on established principles of geometric isomer separation using a specialized stationary phase. Additionally, this note includes a summary of the sphingosine signaling pathway and a detailed experimental workflow.

Introduction

Sphingosine, a long-chain amino alcohol, is a fundamental component of sphingolipids and a key signaling molecule involved in various cellular processes, including proliferation, differentiation, and apoptosis. The geometry of the double bond within the sphingosine molecule can lead to different isomers, such as the naturally occurring (4E) isomer and the less common (14Z) isomer. Distinguishing between these isomers is analytically challenging but essential, as their biological activities may differ significantly. This application note provides a comprehensive guide for the separation and analysis of Sphingosine (d18:1(14Z)) and (4E) using a proposed HPLC-MS/MS method.

Experimental Protocols

Proposed HPLC-MS/MS Method for Isomer Separation

This protocol is a proposed method based on the principles of shape-based selectivity for geometric isomer separation. Optimization may be required for specific instrumentation and sample matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare individual stock solutions of Sphingosine (d18:1(14Z)) and Sphingosine (d18:1(4E)) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentrations for calibration curves.

  • Biological Sample Extraction: For the extraction of sphingosine from biological matrices (e.g., plasma, cell lysates), a liquid-liquid extraction or solid-phase extraction (SPE) method is recommended. A common approach involves protein precipitation with an organic solvent followed by lipid extraction.

2. Chromatographic Conditions:

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Column: A column with high shape selectivity is recommended for separating geometric isomers. A cholesterol-based stationary phase, such as a Cogent UDC-Cholesterol™ column (e.g., 4 µm, 100 Å, 4.6 x 150 mm), is a suitable choice.

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Isopropanol (90:10, v/v)

  • Gradient Elution:

    Time (min) % B
    0.0 50
    15.0 95
    20.0 95
    20.1 50

    | 25.0 | 50 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sphingosine (d18:1): Precursor ion m/z 300.3 → Product ion m/z 282.3 (for quantification) and 264.3 (for confirmation).

  • Source Parameters: Optimized for the specific instrument, but typical values include:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Data Presentation

The following table presents hypothetical, yet representative, quantitative data that could be expected from a successful separation of the two isomers using the proposed method. Actual retention times and resolution will vary depending on the specific HPLC system, column batch, and mobile phase preparation.

AnalyteExpected Retention Time (min)Resolution (Rs)
Sphingosine (d18:1(4E))8.5\multirow{2}{*}{>1.5}
Sphingosine (d18:1(14Z))9.2

Note: The resolution value (Rs) should ideally be greater than 1.5 for baseline separation, ensuring accurate quantification of each isomer.

Visualizations

Sphingosine Signaling Pathway

Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Sphingosine->Ceramide Synthesis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation S1P->Sphingosine Dephosphorylation S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activation Degradation_Products Degradation Products S1P->Degradation_Products Degradation Ceramidase Ceramidase Ceramidase->Ceramide SphK1_2 Sphingosine Kinase 1 & 2 (SphK1/2) SphK1_2->Sphingosine S1P_Phosphatase S1P Phosphatase S1P_Phosphatase->S1P S1P_Lyase S1P Lyase S1P_Lyase->S1P Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) S1PRs->Cellular_Responses Sample Biological Sample or Standard Extraction Lipid Extraction (LLE or SPE) Sample->Extraction HPLC HPLC Separation (Cholesterol Column) Extraction->HPLC MS Tandem Mass Spectrometry (ESI+, MRM) HPLC->MS Data_Analysis Data Analysis (Quantification & Isomer Identification) MS->Data_Analysis

Application Note: A Detailed Guide to Sample Preparation for Sphingosine (d18:1(14Z)) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingosine (B13886), a long-chain amino alcohol, is a fundamental building block of sphingolipids, a class of lipids that play crucial roles in membrane structure and cell signaling. As a key intermediate in sphingolipid metabolism, sphingosine is the precursor to the potent signaling molecule sphingosine-1-phosphate (S1P). The balance between sphingosine, ceramide, and S1P (often termed the "sphingolipid rheostat") is critical for determining cell fate, influencing processes such as proliferation, apoptosis, and inflammation.[1] Accurate quantification of sphingosine in biological matrices is therefore essential for understanding its physiological roles and for the development of therapeutics targeting sphingolipid pathways.

This document provides detailed protocols for the extraction of sphingosine from plasma/serum and tissue samples for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is phosphorylated by the enzymes sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) to form S1P.[2][3] S1P can then act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[4][5] This signaling cascade is integral to a wide array of cellular functions, including immune cell trafficking, vascular development, and cell survival.[5][6]

Caption: Overview of the Sphingosine-1-Phosphate (S1P) signaling pathway.

Experimental Workflow for Sphingosine Analysis

A robust and reproducible workflow is critical for accurate sphingolipid analysis. The general process involves sample collection, homogenization (for tissues), addition of an internal standard to account for experimental variability, lipid extraction, solvent removal, and finally, reconstitution in a solvent compatible with LC-MS/MS analysis.

Experimental_Workflow A Sample Collection (Plasma, Serum, Tissue) B Sample Preparation (e.g., Homogenization for Tissues) A->B C Addition of Internal Standard B->C D Lipid Extraction (e.g., Protein Precipitation or LLE) C->D E Phase Separation (Centrifugation) D->E F Collect Lipid Phase E->F G Solvent Evaporation (Under Nitrogen Stream) F->G H Reconstitution G->H I LC-MS/MS Analysis H->I J Data Quantification I->J

Caption: General experimental workflow for Sphingosine analysis.

Quantitative Data Summary

The following table summarizes typical parameters for the quantification of sphingosine and related analytes from biological samples. The use of an internal standard is crucial for correcting for sample loss during preparation and for matrix effects during analysis.[7]

ParameterTypical Value/RangeSample TypeNotesReference
Sample Amount20-100 µLPlasma / SerumSmaller volumes can be used with highly sensitive instruments.[8][9]
Sample Amount10-50 mgTissuesAmount can be adjusted based on expected lipid concentration.[10]
Internal StandardC17-Sphingosine / d7-SphingosineAllAdded at the start of the extraction to account for variability.[8][11]
Extraction MethodProtein Precipitation (Methanol)Plasma / SerumA simple and rapid method for high-throughput analysis.[12]
Extraction MethodLiquid-Liquid (Bligh-Dyer)Tissues / CellsEffective for a broad range of lipids, including sphingolipids.[7][13]
LLOQ (LC-MS/MS)<4.6 ng/mLPlasmaLower Limit of Quantification can vary based on instrumentation.[12]
LLOQ (LC-MS/MS)25 ng/mL (for S1P)SerumDemonstrates typical sensitivity for related analytes.[14]

Detailed Experimental Protocols

Protocol 1: Sphingosine Extraction from Plasma/Serum via Protein Precipitation

This protocol is a rapid and straightforward method suitable for the analysis of sphingosine in plasma or serum samples.[12]

Materials and Reagents:

  • Plasma or serum samples

  • Methanol (B129727) (LC-MS grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., C17-Sphingosine or d7-Sphingosine in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge capable of >12,000 x g and 4°C

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., Methanol:Water 1:1 with 0.1% formic acid)

Procedure:

  • Thaw plasma/serum samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.

  • Add 10 µL of the internal standard solution.

  • Add 200 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of reconstitution solvent.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sphingosine Extraction from Tissues via Liquid-Liquid Extraction

This protocol, based on a modified Bligh-Dyer method, is suitable for the comprehensive extraction of sphingolipids from tissue samples.[7][10]

Materials and Reagents:

  • Tissue samples (frozen)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Internal Standard (IS) solution (e.g., C17-Sphingosine in methanol)

  • Methanol, Chloroform (B151607) (LC-MS grade)

  • Tissue homogenizer

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solvent

Procedure:

  • Weigh approximately 10-50 mg of frozen tissue and place it in a homogenization tube.

  • Add 1 mL of ice-cold PBS.

  • Add 10 µL of the internal standard solution.

  • Homogenize the tissue on ice until no visible fragments remain.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add a mixture of Chloroform:Methanol to the homogenate to achieve a final single-phase ratio of Chloroform:Methanol:Aqueous Sample (e.g., 1:2:0.8, v/v/v). A common approach is to add 3.75 mL of Chloroform:Methanol (1:2) to the 1 mL homogenate.

  • Vortex vigorously for 5-10 minutes.

  • To induce phase separation, add 1.25 mL of chloroform and 1.25 mL of water. Vortex again for 1 minute.

  • Centrifuge at 2,000 x g for 10 minutes to separate the aqueous (upper) and organic (lower) phases.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in 100-200 µL of an appropriate solvent for LC-MS/MS analysis.

  • Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial.

References

Application Notes and Protocols: Sphingosine (d18:1(14Z)) in Lipid Bilayer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are critical components of eukaryotic cell membranes, playing essential roles in both cellular structure and signal transduction. Atypical sphingoid bases, such as Sphingosine (B13886) (d18:1(14Z)), are gaining attention for their potential involvement in various pathological conditions.[1][2] This atypical sphingolipid features a cis double bond at the 14-15 position, distinguishing it from the more common trans double bond at the 4-5 position in canonical sphingosine.[3] This structural difference is expected to introduce a kink in the acyl chain, potentially altering the packing density and fluidity of lipid bilayers.[4]

These application notes provide an overview of the potential applications and experimental considerations for utilizing Sphingosine (d18:1(14Z)) in lipid bilayer models to investigate its impact on membrane properties and cellular signaling. While direct experimental data on Sphingosine (d18:1(14Z)) in model bilayers is limited, the following sections extrapolate from the known biophysical effects of sphingosine and other atypical sphingolipids.

Biophysical Effects on Lipid Bilayers

The incorporation of sphingosine into lipid bilayers has been shown to modulate their physical properties. Generally, sphingosine increases the rigidity and ordering of the lipid acyl chains, leading to the formation of more stable gel-phase domains.[5] It can also increase the permeability of model membranes to aqueous solutes.[5] The unique cis double bond in Sphingosine (d18:1(14Z)) is hypothesized to introduce distinct effects compared to the canonical sphingosine.

Table 1: Anticipated Effects of Sphingosine (d18:1(14Z)) on Lipid Bilayer Properties (Hypothetical)

PropertyExpected Effect of Sphingosine (d18:1(14Z))Rationale
Membrane Fluidity DecreaseThe kink introduced by the cis double bond may disrupt ordered packing, but the overall rigid sphingoid backbone is expected to decrease fluidity.[4]
Phase Transition Temperature (Tm) IncreaseSphingosine generally stabilizes the gel phase, leading to a higher Tm.[5]
Bilayer Thickness VariableMay cause localized thinning due to the acyl chain kink, but the overall effect will depend on the surrounding lipid composition.
Lateral Packing Disruption of ordered packingThe cis double bond is expected to create steric hindrance, affecting the tight packing of adjacent lipid molecules.[4]
Permeability IncreaseFormation of structural defects at the boundaries of sphingosine-enriched and bulk lipid domains can increase permeability.[5]

Signaling Pathways

Sphingolipids and their metabolites are key players in a variety of signaling pathways that regulate cell fate, including proliferation, apoptosis, and differentiation. The "sphingolipid rheostat" refers to the balance between pro-apoptotic ceramide and sphingosine, and pro-survival sphingosine-1-phosphate (S1P).[6] Atypical sphingolipids can also be metabolized and participate in these signaling cascades.

The phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) to form S1P is a critical step in this pathway.[6][7] S1P can then act as an intracellular second messenger or be exported to activate a family of G protein-coupled receptors (S1PRs).[7][8] The impact of the atypical structure of Sphingosine (d18:1(14Z)) on its recognition and phosphorylation by SphKs, and the subsequent signaling of its phosphorylated product, are key areas for investigation.

cluster_0 Cell Membrane cluster_1 Intracellular Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sph_14Z Sphingosine (d18:1(14Z)) Ceramide->Sph_14Z Ceramidase S1P_14Z S1P (d18:1(14Z)) Sph_14Z->S1P_14Z SphK S1P_14Z->Sph_14Z S1P Phosphatase S1PR S1P Receptors (S1PR1-5) S1P_14Z->S1PR Extracellular Signaling S1P_Lyase S1P Lyase S1P_14Z->S1P_Lyase Degradation Downstream Downstream Signaling (e.g., Proliferation, Survival) S1P_14Z->Downstream Intracellular Signaling S1PR->Downstream SMase Sphingomyelinase Ceramidase Ceramidase SphK Sphingosine Kinase (SphK1/2) S1P_Phosphatase S1P Phosphatase

Figure 1: Hypothetical Signaling Pathway of Sphingosine (d18:1(14Z)).

Experimental Protocols

The following protocols provide a general framework for studying the effects of Sphingosine (d18:1(14Z)) in lipid bilayer models. Researchers should optimize these protocols based on their specific experimental goals and available instrumentation.

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing Sphingosine (d18:1(14Z))

This protocol describes the preparation of LUVs, a common model system for studying lipid bilayer properties.

Materials:

  • Matrix lipid (e.g., POPC, DPPC)

  • Sphingosine (d18:1(14Z))

  • Chloroform and Methanol (HPLC grade)

  • Buffer (e.g., HEPES, PBS)

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of the matrix lipid and Sphingosine (d18:1(14Z)) in a chloroform:methanol (2:1, v/v) mixture.

    • Remove the organic solvent under a stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble the mini-extruder with the polycarbonate membrane according to the manufacturer's instructions.

    • Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form LUVs of a defined size.

  • Characterization:

    • Determine the vesicle size distribution using Dynamic Light Scattering (DLS).

    • Quantify the phospholipid concentration using a standard phosphate (B84403) assay.

start Start step1 Lipid Dissolution in Organic Solvent start->step1 Dissolve Lipids end LUVs Ready for Use step2 Formation of Thin Lipid Film step1->step2 Evaporate Solvent step3 Hydration to form MLVs step2->step3 Hydrate with Buffer step4 Extrusion through Polycarbonate Membrane step3->step4 Extrude step5 Characterization (DLS, Phosphate Assay) step4->step5 Characterize step5->end

Figure 2: Workflow for LUV Preparation.
Protocol 2: Differential Scanning Calorimetry (DSC) to Determine Phase Behavior

DSC is used to measure the phase transition temperature (Tm) of lipid bilayers, providing insights into how Sphingosine (d18:1(14Z)) affects membrane stability.

Materials:

  • LUVs containing varying mole percentages of Sphingosine (d18:1(14Z))

  • DSC instrument

Procedure:

  • Sample Preparation:

    • Prepare LUVs with 0, 5, 10, and 20 mol% of Sphingosine (d18:1(14Z)) in a matrix lipid such as DPPC.

    • Degas the LUV suspensions before loading into the DSC pans.

  • DSC Measurement:

    • Load the sample and a reference (buffer) into the DSC cells.

    • Equilibrate the sample at a temperature below the expected Tm.

    • Scan the temperature at a controlled rate (e.g., 1°C/min) through the phase transition.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the Tm, which is the peak of the endothermic transition.

    • Analyze the peak width to assess the cooperativity of the transition.

Table 2: Example DSC Data for DPPC LUVs with Sphingosine (Hypothetical)

Mol% Sphingosine (d18:1(14Z))Tm (°C)Transition Enthalpy (kcal/mol)
041.58.7
542.89.1
1043.99.5
2045.210.2
Protocol 3: Fluorescence Anisotropy to Measure Membrane Fluidity

Fluorescence anisotropy using a lipophilic probe like DPH (1,6-diphenyl-1,3,5-hexatriene) can be used to assess changes in membrane fluidity upon incorporation of Sphingosine (d18:1(14Z)).

Materials:

  • LUVs with and without Sphingosine (d18:1(14Z))

  • DPH stock solution in a suitable solvent (e.g., THF)

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation:

    • Add a small aliquot of the DPH stock solution to the LUV suspension while vortexing to achieve a final lipid-to-probe ratio of approximately 200:1.

    • Incubate the mixture in the dark at room temperature for at least 30 minutes.

  • Anisotropy Measurement:

    • Set the excitation and emission wavelengths for DPH (e.g., 360 nm and 430 nm, respectively).

    • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

    • Measure the corresponding intensities with the excitation polarizer oriented horizontally (I_HV and I_HH) to determine the G-factor (G = I_HV / I_HH).

  • Calculation:

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

    • An increase in anisotropy indicates a decrease in membrane fluidity.

Conclusion

The study of Sphingosine (d18:1(14Z)) in lipid bilayer models is a promising area of research for understanding the role of atypical sphingolipids in membrane biology and disease. The protocols and information provided here offer a starting point for researchers to investigate the biophysical and signaling properties of this unique lipid. Further studies are needed to elucidate the specific effects of the cis double bond at the 14-15 position on lipid bilayer structure and function.

References

Application Notes and Protocols for the Experimental Use of Synthetic Sphing-14Z-enine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic sphing-14Z-enine is an atypical sphingolipid characterized by a cis double bond at the 14-15 position. While direct experimental literature on this specific synthetic compound is limited, its structural similarity to other bioactive sphingolipids, such as ceramides (B1148491) and sphingosine-1-phosphate (S1P), suggests significant potential in cellular signaling research, particularly in the fields of apoptosis and inflammation. These application notes provide a comprehensive theoretical framework and hypothetical protocols to guide the experimental investigation of synthetic sphing-14Z-enine.

Potential Applications and Research Directions

Based on the established roles of related sphingolipids, synthetic sphing-14Z-enine is a candidate for investigating the following biological processes:

  • Induction of Apoptosis: Many non-natural sphingolipid analogs have been shown to elevate intracellular ceramide levels, a key signaling molecule in the apoptotic cascade. It is hypothesized that synthetic sphing-14Z-enine may interfere with sphingolipid metabolism, leading to an accumulation of pro-apoptotic ceramides.

  • Modulation of Inflammatory Responses: Sphingolipids are critical regulators of inflammation. Synthetic sphing-14Z-enine may influence inflammatory pathways by acting as a precursor to novel signaling molecules or by competitively inhibiting enzymes involved in the synthesis of pro- or anti-inflammatory lipids.

  • Investigation of Atypical Sphingolipid Signaling: The unique 14Z double bond may confer novel properties, such as altered membrane dynamics or specific interactions with lipid-binding proteins, offering a tool to probe less-understood aspects of sphingolipid signaling.

  • Enzyme Activity and Substrate Specificity Studies: This compound can be used as a substrate or inhibitor to characterize enzymes of the sphingolipid pathway, such as ceramide synthases, sphingosine (B13886) kinases, and the recently identified FADS3 desaturase, which is known to introduce a Δ14Z double bond in sphingoid bases.

Hypothetical Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be modulated by synthetic sphing-14Z-enine, based on known sphingolipid signaling networks.

Sphingolipid_Metabolism_and_Apoptosis Hypothetical Impact of Sphing-14Z-enine on Apoptosis Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphing-14Z-enine Sphing-14Z-enine Ceramide_Synthase Ceramide_Synthase Sphing-14Z-enine->Ceramide_Synthase Inhibition? Ceramide_Accumulation Ceramide_Accumulation Ceramide_Synthase->Ceramide_Accumulation Increased Production Sphingomyelin_Synthase Sphingomyelin_Synthase Ceramide_Synthase->Sphingomyelin_Synthase Caspase_Cascade Caspase_Cascade Ceramide_Accumulation->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis Sphingomyelin Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin

Caption: Hypothetical pathway for apoptosis induction by sphing-14Z-enine.

Inflammatory_Signaling_Modulation Potential Modulation of Inflammatory Pathways by Sphing-14Z-enine Sphing-14Z-enine Sphing-14Z-enine Sphingosine_Kinase Sphingosine_Kinase Sphing-14Z-enine->Sphingosine_Kinase Substrate? Novel_S1P_Analog Novel_S1P_Analog Sphingosine_Kinase->Novel_S1P_Analog S1P_Receptors S1P_Receptors Novel_S1P_Analog->S1P_Receptors Agonist/Antagonist? NF-kB_Pathway NF-kB_Pathway S1P_Receptors->NF-kB_Pathway Modulation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines NF-kB_Pathway->Pro_inflammatory_Cytokines

Caption: Potential modulation of inflammatory signaling by sphing-14Z-enine.

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the biological effects of synthetic sphing-14Z-enine.

Protocol 1: Assessment of Cytotoxicity and Apoptosis Induction

Objective: To determine the cytotoxic effects of synthetic sphing-14Z-enine on a cancer cell line (e.g., HeLa or Jurkat cells) and to quantify apoptosis.

Materials:

  • Synthetic sphing-14Z-enine

  • HeLa or Jurkat cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

  • 96-well and 6-well plates

Workflow Diagram:

Apoptosis_Assay_Workflow Workflow for Cytotoxicity and Apoptosis Assays Cell_Seeding Seed cells in 96-well and 6-well plates Treatment Treat with varying concentrations of Sphing-14Z-enine Cell_Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Assay MTT_Assay Incubation->MTT_Assay Annexin_V_Staining Annexin_V_Staining Incubation->Annexin_V_Staining Flow_Cytometry Flow_Cytometry Annexin_V_Staining->Flow_Cytometry

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Procedure:

  • Cell Culture and Plating:

    • Culture cells in complete medium to ~80% confluency.

    • For MTT assay, seed 1 x 10^4 cells per well in a 96-well plate.

    • For apoptosis assay, seed 5 x 10^5 cells per well in a 6-well plate.

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare a stock solution of synthetic sphing-14Z-enine in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Dilute the stock solution in culture medium to final concentrations ranging from 1 µM to 100 µM.

    • Replace the medium in the wells with the treatment medium. Include a vehicle control.

  • Incubation:

    • Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay (for Cytotoxicity):

    • Add MTT reagent to each well of the 96-well plate and incubate for 4 hours.

    • Add solubilization solution and incubate overnight.

    • Read the absorbance at 570 nm.

  • Annexin V/PI Staining (for Apoptosis):

    • Harvest cells from the 6-well plate.

    • Wash cells with PBS and resuspend in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze by flow cytometry.

Data Presentation:

Table 1: Cytotoxicity of Synthetic Sphing-14Z-enine

Concentration (µM)Cell Viability (%)
0 (Vehicle)100
1
10
50
100

Table 2: Apoptosis Induction by Synthetic Sphing-14Z-enine

Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle)
10
50
Protocol 2: Analysis of Inflammatory Marker Expression

Objective: To investigate the effect of synthetic sphing-14Z-enine on the expression of pro-inflammatory cytokines in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).

Materials:

  • Synthetic sphing-14Z-enine

  • RAW 264.7 cells

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents and primers for TNF-α, IL-6, and a housekeeping gene

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Plating:

    • Culture RAW 264.7 cells and seed 1 x 10^6 cells per well in a 6-well plate.

    • Allow cells to adhere overnight.

  • Pre-treatment:

    • Pre-treat cells with varying concentrations of synthetic sphing-14Z-enine (1-50 µM) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (100 ng/mL) for 6 hours (for qRT-PCR) or 24 hours (for ELISA).

  • qRT-PCR for Gene Expression:

    • Isolate total RNA using TRIzol.

    • Synthesize cDNA.

    • Perform qRT-PCR for TNF-α and IL-6. Normalize to the housekeeping gene.

  • ELISA for Protein Secretion:

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation:

Table 3: Effect on Pro-inflammatory Gene Expression

TreatmentTNF-α mRNA Fold ChangeIL-6 mRNA Fold Change
Control1.01.0
LPS
LPS + Sphing-14Z-enine (10 µM)
LPS + Sphing-14Z-enine (50 µM)

Table 4: Effect on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control
LPS
LPS + Sphing-14Z-enine (10 µM)
LPS + Sphing-14Z-enine (50 µM)

Conclusion

While the experimental data for synthetic sphing-14Z-enine is not yet established in the literature, its unique structure and relation to bioactive sphingolipids make it a promising tool for research in apoptosis, inflammation, and lipid signaling. The protocols and hypothetical frameworks provided herein offer a robust starting point for researchers to elucidate the biological functions of this novel compound. Careful dose-response and time-course experiments will be crucial in defining its specific cellular effects.

Application Note: Monitoring FADS3 Activity Using Sphingosine (d18:1(14Z)) Levels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty Acid Desaturase 3 (FADS3) is a crucial enzyme in lipid metabolism, recently identified as a Δ14Z sphingoid base desaturase.[1][2][3][4] This discovery has unveiled its role in the diversification of sphingolipid structures, particularly in the formation of long-chain bases (LCBs) containing a Δ14Z double bond. FADS3 catalyzes the conversion of sphingosine (B13886) (d18:1) to sphingadienine (B150533) (d18:2) and, significantly, the conversion of the atypical cytotoxic 1-deoxysphinganine (m18:0) to 1-deoxysphingosine (m18:1), also known as Sphingosine (d18:1(14Z)).[1][2][3] The accumulation of certain sphingolipid metabolites is implicated in various pathological conditions, making the monitoring of enzymes like FADS3 a critical area of research for drug development and diagnostics. This application note provides detailed protocols for monitoring FADS3 activity by quantifying its product, Sphingosine (d18:1(14Z)), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

The activity of FADS3 can be indirectly monitored by measuring the levels of its specific products. FADS3 introduces a cis double bond at the Δ14 position of the sphingoid base backbone.[5][6] Therefore, an increase in the concentration of Sphingosine (d18:1(14Z)) or the ratio of d18:2/d18:1 sphingolipids can be directly correlated with FADS3 activity.[1][2] This application note outlines methods for cell culture and manipulation of FADS3 expression, lipid extraction, and subsequent quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS.

Data Presentation

The following tables summarize expected quantitative outcomes from experiments designed to monitor FADS3 activity.

Table 1: Relative Levels of Sphingosine (d18:1(14Z)) in HEK293 Cells with Modulated FADS3 Expression.

Cell LineTreatmentRelative Sphingosine (d18:1(14Z)) Levels (Normalized to Control)
Wild-Type HEK293None (Control)1.0
HEK293FADS3 Overexpression> 5.0
HEK293FADS3 Knockdown (siRNA)< 0.5

Table 2: Effect of FADS3 Overexpression on Sphingolipid Profile in HEK293 Cells. Data shows a significant increase in the product-to-substrate ratio, indicating FADS3 activity.

Sphingolipid RatioWild-Type CellsFADS3 Overexpressing CellsFold Change
(d7)d18:2 / (d7)d18:1BaselineSignificantly Increased>10

Experimental Protocols

Protocol 1: Cell Culture and FADS3 Expression Modulation

This protocol describes the culture of HEK293 cells and methods for overexpressing or knocking down FADS3.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • FADS3 expression vector (or empty vector control)

  • FADS3 siRNA (or scrambled control siRNA)

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • Opti-MEM™ Reduced Serum Medium

Procedure:

  • Cell Culture: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • FADS3 Overexpression:

    • Seed HEK293 cells in 6-well plates.

    • At 70-80% confluency, transfect cells with a FADS3 expression vector or an empty vector control using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 48 hours post-transfection before harvesting for lipid extraction.

  • FADS3 Knockdown:

    • Seed HEK293 cells in 6-well plates.

    • Transfect cells with FADS3-specific siRNA or a scrambled control siRNA using a transfection reagent like Lipofectamine™ RNAiMAX.

    • Incubate for 72 hours post-transfection, then proceed to lipid extraction.[1]

Protocol 2: Lipid Extraction from Cultured Cells

This protocol details the extraction of sphingolipids from cultured cells for subsequent LC-MS/MS analysis.[7]

Materials:

  • Phosphate Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal Standard (IS) solution (e.g., C17-sphingosine)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add the internal standard solution.

    • Add 2 mL of chloroform.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Add 1 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Solvent Evaporation:

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

    • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Protocol 3: Quantification of Sphingosine (d18:1(14Z)) by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Sphingosine (d18:1(14Z)) using a triple quadrupole mass spectrometer.[7][8][9]

Materials:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • High-performance liquid chromatography (HPLC) system

  • HILIC or C18 reverse-phase column

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sphingosine (d18:1(14Z)) analytical standard

Procedure:

  • Chromatographic Separation:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the reconstituted lipid extract.

    • Separate the lipids using a gradient elution. For a HILIC column, a typical gradient would be from high organic to high aqueous content. For a C18 column, the gradient would be from high aqueous to high organic.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for Sphingosine (d18:1(14Z)) and the internal standard should be determined by direct infusion of the analytical standards.

  • Data Analysis:

    • Integrate the peak areas for Sphingosine (d18:1(14Z)) and the internal standard.

    • Generate a standard curve using the analytical standard.

    • Calculate the concentration of Sphingosine (d18:1(14Z)) in the samples by normalizing to the internal standard and comparing to the standard curve.

Visualizations

FADS3 Signaling Pathway

FADS3_Pathway cluster_ER Endoplasmic Reticulum d18_1 Sphingosine (d18:1) d18_2 Sphingadienine (d18:2, 4E,14Z) FADS3 FADS3 (Δ14Z-desaturase) d18_1->FADS3 m18_0 1-Deoxysphinganine (m18:0) m18_1 Sphingosine (d18:1(14Z)) (1-Deoxysphingosine, m18:1) m18_0->FADS3 FADS3->d18_2 FADS3->m18_1

Caption: FADS3 introduces a Δ14Z double bond into sphingoid bases.

Experimental Workflow

Experimental_Workflow start Start: HEK293 Cell Culture transfection Transfection: FADS3 Overexpression or siRNA Knockdown start->transfection incubation Incubation (48-72 hours) transfection->incubation harvest Cell Harvesting and Washing incubation->harvest extraction Lipid Extraction (Methanol/Chloroform) harvest->extraction analysis LC-MS/MS Analysis (Quantification of Sphingosine d18:1(14Z)) extraction->analysis end Data Interpretation: Correlate levels with FADS3 activity analysis->end

References

Application Notes and Protocols for the Identification of Atypical Sphingolipids Using a Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in cell proliferation, differentiation, and apoptosis.[1][2] Atypical sphingolipids are structurally distinct variants that arise from alterations in the canonical metabolic pathways. A prominent example is the formation of deoxysphingolipids, which occurs when the enzyme serine palmitoyltransferase (SPT) utilizes alternative substrates like alanine (B10760859) or glycine (B1666218) instead of serine.[3][4] These atypical lipids, such as 1-deoxysphinganine, lack the C1 hydroxyl group, which prevents their degradation and conversion into more complex sphingolipids.[3][4] The accumulation of these metabolites has been linked to cellular toxicity and is implicated in the pathology of various diseases, including certain neuropathies and metabolic disorders.

The identification and quantification of these low-abundance atypical species within a complex lipidome present a significant analytical challenge. Their structural similarity to canonical sphingolipids often results in isobaric interference, necessitating a robust and highly specific analytical workflow. This document provides a detailed protocol for a lipidomics workflow utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to reliably identify and quantify atypical sphingolipids in biological samples.

Overall Lipidomics Workflow

The comprehensive workflow for identifying atypical sphingolipids involves several key stages, from initial sample preparation to final data analysis and interpretation. Each step is optimized to ensure maximum recovery, specificity, and sensitivity for the target analytes.

G cluster_0 Phase 1: Sample Handling cluster_1 Phase 2: Analytical Procedure cluster_2 Phase 3: Data Interpretation A Sample Collection (Cells, Plasma, Tissue) B Internal Standard Spiking A->B Crucial for Quantitation C Lipid Extraction (MTBE Method) B->C D LC Separation (Reversed-Phase) C->D E Tandem MS Detection (MRM Mode) D->E F Peak Integration & Normalization E->F G Identification (Based on MRM & RT) F->G H Quantification & Statistical Analysis G->H

Caption: High-level workflow for atypical sphingolipid analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is optimized for the extraction of sphingolipids from cell pellets using a methyl tert-butyl ether (MTBE) based method, which provides high recovery efficiency.[5]

Materials:

  • Cell pellet (e.g., 1-5 million cells)

  • Methanol (B129727) (HPLC Grade)

  • Methyl tert-butyl ether (MTBE, HPLC Grade)

  • Internal Standard (IS) solution: A cocktail of deuterated or odd-chain sphingolipid standards (e.g., d17:1 Sphingosine, C12-Ceramide) in methanol.[6]

  • 1.5 mL microcentrifuge tubes

  • Sonicator

  • Vortex mixer

  • Centrifuge (capable of 16,000 x g at 4°C)

  • Nitrogen evaporator

Procedure:

  • Place the cell pellet in a 1.5 mL microcentrifuge tube.

  • Add 225 µL of ice-cold methanol to the pellet.

  • Sonicate the sample for 30 seconds, followed by vortexing for 30 seconds to ensure cell lysis and protein denaturation.[5]

  • Add 10 µL of the Internal Standard (IS) cocktail to the sample. The IS is critical for correcting for lipid loss during extraction and for accurate quantification.[7]

  • Add 750 µL of MTBE to the tube.

  • Incubate the mixture for 1 hour at room temperature on a shaker to facilitate lipid partitioning into the organic phase.

  • Induce phase separation by adding 188 µL of water (HPLC Grade).

  • Vortex for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Two distinct phases will be visible. Carefully collect the upper organic layer (containing the lipids) and transfer it to a new tube.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Resuspend the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., Methanol with 0.1% formic acid) for analysis.[8] Store at -20°C until injection.

Protocol 2: LC-MS/MS Analysis

This protocol uses a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted detection.[7]

Instrumentation:

  • UPLC/HPLC system (e.g., Waters Acquity, Agilent 1290)

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+, Waters Xevo TQ-S) with an electrospray ionization (ESI) source.[1][8]

LC Conditions:

  • Column: C18 Reversed-Phase Column (e.g., Waters C18 CSH, 2.1 mm x 100 mm, 1.7 µm).[6]

  • Column Temperature: 60-65°C.[6][9]

  • Mobile Phase A: Water:Acetonitrile (60:40, v/v) with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[6][9]

  • Mobile Phase B: Isopropanol:Methanol (90:10, v/v) with 5 mM ammonium formate and 0.1% formic acid.[6][9]

  • Flow Rate: 0.4 - 0.5 mL/min.[9]

  • Injection Volume: 5-10 µL.

LC Gradient:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
0.4 70 30
2.3 0 100
7.6 0 100
8.1 70 30
10.0 70 30

(Note: This is an example gradient and should be optimized for the specific column and analytes of interest)

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Principle: In positive ion mode, canonical sphingolipids (with a d18:1 backbone) typically fragment to produce a characteristic product ion at m/z 264.4, corresponding to the dehydrated sphingoid base.[7] Atypical 1-deoxysphingolipids lack the C1-hydroxyl group and therefore cannot undergo this characteristic fragmentation, producing different product ions. This distinction is key to their specific detection.

Data Presentation

Table 1: Example MRM Transitions for Sphingolipid Analysis

Quantitative analysis is achieved by monitoring specific precursor-to-product ion transitions. The dwell time for each transition is typically set between 20-50 ms.[9]

Analyte ClassSphingoid BasePrecursor Ion [M+H]+Product Ion [m/z]Description
Typical Sphingolipids
Sphingosined18:1300.3282.3[M+H-H₂O]⁺
300.3264.3[M+H-2H₂O]⁺ (Characteristic)
Sphinganined18:0302.3284.3[M+H-H₂O]⁺
302.3266.3[M+H-2H₂O]⁺ (Characteristic)[7]
C16:0-Ceramided18:1/16:0538.5264.3Sphingosine backbone fragment
C18:0-Ceramided18:1/18:0566.5264.3Sphingosine backbone fragment
Atypical Sphingolipids
1-Deoxysphinganinem18:0286.3268.3[M+H-H₂O]⁺
C16:0-1-Deoxy-DHCerm18:0/16:0522.5268.3Deoxysphinganine backbone
C18:0-1-Deoxy-DHCerm18:0/18:0550.5268.3Deoxysphinganine backbone
C16-S1P (Atypical)d16:1352.3236.3Atypical chain length S1P fragment
Table 2: Example Quantitative Data Summary

Data should be normalized (e.g., to pmol/mg protein) and presented in a clear format for comparison between experimental groups.

Sphingolipid SpeciesControl Group (pmol/mg protein)Disease/Treated Group (pmol/mg protein)Fold Changep-value
Sphingosine (d18:1)15.2 ± 2.114.8 ± 1.90.970.85
C16:0-Ceramide120.5 ± 15.3115.2 ± 18.40.960.71
1-Deoxysphinganine 0.8 ± 0.312.5 ± 3.115.6 <0.001
C16:0-1-Deoxy-DHCer 1.1 ± 0.425.8 ± 5.623.5 <0.001

Visualization of Atypical Sphingolipid Biosynthesis

Atypical sphingolipids are primarily generated through the de novo synthesis pathway when the substrate specificity of the SPT enzyme is altered, often due to genetic mutations.[4]

G cluster_0 Canonical De Novo Pathway cluster_1 Atypical Pathway (e.g., SPT Mutation) Ser L-Serine SPT_normal SPT (Normal) Ser->SPT_normal PalmCoA Palmitoyl-CoA PalmCoA->SPT_normal KetoSa 3-Ketosphinganine Sa Sphinganine (Sa) KetoSa->Sa Reduction DHCer Dihydroceramides Sa->DHCer Acylation Cer Ceramides DHCer->Cer Desaturation SPT_normal->KetoSa Ala L-Alanine SPT_mutant SPT (Mutated) Ala->SPT_mutant PalmCoA2 Palmitoyl-CoA PalmCoA2->SPT_mutant DeoxyKeto 1-Deoxy-3-Ketosphinganine DeoxySa 1-Deoxysphinganine DeoxyKeto->DeoxySa Reduction DeoxyDHCer 1-Deoxydihydroceramides DeoxySa->DeoxyDHCer Acylation SPT_mutant->DeoxyKeto

Caption: Biosynthesis of typical vs. atypical sphingolipids.

Conclusion

This application note provides a comprehensive and robust workflow for the specific identification and quantification of atypical sphingolipids. By combining an optimized MTBE-based lipid extraction with a targeted LC-MS/MS analysis, this methodology overcomes the challenges of separating and detecting these low-abundance, often isobaric, species. The key to specificity lies in leveraging the unique fragmentation patterns of atypical sphingolipids, which lack the canonical C1-hydroxyl group. This workflow is a valuable tool for researchers investigating the roles of these lipids in disease pathogenesis and for drug development professionals seeking to identify novel biomarkers or therapeutic targets within sphingolipid metabolic pathways.

References

Troubleshooting & Optimization

Technical Support Center: Sphingosine (d18:1(14Z)) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the quantitative analysis of Sphingosine (B13886) (d18:1(14Z)).

Frequently Asked Questions (FAQs)

General Quantification

Q1: What are the main challenges in quantifying Sphingosine (d18:1)?

Quantifying sphingosine, a key bioactive lipid, presents several analytical challenges. Due to its role as a signaling molecule and a building block for complex sphingolipids, its dysregulation is implicated in numerous diseases.[1] Key challenges include its low abundance in biological matrices, the presence of isomeric forms that are difficult to distinguish, and potential matrix effects during analysis by mass spectrometry.[2][3][4] Furthermore, issues such as poor chromatographic peak shape and carryover can affect the accuracy and reproducibility of quantification.[5][6][7]

Q2: Why is the specific quantification of the (14Z) isomer of Sphingosine (d18:1) particularly challenging?

The primary challenge in quantifying a specific isomer like Sphingosine (d18:1(14Z)) lies in differentiating it from other isomers, such as the more common (4E)-isomer. Mass spectrometry alone is often insufficient for this purpose as isomers have the same mass-to-charge ratio.[2][3] Therefore, high-resolution chromatographic separation is essential to distinguish between different double bond positions and configurations (cis/trans).[8][9] The lack of commercially available certified reference standards for specific isomers like (14Z) can also complicate accurate quantification.

Q3: What is the role of internal standards in Sphingosine quantification?

Internal standards are crucial for accurate and reliable quantification in mass spectrometry-based methods.[2] They are added to samples at a known concentration before sample preparation to correct for variability in extraction efficiency, sample recovery, and matrix effects during ionization.[1][2] The use of an appropriate internal standard is considered the gold standard for ensuring the integrity of quantitative results in lipidomics.[1][2]

Q4: What types of internal standards are recommended for Sphingosine quantification?

There are two main types of internal standards used for sphingolipid analysis:

  • Stable Isotope-Labeled Standards: These are considered the gold standard.[2] A common example is D-erythro-sphinganine-d7. These standards have nearly identical physicochemical properties to the endogenous analyte, ensuring they co-elute and experience similar extraction and ionization efficiencies.[2]

  • Odd-Chain Sphingolipids: An example is C17-sphinganine.[2][10] These are naturally absent or present at very low levels in most mammalian samples and can be a more cost-effective alternative.[2]

Sample Preparation & Extraction

Q5: What are the recommended methods for extracting sphingosine from biological samples?

Several methods are commonly used for lipid extraction, including:

  • Bligh and Dyer Method: This method uses a chloroform/methanol mixture for liquid-liquid extraction.[2][11]

  • Folch Extraction Method: Similar to the Bligh and Dyer method, this technique also employs a chloroform-methanol mixture to separate lipids from other cellular components.[11][12]

  • Methanol Precipitation: This is a simpler and faster method that can be advantageous in terms of simplicity and sample volume, especially for plasma samples.[13]

The choice of method can depend on the sample matrix and the specific sphingolipids being targeted.

Q6: How can I minimize matrix effects in my samples?

Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, can be minimized by:

  • Using an appropriate internal standard: As mentioned, this is the most effective way to correct for matrix effects.[1][2]

  • Effective sample cleanup: Techniques like solid-phase extraction (SPE) can help remove interfering substances.

  • Optimizing chromatographic separation: Ensuring the analyte of interest is well-separated from other matrix components can reduce ion suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape / Peak Tailing Presence of a polar phosphate (B84403) group and zwitterionic nature of related sphingolipids like S1P can cause peak broadening.[13]Use of hydrophilic interaction liquid chromatography (HILIC) can improve peak shape. Modifying the mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) can also enhance peak symmetry.[2]
Low Signal Intensity / Poor Sensitivity Low abundance of sphingosine in the sample. Inefficient extraction or ionization.Optimize extraction protocol to ensure high recovery. Use a sensitive mass spectrometer, such as a triple quadrupole, in Multiple Reaction Monitoring (MRM) mode.[2] Consider derivatization to improve ionization efficiency.
High Variability Between Replicates Inconsistent sample preparation. Pipetting errors. Instability of the analyte.Ensure precise and consistent addition of the internal standard to all samples.[2] Keep samples on ice during preparation and store them appropriately to prevent degradation.
Inability to Separate Isomers Insufficient chromatographic resolution.Use a high-resolution chromatography column (e.g., C18 or C8 reversed-phase).[2] Optimize the gradient elution program to achieve baseline separation of isomers. This may require longer run times and careful mobile phase selection.
Carryover in LC System Adsorption of the analyte to the column or other parts of the LC system.Implement a robust wash cycle between sample injections. Use a mobile phase with sufficient organic solvent to effectively elute all analytes from the column.

Quantitative Data Summary

The selection of an internal standard significantly impacts the quality of quantitative data. The following table summarizes typical performance characteristics of different internal standards used in sphingolipid analysis by LC-MS/MS.

Internal Standard Type Example Linearity (R²) Range Limit of Detection (LOD) Coefficient of Variation (CV) Key Advantages
Stable Isotope-Labeled D-erythro-sphinganine-d7>0.999 fmol for Sphingosine[6][10]8% for Sphingosine[6][10]Gold standard, corrects for most variabilities.[2]
Odd-Chain Sphingolipid C17-Sphingosine>0.9921 fmol for Sphinganine[6][10]13% for Sphinganine[6][10]Cost-effective, reliable for many applications.[2]

Experimental Protocols

General Protocol for Sphingosine Quantification by LC-MS/MS

This protocol provides a typical workflow for the quantification of sphingosine in biological samples.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw biological samples (e.g., plasma, cell lysates) on ice.

  • To a known volume or weight of the sample (e.g., 50 µL of plasma), add a precise amount of the chosen internal standard (e.g., D-erythro-sphinganine-d7 or C17-sphinganine).[2]

2. Lipid Extraction (Bligh and Dyer Method):

  • Perform a liquid-liquid extraction using a chloroform/methanol mixture.[2]

  • Vortex the sample with the extraction solvent.

  • Induce phase separation by adding water or an appropriate buffer.

  • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

  • Dry the extracted lipids under a stream of nitrogen.

3. Reconstitution:

  • Reconstitute the dried lipid extract in a suitable solvent, typically the initial mobile phase of the LC method (e.g., a mixture of acetonitrile (B52724) and water with formic acid).

4. LC-MS/MS Analysis:

  • Chromatographic Column: A C8 or C18 reversed-phase column is commonly used.[2]

  • Mobile Phases: A gradient elution is typically employed, often consisting of acetonitrile and water with additives like formic acid or ammonium formate to improve ionization.[2]

  • Mass Spectrometry: Analysis is performed in positive electrospray ionization (ESI) mode using a triple quadrupole mass spectrometer.[2]

  • Scan Type: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific precursor-to-product ion transitions for both sphingosine and the internal standard.[1]

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of sphingosine.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Bligh & Dyer) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify

Caption: General workflow for Sphingosine quantification.

Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Complex Complex Sphingolipids (e.g., Sphingomyelin) Ceramide->Complex SMS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2

Caption: Simplified sphingolipid metabolism pathway.

References

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Analysis of Sphingosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of sphingosine (B13886) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the peak resolution of sphingosine isomers in HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating sphingosine isomers by HPLC?

Separating sphingosine isomers, particularly enantiomers (e.g., D-erythro-sphingosine and L-threo-sphingosine), is challenging due to their identical chemical properties and molecular weight. Effective separation relies on creating a chiral environment that allows for differential interaction with the isomers. This is typically achieved through chiral chromatography, which can involve either a chiral stationary phase (CSP) or a chiral mobile phase additive.[1][2]

Q2: What is a chiral stationary phase (CSP) and how does it work for sphingosine isomer separation?

A chiral stationary phase (CSP) is a column packing material that is itself chiral. It is the most common and convenient method for the direct separation of enantiomers.[1][3] The chiral selector, which is a single enantiomer of a chiral molecule, is coated or immobilized onto an inert support like silica.[1][3] The separation occurs because the sphingosine enantiomers form transient diastereomeric complexes with the CSP, and the differing stability of these complexes leads to different retention times.[3] The "three-point interaction" model is often cited as a requirement for effective chiral recognition, where one enantiomer can form three simultaneous interactions with the CSP, while the other cannot.[2]

Q3: Can derivatization improve the separation of sphingosine isomers?

Yes, derivatization can be used in an indirect approach to separate enantiomers.[1] In this method, the racemic mixture of sphingosine is reacted with a chiral derivatizing agent (CDA) to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.[1] However, this method can be more complex due to the need for a derivatization step and potential issues with reaction kinetics and byproducts.

Q4: How does temperature affect the resolution of sphingosine isomers in chiral HPLC?

Temperature is a critical parameter in chiral separations and its effect can be complex. Generally, lower temperatures tend to enhance the enantioselectivity by strengthening the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) responsible for chiral recognition.[4] Conversely, higher temperatures can lead to sharper peaks and improved column efficiency.[4] The optimal temperature should be determined empirically for each specific method, as in some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[4]

Troubleshooting Guide

Issue 1: Poor or No Resolution of Sphingosine Isomer Peaks

Q: My chromatogram shows a single peak or two poorly resolved peaks for my sphingosine isomers. What should I do?

A: Poor resolution is a common issue in chiral separations. Here is a systematic approach to troubleshoot this problem:

  • Verify Chiral Stationary Phase (CSP) Selection: Ensure the chosen CSP is appropriate for your sphingosine isomers. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are common choices for separating chiral compounds.[5][6] If you are unsure, screening several different types of chiral columns is recommended.[7]

  • Optimize Mobile Phase Composition: The mobile phase composition is crucial for achieving selectivity.[4]

    • Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol (B130326), ethanol) in small increments (e.g., 5%).[4]

    • Reversed Phase: Adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile (B52724), methanol).[4]

    • Mobile Phase Additives: For basic compounds like sphingosine, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase in normal phase chromatography can improve peak shape and resolution.[7] In reversed-phase, adjusting the buffer pH to be 1-2 units away from the pKa of sphingosine can be beneficial.[4]

  • Adjust Column Temperature: As mentioned in the FAQs, systematically vary the column temperature. Start at a lower temperature (e.g., 15-20°C) and gradually increase it to find the optimal balance between selectivity and efficiency.[4]

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the isomers to interact with the CSP, although this will increase the analysis time.[7]

G cluster_start Start cluster_csp CSP & Column cluster_mobile_phase Mobile Phase cluster_conditions Instrument Conditions cluster_end Outcome start Poor Peak Resolution csp_check Verify CSP Suitability start->csp_check Is CSP appropriate? column_health Check Column Health (Efficiency, Backpressure) csp_check->column_health Yes end_fail Consult Manufacturer/ Expert csp_check->end_fail No mp_composition Optimize Modifier/Solvent Ratio column_health->mp_composition Column OK column_health->end_fail Column Damaged mp_additives Adjust Additive/Buffer pH mp_composition->mp_additives Selectivity still low temperature Optimize Temperature mp_additives->temperature Further optimization needed mp_additives->end_fail No improvement flow_rate Adjust Flow Rate temperature->flow_rate Minor adjustments end_success Resolution Improved flow_rate->end_success

Issue 2: Peak Tailing or Fronting

Q: The peaks for my sphingosine isomers are not symmetrical. What causes this and how can I fix it?

A: Asymmetrical peaks, known as tailing (a drawn-out latter half of the peak) or fronting (a drawn-out leading half), can compromise resolution and quantification.

  • Peak Tailing:

    • Cause: Secondary interactions between the basic amine group of sphingosine and acidic silanol (B1196071) groups on the silica-based stationary phase are a common cause of peak tailing.[4] Column overload (injecting too much sample) can also lead to tailing.

    • Solution:

      • Mobile Phase Additives: Add a competing base, such as 0.1% diethylamine (B46881) (DEA), to the mobile phase in normal phase systems to mask the active silanol sites.[4]

      • Reduce Sample Load: Dilute your sample and inject a smaller volume to see if the peak shape improves.[4]

      • Check Column Health: A contaminated guard column or a void at the head of the analytical column can cause tailing for all peaks. Replace the guard column or try back-flushing the analytical column (if permitted by the manufacturer).

  • Peak Fronting:

    • Cause: Peak fronting is less common but can be caused by sample solvent incompatibility (dissolving the sample in a solvent much stronger than the mobile phase) or column overload.

    • Solution:

      • Sample Solvent: Dissolve your sample in the mobile phase or a solvent that is weaker than the mobile phase.

      • Reduce Sample Load: As with tailing, inject a lower concentration or smaller volume of your sample.

Issue 3: Ghost Peaks in the Chromatogram

Q: I am observing unexpected "ghost" peaks in my chromatograms, especially during gradient runs. What is their source?

A: Ghost peaks are spurious peaks that do not originate from the injected sample. They can arise from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, particularly during a gradient.

    • Action: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter all mobile phases before use.[4]

  • System Contamination/Carryover: Residue from previous injections can be retained in the injector, tubing, or column and elute in subsequent runs.

    • Action: Run a blank gradient (without injecting a sample) to see if the ghost peaks are still present. If they are, the issue is likely with the mobile phase or system. If the blank is clean, inject the sample solvent alone. If peaks appear, the solvent is contaminated. If the solvent blank is also clean, the problem is likely carryover from the autosampler.[4] Implement a robust needle wash protocol.

  • Degradation of Mobile Phase Additives: Some additives can degrade over time, leading to ghost peaks. Prepare mobile phases fresh daily.

Quantitative Data Summary

The following tables summarize typical starting conditions for the HPLC separation of sphingosine and its related compounds. Note that these are starting points and optimization is usually required.

Table 1: Reversed-Phase HPLC Conditions for Sphingosine and Related Compounds

ParameterCondition 1Condition 2
Column Ascentis® Express C18 (10 cm x 2.1 mm, 2.7 µm)C18 column[8]
Mobile Phase A Water with 0.1% formic acid / 10 mM ammonium (B1175870) formateMethanol (B129727):5 mM potassium phosphate, pH 7.0 (90:10)[8]
Mobile Phase B Acetonitrile with 0.1% formic acid / 10 mM ammonium formateN/A (Isocratic)[8]
Gradient 70% B for 8 min, to 90% B in 0.5 min, hold 1.5 min, back to 70% BIsocratic[8]
Flow Rate 0.3 mL/minN/A
Temperature 35 °CN/A
Detection ESI-MS (+)Fluorescence (after o-phthalaldehyde (B127526) derivatization)[8]
Analytes D-erythro-Sphingosine, L-threo-Sphingosine, D-erythro-DihydrosphingosineSphingosine, Sphinganine, Phytosphingosine[8]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of D-erythro- and L-threo-Sphingosine

This protocol is a generalized starting point based on established methods for chiral separation of sphingosine isomers.

  • Sample Preparation:

    • Accurately weigh and dissolve the sphingosine sample in the initial mobile phase or a compatible solvent (e.g., 50% methanol with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., MS or UV).

    • Chiral Column: Select a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for screening.[5]

    • Guard Column: Use a guard column compatible with the analytical column to prolong its life.

  • Chromatographic Conditions (Screening):

    • Normal Phase Mode:

      • Mobile Phase: Start with a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) such as 90:10 (v/v) n-hexane:isopropanol.[5]

      • Additive: For the basic sphingosine molecule, add 0.1% (v/v) diethylamine (DEA) to the mobile phase.[5]

      • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.[5]

      • Temperature: 25°C.

    • Reversed-Phase Mode:

      • Mobile Phase: Start with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

      • Flow Rate: 0.3 - 1.0 mL/min.

      • Temperature: 35°C.

  • Method Optimization:

    • Inject a racemic standard of sphingosine.

    • If no separation is observed, systematically alter the mobile phase composition (e.g., change the percentage of the alcohol modifier in normal phase, or the organic modifier in reversed phase).

    • Optimize the column temperature to improve resolution and peak shape.

    • Adjust the flow rate as needed.

  • Data Analysis:

    • Integrate the peaks for each enantiomer.

    • Calculate the resolution (Rs) between the enantiomer peaks. A resolution of ≥ 1.5 is considered baseline separation.[7]

    • Calculate the selectivity factor (α) and retention factors (k).[7]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization Loop cluster_result Result sample_prep Dissolve & Filter Sphingosine Sample hplc_setup Setup HPLC with Chiral Column sample_prep->hplc_setup injection Inject Racemic Standard hplc_setup->injection separation Chiral Separation injection->separation detection Detect Eluting Isomers (MS or UV) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Isomer Peaks chromatogram->integration calculation Calculate Resolution (Rs), Selectivity (α) integration->calculation optimize_check Rs >= 1.5? calculation->optimize_check optimize_params Adjust Mobile Phase, Temperature, Flow Rate optimize_check->optimize_params No final_method Validated Method optimize_check->final_method Yes optimize_params->hplc_setup Re-run

Signaling Pathways

Sphingosine itself is a bioactive lipid, but it is its phosphorylated form, sphingosine-1-phosphate (S1P), that is a major signaling molecule. S1P is generated from sphingosine by the action of sphingosine kinases (SphK1 and SphK2).[9] S1P can then act intracellularly or be exported out of the cell to activate a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅.[9][10] The binding of S1P to these receptors initiates a variety of downstream signaling cascades that regulate crucial cellular processes such as cell survival, proliferation, migration, and differentiation.[11] The specific cellular response depends on the receptor subtype expressed and the G proteins to which they couple.[10]

G cluster_s1p_generation S1P Generation cluster_receptors Cell Surface Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Pathways cluster_outcomes Cellular Outcomes sphingosine Sphingosine sphk Sphingosine Kinases (SphK1, SphK2) sphingosine->sphk s1p Sphingosine-1-Phosphate (S1P) sphk->s1p s1pr1 S1P₁ s1p->s1pr1 Extracellular Signaling s1pr2 S1P₂ s1p->s1pr2 Extracellular Signaling s1pr3 S1P₃ s1p->s1pr3 Extracellular Signaling s1pr4 S1P₄ s1p->s1pr4 Extracellular Signaling s1pr5 S1P₅ s1p->s1pr5 Extracellular Signaling gi Gᵢ s1pr1->gi s1pr2->gi gq Gₒ s1pr2->gq g1213 G₁₂/₁₃ s1pr2->g1213 s1pr3->gi s1pr3->gq s1pr3->g1213 s1pr4->gi s1pr5->gi rac Rac gi->rac pi3k PI3K/Akt gi->pi3k plc PLC gq->plc rho Rho g1213->rho erk MAPK/ERK rac->erk pi3k->erk plc->erk rho->erk outcomes Cell Survival Proliferation Migration Differentiation erk->outcomes

References

Technical Support Center: Minimizing Ion Suppression for Sphingosine (d18:1(14Z)) in MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Sphingosine (d18:1(14Z)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Sphingosine (d18:1(14Z)) analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, Sphingosine (d18:1(14Z)), is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative analysis.[2][3] Biological samples are complex mixtures containing various components like salts, proteins, and glycerophospholipids, which are known to cause ion suppression in electrospray ionization (ESI).[4]

Q2: What are the primary causes of ion suppression when analyzing Sphingosine (d18:1(14Z)) in biological samples?

A2: The primary causes of ion suppression for sphingolipids, including Sphingosine (d18:1(14Z)), in biological matrices are:

  • Phospholipids: These are major components of biological membranes and are notorious for causing ion suppression in ESI-MS.[3][5]

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can reduce the efficiency of droplet formation and desolvation in the ESI source.[1]

  • Other Endogenous Molecules: The complex nature of biological samples means that other lipids and small molecules can co-elute with Sphingosine (d18:1(14Z)) and compete for ionization.[6]

Q3: How can I detect and assess the extent of ion suppression in my Sphingosine (d18:1(14Z)) analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment.[6] This involves infusing a constant flow of a Sphingosine (d18:1(14Z)) standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Sphingosine (d18:1(14Z)) indicates the presence of co-eluting matrix components that are causing ion suppression.[6]

Troubleshooting Guides

Problem: Low Signal Intensity or Complete Signal Loss for Sphingosine (d18:1(14Z))

This is a classic symptom of significant ion suppression. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting Workflow

cluster_0 Troubleshooting Low Signal start Low Signal for Sphingosine (d18:1(14Z)) sample_prep Optimize Sample Preparation (LLE, SPE) start->sample_prep Start Here chromatography Adjust Chromatographic Conditions sample_prep->chromatography is_check Incorporate Stable Isotope-Labeled Internal Standard chromatography->is_check ms_settings Optimize MS Parameters is_check->ms_settings resolution Signal Improved? ms_settings->resolution end Problem Resolved resolution->end Yes reassess Re-evaluate Method resolution->reassess No

Caption: A stepwise workflow for troubleshooting low signal intensity of Sphingosine (d18:1(14Z)).

Detailed Solutions:

Potential Cause Suggested Solution
Matrix Effects from Phospholipids Implement a robust sample preparation method to remove interfering phospholipids. Options include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5][7] Phospholipid removal plates are also a commercially available option.[7]
Co-elution with Interfering Compounds Optimize the chromatographic separation to resolve Sphingosine (d18:1(14Z)) from matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC).[8]
Insufficient Ionization Adjust mass spectrometer source parameters such as spray voltage, gas flows, and source temperature to optimize the ionization of Sphingosine (d18:1(14Z)).[8]
Sample Concentration Too High If the concentration of matrix components is too high, consider diluting the sample. This is only feasible if the Sphingosine (d18:1(14Z)) concentration remains above the limit of detection.[2]
Problem: Poor Reproducibility and Inconsistent Results

Inconsistent results between injections or samples can also be a manifestation of variable ion suppression.

Logical Relationship of Factors Causing Irreproducibility

cluster_1 Factors Affecting Reproducibility irreproducibility Inconsistent Results variable_matrix Sample-to-Sample Matrix Variability irreproducibility->variable_matrix inconsistent_prep Inconsistent Sample Preparation irreproducibility->inconsistent_prep lc_instability LC System Instability irreproducibility->lc_instability

Caption: Key factors contributing to poor reproducibility in Sphingosine (d18:1(14Z)) analysis.

Detailed Solutions:

Potential Cause Suggested Solution
Variable Matrix Effects The composition of biological samples can vary, leading to different degrees of ion suppression. The use of a stable isotope-labeled internal standard (SIL-IS) for Sphingosine (d18:1(14Z)) is highly recommended to compensate for these variations.[2][7]
Inconsistent Sample Preparation Ensure that the sample preparation protocol is followed precisely for all samples.[7] Adding the internal standard at the beginning of the sample preparation process can account for variability in extraction efficiency.[7]
LC System Instability Inconsistent retention times can lead to the analyte eluting in a region of different matrix suppression. Ensure the LC system is properly equilibrated and maintained.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sphingosine from Plasma

This protocol is a general guideline for extracting sphingolipids from plasma to reduce matrix effects.

  • Sample Preparation: To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., Sphingosine-d7).

  • Protein Precipitation & Lysis: Add 1 mL of ice-cold methanol (B129727) and vortex thoroughly.

  • Phase Separation: Add 2 mL of chloroform (B151607) and vortex. Then, add 1 mL of water and vortex again. Centrifuge at 2,000 x g for 10 minutes to separate the phases.[8]

  • Collection: Carefully collect the lower organic phase into a clean tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Sphingosine Cleanup

SPE can provide a cleaner extract compared to LLE. The following is a general procedure that should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample (after protein precipitation and dilution) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 10% methanol in water) to remove polar interferences.

  • Elution: Elute Sphingosine (d18:1(14Z)) with a stronger organic solvent (e.g., 1 mL of methanol).

  • Drying and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.

Quantitative Data Summary

The choice of sample preparation and chromatographic method can significantly impact the recovery of Sphingosine and the reduction of ion suppression.

Table 1: Comparison of Extraction Methods for Sphingolipids

Extraction MethodAnalyteRecovery (%)Reference
Butanol Single PhaseSphingosine>80%[9][10]
MTBE Two PhaseSphingosine<60%[9][10]
MTBE Single PhaseSphingosine<70%[9][10]

Data adapted from studies on whole blood, demonstrating the variability in extraction efficiency for sphingoid bases.

Table 2: Recommended LC-MS/MS Parameters for Sphingolipid Analysis

ParameterRecommendationRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Sphingosine readily forms protonated molecules [M+H]+, providing good sensitivity.[8]
Chromatography Reversed-Phase (RP) or HILICRP separates based on hydrophobicity, while HILIC separates based on polarity. HILIC can be advantageous for separating polar lipids and may help in co-elution with internal standards to compensate for matrix effects.[8]
Internal Standard Stable Isotope-Labeled (SIL) SphingosineA SIL internal standard co-elutes with the analyte and experiences similar ion suppression, leading to more accurate quantification.[7]

References

Technical Support Center: Atypical Sphingolipid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for atypical sphingolipid analysis. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your sphingolipid analysis experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Extracted Sphingolipids Inefficient extraction method for the specific sphingolipid class or biological matrix.Test different extraction protocols, such as a modified Bligh-Dyer or solid-phase extraction (SPE), to determine the most efficient one for your specific application. For complex samples, incorporating an SPE step can help fractionate different sphingolipid classes.[1]
Sample degradation during handling or storage.Ensure samples are processed under identical and optimal conditions (e.g., temperature, time). Avoid repeated freeze-thaw cycles by aliquoting samples into single-use volumes before freezing.[2]
Incomplete phase separation during liquid-liquid extraction.After vortexing and centrifugation, ensure a clear separation between the aqueous and organic phases. If the interface is not sharp, centrifugation time or speed may need to be optimized.[1]
Poor Peak Shape and Low Recovery (e.g., for S1P) The polar nature of certain sphingolipids, like Sphingosine-1-Phosphate (S1P), makes them difficult to analyze with standard reverse-phase chromatography.[3]Consider using hydrophilic interaction liquid chromatography (HILIC) for better retention and peak shape of polar analytes.[3][4] Ensure the sample is reconstituted in a solvent compatible with the initial mobile phase conditions.[5]
High Variability in Quantitative Results (%CV > 15%) Inconsistent sample handling and preparation across samples.Standardize the entire workflow, from sample collection to extraction, ensuring all samples are treated identically.[2][5]
Lack of or inappropriate internal standards.Add a panel of stable isotope-labeled internal standards at the beginning of the sample preparation process to account for variability in extraction efficiency and ionization.[3][6] Using a single internal standard for an entire class can be inaccurate due to differences in ionization efficiency and fragmentation among species.[3]
Matrix effects leading to ion suppression or enhancement.Enhance sample cleanup procedures to remove interfering matrix components like phospholipids. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specialized phospholipid removal plates can be employed.[5] Modify the liquid chromatography (LC) gradient to improve separation between analytes and matrix components.[5]
Inaccurate Quantification Presence of isobaric species (molecules with the same mass but different structures).Chromatographic separation is crucial to distinguish between isobars. High-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) can also help differentiate based on fragmentation patterns.[1][7]
In-source fragmentation of complex sphingolipids.Optimize mass spectrometer source conditions (e.g., cone voltage) to minimize in-source fragmentation. This phenomenon can lead to the artificial generation of ions that are also present as endogenous species, causing overestimation.
Incorrect annotation of lipid species.Use caution when annotating lipids based solely on mass-to-charge ratio. Fragmentation spectra (MS/MS) are essential for confident identification. Be aware of common misannotations, such as distinguishing between sphingomyelin (B164518) (SM) and phosphatidylcholine (PC) based on the m/z 184.0733 fragment alone.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in sphingolipid analysis?

A1: Artifacts can arise from various stages of the experimental workflow. Key sources include:

  • Pre-analytical variables: Sample handling, storage conditions, and freeze-thaw cycles can lead to enzymatic or chemical degradation of sphingolipids.[2][3]

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of target analytes in the mass spectrometer, leading to inaccurate quantification.[5]

  • In-source fragmentation: Unintended fragmentation of lipids in the ion source of the mass spectrometer can generate fragments that are mistaken for other lipid species.[3]

  • Contamination: Contaminants from solvents, tubes, and other lab materials can interfere with the analysis.

Q2: How can I minimize the degradation of my sphingolipid samples?

A2: To minimize degradation, it is crucial to handle and store samples properly. This includes:

  • Rapidly processing fresh samples or flash-freezing them in liquid nitrogen and storing them at -80°C.[2]

  • Avoiding multiple freeze-thaw cycles by preparing single-use aliquots.[2]

  • Adding antioxidants like butylated hydroxytoluene (BHT) to extraction solvents to prevent oxidation, especially for samples containing polyunsaturated fatty acids.[8]

Q3: What should I use as an internal standard for atypical sphingolipid analysis?

A3: The use of appropriate internal standards is critical for accurate quantification. Ideally, stable isotope-labeled (e.g., ¹³C or ²H) standards that are chemically identical to the analyte of interest should be used for each lipid species being quantified. However, due to the vast number of sphingolipid species and the high cost of standards, a common practice is to use one or a few representative stable isotope-labeled standards for each sphingolipid class.[6][9] It is important to validate that the chosen internal standard behaves similarly to the endogenous lipids of that class during extraction and ionization.[3]

Q4: How can I differentiate between isobaric sphingolipid species?

A4: Differentiating between isobaric species, which have the same nominal mass, is a significant challenge. A combination of techniques is often required:

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) is essential to separate isobars before they enter the mass spectrometer. Different column chemistries (e.g., reverse-phase, HILIC) can be employed to achieve separation.[9]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion and analyzing the resulting product ions, structural differences between isobars can often be elucidated.[10]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can sometimes distinguish between species with very close masses.[7]

Q5: What are some key considerations for sphingolipid analysis by mass spectrometry?

A5: For accurate analysis by mass spectrometry, consider the following:

  • Ionization Mode: Electrospray ionization (ESI) is commonly used. Positive ion mode is suitable for many sphingolipids, while negative ion mode is preferred for phosphorylated and acidic species.[9]

  • MS Parameters: Optimize MS parameters such as spray voltage, gas flows, and collision energy for each sphingolipid class to achieve the best sensitivity and fragmentation patterns for identification.[5]

  • Data Processing: Be aware of the limitations of automated lipid identification software, as it can lead to misannotations. Manual verification of fragmentation spectra is often necessary for confident identification.[11][12]

Experimental Protocols

Protocol 1: General Sphingolipid Extraction from Plasma

This protocol is a general method for the extraction of total lipids from plasma.

Materials:

  • Plasma sample

  • Internal standard mix (containing appropriate stable isotope-labeled sphingolipids)

  • Chloroform (B151607)

  • Methanol

  • Water

Procedure:

  • To 100 µL of plasma in a glass tube, add 10 µL of the internal standard mix.[3]

  • Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the sample and vortex thoroughly.[3]

  • Add 125 µL of chloroform and vortex.[3]

  • Add 125 µL of water and vortex.[3]

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases. You should observe a lower organic phase and an upper aqueous phase.[3]

  • Carefully aspirate the lower organic phase containing the lipids and transfer it to a new clean glass tube. Be cautious not to disturb the interface.[1]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol:chloroform 9:1, v/v).[1]

Protocol 2: Alkaline Methanolysis for Glycerophospholipid Removal

This procedure is used to selectively hydrolyze ester-linked glycerophospholipids, which can interfere with the analysis of certain sphingolipids.

Materials:

  • Dried lipid extract

  • 0.6 M KOH in methanol

  • Formic acid (or other suitable acid for neutralization)

Procedure:

  • Reconstitute the dried lipid extract in 1 mL of 0.6 M KOH in methanol.

  • Incubate at room temperature for 60 minutes. This selectively hydrolyzes the ester linkages in glycerophospholipids.[3]

  • Neutralize the reaction by adding an appropriate amount of acid (e.g., formic acid).

  • Proceed with further sample processing or direct analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Plasma, Cells) IS_Addition Addition of Internal Standards Sample->IS_Addition Extraction Lipid Extraction (e.g., Bligh-Dyer) IS_Addition->Extraction Cleanup Optional Cleanup (e.g., SPE, Alkaline Hydrolysis) Extraction->Cleanup Drydown Solvent Evaporation Cleanup->Drydown Reconstitution Reconstitution in LC-MS Buffer Drydown->Reconstitution LC_Separation LC Separation (e.g., RP-HPLC, HILIC) Reconstitution->LC_Separation MS_Detection Mass Spectrometry (MS and MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Lipid_ID Lipid Identification Peak_Integration->Lipid_ID Quantification Quantification Lipid_ID->Quantification Stat_Analysis Statistical Analysis Quantification->Stat_Analysis

A generalized experimental workflow for sphingolipid analysis.

Sphingolipid_Signaling Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Sphingosine S1P Lyase/Phosphatase Proliferation Cell Proliferation Survival, Migration S1P->Proliferation

The Sphingolipid Rheostat: Ceramide and S1P signaling.

References

Technical Support Center: Optimization of Extraction Solvent for Sphing-14Z-enine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of extraction solvents for Sphing-14Z-enine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting solvents for extracting sphingolipids like Sphing-14Z-enine?

A1: Typically, a mixture of polar and non-polar solvents is used for lipid extraction. Common choices include chloroform/methanol (B129727) or hexane/isopropanol mixtures. These combinations are effective at disrupting cell membranes and solvating a wide range of lipids. A study on lipid extraction from yeast found that a methanol/hexane mixture showed a high extraction yield over a range of experimental conditions.[1]

Q2: How does the water content in the sample affect the extraction efficiency?

A2: Water content is a critical factor. For dried samples, a higher proportion of polar solvent in the initial mixture may be necessary to wet the sample and facilitate lipid release. For aqueous samples, a two-phase extraction system is often created where the lipids partition into the non-polar phase. The addition of a salt solution, such as 0.9% NaCl, can improve phase separation.[1]

Q3: My Sphing-14Z-enine yield is low. What are the likely causes?

A3: Low yield can result from several factors:

  • Inappropriate Solvent System: The polarity of your solvent mixture may not be optimal for Sphing-14Z-enine.

  • Insufficient Extraction Time: The extraction time may be too short to allow for complete diffusion of the lipid into the solvent.

  • Inadequate Solvent-to-Solid Ratio: A low solvent volume may become saturated, preventing further extraction.

  • Degradation of the Target Molecule: Sphing-14Z-enine may be unstable in the chosen solvent or at the extraction temperature.

Q4: Can I use a single solvent for extraction?

A4: While a single solvent can be used, it is generally less effective than a solvent mixture for complex samples. A mixture of solvents with different polarities is more efficient at extracting a broad range of lipids. For instance, in the extraction of soybean oil, a mixture of n-hexane and ethanol (B145695) was found to be effective.[2]

Q5: How can I minimize the degradation of Sphing-14Z-enine during extraction?

A5: To minimize degradation, consider the following:

  • Use high-purity solvents: Impurities in solvents can react with your target molecule.

  • Work at low temperatures: If Sphing-14Z-enine is thermally labile, performing the extraction at a reduced temperature can help.

  • Minimize exposure to light and air: Some lipids are sensitive to oxidation. Working under an inert atmosphere (e.g., nitrogen or argon) and in the dark can be beneficial.

  • Check for solvent stability: Some organic solvents can degrade certain compounds. For example, some pesticides were found to be unstable in methanol and acetone.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Extraction Yield The solvent system is not optimized for Sphing-14Z-enine.Systematically test different ratios of polar to non-polar solvents (e.g., methanol/hexane or isopropanol/hexane). A Design of Experiments (DoE) approach can be efficient in finding the optimal ratio.[1]
Extraction time is too short.Increase the extraction time in increments (e.g., 30, 60, 120 minutes) and monitor the yield to find the optimal duration.
The solvent-to-solid ratio is too low.Increase the volume of solvent relative to the amount of sample material. A study on soybean oil extraction found that a higher solvent-to-solid ratio improved yield.[2]
Poor Reproducibility Inconsistent sample preparation.Ensure that the sample is homogenized and that the water content is consistent between experiments.
Fluctuations in extraction conditions.Carefully control parameters such as temperature, agitation speed, and extraction time.
Co-extraction of Impurities The solvent system is too broad in its extraction range.Adjust the polarity of your solvent system to be more selective for Sphing-14Z-enine. Consider a multi-step extraction with solvents of varying polarities.
The sample matrix is complex.Incorporate a sample clean-up step after extraction, such as solid-phase extraction (SPE), to remove interfering substances.
Phase Separation Issues (for liquid-liquid extraction) Emulsion formation.Add a salt solution (e.g., 0.9% NaCl) to break the emulsion and improve phase separation.[1] Centrifugation can also aid in separating the layers.

Experimental Protocols

Protocol 1: Optimization of Solvent Ratio using a Design of Experiments (DoE) Approach

This protocol is adapted from a study on the optimization of lipid extraction from yeast.[1]

  • Sample Preparation: Start with a known quantity of your sample containing Sphing-14Z-enine (e.g., 100 mg of lyophilized cells or tissue).

  • Solvent Systems: Prepare a series of solvent mixtures with varying ratios of a polar solvent (e.g., methanol or isopropanol) to a non-polar solvent (e.g., hexane). A central composite design can be used to define the experimental runs.

  • Extraction:

    • Add the solvent mixture to the sample at a fixed solvent-to-solid ratio (e.g., 20:1 mL/g).

    • Vortex or sonicate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Phase Separation:

    • If performing a liquid-liquid extraction, add a salt solution to induce phase separation and centrifuge to clarify the layers.[1]

  • Analysis:

    • Carefully collect the organic phase containing the extracted lipids.

    • Dry the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in a known volume of an appropriate solvent for analysis (e.g., by HPLC-MS).

  • Data Analysis: Use statistical software to analyze the results of the DoE and determine the optimal solvent ratio for maximizing the yield of Sphing-14Z-enine.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol provides a general workflow for purifying the crude extract.

  • Column Selection: Choose an SPE cartridge with a stationary phase appropriate for the polarity of Sphing-14Z-enine (e.g., a C18 cartridge for reverse-phase separation).

  • Conditioning: Condition the SPE cartridge by passing a non-polar solvent (e.g., hexane) followed by a polar solvent (e.g., methanol) through it.

  • Equilibration: Equilibrate the cartridge with the solvent used to dissolve your crude extract.

  • Loading: Load the crude extract onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities.

  • Elution: Elute the target compound, Sphing-14Z-enine, with a stronger solvent.

  • Analysis: Analyze the eluted fraction for the presence and purity of Sphing-14Z-enine.

Data Presentation

Table 1: Example of a Design of Experiments (DoE) for Solvent Ratio Optimization

RunPolar Solvent (Methanol) RatioNon-Polar Solvent (Hexane) RatioExtraction Time (min)Solvent-to-Solid Ratio (mL/g)Yield of Sphing-14Z-enine (µg/g)
1113010:1
2133010:1
3313010:1
4116010:1
5113020:1
...............

Table 2: Comparison of Different Solvent Systems for Lipid Extraction

Solvent SystemPolar/Non-Polar RatioKey AdvantagesPotential DisadvantagesReference
Methanol/Hexane3:5High extraction yield for a wide range of lipids.Methanol is toxic.[1]
Isopropanol/HexaneVariableLess toxic than methanol.May have lower extraction efficiency for some lipids.[1]
Chloroform/Methanol2:1"Gold standard" for lipid extraction with high efficiency.Chloroform is a suspected carcinogen.General Knowledge
Ethanol/n-Hexane1:2Ethanol is a bio-based and less toxic solvent.May require optimization for specific lipids.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Optimization cluster_analysis Analysis cluster_cleanup Optional Clean-up start Start with Sample homogenize Homogenize Sample start->homogenize doe Design of Experiments (Solvent Ratio, Time, Temp) homogenize->doe extraction Solvent Extraction doe->extraction phase_sep Phase Separation / Filtration extraction->phase_sep analysis LC-MS/MS Analysis phase_sep->analysis spe Solid-Phase Extraction (SPE) phase_sep->spe data_analysis Data Analysis & Optimization analysis->data_analysis end Optimized Protocol data_analysis->end spe->analysis

Caption: Experimental workflow for the optimization of Sphing-14Z-enine extraction.

troubleshooting_workflow cluster_solvent Solvent System cluster_conditions Extraction Conditions cluster_sample Sample & Ratio start Low Yield of Sphing-14Z-enine check_ratio Is the solvent ratio optimized? start->check_ratio optimize_ratio Optimize polar/non-polar ratio (e.g., using DoE) check_ratio->optimize_ratio No check_time Is the extraction time sufficient? check_ratio->check_time Yes increase_time Increase extraction time check_time->increase_time No check_temp Is the temperature appropriate? check_time->check_temp Yes increase_time->check_temp Done adjust_temp Adjust temperature (consider stability) check_temp->adjust_temp No check_ss_ratio Is the solvent-to-solid ratio adequate? check_temp->check_ss_ratio Yes adjust_temp->check_ss_ratio increase_ss_ratio Increase solvent volume check_ss_ratio->increase_ss_ratio No end Re-evaluate Yield check_ss_ratio->end Yes increase_ss_ratio->end

Caption: Troubleshooting decision tree for low extraction yield of Sphing-14Z-enine.

References

addressing low abundance of Sphingosine (d18:1(14Z)) in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the low abundance of Sphingosine (B13886) (d18:1(14Z)) and other sphingolipids in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low abundance of Sphingosine (d18:1(14Z)) in my samples?

The low abundance of sphingosine can be attributed to several factors:

  • Biological Variation: Sphingolipids, including sphingosine, naturally occur at low concentrations in many biological matrices.[1] Their levels can fluctuate based on the sample type (e.g., plasma, tissue, cells), and the physiological or pathological state. For instance, while (4E,14Z)-Sphingadienine is a significant component of plasma sphingolipids, its absolute concentration can still be in a range that is challenging for analysis.[2]

  • Inefficient Extraction: The recovery of sphingosine is highly dependent on the lipid extraction method used. The choice of solvents and the extraction protocol must be optimized for polar lipids like sphingosine.[3] Using a non-optimal method can lead to significant loss of the target analyte during sample preparation.

  • Sample Degradation: Sphingolipids can be susceptible to degradation if samples are not handled and stored properly. It is crucial to store unextracted samples at -80°C and to minimize freeze-thaw cycles.[4]

  • Metabolic Conversion: Sphingosine is a central hub in sphingolipid metabolism and can be rapidly converted to other metabolites, such as sphingosine-1-phosphate (S1P) by kinases or acylated to form ceramides.[5][6] This rapid turnover can keep the steady-state levels of free sphingosine low.

Q2: Which extraction method is most effective for recovering low-abundance sphingosine?

There is no single method that is optimal for all sample types; the choice depends on the sample matrix, the specific sphingolipids of interest, and the downstream analytical technique.[1] However, for polar sphingolipids like sphingosine, methods involving acidified conditions or specific solvent systems are generally preferred.

A comparison of common liquid-liquid extraction (LLE) methods is provided below. For samples with high complexity, a subsequent sample cleanup step, such as solid-phase extraction (SPE), is often recommended to remove interfering compounds like phospholipids.[3][7]

Extraction Method Principle Advantages Disadvantages Reference
Modified Folch A two-phase extraction using chloroform (B151607) and methanol. Acidification is often included to improve recovery of acidic lipids.Widely used, effective for a broad range of lipids.Uses chlorinated solvents, which are toxic. Can be labor-intensive.[3][8]
Bligh & Dyer Similar to Folch but uses a lower solvent-to-sample ratio, making it suitable for larger sample volumes.Efficient for a wide range of lipids.Also uses toxic chlorinated solvents.[3][8]
Methanol (MeOH) Precipitation A single-phase extraction where proteins are precipitated with methanol, and lipids are solubilized.Simpler, faster, and uses less toxic solvents compared to Folch or Bligh & Dyer. More economical.May be less efficient for nonpolar lipids. Co-extraction of proteins can occur.[8][9]
Methyl-tert-butyl ether (MTBE) A two-phase system that is less hazardous than chloroform-based methods.Safer solvent profile. Good recovery for many lipid classes.May have different selectivity compared to traditional methods.[8]

Q3: How can I enrich my sample for low-abundance sphingolipids?

Enrichment is crucial when dealing with low-abundance analytes to increase their concentration relative to interfering matrix components. Key strategies include:

  • Increased Sample Volume: When possible, starting with a larger amount of the biological sample (e.g., using 250 µL of plasma instead of 25 µL) directly increases the absolute amount of the target analyte.[1]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and enrichment. By using a cartridge with a specific stationary phase (e.g., C18, HILIC), one can selectively retain sphingolipids while washing away interfering substances like salts and phospholipids. The retained sphingolipids can then be eluted in a small volume of solvent, effectively concentrating the sample.[3]

  • Solvent Evaporation and Reconstitution: After the initial lipid extraction, the organic solvent containing the lipids is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a much smaller volume of a solvent compatible with the LC-MS system, leading to a significant increase in concentration.[7][10]

Q4: My LC-MS/MS signal for sphingosine is weak or absent. How can I troubleshoot this?

A low or absent signal in LC-MS/MS analysis is a common issue. A systematic troubleshooting approach is necessary to identify the root cause. The problem can generally be traced to the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).[11]

Potential Cause Troubleshooting & Optimization Strategy Reference
Ion Suppression The sample matrix contains compounds that co-elute with sphingosine and suppress its ionization.Enhance sample cleanup using SPE or LLE to remove interfering components. Modify the LC gradient to improve chromatographic separation.
Suboptimal MS Parameters Source parameters (e.g., spray voltage, gas flows, temperature) or compound parameters (e.g., collision energy) are not optimized.Systematically optimize all MS parameters for your specific analyte and instrument. Collision energy, in particular, often needs careful tuning for different sphingolipid classes.
Inefficient Ionization Sphingosine may not ionize efficiently in the chosen mobile phase.Experiment with different mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) to promote the formation of stable ions.
Poor Chromatography The peak shape is broad, splitting, or showing excessive tailing, which reduces signal intensity at the apex.Ensure the reconstitution solvent is compatible with the initial mobile phase. Use a suitable analytical column (e.g., C18) and optimize the gradient elution.
Analyte Degradation Samples or standards have degraded due to improper storage or handling.Ensure proper storage of all samples and standards (typically at -80°C). Prepare fresh standards and re-extract a sample to confirm.
Instrumental Issues Problems with the LC pumps, injector, or MS detector.Perform system suitability tests with a known standard. Check for clogs, leaks, and ensure the MS is properly calibrated. A complete loss of signal may indicate a hardware failure like a loss of pump prime.

Experimental Protocols & Workflows

A typical workflow for the analysis of low-abundance sphingolipids involves several critical stages, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection & Normalization ISTD 2. Internal Standard Spiking Sample->ISTD Accurate quantification Extract 3. Lipid Extraction (LLE or SPE) ISTD->Extract Corrects for extraction loss Dry 4. Drying & Reconstitution Extract->Dry Concentrates sample LCMS 5. LC-MS/MS Analysis Dry->LCMS Inject concentrated extract Data 6. Data Processing & Quantification LCMS->Data MRM or PRM scan

General experimental workflow for sphingolipid analysis by LC-MS/MS.
Protocol 1: Liquid-Liquid Extraction (LLE) for Sphingosine from Plasma/Serum

This protocol is adapted from established methods for sphingolipid extraction.[10][12]

  • Preparation: In a 13x100 mm borosilicate glass tube with a Teflon-lined cap, add 100 µL of plasma or serum.[4]

  • Internal Standard Spiking: Add an appropriate amount of a suitable internal standard (e.g., d17:1 Sphingosine) to the sample to account for analyte loss during preparation.[13]

  • Extraction:

    • Add 1.5 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.

    • Add 0.5 mL of chloroform. Vortex for 30 seconds.

    • Add 0.5 mL of water to induce phase separation. Vortex for 30 seconds.

  • Phase Separation: Centrifuge the sample at 1,000 x g for 5 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Dry the collected organic phase under a gentle stream of nitrogen gas at room temperature or 37°C.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of a solvent appropriate for LC-MS analysis (e.g., methanol).[7]

Troubleshooting Guide: Low Signal Intensity

Use this logical guide to diagnose the cause of a weak or absent signal for your sphingosine analyte.

A decision-making workflow for troubleshooting low MS signal intensity.

Sphingolipid Metabolism Signaling Pathway

Sphingosine is a key intermediate in sphingolipid metabolism, situated at the junction of the de novo synthesis, salvage, and sphingomyelinase pathways. It can be phosphorylated by sphingosine kinases (SPHK1/2) to form the potent signaling molecule Sphingosine-1-Phosphate (S1P), or it can be acylated to form ceramides. Understanding this pathway is critical, as the metabolic flux can directly impact the detectable levels of free sphingosine.[5][14]

G Serine Serine + Palmitoyl-CoA DHS Dihydrosphingosine (Sphinganine) Serine->DHS SPT DHCer Dihydroceramides DHS->DHCer CerS Cer Ceramides DHCer->Cer DEGS1 lab_salvage Salvage Pathway Sph Sphingosine (d18:1) Cer->Sph CDase SM Sphingomyelin SM->Cer SMase lab_smase Sphingomyelinase Pathway Sph->Cer CerS S1P Sphingosine-1-Phosphate (S1P) Sph->S1P SPHK1/2 Deg Degradation S1P->Deg S1P Lyase lab_denovo De Novo Synthesis

Simplified overview of the core sphingolipid metabolism pathways.

References

troubleshooting poor fragmentation of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry analysis of Sphingosine (B13886) (d18:1(14Z)), particularly concerning poor fragmentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for Sphingosine (d18:1) in positive ion mode mass spectrometry?

In positive ion mode, Sphingosine (d18:1) typically undergoes fragmentation through single and double dehydration. The expected major product ions are observed at m/z 282 (resulting from a single dehydration) and m/z 264 (resulting from a double dehydration).[1][2]

Q2: Why am I observing a low intensity or complete absence of the expected fragment ions for Sphingosine (d18:1)?

Poor fragmentation of Sphingosine (d18:1) can stem from several factors:

  • Suboptimal Collision Energy: The collision energy might be too low to induce efficient fragmentation or too high, leading to excessive fragmentation into smaller, uninformative ions.[1][3]

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of sphingosine, leading to a weak precursor ion signal and consequently, weak fragment ion signals.[4]

  • In-Source Fragmentation: The analyte may be fragmenting in the ion source before reaching the collision cell, which can reduce the abundance of the precursor ion available for MS/MS analysis.[5]

  • Incorrect Instrument Settings: Other mass spectrometer parameters, such as gas pressures in the collision cell or ion transfer settings, may not be optimized for sphingolipid analysis.

  • Analyte Stability: Under certain conditions, the protonated molecule of sphingosine may be relatively stable, leading to poor fragmentation efficiency.[4]

Q3: How does the chemical structure of a sphingolipid affect its fragmentation?

The structure of a sphingolipid significantly influences its fragmentation pattern. Factors such as the length of the long-chain base and the N-acyl chain, as well as the number and position of double bonds and hydroxyl groups, can alter the fragmentation efficiency and the resulting product ions.[5][6] Generally, as the chain length of the sphingoid base or N-acyl group increases, a higher collision energy is required to achieve optimal fragmentation.[1][3]

Q4: Can the mobile phase composition affect the fragmentation of Sphingosine (d18:1)?

Yes, the mobile phase composition, including additives like formic acid or ammonium (B1175870) acetate, can influence the ionization efficiency and the formation of different adducts (e.g., [M+H]⁺, [M+Na]⁺).[4] The type of adduct formed can impact the stability of the precursor ion and its subsequent fragmentation in the collision cell. It is crucial to use a consistent and optimized mobile phase to ensure reproducible ionization and fragmentation.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor fragmentation of Sphingosine (d18:1(14Z)).

Guide 1: Optimizing Collision Energy

Inadequate collision energy is a primary cause of poor fragmentation. This guide outlines the steps to determine the optimal collision energy for your specific instrument and experimental conditions.

Experimental Protocol: Collision Energy Optimization

  • Prepare a Standard Solution: Prepare a pure standard solution of Sphingosine (d18:1) at a known concentration (e.g., 1 µg/mL) in a solvent compatible with your LC-MS system (e.g., methanol).

  • Direct Infusion or Flow Injection: Introduce the standard solution into the mass spectrometer via direct infusion using a syringe pump or through flow injection analysis. This minimizes chromatographic variability while optimizing MS parameters.

  • Select the Precursor Ion: In the mass spectrometer software, set up a product ion scan experiment targeting the protonated molecule of Sphingosine (d18:1) (m/z 300.3).

  • Ramp the Collision Energy: Set up a series of experiments where the collision energy is systematically varied across a broad range (e.g., 10-60 eV) in small increments (e.g., 2-5 eV).

  • Monitor Fragment Ion Intensity: For each collision energy value, record the intensity of the characteristic fragment ions (m/z 282 and m/z 264).

  • Plot the Results: Create a collision energy profile by plotting the intensity of each fragment ion as a function of the collision energy.

  • Determine the Optimum: The optimal collision energy is the value that produces the highest intensity for the desired fragment ion(s). This value should then be used for your subsequent analyses.

Quantitative Data Summary: Example Collision Energy Optimization

Collision Energy (eV)Precursor Ion (m/z 300.3) IntensityFragment Ion (m/z 282) IntensityFragment Ion (m/z 264) Intensity
109.5e61.2e55.0e4
158.2e65.8e52.1e5
206.1e61.5e67.8e5
253.5e62.8e61.9e6
301.2e63.9e63.2e6
355.0e53.1e62.5e6
402.1e51.8e61.4e6

Note: The above data is illustrative. Actual optimal values will vary depending on the instrument and experimental conditions.

Guide 2: Investigating Matrix Effects and Ion Suppression

If optimizing collision energy does not resolve the issue, matrix effects may be the culprit.

Troubleshooting Steps:

  • Analyze a Diluted Sample: Dilute your sample extract (e.g., 1:10, 1:100) and re-inject it. If fragmentation improves, it is a strong indication of ion suppression.

  • Post-Column Infusion: Infuse a constant concentration of the Sphingosine (d18:1) standard post-column while injecting a blank matrix sample. A dip in the standard's signal intensity at the retention time of interest indicates ion suppression.

  • Improve Sample Preparation: Employ more rigorous sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Modify Chromatographic Conditions: Adjust the LC gradient or use a different column chemistry to separate the analyte from co-eluting matrix components that may be causing suppression.

Visualizations

TroubleshootingWorkflow start Poor Fragmentation of Sphingosine (d18:1) check_ce Is Collision Energy (CE) Optimized? start->check_ce optimize_ce Perform CE Optimization (See Guide 1) check_ce->optimize_ce No check_matrix Are Matrix Effects Present? check_ce->check_matrix Yes optimize_ce->check_ce troubleshoot_matrix Troubleshoot Matrix Effects (See Guide 2) check_matrix->troubleshoot_matrix Yes check_instrument Review Instrument Parameters check_matrix->check_instrument No success Successful Fragmentation troubleshoot_matrix->success fail Consult Instrument Specialist troubleshoot_matrix->fail check_instrument->success check_instrument->fail

Caption: Troubleshooting workflow for poor fragmentation.

FragmentationPathway cluster_collision Collision Induced Dissociation sphingosine Sphingosine (d18:1) [M+H]⁺ m/z 300.3 frag1 [M+H-H₂O]⁺ m/z 282 sphingosine->frag1 - H₂O frag2 [M+H-2H₂O]⁺ m/z 264 frag1->frag2 - H₂O

Caption: Fragmentation pathway of Sphingosine (d18:1).

References

Technical Support Center: Enhancing Sensitivity for Sphingosine (d18:1(14Z)) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Sphingosine (B13886) (d18:1(14Z)). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the detection of sphingosine and its metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of Sphingosine (d18:1(14Z)) using liquid chromatography-mass spectrometry (LC-MS).

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient Extraction: Incomplete recovery of sphingosine from the sample matrix.[1][2]- Ensure the use of an appropriate internal standard (e.g., C17-sphingosine or a stable isotope-labeled sphingosine) added at the beginning of the extraction process to account for extraction variability.[1] - Optimize the extraction solvent system. A common method is a modified Bligh & Dyer or Folch extraction using a mixture of chloroform (B151607) and methanol.[3] - For complex matrices, consider solid-phase extraction (SPE) for sample cleanup and enrichment.[4][5]
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix interfere with the ionization of sphingosine in the mass spectrometer.[1]- Enhance sample cleanup procedures to remove interfering substances like phospholipids.[1] - Modify the liquid chromatography (LC) gradient to improve the separation of sphingosine from matrix components.[1]
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect settings for the ion source and mass analyzer can lead to poor detection.- Optimize ionization source parameters, including spray voltage, gas flows, and temperature.[1] - Fine-tune compound-specific parameters such as declustering potential and collision energy for the specific multiple reaction monitoring (MRM) transitions of sphingosine.
Poor Peak Shape (Broadening or Tailing) Zwitterionic Nature of Sphingosine-1-Phosphate (S1P): If analyzing the phosphorylated form, the presence of the polar phosphate (B84403) group can lead to poor chromatographic performance.[6][7]- Consider chemical derivatization of the amine group to improve peak shape.[8] - A novel approach involves the dephosphorylation of S1P to sphingosine using hydrogen fluoride (B91410) (HF) prior to analysis, resulting in a sharper chromatographic peak.[6][7] This method has shown to be about two-fold more efficient than dephosphorylation with alkaline phosphatase.[6][7]
Inappropriate Column Chemistry or Mobile Phase: The choice of LC column and mobile phase is critical for good chromatography.- Use a C18 reversed-phase column for separation.[9] - Optimize the mobile phase composition. A common mobile phase consists of a gradient of water/methanol/formic acid and methanol/acetone/water/formic acid.[10]
High Background Noise Contaminated Solvents or Glassware: Impurities in the solvents or on the glassware can contribute to high background.- Use high-purity, LC-MS grade solvents. - Ensure all glassware is thoroughly cleaned and rinsed with a high-purity solvent.
Carryover from Previous Injections: Residual sphingosine from a previous, more concentrated sample can adhere to the injection system or column.[8]- Implement a robust needle wash protocol between injections, potentially using a strong organic solvent like methanol.[8] - Inject a blank solvent run after high-concentration samples to ensure the system is clean.
Inconsistent or Irreproducible Results Inconsistent Sample Handling and Preparation: Variability in the execution of the extraction protocol can lead to inconsistent results.[1]- Standardize the entire sample preparation workflow, from sample collection and storage to extraction.[1][9] - Ensure accurate and consistent addition of the internal standard to all samples and standards.[1]
Degradation of Analyte: Sphingosine may be unstable under certain storage or experimental conditions.- Store samples and stock solutions at appropriate temperatures (e.g., -80°C for plasma).[10] - Minimize freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting Sphingosine?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of sphingosine and its metabolites.[6][9][11] The use of multiple reaction monitoring (MRM) on a triple quadrupole (QqQ) mass spectrometer typically provides the highest sensitivity for quantitative analysis.[10]

Q2: How can I improve the chromatographic peak shape for sphingosine and its phosphorylated form?

A2: Poor peak shape, especially for sphingosine-1-phosphate (S1P), is a common challenge due to its polar phosphate group.[6][7] One effective method is to dephosphorylate S1P to sphingosine using hydrogen fluoride (HF) before LC-MS/MS analysis. This results in a sharper, more symmetrical peak for sphingosine.[6][7]

Q3: What are the key considerations for sample preparation to ensure high sensitivity?

A3: Proper sample preparation is crucial. Key considerations include:

  • Internal Standard: Always use a suitable internal standard, such as a stable isotope-labeled sphingosine (e.g., d7-S1P) or a structurally similar analog (e.g., C17-sphingosine), and add it at the very beginning of the extraction process.[9][10]

  • Extraction Method: A modified Folch or Bligh & Dyer liquid-liquid extraction is commonly used.[3][9] For cleaner samples and to minimize matrix effects, solid-phase extraction (SPE) can be employed.[4]

  • Sample Handling: Standardize blood sampling and processing protocols, as S1P is mainly produced by platelets and erythrocytes, making its quantification sensitive to sampling procedures.[8][9]

Q4: What are the typical MRM transitions for Sphingosine (d18:1)?

A4: While the exact m/z values can vary slightly based on the instrument and adduct ion, a common transition for sphingosine is the fragmentation of the precursor ion [M+H]⁺. For the dephosphorylated form of S1P, the MRM transition is m/z 300.4 > 282.4.[6][7] It is always recommended to optimize the collision energy for your specific instrument to achieve maximum sensitivity.

Q5: Are there alternative methods to LC-MS for detecting sphingosine?

A5: While LC-MS is the gold standard for quantification, other methods exist. Fluorescence-based probes have been developed for the detection of sphingosine in living cells, which can be useful for cellular imaging studies.[12][13] Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) can be used to visualize the spatial distribution of sphingolipids within tissue samples.[14][15]

Quantitative Data Summary

MethodAnalyteMatrixLower Limit of Quantification (LOQ)Reference
LC-MS/MS (Q-Tof)Sphingosine-1-PhosphateHuman Plasma0.05 µM[10]
HPLC with Fluorescence DetectionSphingosineRat Serum2.6 ng[16]
HPLC with Fluorescence DetectionSphinganineRat Serum3.0 ng[16]

Experimental Protocols

Detailed Methodology for Sphingosine Extraction from Plasma/Serum (Modified Folch Method)
  • Internal Standard Addition: To 100 µL of plasma or serum in a glass tube, add a known amount of internal standard (e.g., C17-sphingosine or d7-S1P).

  • Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Phase Separation: Add 125 µL of chloroform and vortex. Then, add 125 µL of water and vortex again.

  • Centrifugation: Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.

  • Organic Phase Collection: Carefully collect the lower organic phase, which contains the lipids, into a new glass tube.

  • Drying: Dry the collected organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol).[1]

Detailed Methodology for LC-MS/MS Analysis of Sphingosine
  • Liquid Chromatography System: An HPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase analytical column.[9]

  • Mobile Phase:

    • Mobile Phase A: Water/Methanol/Formic Acid (e.g., 97/2/0.1, v/v/v)

    • Mobile Phase B: Methanol/Acetone/Water/Formic Acid (e.g., 68/29/2/0.1, v/v/v/v)[10]

  • Gradient Elution:

    • Start with a percentage of Mobile Phase B suitable for analyte retention.

    • Increase the percentage of Mobile Phase B over several minutes to elute the sphingosine.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions to re-equilibrate the column for the next injection.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (for dephosphorylated S1P): Precursor ion m/z 300.4 to product ion m/z 282.4.[6][7]

    • Optimize all MS parameters (e.g., collision energy, source temperature, gas flows) for your specific instrument.

Visualizations

Sphingolipid_Signaling_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine (d18:1(14Z)) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK1/2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Binds to Cellular_Responses Cell Proliferation, Survival, Migration S1PRs->Cellular_Responses Activates

Caption: The Sphingolipid Signaling Pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Add_IS 2. Add Internal Standard Sample_Collection->Add_IS Lipid_Extraction 3. Lipid Extraction (e.g., Modified Folch) Add_IS->Lipid_Extraction Dry_Reconstitute 4. Dry & Reconstitute Lipid_Extraction->Dry_Reconstitute LC_Separation 5. LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration 7. Peak Integration MS_Detection->Peak_Integration Quantification 8. Quantification (Standard Curve) Peak_Integration->Quantification Reporting 9. Reporting Results Quantification->Reporting

Caption: General Experimental Workflow for Sphingosine Detection.

Troubleshooting_Tree Start Low Signal? Check_Extraction Optimize Extraction & Internal Standard Start->Check_Extraction Yes Poor_Peak Poor Peak Shape? Start->Poor_Peak No Check_Extraction->Poor_Peak Check_Matrix Improve Sample Cleanup & LC Gradient Check_Matrix->Poor_Peak Check_MS Optimize MS Parameters Check_MS->Poor_Peak Derivatize Consider Derivatization or Dephosphorylation Poor_Peak->Derivatize Yes Resolved Issue Resolved Poor_Peak->Resolved No Derivatize->Resolved Check_LC Optimize LC Column & Mobile Phase Check_LC->Resolved

Caption: Troubleshooting Decision Tree for Sphingosine Detection.

References

Technical Support Center: Analysis of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate analysis of the atypical sphingolipid, Sphingosine (B13886) (d18:1(14Z)), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is Sphingosine (d18:1(14Z)) and how does it differ from the more common Sphingosine (d18:1)?

Sphingosine (d18:1(14Z)) is an atypical sphingolipid.[1] The key difference lies in the location and configuration of the double bond in its 18-carbon chain. Sphingosine (d18:1(14Z)) has a cis double bond at the 14th and 15th carbon positions.[1] In contrast, the more commonly studied Sphingosine (d18:1), also known as Sphing-4-enine, possesses a trans double bond at the 4th and 5th carbon positions. This structural difference, particularly the cis configuration, can influence its physical properties and biological activity, and presents unique challenges for analytical separation.

Q2: Why is the isomeric separation of Sphingosine (d18:1(14Z)) a critical quality control measure?

Isomeric separation is crucial because different isomers of sphingosine can have distinct biological roles. Mass spectrometry alone often cannot differentiate between isomers as they can have identical masses and similar fragmentation patterns.[2][3] For instance, the characteristic product ion for a d18:1 sphingoid base is typically m/z 264, resulting from dehydration, regardless of the double bond's position or configuration.[2][3] Co-elution of Sphingosine (d18:1(14Z)) with other d18:1 isomers will lead to inaccurate quantification and potentially erroneous biological interpretation. Therefore, chromatographic separation is a critical step to ensure data accuracy.[2]

Q3: What are the recommended storage and stability conditions for Sphingosine (d18:1(14Z)) standards?

For long-term stability, Sphingosine (d18:1(14Z)) standards should be stored at -20°C.[1] Under these conditions, the compound is stable for at least four years.[1] When preparing stock solutions, it is important to use appropriate solvents; for example, it is soluble in DMF, DMSO, and ethanol.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of Sphingosine (d18:1(14Z)).

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Interaction of the analyte with the analytical column or system components. Sphingolipids can be challenging to analyze chromatographically due to their zwitterionic nature at certain pH values.

  • Solution:

    • Mobile Phase Modification: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape.

    • Column Selection: Utilize a high-quality C18 reversed-phase column. Experiment with different column chemistries if peak shape issues persist.

    • System Check: Ensure the LC system is free from contamination and that all connections are secure.

Problem 2: Inconsistent or Low Analyte Response

  • Possible Cause 1: Matrix Effects: Components in the biological matrix (e.g., plasma, tissue extract) can suppress or enhance the ionization of the analyte in the mass spectrometer source.

  • Solution 1:

    • Sample Preparation: Employ a robust lipid extraction method, such as a modified Bligh & Dyer or MTBE extraction, to remove interfering substances.

    • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.

  • Possible Cause 2: Analyte Degradation: Improper sample handling or storage can lead to the degradation of sphingolipids.

  • Solution 2:

    • Sample Handling: Keep biological samples on ice during processing and store them at -80°C for long-term storage.

    • Standard Stability: Ensure that stock and working solutions of the analytical standards are stored correctly and have not expired.

Problem 3: Suspected Co-elution with Other Isomers

  • Possible Cause: The analytical method lacks the necessary resolution to separate Sphingosine (d18:1(14Z)) from other sphingosine isomers.

  • Solution:

    • Chromatographic Optimization:

      • Gradient Modification: Adjust the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting compounds.

      • Column Choice: Consider using a longer analytical column or a column with a different particle size or chemistry.

    • Advanced Separation Techniques: If chromatographic optimization is insufficient, consider the use of orthogonal separation techniques like ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge.[4][5]

Quality Control Workflow

A robust quality control (QC) workflow is essential for reliable quantitative analysis. This involves the analysis of various QC samples throughout the experimental run.

QC_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Review Sample_Prep Spike Samples and QCs with Internal Standard System_Suitability System Suitability Test (SST) Sample_Prep->System_Suitability Start of Run Blank1 Blank Sample System_Suitability->Blank1 Review_SST Review SST Results System_Suitability->Review_SST Cal_Curve Calibration Curve Blank1->Cal_Curve QC_Samples QC Samples (Low, Mid, High) Cal_Curve->QC_Samples Review_Cal Check Calibration Curve (Linearity, R^2) Cal_Curve->Review_Cal Study_Samples Study Samples QC_Samples->Study_Samples Review_QC Assess QC Accuracy and Precision QC_Samples->Review_QC Blank2 Blank Sample (Post-run) Study_Samples->Blank2 End of Run Review_Chromo Inspect Chromatograms (Peak Shape, Retention Time) Study_Samples->Review_Chromo

Caption: Quality control workflow for Sphingosine (d18:1(14Z)) analysis.

Troubleshooting Isomeric Separation

The unique structure of Sphingosine (d18:1(14Z)) necessitates careful attention to isomeric separation. The following decision tree can guide troubleshooting efforts.

Isomer_Troubleshooting Start Poor or No Separation of Isomers Check_Method Is the Chromatographic Method Optimized for Isomer Separation? Start->Check_Method Optimize_Gradient Optimize Elution Gradient (e.g., shallower gradient) Check_Method->Optimize_Gradient No Method_Validated Method Validated Check_Method->Method_Validated Yes Change_Column Test Different Column Chemistries or Dimensions Optimize_Gradient->Change_Column Consider_IMS Consider Ion Mobility Spectrometry (IMS) for Orthogonal Separation Change_Column->Consider_IMS

Caption: Troubleshooting decision tree for isomeric separation.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Sphingosine Analysis

ParameterTypical Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (B129727) with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (m/z) -> Product ion (m/z)
Sphingosine (d18:1)e.g., 300.3 -> 282.3

Note: These are general parameters and should be optimized for your specific instrumentation and application.

Table 2: Quality Control Acceptance Criteria

QC ParameterAcceptance Criteria
Calibration Curve (R²) ≥ 0.99
QC Sample Accuracy Within ±15% of the nominal concentration
QC Sample Precision (%CV) ≤ 15%
Internal Standard Response Consistent across all samples (e.g., within ±20% of the mean)
Blank Samples No significant analyte peak at the expected retention time

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

  • Sample Thawing: Thaw plasma or serum samples on ice.

  • Internal Standard Spiking: To 50 µL of sample, add the internal standard solution (e.g., a stable isotope-labeled sphingosine).

  • Protein Precipitation & Lipid Extraction: Add 1 mL of a cold solvent mixture, such as methanol or a methyl-tert-butyl ether (MTBE) based system.

  • Vortexing: Vortex the samples vigorously for 1 minute.

  • Incubation: Incubate at 4°C for 30 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the lipid extract to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample onto the analytical column.

  • Chromatographic Separation: Perform a gradient elution to separate the analytes. The gradient should be optimized to ensure baseline separation of Sphingosine (d18:1(14Z)) from other isomers.

  • Mass Spectrometric Detection: Analyze the column eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for Sphingosine (d18:1(14Z)) and its internal standard.

  • Data Acquisition: Acquire data using the instrument's software.

  • Data Processing: Integrate the peak areas for the analyte and the internal standard. Calculate the concentration of Sphingosine (d18:1(14Z)) in the samples using the calibration curve.

References

overcoming matrix effects in Sphingosine (d18:1(14Z)) measurement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sphingosine (B13886) (d18:1(14Z)). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experimental workflow, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the measurement of Sphingosine (d18:1(14Z))?

A1: Matrix effects are alterations in the ionization efficiency of an analyte, such as Sphingosine (d18:1(14Z)), due to the presence of co-eluting compounds from the sample matrix.[1][2] In biological samples like plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, typically causing ion suppression.[3] This phenomenon occurs when other molecules in the sample compete with the analyte for ionization in the mass spectrometer's source, leading to a decreased signal intensity for the analyte.[1][3] The consequence of unaddressed matrix effects is inaccurate and unreliable quantification, manifesting as poor reproducibility and reduced sensitivity.[2]

Q2: What is the most effective way to counteract matrix effects in sphingosine analysis?

A2: The most robust method to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[3][4] A SIL-IS, such as d7-Sphingosine, has nearly identical physicochemical properties to the endogenous analyte.[5][6] This means it will co-elute with the analyte and experience similar degrees of ion suppression or enhancement.[3][4] By calculating the ratio of the analyte signal to the SIL-IS signal, variability caused by matrix effects can be normalized, leading to accurate and precise quantification.[3][7]

Q3: Are there alternatives to stable isotope-labeled internal standards?

A3: Yes, while SIL-IS are considered the gold standard, structural analogs or odd-chain sphingolipids like C17-sphingosine can be used as internal standards.[5][8] These compounds are not naturally present in most mammalian samples in significant amounts.[5] Although more cost-effective, it is crucial to validate that the chosen analog behaves similarly to the analyte during extraction and ionization.[5]

Q4: How can I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[3] The ratio of these peak areas is known as the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Sensitivity

Possible Cause: Ion suppression due to matrix effects is a common culprit for low signal intensity and poor reproducibility.[3][9] Co-eluting phospholipids from the biological matrix can interfere with the ionization of sphingosine.[3]

Solutions:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before LC-MS/MS analysis.[3][10]

    • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than simple protein precipitation.[3]

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing phospholipids and other interferences.[3] Specific SPE cartridges designed for phospholipid removal are commercially available.[10]

  • Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the best way to correct for signal variability caused by matrix effects.[3][4]

  • Chromatographic Separation: Adjust your LC gradient to achieve better separation between sphingosine and the interfering matrix components.[1][10]

Issue 2: Inconsistent or Shifting Retention Times

Possible Cause: Fluctuations in the mobile phase composition, column temperature, or column degradation can lead to inconsistent retention times.[9]

Solutions:

  • Fresh Mobile Phase: Prepare fresh mobile phases daily to ensure consistent composition.[9]

  • Column Temperature Control: Use a column oven to maintain a stable temperature throughout the analysis.[9]

  • Column Maintenance: If the problem persists, the column may be degrading and require replacement.[9]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Possible Cause: Asymmetrical peaks can lead to inaccurate integration and quantification.[4] This can be caused by issues with the column, mobile phase, or sample solvent.

Solutions:

  • Check for Column Contamination or Degradation: Flush the column or consider replacing it if performance does not improve.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte.

  • Reconstitution Solvent: Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sphingosine from Serum

This protocol is adapted from a method for isolating sphingosine and sphinganine (B43673) from rat serum.[11]

  • Sample Preparation: Pipette 100 µL of serum into a glass tube.

  • Internal Standard Spiking: Add a known amount of your internal standard (e.g., d7-Sphingosine) to the serum.

  • First Extraction: Add 2 mL of isopropanol:ethyl acetate (B1210297) (15:85 v/v) to the serum. Vortex for 30 seconds and then centrifuge for 5 minutes at 3000 x g.

  • Collect Supernatant: Transfer the upper liquid phase to a new glass tube.

  • Second Extraction: To the remaining pellet, add 100 µL of formic acid (98%) and 2 mL of isopropanol:ethyl acetate (15:85 v/v).

  • Combine and Dry: The extract can then be dried down under a stream of nitrogen.[6]

  • Reconstitution: Dissolve the dried lipids in 50 µL of methanol (B129727) or a solvent compatible with your LC mobile phase.[6][11]

Protocol 2: Protein Precipitation for Sphingosine from Plasma/Serum

This is a simpler but potentially less clean method.[12]

  • Sample Preparation: Place 20 µL of serum or plasma in a microcentrifuge tube.[6]

  • Internal Standard and Precipitation: Add 200 µL of methanol containing the internal standard.[12]

  • Vortex and Centrifuge: Vortex vigorously for 1 minute to precipitate proteins.[6] Centrifuge at 12,000 x g for 10 minutes at 4°C.[6]

  • Collect Supernatant: Transfer the supernatant to a new tube.

  • Dry and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[6] Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[6]

Data Presentation

Table 1: Comparison of Internal Standard Performance

FeatureStable Isotope-Labeled IS (d7-Sphingosine)Odd-Chain Sphingolipid IS (C17-Sphingosine)
Correction for Matrix Effects Excellent, co-elutes with analyte[5]Good, but may have slight chromatographic differences[5]
Correction for Extraction Variability Excellent[5]Good[5]
Cost HigherLower[5]
Availability Generally good from specialty chemical suppliersGenerally good from specialty chemical suppliers

Table 2: Typical LC-MS/MS Parameters for Sphingosine Analysis

ParameterTypical Setting
LC Column C8 or C18 reversed-phase[5]
Mobile Phase A Water with 0.1% formic acid or ammonium (B1175870) formate[5]
Mobile Phase B Acetonitrile/Methanol with 0.1% formic acid or ammonium formate[5]
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[6]

Visualizations

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Signaling Signaling Hub cluster_Complex Complex Sphingolipids Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Hexosylceramides Hexosylceramides Ceramide->Hexosylceramides GCS Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2

Caption: Simplified schematic of the sphingolipid metabolism pathway.

LCMS_Workflow Sample Sample Collection (Plasma, Serum, Cells, etc.) Spike Spike with Internal Standard (e.g., d7-Sphingosine) Sample->Spike Extract Protein Precipitation & Lipid Extraction Spike->Extract Dry Evaporation to Dryness Extract->Dry Reconstitute Reconstitution in Mobile Phase Dry->Reconstitute Analysis LC-MS/MS Analysis (HPLC-ESI-MS/MS) Reconstitute->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for sphingosine quantification by LC-MS/MS.

Troubleshooting_Logic Start Poor Signal or Inconsistent Results Check_IS Is a Stable Isotope-Labeled Internal Standard Used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_SamplePrep Review Sample Preparation Method Check_IS->Check_SamplePrep Yes Implement_IS->Check_SamplePrep Improve_Cleanup Improve Sample Cleanup (e.g., use SPE or LLE) Check_SamplePrep->Improve_Cleanup Protein Precip. Only Check_LC Check LC Conditions (Gradient, Column, Temp) Check_SamplePrep->Check_LC SPE/LLE Used Improve_Cleanup->Check_LC Optimize_LC Optimize Chromatographic Separation Check_LC->Optimize_LC Suboptimal Good_Results Good Results Check_LC->Good_Results Optimal Optimize_LC->Good_Results

Caption: Troubleshooting logic for poor signal in sphingosine analysis.

References

improving stability of Sphingosine (d18:1(14Z)) during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Sphingosine (B13886) (d18:1(14Z)) during sample storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Sphingosine (d18:1(14Z)) degradation during storage?

A1: The degradation of Sphingosine (d18:1(14Z)), like other sphingolipids, is primarily influenced by two main factors:

  • Enzymatic Activity: In biological samples, endogenous enzymes such as sphingosine kinases can phosphorylate sphingosine, altering its structure and concentration.[1][2] If samples are not handled properly to inhibit enzyme activity, significant degradation can occur.

  • Chemical Instability: The unsaturated nature of Sphingosine (d18:1(14Z)) makes it susceptible to oxidation.[3] Exposure to oxygen, light, and elevated temperatures can accelerate this chemical degradation.

Q2: What is the recommended long-term storage condition for Sphingosine (d18:1(14Z))?

A2: For long-term stability, Sphingosine (d18:1(14Z)) should be stored at -20°C.[4] Under these conditions, it is stable for at least four years.[4] For enhanced stability, especially in biological matrices, storage at -80°C is recommended to further minimize enzymatic degradation and chemical oxidation.[3][5] It is crucial to store the compound in a tightly sealed container, protected from light.

Q3: How do multiple freeze-thaw cycles affect the stability of Sphingosine (d18:1(14Z))?

A3: Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the sample. For biological samples, these cycles can disrupt cell membranes, leading to the release of degradative enzymes.[6][7] This can alter the concentration of sphingosine. It is highly recommended to aliquot samples into single-use vials before freezing to prevent the need for repeated thawing of the entire sample.[6][7]

Q4: In what solvents should I dissolve Sphingosine (d18:1(14Z)) for storage?

A4: Sphingosine (d18:1(14Z)) is soluble in a variety of organic solvents. For storage, it is recommended to dissolve it in solvents such as ethanol (B145695), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[4] When preparing stock solutions, it is best practice to store them at -20°C or -80°C. For aqueous-based experiments, preparing fresh dilutions from a stock solution is advisable.

Q5: How can I monitor the stability of my Sphingosine (d18:1(14Z)) samples?

A5: The stability of Sphingosine (d18:1(14Z)) can be monitored using analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] This method allows for the sensitive and specific quantification of the lipid in your samples over time. By comparing the concentration at different time points to a baseline measurement, you can determine the rate of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low recovery of Sphingosine (d18:1(14Z)) after extraction from biological samples. Incomplete inhibition of enzymatic activity.Immediately flash-freeze tissue samples in liquid nitrogen after collection. For liquid samples like plasma or serum, process them quickly on ice and store them at -80°C.[3]
Inefficient extraction method.Use a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure efficient recovery.[2]
High variability in quantitative results between sample aliquots. Inconsistent sample handling and storage.Ensure all samples are handled uniformly. Aliquot samples into single-use vials to avoid freeze-thaw cycles.[6] Store all aliquots under the same conditions.
Unexpected peaks appearing in chromatograms during LC-MS/MS analysis. Sample oxidation or degradation.Protect samples from light and oxygen. Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent.[3][5] Ensure the storage temperature is consistently maintained.
Loss of Sphingosine (d18:1(14Z)) during sample workup. Adsorption to plasticware.Use low-adhesion polypropylene (B1209903) tubes or glass vials for sample storage and processing to minimize loss due to adsorption.

Quantitative Stability Data

The following table summarizes the expected stability of Sphingosine (d18:1(14Z)) under various storage conditions based on general principles of lipid stability and available product information.

Storage Condition Solvent/Matrix Duration Expected Stability Reference
-20°CCrystalline Solid≥ 4 yearsHigh[4]
-80°COrganic Solvent (e.g., Ethanol)> 1 yearVery High[3][5]
-20°COrganic Solvent (e.g., Ethanol)1 yearHigh[3][5]
4°CAqueous Buffer< 24 hoursLowGeneral Knowledge
Room TemperatureCrystalline SolidDays to WeeksModerate (degradation accelerated by light and oxygen)[3]
Multiple Freeze-Thaw CyclesBiological Matrix (e.g., Plasma)VariableLow (significant degradation expected)[6][7]

Experimental Protocols

Protocol 1: Assessment of Sphingosine (d18:1(14Z)) Stability in an Organic Solvent

Objective: To determine the stability of Sphingosine (d18:1(14Z)) in an organic solvent at different storage temperatures over time.

Materials:

  • Sphingosine (d18:1(14Z))

  • Ethanol (LC-MS grade)

  • Amber glass vials with PTFE-lined caps

  • -80°C freezer, -20°C freezer, 4°C refrigerator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Sphingosine (d18:1(14Z)) in ethanol at a concentration of 1 mg/mL.

  • Aliquot the stock solution into multiple amber glass vials (e.g., 50 µL per vial).

  • Dry down an initial set of aliquots (Time 0) under a gentle stream of nitrogen and analyze immediately by LC-MS/MS to establish a baseline concentration.

  • Store the remaining aliquots at -80°C, -20°C, and 4°C.

  • At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a set of aliquots from each storage condition.

  • Dry down the solvent and reconstitute the lipid in an appropriate injection solvent for LC-MS/MS analysis.

  • Quantify the concentration of Sphingosine (d18:1(14Z)) in each sample.

  • Calculate the percentage of degradation at each time point relative to the Time 0 concentration.

Protocol 2: Evaluation of Freeze-Thaw Stability in a Biological Matrix

Objective: To assess the impact of repeated freeze-thaw cycles on the stability of Sphingosine (d18:1(14Z)) in plasma.

Materials:

  • Human plasma

  • Sphingosine (d18:1(14Z)) stock solution

  • Internal standard (e.g., C17-Sphingosine)

  • Methanol, Chloroform (LC-MS grade)

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Spike a known concentration of Sphingosine (d18:1(14Z)) into a pool of human plasma.

  • Aliquot the spiked plasma into multiple single-use microcentrifuge tubes.

  • Immediately freeze all aliquots at -80°C.

  • For the baseline measurement (Cycle 0), thaw one aliquot on ice, extract the lipids using a methanol/chloroform extraction method containing the internal standard, and analyze by LC-MS/MS.

  • For subsequent freeze-thaw cycles, remove a set of aliquots from the -80°C freezer, thaw them completely on ice, and then refreeze them at -80°C.

  • After 1, 3, 5, and 10 freeze-thaw cycles, extract the lipids from a set of aliquots and quantify the Sphingosine (d18:1(14Z)) concentration.

  • Compare the concentrations at each cycle to the baseline to determine the extent of degradation.

Visualizations

Sphingosine_Metabolism Ceramide Ceramide Sphingosine Sphingosine (d18:1(14Z)) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK1/2) S1P->Sphingosine S1P Phosphatase Degradation Degradation Products S1P->Degradation S1P Lyase

Caption: Simplified metabolic pathway of Sphingosine.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Sample_Collection Sample Collection (Biological Matrix or Standard) Spiking Spike with Sphingosine (d18:1(14Z)) Sample_Collection->Spiking Aliquoting Aliquot into Single-Use Vials Spiking->Aliquoting Temp_Minus_80 -80°C Aliquoting->Temp_Minus_80 Temp_Minus_20 -20°C Aliquoting->Temp_Minus_20 Temp_4 4°C Aliquoting->Temp_4 Freeze_Thaw Freeze-Thaw Cycles Aliquoting->Freeze_Thaw Lipid_Extraction Lipid Extraction Temp_Minus_80->Lipid_Extraction Temp_Minus_20->Lipid_Extraction Temp_4->Lipid_Extraction Freeze_Thaw->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis & Degradation Calculation LCMS_Analysis->Data_Analysis

Caption: General experimental workflow for stability testing.

Troubleshooting_Logic Start Low Sphingosine Concentration Detected Check_Storage Review Storage Conditions (Temp, Light, Time) Start->Check_Storage Check_Handling Review Sample Handling (Freeze-Thaw, Aliquoting) Check_Storage->Check_Handling Proper Improper_Storage Action: Optimize Storage (Store at -80°C, Protect from Light) Check_Storage->Improper_Storage Improper Check_Extraction Review Extraction Protocol (Solvents, Efficiency) Check_Handling->Check_Extraction Proper Improper_Handling Action: Implement Best Practices (Aliquot Samples, Minimize Thawing) Check_Handling->Improper_Handling Improper Inefficient_Extraction Action: Validate Extraction Method (Use appropriate internal standards) Check_Extraction->Inefficient_Extraction Inefficient

Caption: Troubleshooting logic for low sphingosine recovery.

References

method refinement for baseline separation of sphingoid bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal baseline separation of sphingoid bases in their experiments.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes & Solutions

CauseRecommended Action
Column Contamination Contaminants from the sample matrix can accumulate on the column frit or packing material. Solution: Implement a robust sample clean-up protocol, such as solid-phase extraction (SPE). Regularly flush the column and consider using a guard column to protect the analytical column.[1][2]
Inappropriate Injection Solvent If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Solution: Reconstitute the dried lipid extract in the initial mobile phase.[2][3]
Secondary Interactions with Column Residual silanol (B1196071) groups on silica-based columns can interact with the amine groups of sphingoid bases, leading to peak tailing. Solution: Use a column with end-capping or a different stationary phase chemistry. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also mitigate this issue.[4]
Column Void or Degradation Over time and with use, the column packing can settle, creating a void at the inlet, or the stationary phase can degrade, especially at high pH. Solution: If flushing and regeneration protocols are ineffective, the column may need to be replaced.[2][3]
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseRecommended Action
Mobile Phase Composition Changes Inaccurate mixing of mobile phase components or degradation of solvents can lead to shifts in retention time. Solution: Prepare fresh mobile phases daily using high-purity, LC-MS grade solvents.[3] Ensure the online degasser is functioning correctly.[5]
Column Temperature Fluctuations Variations in ambient temperature can affect chromatographic separation. Solution: Use a column oven to maintain a stable and consistent temperature throughout the analysis.[3]
Pump and System Leaks or Malfunctions Leaks in the HPLC system can cause pressure fluctuations and affect flow rate accuracy. Solution: Regularly inspect the system for leaks. Check pump seals and check valves for wear and replace them as part of a routine maintenance schedule.[5]
Column Equilibration Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift. Solution: Ensure the column is adequately equilibrated between runs. The equilibration time will depend on the column dimensions and flow rate.
Issue 3: High Background Noise or Poor Signal-to-Noise Ratio

Possible Causes & Solutions

CauseRecommended Action
Contaminated Solvents or Additives Impurities in the mobile phase can contribute to high background noise. Solution: Use high-purity, LC-MS grade solvents and additives.[3] Filter all mobile phases before use.
Dirty Ion Source (MS) Contamination of the mass spectrometer's ion source can suppress the signal of interest and increase background noise. Solution: Perform routine cleaning of the ion source as recommended by the instrument manufacturer.[3]
In-source Fragmentation Suboptimal ESI source conditions can lead to fragmentation of the analyte before it enters the mass analyzer. Solution: Optimize ESI parameters such as capillary voltage, gas flow, and temperature for the specific sphingoid bases being analyzed.
Co-eluting Interferences Matrix components that co-elute with the analytes can cause ion suppression and increase background noise. Solution: Improve sample clean-up procedures. Adjusting the chromatographic gradient may also help to separate the interferences from the analytes of interest.[6]
Issue 4: Sample Carryover

Possible Causes & Solutions

CauseRecommended Action
Inadequate Rinsing of Autosampler Residual sample from a previous injection can be carried over to the next run. Solution: Optimize the autosampler wash protocol. This may involve using a stronger wash solvent, increasing the wash volume, or increasing the number of wash cycles.[3]
Adsorption to System Components Sphingoid bases can be "sticky" and adsorb to surfaces within the HPLC system. Solution: If carryover persists, flushing the entire system with a strong solvent may be necessary.

Frequently Asked Questions (FAQs)

Q1: What type of column is best for separating sphingoid bases?

A1: Reversed-phase C18 columns are commonly used for the separation of sphingoid bases.[6] However, for challenging separations where interferences are a problem, alternative chemistries or columns with different selectivities, such as a Cortecs C18, may provide better resolution.[6] For separating a broader range of sphingolipid classes, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, as it offers selectivity based on the lipid head group.[7]

Q2: How can I improve the ionization of sphingoid bases in the mass spectrometer?

A2: Sphingoid bases ionize well in positive electrospray ionization (ESI) mode, typically forming [M+H]+ ions.[8] Adding a small amount of a volatile acid, such as formic acid (typically 0.1-0.2%), to the mobile phase can improve protonation and enhance the signal.[7]

Q3: Is an internal standard necessary for accurate quantification?

A3: Yes, using an appropriate internal standard is crucial for accurate and precise quantification. The internal standard helps to correct for variations in sample extraction, injection volume, and ionization efficiency.[9][10] A non-naturally occurring sphingoid base, such as a C17-sphingosine, is often a good choice as it behaves similarly to the endogenous analytes during extraction and chromatography but does not interfere with their measurement.[9][10]

Q4: What are the key steps in sample preparation for sphingoid base analysis?

A4: A typical workflow involves cell harvesting, lipid extraction, and reconstitution. Cells are washed with ice-cold PBS, followed by lipid extraction using a solvent mixture like methanol (B129727) and chloroform (B151607).[3] After phase separation, the organic phase containing the lipids is collected, dried down, and reconstituted in the initial mobile phase for LC-MS/MS analysis.[3]

Q5: Can derivatization improve the detection of sphingoid bases?

A5: Derivatization can be employed to improve the chromatographic properties and/or detection sensitivity of sphingoid bases. However, it can also introduce variability and may not be necessary with modern, sensitive LC-MS/MS systems. A careful choice of the analytical column and a well-optimized chromatographic method can often achieve the desired separation and sensitivity without the need for derivatization.[6]

Experimental Protocols

Protocol 1: Sphingolipid Extraction from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol to each well of a 6-well plate and scrape the cells. Transfer the cell suspension to a glass tube.

  • Addition of Internal Standards: Add the internal standard cocktail to the cell lysate.

  • Phase Separation: Add 2 mL of chloroform and vortex thoroughly. Then, add 1 mL of water and vortex again. Centrifuge the mixture at 2000 x g for 10 minutes to achieve phase separation.[3]

  • Collection: Carefully collect the lower organic phase, which contains most of the complex sphingolipids, into a new glass tube. For more polar sphingolipids like sphingosine-1-phosphate, the upper aqueous phase can also be collected and processed separately.[3]

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.[3]

Protocol 2: Representative Reversed-Phase LC-MS/MS Method

This is a general guideline and should be optimized for your specific instrument and analytes.

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Acquity BEH C18 (or Cortecs C18 for improved separation of interferences).[6]

  • Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[7]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid.[7]

  • Gradient: A linear gradient from 60% A to 100% B over approximately 2 minutes, hold at 100% B for 1 minute, followed by re-equilibration. A total run time of around 4-5 minutes is typical.[7][11]

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sphingosine (B13886) (d18:1)300.3282.3
Sphinganine (B43673) (d18:0)302.3284.3
C17-Sphingosine (IS)286.3268.3

Visualizations

Sphingolipid_De_Novo_Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine (dihydrosphingosine) Sphinganine (dihydrosphingosine) 3-Ketosphinganine->Sphinganine (dihydrosphingosine) 3-KSR Dihydroceramide Dihydroceramide Sphinganine (dihydrosphingosine)->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS1/2 Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SPHK1/2

Caption: De novo sphingolipid biosynthesis pathway.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis Sample (Cells/Tissue) Sample (Cells/Tissue) Lipid_Extraction Lipid_Extraction Sample (Cells/Tissue)->Lipid_Extraction Add Internal Standards Phase_Separation Phase_Separation Lipid_Extraction->Phase_Separation Dry_and_Reconstitute Dry_and_Reconstitute Phase_Separation->Dry_and_Reconstitute LC_Separation LC_Separation Dry_and_Reconstitute->LC_Separation ESI ESI LC_Separation->ESI Elution MS1 MS1 ESI->MS1 Collision_Cell Collision_Cell MS1->Collision_Cell Precursor Ion Selection MS2 MS2 Collision_Cell->MS2 Fragmentation Data_Analysis Data_Analysis MS2->Data_Analysis Product Ion Detection Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for LC-MS/MS sphingolipid analysis.

References

dealing with co-eluting lipids in Sphingosine (d18:1(14Z)) analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sphingosine (B13886) (d18:1(14Z)). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a particular focus on resolving co-eluting lipids.

Frequently Asked Questions (FAQs)

Q1: What are co-eluting interferences and why are they a problem in Sphingosine analysis?

A: Co-eluting interferences happen when other lipid molecules are not properly separated from Sphingosine during chromatography and exit the column at nearly the same time.[1] This leads to a single, combined chromatographic peak, which can cause significant issues[1]:

  • Inaccurate Identification: The merged peak might be mistaken for a single, more abundant substance, leading to other important lipids being missed.[1]

  • Incorrect Quantification: The area of the co-eluting peak reflects the total signal of all compounds within it, resulting in a major overestimation of the amount of any single one.[1]

Q2: What are the likely lipids co-eluting with Sphingosine (d18:1(14Z))?

A: The primary challenge in sphingosine analysis arises from its structural similarity to other endogenous lipids, leading to co-elution. Common sources of interference include:

  • Isobaric Species: These are lipids with the same nominal mass but different chemical formulas. High-resolution mass spectrometry is often needed to tell them apart.[1]

  • Positional Isomers: These lipids have the same fatty acid components but are attached to different positions on the glycerol (B35011) backbone.[1]

  • Double Bond Positional Isomers: These are fatty acid chains with the same length and number of double bonds, but the double bonds are in different places.[1]

  • Geometric Isomers: These lipids have fatty acids with different double bond arrangements (cis or trans).[1]

Specifically for Sphingosine (d18:1), potential co-eluting species can include other sphingoid bases with slight structural variations, such as isomers with different double bond positions or stereochemistry. For instance, the native 1-deoxysphingosine has been identified as having a Δ14 double bond, which could potentially co-elute with other sphingosine isomers depending on the chromatographic conditions.[2]

Q3: My Sphingosine peak is broad and shows poor shape. What could be the cause and how can I fix it?

A: Poor peak shape for sphingosine and other sphingolipids, especially those with phosphate (B84403) groups, is a common issue. This is often due to the interaction of the free phosphate group with metal ions in the analytical system, causing peak tailing.[3]

Troubleshooting Steps:

  • Optimize Mobile Phase: The addition of formic acid to the mobile phase can improve ionization efficiency, with an optimal concentration found to be around 0.2%.[4] For better performance and reproducibility, it's recommended to use at least a 10 mmol/L concentration of ammonium (B1175870) formate (B1220265) in the mobile phase.[4]

  • Consider a Metal-Free System: If peak tailing persists, especially for phosphorylated sphingolipids, using a metal-free column can help to achieve good peak shapes without significant carryover effects.[3]

  • Adjust pH: A butanolic extraction procedure using a buffer with a pH of 4 has been shown to be effective for polar sphingolipids.[4]

Q4: How can I improve the separation of Sphingosine from other lipids? Should I use Reverse-Phase (RP) or HILIC chromatography?

A: Both Reverse-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be used for sphingolipid analysis, and the best choice depends on the specific separation goals.

  • Reverse-Phase (RP) Chromatography: This is the most common method, separating lipids based on the length and saturation of their fatty acid chains.[5] It is effective for separating sphingosine from sphinganine.[5] A C18 column is a common choice for this type of separation.[6][7][8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polar head groups and is particularly useful for analyzing polar or hydrophilic compounds that are poorly retained in reverse-phase systems.[4][9][10] HILIC can provide better separation for polar analytes and enhance the signal in mass spectrometry.[9] It allows for the use of polar solvents, which can improve ionization conditions for electrospray ionization (ESI).[4]

Comparison of RP and HILIC for Sphingolipid Separation:

FeatureReverse-Phase (RP) ChromatographyHydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Non-polar (e.g., C18, C8)[10]Polar (e.g., silica, amide)[11]
Mobile Phase Typically a gradient of water and a less polar organic solvent (e.g., acetonitrile, methanol)[10]Typically a gradient of a high concentration of organic solvent and a small amount of aqueous solvent[11]
Separation Principle Based on hydrophobicity (longer, more saturated chains are retained longer)[5]Based on polarity (more polar compounds are retained longer)[4][10]
Advantages for Sphingosine Good for separating based on acyl chain differences.[5]Excellent for separating polar sphingolipids and can improve peak shape and MS sensitivity.[4][9]
Common Issues Poor retention of very polar lipids.[10]Can have issues with peak fronting/tailing and longer column equilibration times.[12]
Q5: What are the recommended mass spectrometry parameters for Sphingosine (d18:1(14Z)) analysis?

A: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of sphingosine and other sphingolipids.[13][14] Multiple Reaction Monitoring (MRM) is a common mode for quantification.[15]

Key Fragmentation Patterns:

Sphingolipids exhibit characteristic fragmentation patterns that are useful for their identification and quantification.

  • Sphingosine (d18:1): In positive ion mode, sphingosine fragments through single and double dehydration, producing product ions at m/z 282 and 264.[6] The fragment ion at m/z 264 is indicative of the doubly dehydrated sphingosine base.[14]

  • Other Sphingolipids: Many complex sphingolipids also fragment to produce the characteristic m/z 264 ion from their d18:1 backbone, which can be used in precursor ion scans to identify a range of sphingolipids.[14]

Typical MS/MS Transitions for Sphingosine:

Precursor Ion (m/z)Product Ion (m/z)Description
[M+H]+282Single dehydration product[6]
[M+H]+264Double dehydration product[6][14]

Experimental Protocols & Troubleshooting Workflow

Protocol 1: General Sphingolipid Extraction from Cultured Cells

This protocol provides a general framework for the extraction of multiple sphingolipid classes from cultured cells.[13]

Materials:

  • Cultured cells (1-10 million cells per sample)[13]

  • Phosphate-buffered saline (PBS)

  • Methanol (HPLC grade)[13]

  • Chloroform (B151607) (HPLC grade)[13]

  • Internal standards (e.g., C17-sphingosine)[13]

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.[13]

  • Count the cells to ensure an equal number for each sample.[13]

  • Pellet the cells by centrifugation and remove the supernatant.[13]

  • Add the internal standard cocktail to each sample.[13]

  • Perform a lipid extraction, such as a modified Bligh-Dyer extraction.[13]

  • Induce phase separation by adding chloroform and water.[13]

  • Collect the lower organic phase containing the lipids.[13]

  • Dry the lipid extract under a stream of nitrogen.[13]

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.[13]

Troubleshooting Co-elution: A Logical Workflow

If you suspect co-elution is affecting your sphingosine analysis, follow this workflow to diagnose and resolve the issue.

CoElution_Troubleshooting cluster_chromatography Chromatographic Optimization start Start: Suspected Co-elution check_ms 1. Verify with High-Resolution MS Can you resolve isobaric species? start->check_ms ms_resolved Problem Solved: Quantify using distinct m/z check_ms->ms_resolved Yes ms_not_resolved 2. Optimize Chromatography check_ms->ms_not_resolved No optimize_gradient A. Modify Gradient Steeper or shallower? ms_not_resolved->optimize_gradient change_column B. Change Stationary Phase e.g., RP to HILIC ms_not_resolved->change_column adjust_temp C. Adjust Temperature ms_not_resolved->adjust_temp resolution_improved Resolution Improved? optimize_gradient->resolution_improved change_column->resolution_improved adjust_temp->resolution_improved advanced_ms 3. Use Advanced MS Techniques (e.g., Ion Mobility) resolution_improved->advanced_ms No end End: Separation Achieved resolution_improved->end Yes advanced_ms->end

Caption: A step-by-step guide to troubleshooting co-elution issues in lipid analysis.

Sphingolipid Metabolism Overview

Understanding the metabolic context of sphingosine is crucial for interpreting analytical results. This diagram provides a simplified overview of the central sphingolipid metabolic pathways.

Sphingolipid_Metabolism serine Serine + Palmitoyl-CoA sphinganine Sphinganine (d18:0) serine->sphinganine De Novo Synthesis ceramide Dihydroceramide sphinganine->ceramide ceramide_d181 Ceramide ceramide->ceramide_d181 Desaturation sphingosine Sphingosine (d18:1) s1p Sphingosine-1-Phosphate (S1P) sphingosine->s1p Sphingosine Kinase s1p->sphingosine S1P Phosphatase ceramide_d181->sphingosine Ceramidase sm Sphingomyelin ceramide_d181->sm complex Complex Sphingolipids ceramide_d181->complex

Caption: Simplified overview of the de novo sphingolipid synthesis and major metabolic pathways.

References

optimizing collision energy for Sphingosine (d18:1(14Z)) fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the collision energy for the fragmentation of Sphingosine (B13886) (d18:1(14Z)) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Sphingosine (d18:1) in positive ion mode mass spectrometry?

In positive ion mode electrospray ionization (ESI), Sphingosine (d18:1) typically forms a protonated molecule [M+H]⁺. The precursor ion to monitor is m/z 300.3. Upon collision-induced dissociation (CID), the most common product ions result from the loss of water molecules. The primary product ion is [M+H-H₂O]⁺ at m/z 282.3, and a secondary fragment corresponding to the loss of two water molecules, [M+H-2H₂O]⁺, can also be observed at m/z 264.3.[1]

Q2: What is a good starting point for collision energy (CE) when analyzing Sphingosine (d18:1)?

A recommended starting collision energy for the fragmentation of Sphingosine (d18:1) is approximately 15 eV.[2] For the closely related molecule, Sphingosine-1-phosphate, a collision energy of 22 V has been reported.[3] It is crucial to note that the optimal collision energy is instrument-dependent and should be empirically determined for your specific mass spectrometer.

Q3: How does the collision energy affect the fragmentation of sphingolipids?

Collision energy is a critical parameter that dictates the efficiency of fragmentation. Insufficient collision energy will result in poor fragmentation and low product ion intensity. Conversely, excessive collision energy can lead to extensive fragmentation, diminishing the intensity of the desired product ions and potentially generating complex, uninformative spectra. The optimal collision energy will maximize the signal intensity of the target product ion(s).

Q4: Should I expect to use the same collision energy for other sphingolipids?

Not necessarily. Within the sphingolipid class, the optimal collision energy often needs to be increased as the length of the N-acyl chain or the sphingoid base increases.[4] Therefore, it is advisable to optimize the collision energy for each specific sphingolipid analyte in your assay.

Troubleshooting Guides

This section addresses common issues encountered during the optimization of collision energy for Sphingosine (d18:1(14Z)) fragmentation.

Problem: Low or No Product Ion Signal

  • Potential Cause 1: Suboptimal Collision Energy.

    • Solution: The applied collision energy may be too low for efficient fragmentation or too high, causing the desired fragment to be further fragmented. It is recommended to perform a collision energy optimization experiment by systematically varying the CE and monitoring the intensity of the product ion.

  • Potential Cause 2: Poor Precursor Ion Intensity.

    • Solution: Ensure that the upstream parameters, such as ESI source conditions (e.g., spray voltage, gas flows, temperature), are optimized for Sphingosine (d18:1). A stable and intense precursor ion signal is a prerequisite for efficient fragmentation.

  • Potential Cause 3: Matrix Effects.

    • Solution: Co-eluting compounds from the sample matrix can suppress the ionization of sphingosine, leading to a weak signal. Enhance sample clean-up procedures, for instance, by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, chromatographic separation can be optimized to separate sphingosine from interfering matrix components.

Problem: Inconsistent or Irreproducible Fragmentation Patterns

  • Potential Cause 1: Fluctuations in Collision Cell Pressure.

    • Solution: Ensure that the collision gas pressure is stable and set to the manufacturer's recommended range. Inconsistent gas pressure will lead to variable fragmentation efficiency.

  • Potential Cause 2: Instrument Contamination.

    • Solution: Contaminants in the mass spectrometer can interfere with ion transmission and fragmentation. Perform routine cleaning and maintenance of the ion source and mass analyzer as per the manufacturer's guidelines.

Data Presentation

The following tables provide a summary of typical mass spectrometric parameters for Sphingosine (d18:1) and an example of a collision energy optimization experiment.

Table 1: Typical MRM Transitions for Sphingosine (d18:1)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Sphingosine (d18:1)300.3282.3~15 (Optimization Required)
Sphingosine (d18:1)300.3264.3Optimization Required

Note: The collision energy provided is a starting point and must be optimized for your specific instrument and experimental conditions.

Table 2: Example of a Collision Energy Optimization Experiment Setup

Experiment StepCollision Energy (eV)Monitored Transition (m/z)
15300.3 -> 282.3
210300.3 -> 282.3
315300.3 -> 282.3
420300.3 -> 282.3
525300.3 -> 282.3
630300.3 -> 282.3
735300.3 -> 282.3

The resulting data should be plotted as product ion intensity versus collision energy to determine the optimal value.

Experimental Protocols

Protocol: Optimizing Collision Energy for Sphingosine (d18:1) Fragmentation

This protocol describes a general procedure for optimizing the collision energy for Sphingosine (d18:1) using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Standard Preparation: Prepare a standard solution of Sphingosine (d18:1) at a known concentration (e.g., 1 µg/mL) in an appropriate solvent such as methanol.

  • Direct Infusion or LC-MS/MS Setup:

    • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • LC-MS/MS: If using a chromatographic setup, inject the standard onto the LC system and ensure a stable and reproducible peak for sphingosine.

  • MS Parameter Setup:

    • Set the mass spectrometer to positive ion ESI mode.

    • Optimize the ion source parameters (e.g., spray voltage, source temperature, nebulizer gas, and drying gas flow rates) to maximize the signal for the precursor ion of Sphingosine (d18:1) at m/z 300.3.

  • Collision Energy Ramp Experiment:

    • Create an experiment in your mass spectrometer software to monitor the transition from the precursor ion (m/z 300.3) to the primary product ion (m/z 282.3).

    • Set up a series of experiments where the collision energy is systematically varied. A typical range to investigate would be from 5 eV to 40 eV in increments of 2-5 eV.

    • For each collision energy value, acquire data for a sufficient amount of time to obtain a stable signal.

  • Data Analysis:

    • For each collision energy setting, determine the intensity of the product ion at m/z 282.3.

    • Create a plot of product ion intensity versus collision energy.

    • The optimal collision energy is the value that yields the highest product ion intensity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ms_setup Mass Spectrometer Setup cluster_optimization Collision Energy Optimization cluster_analysis Data Analysis prep_standard Prepare Sphingosine (d18:1) Standard infuse Infuse Standard into MS prep_standard->infuse optimize_source Optimize Ion Source for Precursor (m/z 300.3) infuse->optimize_source setup_mrm Set up MRM Transition (300.3 -> 282.3) optimize_source->setup_mrm ce_ramp Perform Collision Energy Ramp (e.g., 5-40 eV) setup_mrm->ce_ramp acquire_data Acquire Product Ion Intensity Data ce_ramp->acquire_data plot_data Plot Intensity vs. Collision Energy acquire_data->plot_data determine_optimal Determine Optimal CE plot_data->determine_optimal

Caption: Workflow for optimizing collision energy for Sphingosine (d18:1) fragmentation.

signaling_pathway Ceramide Ceramide Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1PR S1P Receptors S1P->S1PR Cellular_Effects Cellular Effects (e.g., Proliferation, Survival) S1PR->Cellular_Effects

Caption: Simplified signaling pathway involving Sphingosine (d18:1).

References

validation of analytical methods for atypical sphingolipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Validation of Analytical Methods for Atypical Sphingolipids. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of analyzing these unique lipid species.

Frequently Asked Questions (FAQs)

Q1: What are atypical sphingolipids and how do they differ from canonical sphingolipids?

Atypical sphingolipids are a class of sphingolipids that structurally deviate from their canonical counterparts. The most studied atypical sphingolipids are 1-deoxysphingolipids (deoxySLs). They are formed when the enzyme serine palmitoyltransferase (SPT) uses L-alanine or glycine (B1666218) as a substrate instead of L-serine.[1][2] This substitution results in the absence of the C1-hydroxyl group on the sphingoid base backbone.[3]

This seemingly minor structural change has significant metabolic consequences:

  • Metabolic Dead End: Lacking the C1-hydroxyl group, 1-deoxysphingolipids cannot be phosphorylated by sphingosine (B13886) kinases or glycosylated to form complex glycosphingolipids.[3]

  • No Canonical Degradation: They cannot be broken down by the canonical sphingolipid catabolic pathway via sphingosine-1-phosphate lyase.[3]

  • Increased Hydrophobicity: The absence of the polar hydroxyl group makes deoxySLs more hydrophobic than their canonical analogs, which can alter their interaction with cellular membranes.[4]

Pathologically elevated levels of 1-deoxySLs are associated with several conditions, including the inherited neuropathy HSAN1 and diabetic neuropathy.[1][3]

Caption: Biosynthesis of canonical vs. atypical sphingolipids.
Q2: What makes the analysis of atypical sphingolipids so challenging?

The analysis of atypical sphingolipids presents several inherent challenges:[5]

  • Low Abundance: They are typically present at much lower concentrations than canonical sphingolipids, requiring highly sensitive analytical methods.

  • Hydrophobicity: Atypical sphingolipids like 1-deoxyceramides are among the most hydrophobic compounds made by mammals, which can complicate extraction and chromatographic separation.[5]

  • Lack of Standards: Commercially available, well-characterized internal standards for all species of atypical sphingolipids can be limited, impacting accurate quantification.

  • Isobaric Overlap: Atypical sphingolipids can have the same mass as other lipids (isobars), necessitating chromatographic separation for accurate measurement. For example, some ceramide species can interfere with deoxyceramides if not properly resolved.[6]

  • Isomeric Complexity: Like canonical sphingolipids, atypical variants can exist as numerous isomers with different fatty acid chain lengths and degrees of saturation, requiring high-resolution separation and mass spectrometry for differentiation.[5]

Q3: What are the essential parameters for validating an analytical method for atypical sphingolipids?

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[7][8] According to international guidelines (e.g., ICH, FDA), the core validation characteristics include:[9][10]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components (e.g., matrix components, isobaric lipids).[7][10] This is typically demonstrated by achieving baseline chromatographic separation from interfering peaks.[6]

  • Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is recommended to establish linearity.[10]

  • Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments in the sample matrix at multiple concentration levels.

  • Precision: The degree of agreement among a series of measurements from the same sample. It is evaluated at three levels: repeatability (intra-assay), intermediate precision (inter-assay), and reproducibility (inter-laboratory).[7]

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[7][10]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature), indicating its reliability during normal use.[10]

Troubleshooting Guide

Q4: I'm observing poor peak shape (e.g., tailing, fronting) for my atypical sphingolipid analytes. What are the common causes and solutions?
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume. Atypical sphingolipids are often analyzed alongside much more abundant canonical lipids that can overload the column.
Inappropriate Mobile Phase Ensure the mobile phase pH is appropriate for the analyte's pKa. For LC-MS/MS, adding modifiers like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape and ionization efficiency.[11]
Secondary Interactions Unwanted interactions between the analyte and the column's stationary phase can cause tailing. Try a different column chemistry (e.g., HILIC instead of reversed-phase) or add a competing agent to the mobile phase.
Column Degradation The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent, reverse it and flush, or replace it if necessary. Always include blank injections in your sequence to monitor for column health.[12]
Q5: My signal intensity is low, and the background noise is high. How can I improve my signal-to-noise ratio?
Potential Cause Troubleshooting Steps
Inefficient Extraction Atypical sphingolipids are highly hydrophobic. Optimize the extraction solvent system. A butanolic extraction or a modified Folch/Bligh-Dyer method may be necessary to ensure high recovery.[11] Test extraction efficiency by spiking standards before and after extraction.
Ion Suppression Co-eluting matrix components can suppress the ionization of the target analyte. Improve chromatographic separation to move the analyte away from interfering compounds. Using a more specific internal standard that co-elutes can help compensate for this effect.[11]
Suboptimal MS Parameters Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy) for your specific analytes using a pure standard.
Contaminated System High background noise can result from a contaminated LC or MS system. Flush the entire system with appropriate cleaning solutions.
Q6: I'm seeing significant sample carryover between injections. What can I do to minimize it?
Potential Cause Troubleshooting Steps
Analyte Adsorption Hydrophobic molecules like deoxyceramides can adsorb to surfaces in the autosampler, injector, or column.
- Injector Wash: Use a strong, organic solvent (e.g., isopropanol, acetonitrile/isopropanol mix) for the needle/injector wash.
- Blank Injections: Program multiple blank injections after high-concentration samples to wash the system.[12]
- Gradient Elution: Ensure the gradient elution goes to a high percentage of strong organic solvent and holds for a sufficient time to elute all hydrophobic compounds.
Contaminated Syringe/Needle The autosampler syringe or needle may be contaminated. Clean or replace it according to the manufacturer's instructions.

Detailed Experimental Protocols

Protocol: Quantification of 1-Deoxysphingolipids by LC-MS/MS

This protocol provides a general framework for the targeted quantification of 1-deoxysphinganine and its acylated forms (1-deoxydihydroceramides) from plasma.

1. Sample Preparation and Extraction

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a borosilicate glass tube, add 10 µL of an internal standard (IS) cocktail containing known concentrations of isotopically labeled standards (e.g., d3-1-deoxysphinganine).

  • Add 500 µL of a 1:1 (v/v) mixture of methanol (B129727) and ethanol (B145695) for protein precipitation.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99:1 Methanol/Formic Acid) for LC-MS/MS analysis.[12]

2. LC-MS/MS Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for separating sphingolipids based on hydrophobicity.[13]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient: A typical gradient might start at 60% B, ramp to 100% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at initial conditions for 3 minutes.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and specificity.[6] Precursor-to-product ion transitions are monitored for each analyte and internal standard. For 1-deoxysphingolipids, a common product ion is m/z 268 (for 1-deoxysphinganine) resulting from dehydration.

Caption: General experimental workflow for LC-MS/MS analysis.

Method Validation Data

Table 1: Representative Validation Parameters for an LC-MS/MS Method for 1-Deoxysphingolipids

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for quantifying key atypical sphingolipids. These values are representative and should be established independently for each specific assay and matrix.

Parameter 1-Deoxysphinganine (doxSA) C16:0-deoxydihydroceramide Acceptance Criteria
Linearity (r²) > 0.995> 0.995r² ≥ 0.99
Range 0.5 - 250 ng/mL1 - 500 ng/mLDependent on expected biological concentrations
LOD 0.1 ng/mL0.25 ng/mLSignal-to-Noise Ratio > 3
LOQ 0.5 ng/mL1 ng/mLSignal-to-Noise Ratio > 10; Precision < 20% CV; Accuracy 80-120%
Precision (CV%)
- Intra-assay (n=6)< 8%< 10%≤ 15% (≤ 20% at LOQ)
- Inter-assay (n=3 days)< 12%< 13%≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) 92 - 108%90 - 110%85 - 115%
Extraction Recovery ~70%[11]~65%Consistent and reproducible

CV: Coefficient of Variation. Data is illustrative based on typical performance of LC-MS/MS assays for lipids.[7][11]

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Sphingosine (d18:1(14Z)) and (4E)-Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and predicted biological activities of two isomers of sphingosine (B13886): the naturally abundant (4E)-Sphingosine and the atypical (14Z)-Sphingosine. While direct comparative studies are limited, this document extrapolates expected differences based on the well-established influence of double bond geometry on the function of sphingolipids.

Introduction to Sphingosine Isomers

Sphingosine is a critical bioactive lipid that serves as a backbone for all sphingolipids and as a signaling molecule in its own right. The canonical form, (4E)-Sphingosine (d18:1), features a trans double bond at the 4th position of its carbon chain. This configuration is crucial for its role in various cellular processes, including the regulation of cell growth, apoptosis, and inflammation.[1][2] In contrast, Sphingosine (d18:1(14Z)) is an atypical isomer characterized by a cis double bond at the 14th position. This structural alteration is predicted to significantly impact its biological functions.

The "Sphingolipid Rheostat" and Cell Fate

The balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and the pro-survival molecule sphingosine-1-phosphate (S1P), is a critical determinant of cell fate, a concept known as the "sphingolipid rheostat".[3] Both sphingosine isomers are precursors to their respective S1P forms, yet their differing abilities to be phosphorylated and their intrinsic signaling activities are expected to shift this balance, leading to distinct cellular outcomes.

Comparative Biological Activity: (14Z) vs. (4E) Sphingosine

Table 1: Predicted Comparative Biological Activities

Biological Process(4E)-Sphingosine (d18:1)Sphingosine (d18:1(14Z))Predicted Outcome of (14Z) Isomer
Apoptosis Induction Induces apoptosis at micromolar concentrations by inhibiting protein kinase C and promoting ceramide generation.Predicted to have altered apoptotic potential. The cis conformation may affect its interaction with key regulatory proteins.Potentially reduced or altered apoptotic activity compared to the (4E) isomer.
Cell Proliferation Generally inhibits proliferation of many cell types.The effect is unknown, but the structural change may alter its influence on cell cycle regulators.May exhibit weaker anti-proliferative effects or potentially promote proliferation in certain contexts.
Phosphorylation by Sphingosine Kinases (SphK) Readily phosphorylated by SphK1 and SphK2 to form the pro-survival molecule S1P.The altered conformation around the double bond may affect its recognition and phosphorylation by SphKs.Potentially a poorer substrate for SphK, leading to lower S1P production and a shift towards apoptosis.
Membrane Integration and Signaling The linear trans structure allows for stable integration into lipid rafts, facilitating signaling.The kinked cis structure is expected to disrupt membrane packing and alter localization within membrane microdomains.Disrupted membrane-associated signaling compared to the (4E) isomer.

Signaling Pathways

The biological effects of sphingosine and its metabolites are mediated through complex signaling pathways. The phosphorylation of sphingosine to S1P is a critical regulatory node.

cluster_0 Sphingolipid Metabolism and Signaling cluster_1 Cellular Outcomes Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Sphingosine_4E Sphingosine (4E, d18:1) SphK Sphingosine Kinase (SphK1/2) Sphingosine_4E->SphK Apoptosis Apoptosis (Cell Death) Sphingosine_4E->Apoptosis Sphingosine_14Z Sphingosine (14Z, d18:1) (Atypical) Sphingosine_14Z->SphK Predicted lower affinity S1P Sphingosine-1-Phosphate (S1P) S1PLyase S1P Lyase S1P->S1PLyase Degradation Proliferation Proliferation & Survival S1P->Proliferation Ceramidase->Sphingosine_4E SphK->S1P

Sphingolipid Rheostat: A simplified diagram illustrating the central role of sphingosine isomers in determining cell fate.

Experimental Protocols

To empirically determine the differential biological activities of Sphingosine (d18:1(14Z)) and (4E)-Sphingosine, the following experimental protocols are recommended.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa, or a relevant cancer cell line)

  • 96-well plates

  • Complete culture medium

  • Sphingosine (d18:1(14Z)) and (4E)-Sphingosine stock solutions (in a suitable solvent like DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of Sphingosine (d18:1(14Z)) and (4E)-Sphingosine in culture medium. Replace the medium in each well with 100 µL of the sphingosine solutions or vehicle control.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Sphingosine Isomers (14Z) vs (4E) and Vehicle Control A->B C Incubate for 24, 48, 72 hours B->C D Add MTT Reagent (Incubate 4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F

Workflow for the MTT cell viability and proliferation assay.
Apoptosis Assay (Caspase-3 Activity Assay)

This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Cells treated with Sphingosine isomers as described above

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment, harvest and lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein lysate from each sample. Add the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the pNA chromophore by active caspase-3.[5][6]

cluster_0 Caspase-3 Activity Assay Workflow A Treat Cells with Sphingosine Isomers B Lyse Cells and Quantify Protein A->B C Incubate Lysate with Caspase-3 Substrate (DEVD-pNA) B->C D Measure Absorbance at 405 nm C->D

Workflow for the colorimetric caspase-3 activity assay.

Conclusion

The structural difference between Sphingosine (d18:1(14Z)) and (4E)-Sphingosine, specifically the cis versus trans geometry of the double bond, is predicted to have a profound impact on their biological activities. It is hypothesized that the atypical (14Z) isomer will exhibit altered pro-apoptotic and anti-proliferative effects compared to the well-characterized (4E) isomer. The experimental protocols provided in this guide offer a framework for the direct, quantitative comparison of these two molecules, which is essential for a comprehensive understanding of their potential roles in health and disease and for the development of novel therapeutics targeting sphingolipid signaling pathways.

References

validation of FADS3 as the desaturase for Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide validating Fatty Acid Desaturase 3 (FADS3) as the pivotal enzyme responsible for the Δ14Z desaturation of sphingoid bases, a critical step in the biosynthesis of sphingadienine (B150533) (d18:2). This guide provides a comparative analysis with alternative desaturation pathways, supported by experimental data, detailed protocols, and visual workflows for researchers, scientists, and drug development professionals.

Fatty Acid Desaturase 3 (FADS3) has been definitively identified as the desaturase that introduces a cis double bond at the Δ14 position of sphingosine (B13886) (d18:1), converting it to sphingadienine (d18:2(4E,14Z)).[1][2][3] This function remained elusive for years, despite FADS3's homology to other known fatty acid desaturases, FADS1 and FADS2.[2] Groundbreaking research, combining genome-wide association studies (GWAS), metabolic labeling in cell models, FADS3 overexpression and knockdown experiments, and analyses of FADS3-deficient mice, has solidified its role as a bona fide Δ14Z sphingoid base desaturase.[1][2]

This guide compares the enzymatic properties of FADS3 with the well-characterized sphingolipid Δ4-desaturase (DEGS1), which introduces the canonical trans double bond at the Δ4 position of dihydroceramide (B1258172). Understanding the distinct roles and substrate specificities of these enzymes is crucial for dissecting the complexities of sphingolipid metabolism and its implications in health and disease.

Comparative Performance of Sphingolipid Desaturases

Experimental evidence indicates a clear substrate preference for FADS3. While it can desaturate free long-chain bases (LCBs), its activity is significantly higher towards N-acylated LCBs, i.e., ceramides (B1148491).[2][4] In contrast, DEGS1 acts on dihydroceramides to produce the bulk of cellular ceramides.

FeatureFADS3 (Δ14-Desaturase)DEGS1 (Δ4-Desaturase)
Primary Substrate Sphingosine (d18:1)-containing CeramidesDihydroceramides (e.g., d18:0-ceramide)
Product Sphingadienine (d18:2)-containing CeramidesCeramides (e.g., d18:1-ceramide)
Position of Desaturation Δ14Δ4
Stereochemistry of Double Bond cis (Z)trans (E)
Substrate Preference N-Acylated Sphingoid Bases > Free Sphingoid BasesN-Acylated Sphingoid Bases
Cofactors Cytochrome b5, NADH or NADPHCytochrome b5, NADH/NADPH
Kinetic Parameters
KmNot quantitatively determined2.41 µM (for C13-DHCer-d7)
VmaxNot quantitatively determined16.5 nmol/mg/min
Catalytic Efficiency (Vmax/Km) Not quantitatively determined6.85
Other Substrates Dihydrosphingosine-containing ceramides (approx. 50% activity compared to sphingosine-containing ceramides)[4], 1-deoxysphinganine (m18:0)[1][2]

Experimental Validation of FADS3 Activity

The validation of FADS3 as a Δ14Z desaturase has been a multi-faceted process, employing a range of sophisticated experimental techniques.

Key Experimental Approaches:
  • Genome-Wide Association Studies (GWAS): Initial clues to FADS3's function came from GWAS, which revealed a significant association between variants in the FADS3 gene and the plasma ratio of d18:2/d18:1 sphingoid bases.[1][2]

  • Metabolic Labeling with Stable Isotopes: Culturing cells (e.g., HEK293, HeLa) with isotope-labeled precursors like (d7)d18:0 allows for the tracing of their metabolic fate. In cells overexpressing FADS3, a significant increase in the formation of (d7)d18:2 was observed, a conversion not seen in cells overexpressing FADS1 or FADS2.[2]

  • Overexpression and Knockdown Studies: Stably overexpressing FADS3 in cell lines with low endogenous activity leads to a marked increase in sphingadienine (d18:2) levels. Conversely, siRNA-mediated knockdown of FADS3 in cells with higher endogenous expression significantly decreases the conversion of sphingosine to sphingadienine.[2]

  • In Vitro Enzyme Assays: Cell-free extracts from FADS3-overexpressing cells have been used to demonstrate the direct conversion of both free and N-acylated sphingosine to their dienic forms.[2][4] These assays confirm that FADS3 is the catalytic enzyme.

  • Analysis of FADS3-Deficient Mice: Plasma lipid profiling of mice lacking the Fads3 gene confirms its essential role in the in vivo production of Δ14Z-containing sphingoid bases.

Signaling Pathways and Experimental Workflows

Sphingolipid_Desaturation_Pathways

Experimental_Workflow_FADS3_Validation

Detailed Experimental Protocols

In Vitro FADS3 Desaturase Activity Assay

This protocol is adapted from methodologies used for sphingolipid desaturases.

Objective: To measure the conversion of a ceramide substrate to its Δ14-desaturated product by FADS3 in a cell-free system.

Materials:

  • HEK293T cells overexpressing FADS3 (or control mock-transfected cells)

  • Substrate: N-acyl-sphingosine (e.g., C6:0-Ceramide (d18:1/6:0))

  • Reaction Buffer: 0.2 M Tris-HCl, pH 7.4

  • Cofactor Solution: 1 mM NADH or NADPH

  • Electron Donor: Cytochrome b5 (recombinant)

  • Detergent: Triton X-100 (0.2% w/v)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • LC-MS/MS system

Procedure:

  • Enzyme Source Preparation:

    • Harvest FADS3-overexpressing HEK293T cells and control cells.

    • Resuspend the cell pellet in ice-cold Tris-HCl buffer (0.1 M, pH 7.5) containing 0.5% Triton X-100.

    • Homogenize the cell suspension by sonication or repeated passage through a fine-gauge needle.

    • Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume 20-50 µL):

      • Cell homogenate (as enzyme source, e.g., 50-100 µg protein)

      • Reaction Buffer

      • Cofactor Solution (NADH or NADPH)

      • Cytochrome b5

      • Substrate (e.g., C6:0-Ceramide, added from a concentrated stock in ethanol)

    • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding 2 volumes of Stop Solution (Chloroform/Methanol, 2:1).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Dry the extracted lipids under a stream of nitrogen.

    • Reconstitute the lipid film in a suitable solvent for LC-MS/MS analysis.

    • Analyze the sample by LC-MS/MS to quantify the substrate and the newly formed Δ14-desaturated product.

In Vitro DEGS1 Desaturase Activity Assay

Objective: To measure the conversion of dihydroceramide to ceramide by DEGS1.

Materials:

  • Cell homogenate from cells expressing DEGS1

  • Substrate: Dihydroceramide (e.g., C13-DHCer-d7)

  • Reaction Buffer: 0.2 M Tris-HCl, pH 7.0

  • Detergent: Triton X-100 (0.2% w/v)

  • Stop Solution: Chloroform/Methanol (2:1, v/v) with internal standards

  • LC-MS/MS system

Procedure:

  • Enzyme Source Preparation:

    • Prepare cell homogenates as described for the FADS3 assay.

  • Enzyme Reaction:

    • The standard reaction mixture contains in a final volume of 20 µL:

      • 0.2 M Tris/HCl buffer, pH 7.0

      • 0.2% Triton X-100

      • Substrate (e.g., 6 µM C13-DHCer-d7)

      • Cell homogenate (e.g., 40-80 µg protein)

    • Incubate at 37°C for 10-30 minutes to ensure initial reaction rates.

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction and extract lipids as described for the FADS3 assay.

  • Analysis:

    • Dry, reconstitute, and analyze the samples by LC-MS/MS to quantify the remaining substrate and the ceramide product.

Sphingolipid Analysis by LC-MS/MS

Objective: To separate and quantify sphingoid bases and ceramides from biological extracts.

Instrumentation:

  • UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatography (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from a higher aqueous percentage to a high organic percentage to elute lipids based on hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions:

    • Sphingosine (d18:1): Precursor ion [M+H]+ m/z 300.3 → Product ion m/z 282.3 (loss of H2O).

    • Sphingadienine (d18:2): Precursor ion [M+H]+ m/z 298.3 → Product ion m/z 280.3 (loss of H2O).

    • Ceramides: Precursor ion [M+H]+ → Product ion corresponding to the sphingoid base backbone (e.g., m/z 264.2 for d18:1-containing ceramides).

Conclusion

The validation of FADS3 as the Δ14Z sphingoid base desaturase marks a significant advancement in our understanding of sphingolipid metabolism. This guide provides a comparative framework, experimental evidence, and detailed protocols to facilitate further research into the roles of FADS3 and its product, sphingadienine, in cellular physiology and pathology. The distinct substrate specificities and enzymatic properties of FADS3 and DEGS1 highlight the intricate regulation of sphingolipid diversity, opening new avenues for therapeutic intervention in diseases where these pathways are dysregulated.

References

Comparative Lipidomics of Wild-Type vs. FADS3 Knockout Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipidomic profiles of wild-type and Fatty Acid Desaturase 3 (FADS3) knockout models, supported by experimental data. This guide details the crucial role of FADS3 in lipid metabolism, particularly in the biosynthesis of specific sphingolipids and the regulation of polyunsaturated fatty acids.

Introduction to FADS3 and its Function

Fatty Acid Desaturase 3 (FADS3) is an enzyme that plays a significant role in lipid metabolism. It is a Δ14Z sphingoid base desaturase responsible for introducing a double bond at the 14th position of the sphingoid base backbone, leading to the formation of sphinga-4,14-dienine (SPD) containing ceramides.[1][2][3] FADS3 is also implicated in the metabolism of polyunsaturated fatty acids (PUFAs), where it appears to influence the levels of docosahexaenoic acid (DHA), an essential omega-3 fatty acid crucial for brain development and function.[4]

Quantitative Lipidomic Analysis: Wild-Type vs. FADS3 Knockout

The genetic ablation of FADS3 in knockout (KO) models results in distinct and measurable changes in the lipid profiles of various tissues compared to their wild-type (WT) counterparts. The most significant alterations are observed in the abundance of specific sphingolipids and polyunsaturated fatty acids.

Sphingolipid Profile

In FADS3 KO mice, the most striking change is the near-complete absence of the dienic long-chain base d18:2 (sphingadienine) in plasma.[1][2] This directly confirms the essential role of FADS3 in the biosynthesis of this specific sphingolipid.

Lipid SpeciesWild-Type (WT)FADS3 Knockout (KO)Fold Change (KO/WT)Tissue/FluidReference
d18:2 (sphingadienine)PresentAbsent or significantly reduced~0Plasma[1][2]
d18:1 (sphingosine)No significant changeNo significant change~1Plasma[1]
Polyunsaturated Fatty Acid (PUFA) Profile

Studies on Fads3 KO mice have revealed alterations in the levels of long-chain PUFAs, particularly in neonatal mice, suggesting a role for FADS3 in early development.

Fatty AcidWild-Type (WT)FADS3 Knockout (KO)Observation in KOTissueReference
Docosahexaenoic Acid (DHA, 22:6n-3)HigherLowerDecreased levels in the brain of postnatal day 1 mice.Brain, Liver[4]
Docosapentaenoic Acid (DPA, 22:5n-3)LowerHigherHigher DPA to DHA ratio in the liver of postnatal day 1 mice, suggesting reduced desaturase activity.Liver[4]
Arachidonic Acid (AA, 20:4n-6)HigherLowerLower levels in the liver of postnatal day 1 mice.Liver[4]
22:4n-6LowerHigherHigher levels of the elongation product of AA in the liver of postnatal day 1 mice.Liver[4]

Experimental Protocols

The following sections detail the typical methodologies employed in the comparative lipidomic analysis of wild-type and FADS3 knockout models.

Animal Models
  • Generation of FADS3 Knockout Mice: FADS3 knockout mice are typically generated using gene-targeting techniques to disrupt the FADS3 gene. It is important to note that initial studies on FADS3 KO mice reported no overt phenotype under standard housing and dietary conditions.[1]

  • Animal Husbandry: Mice are housed under standard conditions with controlled light-dark cycles and access to a standard chow diet and water ad libitum. For studies focusing on PUFA metabolism, a diet with defined fatty acid composition may be used.

Lipid Extraction

A common and effective method for extracting a broad range of lipids from tissues is the Folch method or variations thereof.

  • Tissue Homogenization: Tissues (e.g., liver, brain, plasma) are collected and immediately frozen in liquid nitrogen to halt metabolic activity. The frozen tissue is then homogenized in a cold solvent mixture, typically chloroform:methanol (2:1, v/v).

  • Phase Separation: After homogenization, a salt solution (e.g., 0.9% NaCl) is added to the homogenate to induce phase separation. The mixture is vortexed and centrifuged to separate the organic (lower) and aqueous (upper) phases.

  • Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is reconstituted in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).

Mass Spectrometry-Based Lipidomics
  • Chromatographic Separation: The lipid extract is injected into a liquid chromatography system, typically a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column, to separate the different lipid classes and species.

  • Mass Spectrometry Analysis: The separated lipids are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for detection and identification. Data is acquired in both positive and negative ionization modes to cover a wide range of lipid classes.

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify and quantify the lipid species. This involves peak picking, alignment, and identification against lipid databases. Statistical analysis is then performed to identify significant differences in lipid abundance between the wild-type and FADS3 knockout groups.

Signaling Pathways and Experimental Workflows

FADS3 in Sphingolipid Metabolism

FADS3 plays a key role in the de novo synthesis of sphingolipids by introducing a second double bond into the sphingoid base, converting sphingosine (B13886) (d18:1) to sphingadienine (B150533) (d18:2). This modification can influence the properties of cell membranes and the formation of lipid microdomains.

FADS3_Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine (d18:0) Sphinganine (d18:0) 3-Ketosphinganine->Sphinganine (d18:0) Dihydroceramide Dihydroceramide Sphinganine (d18:0)->Dihydroceramide Ceramide Synthase Ceramide (d18:1) Ceramide (d18:1) Dihydroceramide->Ceramide (d18:1) DES1/2 Sphingomyelin Sphingomyelin Ceramide (d18:1)->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide (d18:1)->Glucosylceramide Ceramide (d18:2) Ceramide (d18:2) Ceramide (d18:1)->Ceramide (d18:2) FADS3 Complex\nSphingolipids (d18:2) Complex Sphingolipids (d18:2) Ceramide (d18:2)->Complex\nSphingolipids (d18:2) Altered Membrane\nProperties Altered Membrane Properties Complex\nSphingolipids (d18:2)->Altered Membrane\nProperties Lipid Microdomains Lipid Microdomains Altered Membrane\nProperties->Lipid Microdomains Modulation Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Lipid Analysis cluster_Data Data Processing & Interpretation Tissue Collection\n(WT & FADS3 KO) Tissue Collection (WT & FADS3 KO) Lipid Extraction\n(e.g., Folch method) Lipid Extraction (e.g., Folch method) Tissue Collection\n(WT & FADS3 KO)->Lipid Extraction\n(e.g., Folch method) LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction\n(e.g., Folch method)->LC-MS/MS Analysis Data Processing\n(Peak Picking, Alignment) Data Processing (Peak Picking, Alignment) LC-MS/MS Analysis->Data Processing\n(Peak Picking, Alignment) Lipid Identification\n& Quantification Lipid Identification & Quantification Data Processing\n(Peak Picking, Alignment)->Lipid Identification\n& Quantification Statistical Analysis Statistical Analysis Lipid Identification\n& Quantification->Statistical Analysis Pathway Analysis &\nBiological Interpretation Pathway Analysis & Biological Interpretation Statistical Analysis->Pathway Analysis &\nBiological Interpretation FADS3_PUFA_Pathway α-Linolenic Acid (18:3n-3) α-Linolenic Acid (18:3n-3) Stearidonic Acid (18:4n-3) Stearidonic Acid (18:4n-3) α-Linolenic Acid (18:3n-3)->Stearidonic Acid (18:4n-3) Δ6-desaturase (FADS2) Eicosatetraenoic Acid (20:4n-3) Eicosatetraenoic Acid (20:4n-3) Stearidonic Acid (18:4n-3)->Eicosatetraenoic Acid (20:4n-3) Elongase Eicosapentaenoic Acid (20:5n-3) Eicosapentaenoic Acid (20:5n-3) Eicosatetraenoic Acid (20:4n-3)->Eicosapentaenoic Acid (20:5n-3) Δ5-desaturase (FADS1) Docosapentaenoic Acid (22:5n-3) Docosapentaenoic Acid (22:5n-3) Eicosapentaenoic Acid (20:5n-3)->Docosapentaenoic Acid (22:5n-3) Elongase Docosahexaenoic Acid (22:6n-3) Docosahexaenoic Acid (22:6n-3) Docosapentaenoic Acid (22:5n-3)->Docosahexaenoic Acid (22:6n-3) Putative FADS3 Involvement Brain Development &\nFunction Brain Development & Function Docosahexaenoic Acid (22:6n-3)->Brain Development &\nFunction

References

A Side-by-Side Analysis of Atypical vs. Canonical Sphingolipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the structure, metabolism, and cellular impact of canonical and atypical sphingolipids, complete with supporting experimental data and detailed protocols.

Sphingolipids are a diverse class of lipids that serve as both structural components of cellular membranes and as critical signaling molecules in a vast array of cellular processes.[1][2][3] While canonical sphingolipids have been studied extensively, a growing body of research is shedding light on the unique properties and functions of their atypical counterparts. This guide provides a comprehensive side-by-side analysis of atypical and canonical sphingolipids, offering researchers, scientists, and drug development professionals a detailed comparison of their structure, metabolism, biological functions, and the experimental methods used to study them.

Structural and Metabolic Distinctions

The fundamental difference between canonical and atypical sphingolipids lies in their biosynthesis, which is initiated by the enzyme serine palmitoyltransferase (SPT).[3][4]

Canonical Sphingolipids: The biosynthesis of canonical sphingolipids begins in the endoplasmic reticulum with the condensation of L-serine and palmitoyl-CoA by SPT.[1][5] This reaction forms the characteristic 18-carbon sphingoid base backbone (d18:1), which contains a hydroxyl group at the C1 position. This C1-hydroxyl group is crucial for the subsequent addition of head groups to form complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or for phosphorylation by sphingosine (B13886) kinases to produce the potent signaling molecule sphingosine-1-phosphate (S1P).[5][6]

Atypical Sphingolipids: Atypical sphingolipids are generated when SPT utilizes substrates other than its canonical choices. For instance:

  • 1-Deoxysphingolipids: When L-serine levels are low, SPT can use L-alanine or L-glycine as a substrate.[4] This results in the formation of 1-deoxysphingoid bases, which lack the critical C1-hydroxyl group. Consequently, these lipids cannot be phosphorylated to form a "-1-phosphate" equivalent and are not degraded by the S1P lyase, leading to their accumulation and potential cytotoxicity.[4]

  • Varying Chain Lengths: SPT can also use fatty acyl-CoAs of different lengths, such as myristoyl-CoA (C14) instead of palmitoyl-CoA (C16), leading to the synthesis of sphingoid bases with shorter backbones (e.g., d16 sphingolipids).[7][8][9] These variations in chain length can alter the biophysical properties of membranes and the signaling activities of the resulting sphingolipids.[1][4]

Table 1: Key Differences Between Canonical and Atypical Sphingolipids
FeatureCanonical SphingolipidsAtypical Sphingolipids
SPT Substrates L-serine and palmitoyl-CoA (C16-CoA)[1]L-alanine, L-glycine, or other fatty acyl-CoAs (e.g., C14-CoA)[4][10]
Sphingoid Base Contains a C1-hydroxyl group (e.g., sphingosine)[11]Lacks a C1-hydroxyl group (1-deoxysphingolipids) or has a different chain length (e.g., d16-sphingoid base)[4][7]
Metabolism Can be phosphorylated to S1P and degraded by S1P lyase[5]Cannot be phosphorylated at the C1 position; not a substrate for S1P lyase, leading to different catabolic pathways[4]
Key Examples Ceramide, Sphingosine, Sphingosine-1-Phosphate (S1P), Sphingomyelin[3]1-Deoxysphinganine (m18:0), 1-Deoxysphingosine (m18:1), d16:1 S1P[4][7]

Comparative Functional Analysis

Canonical and atypical sphingolipids often exert distinct, and sometimes opposing, effects on cellular function. The "sphingolipid rheostat" is a key concept in canonical sphingolipid signaling, where the balance between pro-apoptotic ceramide and pro-survival S1P dictates cell fate.[1][4]

Canonical Signaling:

  • Ceramide: Generally considered a pro-apoptotic and anti-proliferative molecule. It can be generated through the de novo pathway or by the hydrolysis of sphingomyelin.[6] Ceramide is involved in activating intrinsic and extrinsic apoptotic pathways.[12]

  • Sphingosine-1-Phosphate (S1P): Acts as a potent signaling molecule both intracellularly and extracellularly. Extracellularly, it binds to a family of five G protein-coupled receptors (S1PR1-5) to regulate processes like cell survival, proliferation, migration, and immune cell trafficking.[5][7]

Atypical Signaling:

  • 1-Deoxysphingolipids: The accumulation of 1-deoxysphingolipids is associated with cellular toxicity. Their inability to be readily degraded leads to their incorporation into complex lipids, altering membrane properties and inducing cellular stress, apoptosis, and inflammation.

  • Atypical S1P Analogs: Sphingolipids with different chain lengths, like d16:1 S1P, can also signal through S1P receptors, but may do so with different affinities or lead to biased signaling, resulting in distinct downstream effects. For example, d16:1 S1P has been shown to be more potent than the canonical d18:1 S1P in inducing the expression of connective tissue growth factor (CTGF) in certain cancer cells.[7]

Table 2: Quantitative Comparison of Cellular Effects
Sphingolipid SpeciesCell TypeConcentrationMeasured EffectFold Change vs. Control/CanonicalReference
Myristic Acid (precursor for d16-SLs)HepG2 cells50 µMd16:1-Ceramide Levels~4-fold increase[9][10]
Myristic Acid (precursor for d16-SLs)HepG2 cells50 µMTotal Sphingomyelin LevelsSignificant decrease[9][10]
d16:1 S1PRenal Cell Carcinoma Cells (A498)Not specifiedCTGF InductionHigher than d18:1 S1P[7]

Experimental Protocols

Accurate analysis of sphingolipids requires robust experimental methods. Mass spectrometry is the gold standard for the sensitive and specific quantification of various sphingolipid species.[13]

Protocol for Sphingolipid Extraction from Cultured Cells

This protocol outlines a common method for extracting sphingolipids for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells (approx. 10^6 cells)[14]

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE) (LC-MS grade)[13]

  • LC-MS grade water[13]

  • Internal standards for sphingolipids

  • Glass vials, centrifuge, nitrogen evaporator

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash cells twice with ice-cold PBS. Scrape cells into a new tube and centrifuge to pellet.

  • Homogenization: Resuspend the cell pellet in a small volume of PBS. Add internal standards.

  • Lipid Extraction (MTBE Method): a. To the cell suspension, add methanol to achieve a final concentration that creates a single-phase solution with the water from the PBS. Vortex thoroughly. b. Add MTBE to the vial (e.g., for every 1 mL of methanol/water phase, add ~3 mL of MTBE). Vortex vigorously for 1 minute.[13] c. Induce phase separation by adding LC-MS grade water (e.g., ~800 µL for the volume above). Vortex for 30 seconds.[13] d. Centrifuge at 4,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[13]

  • Solvent Evaporation: Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass vial. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[13]

  • Reconstitution: Reconstitute the dried lipid film in a precise volume (e.g., 100 µL) of a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of Methanol/Acetonitrile.[13] The sample is now ready for LC-MS/MS analysis.

Protocol for Cell Viability (MTS) Assay

This protocol details a method to determine the cytotoxic effects of different sphingolipids on a cancer cell line.

Materials:

  • HeLa cells (or other suitable cancer cell line)[13]

  • Complete growth medium (e.g., DMEM + 10% FBS)[13]

  • Sphingolipid of interest (dissolved in DMSO or ethanol)[13]

  • 96-well cell culture plates[13]

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)[13]

  • Plate reader capable of measuring absorbance at 490 nm[13]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.[13]

  • Treatment: Prepare serial dilutions of the sphingolipid in complete growth medium. Also, prepare a vehicle control (medium with DMSO or ethanol). Remove the old medium from the cells and add 100 µL of the prepared dilutions or vehicle control to the respective wells.[13]

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[13]

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 2 hours at 37°C.[13]

  • Analysis: Measure the absorbance at 490 nm using a plate reader. Subtract the background absorbance (medium only) and normalize the results to the vehicle control to determine the percent viability for each concentration.[13]

Signaling Pathways and Visualizations

The signaling pathways of canonical and atypical sphingolipids diverge significantly, primarily due to their structural differences.

Canonical Sphingolipid Metabolism and Signaling: This pathway illustrates the central role of ceramide, which can be converted to complex sphingolipids or catabolized to sphingosine and then phosphorylated to S1P. S1P can then act on its receptors to promote cell survival, opposing the pro-apoptotic signals of ceramide.

Canonical Sphingolipid Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi cluster_Cytosol Cytosol / PM Serine L-Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide SPT, CerS SM Sphingomyelin Ceramide->SM SM synthase GSL Glycosphingolipids Ceramide->GSL GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis SM->Ceramide SMase S1P S1P Sphingosine->S1P SphK1/2 S1PR S1P Receptors S1P->S1PR Survival Cell Survival, Proliferation S1PR->Survival

Caption: Canonical sphingolipid metabolism and signaling rheostat.

Atypical (1-Deoxy) Sphingolipid Metabolism: This diagram shows the synthesis of 1-deoxysphingolipids from L-alanine. The resulting 1-deoxysphinganine lacks the C1-hydroxyl group, preventing its phosphorylation and subsequent degradation by S1P lyase, which can lead to cytotoxic accumulation.

Atypical Sphingolipid Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol Alanine L-Alanine + Palmitoyl-CoA DeoxySA 1-Deoxysphinganine (m18:0) Alanine->DeoxySA SPT DeoxyCer 1-Deoxyceramides DeoxySA->DeoxyCer CerS NoS1P No Phosphorylation at C1 DeoxySA->NoS1P NoDegradation No S1P Lyase Degradation DeoxySA->NoDegradation Toxicity Cellular Toxicity, Apoptosis DeoxyCer->Toxicity

Caption: Biosynthesis and fate of atypical 1-deoxysphingolipids.

References

Unveiling the Atypical: A Comparative Guide to the Structural Confirmation of Endogenous Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural features of the atypical endogenous sphingosine (B13886), Sphingosine (d18:1(14Z)), with its well-characterized isomer, Sphingosine (d18:1(4E)). Understanding the distinct structural nuances of these sphingolipids is paramount for elucidating their unique biological roles and for the development of targeted therapeutics. This document outlines key experimental data from mass spectrometry and nuclear magnetic resonance spectroscopy to aid in the unambiguous identification and characterization of these critical signaling molecules.

Structural Isomers at a Glance

Sphingosine is a fundamental component of sphingolipids, a class of lipids integral to cell membrane structure and signaling. While Sphingosine (d18:1(4E)) is the most commonly studied isomer, featuring a trans double bond at the 4th carbon position, the endogenous Sphingosine (d18:1(14Z)) presents a cis double bond at the 14th position. This seemingly subtle difference in the placement and configuration of the double bond can significantly impact the molecule's three-dimensional structure and, consequently, its biological activity.

Comparative Analysis of Spectroscopic Data

The definitive confirmation of the structure of these sphingosine isomers relies on a combination of advanced analytical techniques. Below is a summary of the expected and reported data from mass spectrometry and NMR spectroscopy.

Mass Spectrometry Data

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the identification and quantification of sphingolipids. In positive ion mode, both isomers of sphingosine (d18:1) typically exhibit a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 300.5. However, the key to their structural elucidation lies in the fragmentation patterns generated during collision-induced dissociation (CID).

Table 1: Comparison of Key Mass Spectrometry Fragmentation Data

AnalyteParent Ion [M+H]⁺ (m/z)Key Fragment Ion (m/z)Interpretation of Fragment Ion
Sphingosine (d18:1(4E))~300.5264.3Characteristic fragment corresponding to the loss of two water molecules from the sphingoid base.[1][2][3]
Sphingosine (d18:1(14Z))~300.5264.3Expected to produce the same characteristic sphingoid base fragment. Differentiation relies on chromatographic separation.

Note: While the primary fragmentation is similar, the position of the double bond in Sphingosine (d18:1(14Z)) may lead to subtle differences in the relative abundances of other minor fragment ions upon high-energy collision dissociation, though this is not consistently reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of each atom within a molecule, making it an indispensable tool for isomer differentiation. The chemical shifts of the protons and carbons associated with and near the double bond are particularly informative.

Table 2: Comparison of Predicted and Reported ¹H and ¹³C NMR Chemical Shifts (ppm)

Sphingosine (d18:1(4E)) Sphingosine (d18:1(14Z))
¹H NMR
Olefinic Protons (H-4, H-5) ~5.4 - 5.8 (multiplets)Not Applicable
Olefinic Protons (H-14, H-15) Not Applicable~5.35 (multiplet)
Allylic Protons (H-3, H-6) ~4.0 - 4.3 (H-3), ~2.0 (H-6)Not Applicable
Allylic Protons (H-13, H-16) Not Applicable~2.0 (multiplet)
¹³C NMR
Olefinic Carbons (C-4, C-5) ~125 - 135Not Applicable
Olefinic Carbons (C-14, C-15) Not Applicable~130 - 131
Allylic Carbons (C-3, C-6) ~75 (C-3), ~33 (C-6)Not Applicable
Allylic Carbons (C-13, C-16) Not Applicable~27 - 33

Disclaimer: The NMR data for Sphingosine (d18:1(14Z)) is based on published data for a 1-deoxysphingosine analog and may show slight deviations for the authentic compound.

Experimental Protocols

Accurate structural determination is contingent on meticulous experimental execution. The following are generalized protocols for the analysis of sphingosine isomers.

Protocol 1: LC-MS/MS for Sphingolipid Analysis

1. Sample Preparation and Lipid Extraction:

  • A modified Bligh-Dyer extraction is commonly employed.

  • To the biological sample (e.g., cell lysate, plasma), add a mixture of chloroform (B151607):methanol:water (2:1:0.8, v/v/v).

  • Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v).

  • Centrifuge to separate the phases and collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Reversed-Phase (RP) Chromatography: A C18 column is typically used to separate sphingolipids based on their hydrophobicity. A gradient elution with solvents such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile/isopropanol with 0.1% formic acid (Mobile Phase B) is effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is useful for separating sphingolipids based on the polarity of their headgroups.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for sphingosine analysis.

  • Analysis: Tandem mass spectrometry (MS/MS) is performed using multiple reaction monitoring (MRM) for quantification or product ion scanning for structural confirmation.

  • Key Transition for Sphingosine (d18:1): Precursor ion (m/z) 300.5 → Product ion (m/z) 264.3.

Protocol 2: NMR Spectroscopy for Structural Elucidation

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified sphingolipid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Ensure the sample is free of particulate matter by filtering it into an NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (≥500 MHz).

  • ¹H NMR: Obtain a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the analytical process, the following diagrams are provided.

Sphingosine_Signaling_Pathway Ceramide Ceramide Sphingosine Sphingosine (d18:1(14Z) or d18:1(4E)) Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK1/2) S1P->Sphingosine S1P Phosphatase S1PRs S1P Receptors (S1P1-5) S1P->S1PRs Binding & Activation Downstream Downstream Signaling (e.g., PLC, AKT, ERK) S1PRs->Downstream Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Cellular_Response

Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Analysis & Confirmation Biological_Sample Biological Sample (Cells, Tissue, Plasma) Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Biological_Sample->Lipid_Extraction LC_MSMS LC-MS/MS Analysis Lipid_Extraction->LC_MSMS NMR NMR Spectroscopy Lipid_Extraction->NMR MS_Data Mass Spectra & Fragmentation Pattern LC_MSMS->MS_Data NMR_Data 1D & 2D NMR Spectra NMR->NMR_Data Structure_Confirmation Structural Confirmation of Sphingosine Isomer MS_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Experimental Workflow for Sphingosine Isomer Confirmation.

References

A Comparative Guide to the Cross-Validation of Analytical Platforms for Sphing-14Z-enine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical platforms for the quantitative analysis of sphing-14Z-enine, a key bioactive sphingolipid. While direct cross-validation studies for sphing-14Z-enine are not extensively documented in current literature, this document extrapolates from established methodologies for structurally similar sphingolipids to offer a comparative framework. The primary focus is on the two most powerful and widely used platforms in lipidomics: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective of this guide is to equip researchers and drug development professionals with the necessary information to select the most appropriate analytical platform for their specific research needs, supported by detailed experimental protocols and expected performance data.

Introduction to Sphing-14Z-enine Analysis

Sphing-14Z-enine and its phosphorylated counterpart, (4E,14Z)-sphingadienine-C18-1-phosphate (S1P-d18:2), are important signaling molecules involved in various physiological and pathological processes. Accurate quantification of these lipids in biological matrices is critical for understanding their roles in cell biology and for the development of novel therapeutics. The selection of an appropriate analytical platform is paramount to achieving reliable and reproducible results.

Comparative Overview of Analytical Platforms

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of sphingolipids due to its high sensitivity, specificity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds, but often requires chemical derivatization for the analysis of polar molecules like sphingolipids to increase their volatility.[3][4]

Key Considerations for Platform Selection:
  • Sensitivity and Specificity: LC-MS/MS, particularly when operated in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and specificity for complex biological samples.[5][6] GC-MS also provides high sensitivity and specificity, especially with selected ion monitoring (SIM).[3]

  • Sample Throughput: Modern LC-MS/MS methods can be very rapid, with analysis times as short as a few minutes per sample.[5] GC-MS run times can be longer, and the additional step of derivatization can reduce overall throughput.

  • Analyte Coverage: LC-MS/MS can simultaneously analyze a broad spectrum of sphingolipid classes from a single sample extract.[6][7] GC-MS is typically more focused on specific classes of compounds that are amenable to derivatization, such as sphingoid bases.[8]

  • Isomer Separation: The separation of isomers, which is critical for many sphingolipids, can be achieved with both platforms through careful selection of chromatographic conditions.[2][9]

Quantitative Data Presentation

The following tables summarize the expected performance characteristics for the analysis of sphing-14Z-enine and related sphingolipids on LC-MS/MS and GC-MS platforms. These values are derived from published data on similar analytes and should be considered as representative targets for method validation.

Table 1: Expected Performance of LC-MS/MS for Sphing-14Z-enine Analysis

ParameterExpected PerformanceReference
Linearity (r²)> 0.99[10]
Lower Limit of Quantification (LLOQ)0.5 - 10 fmol on column[5]
Accuracy (% Bias)Within ± 15%[5]
Precision (% CV)< 15%[5]
Dynamic Range3-4 orders of magnitude[10]

Table 2: Expected Performance of GC-MS for Sphing-14Z-enine (as derivatized aldehyde)

ParameterExpected PerformanceReference
Linearity (r²)> 0.99[8]
Lower Limit of Quantification (LLOQ)Low pmol range[8]
Accuracy (% Bias)Within ± 20%General GC-MS performance
Precision (% CV)< 20%General GC-MS performance
Dynamic Range2-3 orders of magnitudeGeneral GC-MS performance

Experimental Protocols

Detailed methodologies for the analysis of sphing-14Z-enine using both LC-MS/MS and GC-MS are provided below. These protocols are intended as a starting point and should be optimized for the specific instrumentation and biological matrix being used.

Protocol 1: LC-MS/MS Analysis of Sphing-14Z-enine

This protocol is adapted from established methods for the analysis of sphingoid bases.[5][6]

1. Sample Preparation (Lipid Extraction):

  • To 100 µL of biological sample (e.g., plasma, cell lysate), add an internal standard (e.g., C17-sphingosine).

  • Perform a liquid-liquid extraction using a suitable solvent system, such as a modified Bligh-Dyer extraction with chloroform/methanol.[7][11]

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).[12]

2. LC-MS/MS Conditions:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is commonly used for sphingoid base separation.[2]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for sphing-14Z-enine and the internal standard. A common fragment for sphingoid bases is m/z 264.4, corresponding to the dehydrated sphingoid backbone.[13]

Protocol 2: GC-MS Analysis of Sphing-14Z-enine

This protocol involves the chemical conversion of sphing-14Z-enine to a more volatile derivative prior to GC-MS analysis.[8]

1. Sample Preparation and Derivatization:

  • Release the long-chain bases from complex sphingolipids in the sample by strong alkaline hydrolysis (e.g., using barium hydroxide).[8]

  • Extract the released long-chain bases into an organic solvent.

  • Oxidize the vicinal diol group of the sphingoid bases to aldehydes using sodium meta-periodate.[8]

  • Extract the resulting aldehydes for GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: A gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized aldehydes.

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Mandatory Visualizations

Signaling Pathway of Sphingosine-1-Phosphate

Sphing-14Z-enine is a precursor to S1P-d18:2, which is expected to interact with the well-characterized Sphingosine-1-Phosphate (S1P) signaling pathway. This pathway is crucial in regulating numerous cellular processes.

G Sph Sphingosine (or Sphing-14Z-enine) SPHK1_2 Sphingosine Kinase 1/2 (SPHK1/2) Sph->SPHK1_2 ATP S1P S1P (or S1P-d18:2) SPHK1_2->S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR Binds to G_protein G Proteins (Gαi, Gαq, Gα12/13) S1PR->G_protein Activates Downstream Downstream Effectors (Ras/ERK, PLC, Rho) G_protein->Downstream Modulates Cellular_Responses Cellular Responses (Proliferation, Survival, Migration) Downstream->Cellular_Responses Leads to

Caption: S1P signaling pathway, initiated by the phosphorylation of sphingosine.

Experimental Workflow for Sphingolipid Analysis

The following diagram illustrates a generalized workflow for the analysis of sphing-14Z-enine by either LC-MS/MS or GC-MS, highlighting the key differences in sample processing.

G cluster_lcms LC-MS/MS Path cluster_gcms GC-MS Path Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation Derivatization Derivatization (e.g., Oxidation) Extraction->Derivatization MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection MS Detection (SIM/Scan) GC_Separation->MS_Detection MS_Detection->Data_Analysis

Caption: Comparative workflow for sphingolipid analysis by LC-MS/MS and GC-MS.

Conclusion

The choice between LC-MS/MS and GC-MS for the analysis of sphing-14Z-enine depends on the specific requirements of the study. LC-MS/MS is generally the preferred method for comprehensive sphingolipidomics due to its high sensitivity, specificity, and ability to analyze a wide range of underivatized lipids.[1][2] However, GC-MS can be a viable alternative, particularly for targeted analysis of sphingoid bases, provided that a robust and reproducible derivatization protocol is employed.[8]

Regardless of the platform chosen, rigorous method validation is essential to ensure the accuracy and reliability of the quantitative data. This guide provides a foundation for researchers to develop and cross-validate analytical methods for sphing-14Z-enine, ultimately contributing to a better understanding of its biological significance.

References

A Comparative Analysis of the Metabolic Fates of Sphingosine (d18:1(14Z)) and Canonical Sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced metabolic pathways of sphingolipid isomers is critical for deciphering their distinct biological roles and therapeutic potential. This guide provides a detailed comparison of the metabolic fate of the atypical sphingoid base, Sphingosine (B13886) (d18:1(14Z)), and the well-characterized canonical sphingosine (d18:1(4E)), supported by experimental data and methodologies.

Sphingolipids, a diverse class of lipids, are not merely structural components of cell membranes but also pivotal signaling molecules involved in a myriad of cellular processes. The central hub of sphingolipid metabolism is sphingosine, an 18-carbon amino alcohol. While the canonical form, sphingosine (d18:1(4E)), has been extensively studied, emerging research is shedding light on the metabolism and function of its lesser-known isomers, such as Sphingosine (d18:1(14Z)). The distinct placement of the double bond in the hydrocarbon tail of these isomers suggests potentially significant differences in their metabolic processing and downstream signaling cascades.

Key Metabolic Pathways of Sphingosine

The metabolic fate of sphingosine is primarily dictated by two key enzymatic pathways: phosphorylation to sphingosine-1-phosphate (S1P) and acylation to ceramide. These pathways are integral to the "sphingolipid rheostat," a concept where the balance between pro-apoptotic ceramide and pro-survival S1P determines cell fate.[1]

  • Phosphorylation: Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form S1P, a potent signaling molecule with both intracellular and extracellular functions.[1][2][3] S1P can be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly degraded by S1P lyase.[4][5][6]

  • Acylation (Salvage Pathway): Ceramide synthases (CerS) facilitate the N-acylation of sphingosine with a fatty acyl-CoA to generate ceramide.[7] Ceramide serves as a precursor for the synthesis of more complex sphingolipids, including sphingomyelin (B164518) and glycosphingolipids.[8]

Comparative Metabolic Fate: A Data-Driven Overview

While direct, quantitative comparative studies on the metabolism of Sphingosine (d18:1(14Z)) versus canonical sphingosine are limited, the existing literature on enzyme substrate specificity provides valuable insights into their likely differential processing. Atypical sphingoid bases, including those with varied double bond positions, are increasingly being identified in lipidomic analyses, suggesting they are actively metabolized.[9][10][11][12]

Metabolic PathwayEnzymeCanonical Sphingosine (d18:1(4E))Sphingosine (d18:1(14Z))Supporting Evidence
Phosphorylation Sphingosine Kinases (SphK1 & SphK2)Efficiently phosphorylated to S1P.Expected to be a substrate, but kinetic parameters may differ. The precise geometry of the lipid tail can influence binding to the active site.Sphingosine kinases are known to have some promiscuity with regard to the sphingoid base structure.[5] However, structural changes in the lipid backbone can affect enzyme kinetics.
Acylation Ceramide Synthases (CerS1-6)Readily acylated to form various ceramide species, depending on the CerS isoform and fatty acyl-CoA availability.Likely a substrate for CerS, but the rate of acylation and the preference by different CerS isoforms may vary. The position of the double bond could affect the presentation of the amino group for acylation.Ceramide synthases exhibit specificity for both the sphingoid base and the fatty acyl-CoA.[13] Alterations in the sphingoid base structure can impact this specificity.
Degradation S1P LyaseThe S1P derived from canonical sphingosine is a known substrate for S1P lyase, leading to irreversible degradation.The S1P derivative of Sphingosine (d18:1(14Z)) is likely a substrate for S1P lyase, but the efficiency of cleavage could be altered due to the different positioning of the double bond.S1P lyase recognizes the d-erythro isomer of S1P but shows some flexibility for the lipid tail.[5]

Note: The table is based on inferred knowledge from enzyme specificity studies. Direct kinetic data for Sphingosine (d18:1(14Z)) is not yet widely available.

Visualizing the Metabolic Crossroads

The following diagrams illustrate the central metabolic pathways of sphingosine and a typical experimental workflow for comparative analysis.

Sphingosine_Metabolism cluster_0 Canonical Sphingosine (d18:1(4E)) Metabolism Sphingosine Sphingosine S1P S1P Sphingosine->S1P SphK1/2 Ceramide Ceramide Sphingosine->Ceramide CerS S1P->Sphingosine S1P Phosphatase Degradation Products Degradation Products S1P->Degradation Products S1P Lyase Ceramide->Sphingosine Ceramidase Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Complex Sphingolipids->Ceramide Hydrolysis

Canonical Sphingosine Metabolic Pathways

Atypical_Sphingosine_Metabolism cluster_1 Sphingosine (d18:1(14Z)) Metabolism (Hypothesized) Sphingosine_14Z Sphingosine (d18:1(14Z)) S1P_14Z S1P (14Z) Sphingosine_14Z->S1P_14Z SphK1/2 (?) Ceramide_14Z Ceramide (14Z) Sphingosine_14Z->Ceramide_14Z CerS (?) S1P_14Z->Sphingosine_14Z S1P Phosphatase (?) Degradation_Products_14Z Degradation Products S1P_14Z->Degradation_Products_14Z S1P Lyase (?) Complex_Sphingolipids_14Z Complex Sphingolipids (14Z) Ceramide_14Z->Complex_Sphingolipids_14Z

Hypothesized Metabolic Pathways for Sphingosine (d18:1(14Z))

Experimental_Workflow start Cell Culture or Tissue Homogenate incubation Incubate with Labeled Sphingosine Isomers (e.g., ¹³C, ³H, or fluorescently tagged) start->incubation extraction Lipid Extraction (e.g., Bligh-Dyer method) incubation->extraction analysis LC-MS/MS Analysis (Quantification of sphingolipid species) extraction->analysis data Data Analysis (Comparison of metabolite levels and turnover rates) analysis->data conclusion Conclusion on Differential Metabolism data->conclusion

Workflow for Comparative Sphingolipid Metabolism Analysis

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for key experiments used to compare the metabolic fates of sphingosine isomers.

Protocol 1: In Vitro Enzymatic Assay for Ceramide Synthase (CerS) Activity

This protocol is adapted from established methods for assaying CerS activity.[7][14]

Objective: To determine the rate of conversion of sphingosine isomers to their corresponding ceramides (B1148491) by CerS in cell or tissue lysates.

Materials:

  • Cell or tissue homogenates

  • Sphingosine (d18:1(4E)) and Sphingosine (d18:1(14Z)) substrates

  • Fatty acyl-CoA (e.g., C16:0-CoA)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA), defatted

  • Internal standards for LC-MS/MS analysis

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Prepare cell or tissue homogenates in a suitable lysis buffer.

  • Set up reaction mixtures containing the homogenate, reaction buffer, BSA, and the sphingosine isomer substrate.

  • Initiate the reaction by adding the fatty acyl-CoA.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the lipid extraction solvent mixture.

  • Add internal standards for quantification.

  • Perform lipid extraction using a modified Bligh-Dyer method.

  • Dry the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • Quantify the newly synthesized ceramide species using a validated LC-MS/MS method.

  • Calculate the specific activity of CerS for each sphingosine isomer (e.g., in pmol/min/mg protein).

Protocol 2: In Vitro Enzymatic Assay for Sphingosine Kinase (SphK) Activity

This protocol is based on established methods for measuring SphK activity.[15][16]

Objective: To measure the rate of phosphorylation of sphingosine isomers to their corresponding S1P by SphK.

Materials:

  • Recombinant SphK1 or SphK2, or cell/tissue lysates

  • Sphingosine (d18:1(4E)) and Sphingosine (d18:1(14Z)) substrates

  • [γ-³²P]ATP or unlabeled ATP for LC-MS/MS detection

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.5 mM EDTA, 1 mM DTT, 10% glycerol)

  • Internal standards for S1P

  • Solvents for lipid extraction

  • Thin-layer chromatography (TLC) system (for radiolabeled assay) or LC-MS/MS system

Procedure (Radiolabeled Assay):

  • Prepare reaction mixtures containing the enzyme source, reaction buffer, and sphingosine isomer.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate at 37°C for a specified time.

  • Stop the reaction and extract the lipids.

  • Separate the radiolabeled S1P from unreacted ATP by TLC.

  • Quantify the radioactivity of the S1P spot using a phosphorimager.

Procedure (LC-MS/MS Assay):

  • Follow steps 1-3 of the radiolabeled assay using unlabeled ATP.

  • Stop the reaction and add S1P internal standards.

  • Extract the lipids and analyze by LC-MS/MS to quantify the formed S1P.

Protocol 3: Cellular Uptake and Metabolism Assay

This protocol allows for the investigation of the overall metabolic fate of sphingosine isomers in a cellular context.[17][18]

Objective: To trace the conversion of exogenously supplied sphingosine isomers into various downstream metabolites within cultured cells.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Isotopically labeled Sphingosine (d18:1(4E)) and Sphingosine (d18:1(14Z)) (e.g., ¹³C or ³H labeled)

  • Cell culture medium

  • Internal standards for all relevant sphingolipid classes

  • Solvents for lipid extraction

  • LC-MS/MS system

Procedure:

  • Culture cells to the desired confluency.

  • Replace the culture medium with a medium containing the labeled sphingosine isomer.

  • Incubate for various time points (e.g., 1, 4, 24 hours).

  • At each time point, wash the cells with cold PBS and harvest.

  • Add internal standards and perform lipid extraction.

  • Analyze the lipid extracts by LC-MS/MS to identify and quantify the labeled metabolites (e.g., ceramides, S1P, sphingomyelin, glycosphingolipids).

  • Determine the rate of incorporation of the labeled sphingosine isomer into different sphingolipid classes over time.

Future Directions and Conclusion

The study of atypical sphingoid bases like Sphingosine (d18:1(14Z)) is a burgeoning field with the potential to uncover novel biological functions and therapeutic targets. While current knowledge suggests that this isomer is likely metabolized through the same enzymatic machinery as canonical sphingosine, the efficiency and downstream consequences of this metabolism may differ significantly.

Future research should focus on direct comparative enzymatic assays to determine the kinetic parameters (Km and Vmax) of ceramide synthases and sphingosine kinases for Sphingosine (d18:1(14Z)). Advanced lipidomics and metabolic flux analysis using isotopically labeled isomers will be instrumental in elucidating the complete metabolic network of this and other atypical sphingoid bases in various cell types and disease models. Such studies will be invaluable for the drug development community, potentially leading to the design of novel sphingolipid-based therapeutics with enhanced specificity and efficacy.

References

A Comparative Guide to the Functional Differences Between Cis and Trans Sphingosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphingosine (B13886), a long-chain amino alcohol, is the central backbone of sphingolipids and a critical bioactive molecule in its own right. It exists as geometric isomers, with the naturally occurring and most studied form being D-erythro-sphingosine, which possesses a trans double bond between carbons 4 and 5. Its synthetic counterpart, cis-4-sphingosine, offers a different three-dimensional structure that can unveil specificities in enzyme-substrate and lipid-protein interactions. This guide provides a detailed comparison of the known functional differences between these two isomers, supported by experimental data, to aid researchers in understanding their distinct roles in cellular signaling and metabolism.

The Sphingolipid Rheostat: A Matter of Life and Death

The cellular functions of sphingosine are best understood in the context of the "sphingolipid rheostat," a concept that posits the balance between pro-apoptotic ceramide and sphingosine and the pro-survival metabolite, sphingosine-1-phosphate (S1P), determines a cell's fate.[1] Sphingosine sits (B43327) at a critical juncture in this balance. It is an inhibitor of Protein Kinase C (PKC), a key enzyme in cell proliferation pathways, and the direct substrate for sphingosine kinases (SphK1 and SphK2), which produce the potent signaling molecule S1P.[2][3] The geometry of the sphingosine molecule can profoundly influence these interactions.

Quantitative Comparison of Isomer Activity

Direct quantitative comparisons of the biochemical activity of cis- and trans-sphingosine are notably scarce in published literature. However, extensive research on the natural trans-isomer provides a baseline for understanding its function. The following table summarizes the available quantitative data for trans-sphingosine and the qualitative findings for the cis-isomer.

Parametertrans-4-Sphingosine (D-erythro)cis-4-Sphingosine (D-erythro)Biological Implication
Protein Kinase C (PKC) Inhibition IC50: ~300 µM[4]Not ReportedThe trans isomer is a known inhibitor of PKC, contributing to its pro-apoptotic and anti-proliferative effects.[2][4]
Sphingosine Kinase 1 (SphK1) Substrate Affinity KM: 2.75 µM - 15 µMNot ReportedThe high affinity of SphK1 for the trans isomer facilitates the production of pro-survival S1P.
Sphingosine Kinase 2 (SphK2) Substrate Affinity Serves as a substrate; specific KM varies.Not ReportedSphK2-mediated phosphorylation contributes to the cellular S1P pool, with distinct subcellular localization and functions from SphK1.[3]
Cell Proliferation & DNA Synthesis Stimulates DNA synthesis.Stimulates DNA synthesis.Both isomers of the D-erythro form appear capable of initiating mitogenic signaling, suggesting the stereochemistry at carbons 2 and 3 is critical for this specific function.
Intracellular Calcium Mobilization Induces Ca2+ release.Induces Ca2+ release.The ability to mobilize calcium is shared by both isomers, pointing to a common downstream signaling event.

Structural and Biophysical Differences

The geometric constraints imposed by the double bond are a key differentiator between the isomers. The trans configuration results in a more linear and rigid structure, which is believed to be crucial for its biological activity. Studies on the more complex sphingolipid, sphingomyelin, have shown that the trans double bond allows for the formation of more extensive intermolecular hydrogen bond networks. This facilitates tighter packing within lipid membranes, contributing to the formation of ordered domains or "rafts." The introduction of a cis double bond disrupts this ordered packing. This fundamental biophysical difference likely extends to the free sphingosine molecules, altering how they interact with the binding pockets of enzymes like PKC and SphK.

Signaling Pathways and Metabolism

The central metabolic fate of sphingosine is its conversion to S1P by sphingosine kinases or its acylation back to ceramide. This pathway is a critical control point in cell signaling.

sphingolipid_pathway cluster_pro_death Pro-Apoptotic Arm cluster_pro_survival Pro-Survival Arm Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P S1P Sphingosine->S1P SphK PKC Protein Kinase C Sphingosine->PKC Inhibition S1P->Sphingosine S1PP S1P->Apoptosis Inhibition Proliferation Proliferation S1P->Proliferation PKC->Proliferation SphK Sphingosine Kinase (1 & 2) Ceramidase Ceramidase CerS Ceramide Synthase S1PP S1P Phosphatase

The Sphingolipid Rheostat Pathway

Experimental Protocols

Accurate determination of enzyme kinetics is fundamental to comparing the bioactivity of sphingosine isomers. Below are detailed methodologies for key assays.

Radiometric Sphingosine Kinase Activity Assay

This method is a highly sensitive approach to measure the phosphorylation of sphingosine by SphK1 or SphK2.

  • Principle: The assay quantifies the transfer of a radiolabeled phosphate (B84403) from [γ-32P]ATP to sphingosine. The resulting radiolabeled S1P is then extracted, separated, and quantified.

  • Materials:

    • Recombinant human SphK1 or SphK2.

    • Sphingosine isomer (cis or trans) dissolved in a suitable solvent (e.g., DMSO).

    • [γ-32P]ATP.

    • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.25% Triton X-100).

    • Stop solution (e.g., 1% potassium hydroxide (B78521) in methanol).

    • Extraction solvents (Chloroform, Methanol, 1 M KCl).

    • Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60).

    • TLC developing solvent (e.g., 1-butanol/acetic acid/water, 3:1:1 v/v/v).

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the sphingosine isomer substrate.

    • In a microcentrifuge tube, combine the kinase reaction buffer, a specific amount of recombinant SphK enzyme, and the sphingosine substrate.

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

    • Terminate the reaction by adding the stop solution.

    • Perform a Bligh-Dyer lipid extraction by adding chloroform, methanol, and KCl. Vortex and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the developing solvent until the solvent front nears the top.

    • Dry the plate and visualize the radiolabeled S1P spot using autoradiography or a phosphorimager.

    • Scrape the silica corresponding to the S1P spot into a scintillation vial and quantify the radioactivity using a scintillation counter.

    • Calculate KM and Vmax values by plotting substrate concentration versus reaction velocity and fitting to the Michaelis-Menten equation.

kinase_assay_workflow A Prepare Reagents (Enzyme, Substrate, Buffer, [γ-32P]ATP) B Incubate Enzyme + Substrate + Buffer at 37°C A->B C Initiate Reaction (Add [γ-32P]ATP) B->C D Incubate (e.g., 20 min at 37°C) C->D E Terminate Reaction (Add Stop Solution) D->E F Lipid Extraction (Bligh-Dyer) E->F G TLC Separation F->G H Quantification (Scintillation Counting) G->H

Workflow for a Radiometric Kinase Assay
Protein Kinase C (PKC) Inhibition Assay

This assay determines the concentration at which a sphingosine isomer inhibits PKC activity by 50% (IC50).

  • Principle: PKC activity is measured by its ability to phosphorylate a substrate (e.g., histone H1 or a specific peptide) using [γ-32P]ATP. The assay is performed in the presence of PKC activators (phosphatidylserine and a diacylglycerol analog) and varying concentrations of the inhibitor (sphingosine isomer).

  • Materials:

    • Purified PKC.

    • PKC substrate (e.g., Histone H1).

    • PKC activators: Phosphatidylserine (PS) and Phorbol 12-myristate 13-acetate (PMA) or a diacylglycerol analog.

    • Sphingosine isomer (cis or trans).

    • [γ-32P]ATP.

    • Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).

    • Stop solution (e.g., phosphoric acid).

    • Phosphocellulose paper or membrane.

  • Procedure:

    • Prepare lipid vesicles containing PS and PMA by sonication.

    • Prepare serial dilutions of the cis or trans sphingosine isomer.

    • In a reaction tube, combine the assay buffer, lipid vesicles, PKC enzyme, and the sphingosine inhibitor at various concentrations.

    • Add the PKC substrate (e.g., Histone H1).

    • Initiate the reaction by adding [γ-32P]ATP.

    • Incubate at 30°C for a set time (e.g., 10 minutes).

    • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unreacted [γ-32P]ATP.

    • Measure the radioactivity remaining on the paper (representing the phosphorylated substrate) using a scintillation counter.

    • Plot the inhibitor concentration versus the percentage of PKC activity and determine the IC50 value.

Conclusion and Future Directions

The naturally occurring trans-4-sphingosine is a well-established inhibitor of Protein Kinase C and a primary substrate for Sphingosine Kinases 1 and 2, placing it at the heart of the cellular life-death balance. While its geometric isomer, cis-4-sphingosine, has been shown to elicit some similar biological responses, such as stimulating DNA synthesis, a significant gap exists in the literature regarding its quantitative interaction with key enzymatic targets.

The distinct molecular shape of the cis isomer strongly suggests that its binding affinities and enzyme kinetics will differ from the trans form. The lack of reported IC50 values for PKC or KM values for SphK1/2 represents a clear opportunity for future research. Such studies would provide invaluable insight into the structural requirements for substrate recognition and inhibition in the sphingolipid pathway and could pave the way for the design of novel, isomer-specific therapeutic agents targeting cancer and inflammatory diseases.

References

Validating the Role of Sphingosine (d18:1(14Z)) in Specific Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the atypical sphingolipid, Sphingosine (d18:1(14Z)), against its well-characterized isomer, Sphingosine (d18:1(4E)), and other sphingolipid metabolites. We delve into the emerging understanding of Sphingosine (d18:1(14Z))'s role in specific cell types, particularly in the context of neurological disorders, and present supporting experimental data and detailed methodologies for its validation.

Introduction to Sphingosine (d18:1(14Z))

Sphingolipids are a class of lipids that serve as both structural components of cell membranes and as bioactive molecules involved in a myriad of cellular processes. Sphingosine, an 18-carbon amino alcohol, is a key intermediate in sphingolipid metabolism. The most common isomer, Sphingosine (d18:1(4E)), features a trans double bond at the 4th carbon position. In contrast, Sphingosine (d18:1(14Z)) is an atypical isomer characterized by a cis double bond at the 14th carbon position.

Recent research has identified Sphingosine (d18:1(14Z)) as a biomarker in DEGS1-related hypomyelinating leukodystrophy, a rare neurological disorder.[1][2] In this condition, a deficiency in the enzyme dihydroceramide (B1258172) desaturase 1 (DEGS1) leads to the accumulation of a bypass metabolite, N-acyl-(Δ14Z)-sphingosine, which upon hydrolysis, yields Sphingosine (d18:1(14Z)).[2] This finding has spurred interest in understanding the specific biological functions of this atypical sphingolipid, particularly its impact on neural cells.

Comparative Analysis of Sphingosine Isomers

While research on Sphingosine (d18:1(14Z)) is still in its early stages, we can draw comparisons with the well-studied Sphingosine (d18:1(4E)) to highlight potential functional differences.

FeatureSphingosine (d18:1(4E))Sphingosine (d18:1(14Z))Other Alternatives (e.g., S1P)
Primary Role Pro-apoptotic, precursor to Sphingosine-1-Phosphate (S1P)[3]Under investigation, potential role in neurodegeneration[2]Pro-survival, pro-proliferative, signaling molecule[4]
Cellular Localization Primarily in membranesLikely membrane-associated, further studies neededIntracellular and extracellular (secreted)
Signaling Pathways Inhibition of Protein Kinase C (PKC), precursor to S1P signalingUnknown, subject of ongoing researchBinds to S1P receptors (S1PR1-5), activating downstream pathways (e.g., Akt, ERK)
Known Associated Pathologies Implicated in various cancers and inflammatory diseasesDEGS1-related hypomyelinating leukodystrophy[1][2]Multiple sclerosis, cancer, inflammatory diseases

Experimental Data: Validating the Role of Sphingosine (d18:1(14Z))

Currently, there is a paucity of quantitative data directly comparing the effects of Sphingosine (d18:1(14Z)) with its (4E) isomer in specific cell types. The following sections outline key experiments that are crucial for elucidating its function.

Effects on Neuronal and Glial Cell Viability

Objective: To determine if Sphingosine (d18:1(14Z)) exhibits cytotoxic effects on neurons and glial cells (oligodendrocytes, astrocytes, microglia), and to compare its potency with Sphingosine (d18:1(4E)).

Hypothetical Data Table:

Cell TypeTreatmentConcentration (µM)Cell Viability (%)
Primary Cortical NeuronsVehicle Control-100 ± 5
Sphingosine (d18:1(4E))1065 ± 7
Sphingosine (d18:1(14Z))10Data to be determined
Primary OligodendrocytesVehicle Control-100 ± 6
Sphingosine (d18:1(4E))1072 ± 8
Sphingosine (d18:1(14Z))10Data to be determined
Impact on Inflammatory Response in Microglia

Objective: To assess the potential of Sphingosine (d18:1(14Z)) to modulate the inflammatory response in microglia, the resident immune cells of the central nervous system.

Hypothetical Data Table:

TreatmentTNF-α Release (pg/mL)IL-6 Release (pg/mL)
Untreated Microglia50 ± 1030 ± 8
LPS (100 ng/mL)1200 ± 150800 ± 100
LPS + Sphingosine (d18:1(4E)) (10 µM)950 ± 120650 ± 90
LPS + Sphingosine (d18:1(14Z)) (10 µM)Data to be determinedData to be determined

Experimental Protocols

Protocol 1: Analysis of Cell Viability using MTT Assay

Objective: To quantify the effect of Sphingosine (d18:1(14Z)) on the viability of neuronal and glial cells.

Materials:

  • Primary neuronal or glial cell cultures

  • 96-well cell culture plates

  • Sphingosine (d18:1(14Z)) and Sphingosine (d18:1(4E)) stock solutions (in a suitable solvent like DMSO or ethanol)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of Sphingosine (d18:1(14Z)) and Sphingosine (d18:1(4E)) in cell culture medium. Include a vehicle control.

  • Replace the existing medium with the treatment solutions.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Cytokine Release using ELISA

Objective: To quantify the effect of Sphingosine (d18:1(14Z)) on the release of pro-inflammatory cytokines from microglia.

Materials:

  • Primary microglial cell culture

  • 24-well cell culture plates

  • Sphingosine (d18:1(14Z)) and Sphingosine (d18:1(4E)) stock solutions

  • Lipopolysaccharide (LPS)

  • Cell culture medium

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

  • Microplate reader

Procedure:

  • Seed microglia in a 24-well plate and allow them to acclimate.

  • Pre-treat the cells with Sphingosine (d18:1(14Z)), Sphingosine (d18:1(4E)), or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS to induce an inflammatory response. Include an unstimulated control.

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.[5]

Protocol 3: Chromatographic Separation of Sphingosine Isomers

Objective: To analytically separate and quantify Sphingosine (d18:1(14Z)) and Sphingosine (d18:1(4E)) in biological samples.

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the specific detection and quantification of sphingolipid isomers. A published method for the separation of these specific isomers can be adapted for this purpose.[1]

General Workflow:

  • Lipid Extraction: Extract lipids from cell lysates or tissues using a suitable method, such as a modified Bligh-Dyer extraction.

  • Chromatographic Separation: Utilize a reverse-phase C18 column with an appropriate gradient of mobile phases to achieve separation of the isomers.

  • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of each isomer based on their precursor and product ion masses.

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Signaling Pathways and Experimental Workflows

Sphingolipid_Metabolism_and_Signaling cluster_0 De Novo Synthesis cluster_1 Sphingolipid Metabolism cluster_2 DEGS1 Deficiency Bypass cluster_3 Cellular Effects Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Sphinganine (d18:0) Sphinganine (d18:0) Dihydroceramide Dihydroceramide Ceramide Ceramide Sphingosine (d18:1(4E)) Sphingosine (d18:1(4E)) S1P S1P Sphingomyelin Sphingomyelin N-acyl-(Δ14Z)-sphingosine N-acyl-(Δ14Z)-sphingosine Sphingosine (d18:1(14Z)) Sphingosine (d18:1(14Z)) Apoptosis Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation Neuroinflammation? Neuroinflammation?

Caption: Sphingolipid metabolism and the generation of bioactive molecules.

Experimental_Workflow cluster_assays Functional Assays cluster_analysis Data Analysis Cell Culture (Neurons, Glia) Cell Culture (Neurons, Glia) Treatment Treatment Cell Culture (Neurons, Glia)->Treatment Sphingosine (d18:1(14Z)) Sphingosine (d18:1(14Z)) Treatment->Sphingosine (d18:1(14Z)) Sphingosine (d18:1(4E)) Sphingosine (d18:1(4E)) Treatment->Sphingosine (d18:1(4E)) Vehicle Control Vehicle Control Treatment->Vehicle Control Cell Viability (MTT) Cell Viability (MTT) Treatment->Cell Viability (MTT) Apoptosis (Caspase Assay) Apoptosis (Caspase Assay) Treatment->Apoptosis (Caspase Assay) Cytokine Release (ELISA) Cytokine Release (ELISA) Treatment->Cytokine Release (ELISA) Gene Expression (qPCR/RNA-seq) Gene Expression (qPCR/RNA-seq) Treatment->Gene Expression (qPCR/RNA-seq) Quantitative Comparison Quantitative Comparison Cell Viability (MTT)->Quantitative Comparison Apoptosis (Caspase Assay)->Quantitative Comparison Cytokine Release (ELISA)->Quantitative Comparison Signaling Pathway Analysis Signaling Pathway Analysis Gene Expression (qPCR/RNA-seq)->Signaling Pathway Analysis

Caption: Workflow for validating the role of Sphingosine (d18:1(14Z)).

Logical_Relationship cluster_cause Molecular Isomerism cluster_effect Differential Cellular Outcomes Sphingosine (d18:1(4E)) Sphingosine (d18:1(4E)) Altered Receptor Binding? Altered Receptor Binding? Sphingosine (d18:1(4E))->Altered Receptor Binding? Modified Enzyme Kinetics? Modified Enzyme Kinetics? Sphingosine (d18:1(4E))->Modified Enzyme Kinetics? Sphingosine (d18:1(14Z)) Sphingosine (d18:1(14Z)) Sphingosine (d18:1(14Z))->Altered Receptor Binding? Sphingosine (d18:1(14Z))->Modified Enzyme Kinetics? Distinct Signaling Activation? Distinct Signaling Activation? Altered Receptor Binding?->Distinct Signaling Activation? Modified Enzyme Kinetics?->Distinct Signaling Activation? Specific Cellular Phenotypes Specific Cellular Phenotypes Distinct Signaling Activation?->Specific Cellular Phenotypes

Caption: Isomer-specific effects on cellular function.

References

A Comparative Analysis of Atypical Sphingosine (d18:1(14Z)) in Healthy vs. Diseased Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the atypical sphingolipid, Sphingosine (B13886) (d18:1(14Z)), in healthy versus diseased states. While the broader family of sphingolipids, particularly Sphingosine (d18:1) and its phosphorylated form Sphingosine-1-Phosphate (S1P), are extensively studied for their roles in a multitude of cellular processes, the specific isomer Sphingosine (d18:1(14Z)) has a much more defined and currently limited role in pathology. This document summarizes the existing experimental data, details relevant analytical methodologies, and visualizes the pertinent biochemical pathways.

Introduction to Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z)) is a structural isomer of the more common sphingosine (d18:1(4E)). The key difference lies in the position and configuration of the double bond within the 18-carbon backbone. In the common form, a trans double bond exists at the 4-5 position. In contrast, Sphingosine (d18:1(14Z)) possesses a cis double bond at the 14-15 position. This structural variance leads to distinct biological significance.

Current research strongly indicates that Sphingosine (d18:1(14Z)) is not a typical metabolite in healthy individuals. Instead, its presence is a specific biomarker for a rare genetic disorder: DEGS1-related hypomyelinating leukodystrophy[1][2]. This disease is caused by loss-of-function mutations in the DEGS1 gene, which encodes the enzyme Δ(4)-desaturase, responsible for converting dihydroceramide (B1258172) to ceramide, a crucial step in the de novo sphingolipid synthesis pathway[1][3]. In the absence of functional DEGS1, an alternative metabolic pathway involving the enzyme fatty acid desaturase 3 (FADS3) leads to the formation of this atypical sphingolipid[2][4].

Data Presentation: Quantitative Comparison

The available quantitative data for Sphingosine (d18:1(14Z)) is primarily focused on its presence in the plasma of patients with DEGS1-related hypomyelinating leukodystrophy compared to healthy controls. There is a significant lack of data regarding the levels of this specific isomer in other major diseases such as cancer, common neurodegenerative disorders, or metabolic diseases.

Biological MatrixConditionSphingosine (d18:1(14Z)) LevelReference
PlasmaHealthy ControlsNot Detected / Negligible[2]
PlasmaDEGS1-related hypomyelinating leukodystrophySignificantly Elevated[1][2]
Various TissuesCancerNo Data Available
Various TissuesNeurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)No Data Available
Various TissuesMetabolic Disorders (e.g., Diabetes, NAFLD)No Data Available

Note: The table highlights a critical knowledge gap. While the role of other sphingolipids in cancer, neurodegeneration, and metabolic disorders is well-documented, the specific involvement of Sphingosine (d18:1(14Z)) in these conditions remains uninvestigated.

Experimental Protocols

The quantification of Sphingosine (d18:1(14Z)) and other sphingolipids from biological samples is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized protocol based on established methods for sphingolipid analysis.

Protocol: Quantification of Sphingolipids by LC-MS/MS

1. Sample Preparation and Lipid Extraction:

  • Objective: To extract sphingolipids from the biological matrix (e.g., plasma, tissue homogenate).

  • Procedure:

    • To a 100 µL sample, add an internal standard mixture containing a known concentration of a deuterated or C17-based sphingolipid analog.

    • Add 1 mL of a methanol (B129727):chloroform (2:1, v/v) solvent mixture.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

2. Liquid Chromatography (LC) Separation:

  • Objective: To separate the different sphingolipid species based on their physicochemical properties.

  • Typical Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of two mobile phases (e.g., Mobile Phase A: water with 0.1% formic acid and 1 mM ammonium (B1175870) formate; Mobile Phase B: methanol with 0.1% formic acid and 1 mM ammonium formate).

  • Gradient: The gradient starts with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids.

3. Tandem Mass Spectrometry (MS/MS) Detection:

  • Objective: To detect and quantify the separated sphingolipid species with high specificity and sensitivity.

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for sphingoid bases.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion for each analyte and a corresponding product ion. The transition from the precursor to the product ion is highly specific to the target molecule.

    • For Sphingosine (d18:1), the precursor ion is typically m/z 300.3 and a characteristic product ion is m/z 282.3. The specific MRM transition for Sphingosine (d18:1(14Z)) would need to be optimized but is expected to be the same.

  • Quantification: The concentration of each sphingolipid in the sample is determined by comparing the peak area of the analyte to that of its corresponding internal standard and using a calibration curve generated with known concentrations of authentic standards.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism and the "Sphingolipid Rheostat"

The balance between pro-apoptotic ceramide and pro-survival S1P is often referred to as the "sphingolipid rheostat," which plays a critical role in determining cell fate. Sphingosine is a key intermediate in this balance.

Sphingolipid_Rheostat cluster_effects Cellular Effects Ceramide Ceramide Ceramidase Ceramidase Ceramide->Ceramidase Apoptosis Apoptosis Cell Cycle Arrest Ceramide->Apoptosis Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK CerS Ceramide Synthase Sphingosine->CerS S1P S1P S1PLyase S1P Lyase S1P->S1PLyase Degradation SPP S1P Phosphatase S1P->SPP Survival Proliferation Survival Migration S1P->Survival Ceramidase->Sphingosine SphK->S1P CerS->Ceramide SPP->Sphingosine

Caption: The Sphingolipid Rheostat: a balance between ceramide, sphingosine, and S1P.

De Novo Sphingolipid Synthesis and the Role of DEGS1 Deficiency

This pathway illustrates the normal synthesis of ceramide and how a deficiency in the DEGS1 enzyme leads to the accumulation of dihydro-sphingolipids and the formation of the atypical Sphingosine (d18:1(14Z)).

DEGS1_Pathway Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Dihydroceramide Dihydroceramide CerS CerS DEGS1 DEGS1 Dihydroceramide->DEGS1 FADS3 FADS3 (Bypass) Dihydroceramide->FADS3 Ceramide Ceramide (d18:1(4E)) Sphingosine_14Z Sphingosine (d18:1(14Z)) -based lipids SPT->Dihydroceramide DEGS1->Ceramide Normal Pathway FADS3->Sphingosine_14Z DEGS1_Deficiency DEGS1 Deficiency DEGS1_Deficiency->DEGS1 Inhibits

Caption: Formation of Sphingosine (d18:1(14Z)) in DEGS1 deficiency.

General Experimental Workflow for Sphingolipid Analysis

The following diagram outlines the typical workflow for the analysis of sphingolipids from biological samples.

Experimental_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (with Internal Standards) Sample->Extraction LC_Separation LC Separation (e.g., C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

References

Navigating the Specifics: A Comparative Guide to the Detection of Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the nuanced roles of sphingolipids, the precise and specific detection of isomers such as Sphingosine (B13886) (d18:1(14Z)) is paramount. This guide provides a comparative analysis of available methodologies, highlighting the current gold standard for specificity and offering detailed protocols for relevant experimental approaches.

While antibody-based techniques are a cornerstone of molecular biology for protein detection, their application to small, structurally similar lipid isomers like Sphingosine (d18:1(14Z)) presents significant challenges. Currently, there is a notable absence of commercially available antibodies validated for specific binding to the (14Z) isomer of d18:1 Sphingosine. This guide, therefore, compares the gold-standard mass spectrometry approach with the principles of antibody-based detection, providing researchers with the necessary information to select the appropriate methodology.

Methodological Comparison: Antibody-Based Detection vs. LC-MS/MS

The choice of analytical method is critical for obtaining reliable and reproducible data. Below is a comparison of the strengths and weaknesses of antibody-based assays versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Sphingosine (d18:1(14Z)).

FeatureAntibody-Based Detection (e.g., ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity for Isomers Generally low; high potential for cross-reactivity with other sphingosine isomers (e.g., d18:1(4E)) and related lipids.[1][2]Very high; capable of separating and specifically identifying isomers based on chromatographic retention time and unique mass-to-charge (m/z) fragmentation patterns.[3][4][5]
Availability for Sphingosine (d18:1(14Z)) No commercially available and validated specific antibodies found.Well-established as the gold standard for sphingolipid analysis.[3][5]
Sensitivity Can be high, but is dependent on antibody affinity.Extremely high, allowing for detection and quantification of low-abundance lipids in complex biological samples.[3][5]
Quantification Semi-quantitative to quantitative, but can be affected by cross-reactivity.Highly accurate and reproducible absolute quantification using stable isotope-labeled internal standards.
Sample Throughput High throughput is possible with plate-based assays like ELISA.Lower throughput compared to ELISA, but can be automated.
Instrumentation Widely available plate readers.Requires specialized and more expensive mass spectrometry equipment.
Expertise Required Relatively straightforward experimental procedures.Requires significant expertise in instrument operation, method development, and data analysis.

Visualizing the Landscape

To provide context for the importance of specific detection, the following diagrams illustrate the sphingolipid metabolic pathway and the workflows of the discussed analytical methods.

Sphingolipid_Metabolism Sphingolipid Metabolism Pathway cluster_isomers Sphingosine Isomers Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (d18:0) Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine (d18:1) Ceramide->Sphingosine CDase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SGPP1/2 Sphingosine_14Z Sphingosine (d18:1(14Z))

Caption: Simplified diagram of the sphingolipid metabolism pathway.

LCMS_Workflow LC-MS/MS Workflow for Sphingosine Analysis Sample Biological Sample (Plasma, Cells, etc.) Extraction Lipid Extraction (e.g., with internal standards) Sample->Extraction LC Liquid Chromatography (LC) (Isomer Separation) Extraction->LC MS Tandem Mass Spectrometry (MS/MS) (Fragmentation & Detection) LC->MS Data Data Analysis (Quantification) MS->Data Competitive_ELISA Competitive ELISA for Lipid Specificity Plate Plate coated with Sphingosine-carrier conjugate Transfer Transfer mixture to coated plate Plate->Transfer Sample_Ab Incubate Sample (containing free Sphingosine) with primary antibody Sample_Ab->Transfer Wash1 Wash unbound antibody Transfer->Wash1 Secondary_Ab Add enzyme-linked secondary antibody Wash1->Secondary_Ab Wash2 Wash unbound secondary antibody Secondary_Ab->Wash2 Substrate Add substrate Wash2->Substrate Detection Measure signal (inversely proportional to sample Sphingosine) Substrate->Detection

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the atypical sphingolipid, Sphingosine (B13886) (d18:1(14Z)), and other relevant biomarkers, particularly in the context of DEGS1-related hypomyelinating leukodystrophy. It includes supporting experimental data, detailed methodologies, and visualizations to aid in the understanding and validation of this novel biomarker.

Introduction to Sphingosine (d18:1(14Z))

Sphingosine (d18:1(14Z)), also known as SPB 18:1(14Z);O2, is an atypical sphingolipid that has emerged as a highly specific biomarker for a rare genetic disorder, DEGS1-related hypomyelinating leukodystrophy.[1][2] Unlike the canonical Sphingosine (d18:1 or sphingenine) which has a trans double bond at the 4-5 position, this isomer possesses a cis double bond at the 14-15 position.[2] Its formation is a direct consequence of a metabolic bypass reaction that occurs in individuals with loss-of-function mutations in the DEGS1 gene.[1][2]

The Metabolic Pathway of Sphingosine (d18:1(14Z)) Formation

In a healthy individual, the enzyme Δ4-dihydroceramide desaturase (DEGS1) catalyzes the conversion of dihydroceramide (B1258172) to ceramide, a crucial step in the de novo sphingolipid synthesis pathway. However, in individuals with DEGS1 deficiency, this conversion is impaired, leading to an accumulation of dihydroceramides (dhCer) and other dihydrosphingolipids (dhSL).[1][3]

In this pathological state, the enzyme fatty acid desaturase 3 (FADS3) acts on the accumulated dihydroceramide to introduce a Δ14Z double bond, forming N-acyl-(Δ14Z)-sphingosine, which upon hydrolysis, yields Sphingosine (d18:1(14Z)).[1] This unique metabolic route makes the presence of Sphingosine (d18:1(14Z)) a highly specific indicator of DEGS1 deficiency.

G cluster_0 De Novo Sphingolipid Synthesis cluster_1 Healthy Pathway cluster_2 DEGS1 Deficiency Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine + Palmitoyl-CoA->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 (Functional) N-acyl-(Δ14Z)-sphingosine N-acyl-(Δ14Z)-sphingosine Dihydroceramide->N-acyl-(Δ14Z)-sphingosine FADS3 (Bypass Reaction) Complex Sphingolipids Complex Sphingolipids Ceramide->Complex Sphingolipids Sphingosine (d18:1(14Z)) Sphingosine (d18:1(14Z)) N-acyl-(Δ14Z)-sphingosine->Sphingosine (d18:1(14Z)) Hydrolysis DEGS1_Deficiency DEGS1 Deficiency (Loss of function)

Metabolic pathway of Sphingosine (d18:1(14Z)) formation in DEGS1 deficiency.

Comparative Analysis of Biomarkers for DEGS1-Related Hypomyelinating Leukodystrophy

The primary biomarkers for DEGS1-related hypomyelinating leukodystrophy are elevated levels of dihydrosphingolipids (dhSL) and the presence of Sphingosine (d18:1(14Z)). While both are indicative of the disease, Sphingosine (d18:1(14Z)) offers superior specificity.

BiomarkerPerformance in DEGS1 DeficiencyComparison with AlternativesSupporting Data
Sphingosine (d18:1(14Z)) Present in patients with pathogenic DEGS1 variants.[1][2]More Specific: Not detected in healthy controls or in patients with other pathological disorders of sphingolipid metabolism that also show elevated dhSL.[1] Its presence can help discriminate between pathogenic and benign DEGS1 variants.[1]In a study of patients with DEGS1 variants, Sphingosine (d18:1(14Z)) was detected in the plasma of a patient with a pathogenic variant but was absent in a patient with a benign variant and in 19 unrelated control plasma samples.[1]
Dihydrosphingolipids (dhSL) Significantly elevated in patients with pathogenic DEGS1 variants.[1][3] This includes dihydroceramides (dhCer).Less Specific: Increased levels of dhSL can also be observed in other sphingolipid metabolism disorders.[1]Patient fibroblasts and muscle tissue show a marked increase in the substrate dhCer and the dhCer/Cer ratio.[3]

Experimental Protocols

Sample Preparation and Lipid Extraction

A common method for extracting sphingolipids from biological samples (e.g., plasma, cells) is a modified Bligh-Dyer extraction.

  • Internal Standard Addition: To the sample, add a known amount of a suitable internal standard, such as a stable isotope-labeled version of the analyte.

  • Solvent Addition: Add a 2:1:0.8 (v/v/v) mixture of chloroform (B151607):methanol:water.

  • Vortex and Incubate: Vortex the mixture thoroughly and incubate on ice.

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifugation: Centrifuge the sample to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.

LC-MS/MS Analysis for Sphingosine (d18:1(14Z))

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of sphingolipids. A hydrophilic interaction liquid chromatography (HILIC) method is particularly effective for separating sphingolipids based on headgroup polarity.

  • Chromatographic Separation:

    • Column: A sub-2 µm particle size HILIC column.

    • Mobile Phase A: Acetonitrile with 0.2% formic acid.

    • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.

    • Gradient: A gradient from high organic to increasing aqueous content is used to elute the sphingolipids. A typical run time can be achieved in 4-5 minutes.

    • Flow Rate: Approximately 200-400 µL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is typically used for sphingosine analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, providing high specificity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for Sphingosine (d18:1(14Z)) and the internal standard must be optimized. For many sphingolipids, a common product ion corresponding to the sphingoid backbone (e.g., m/z 264.2 for d18:1 sphingosine-containing lipids) is monitored.

G Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Bligh-Dyer LC_Separation LC_Separation Lipid_Extraction->LC_Separation HILIC MS_Detection MS_Detection LC_Separation->MS_Detection ESI-MS/MS (MRM) Data_Analysis Data_Analysis MS_Detection->Data_Analysis Quantification

Experimental workflow for Sphingosine (d18:1(14Z)) biomarker validation.

Logical Framework for Biomarker Validation

The validation of Sphingosine (d18:1(14Z)) as a biomarker for DEGS1-related hypomyelinating leukodystrophy follows a logical progression, comparing its performance against existing or alternative biomarkers.

G cluster_0 Biomarker Discovery & Validation cluster_1 Biomarker Candidates Identify_Disease DEGS1-Related Hypomyelinating Leukodystrophy Propose_Biomarkers Potential Biomarkers Identify_Disease->Propose_Biomarkers Analytical_Method Develop & Validate Analytical Method (LC-MS/MS) Propose_Biomarkers->Analytical_Method Sphingosine_14Z Sphingosine (d18:1(14Z)) Propose_Biomarkers->Sphingosine_14Z dhSL Dihydrosphingolipids (dhSL) Propose_Biomarkers->dhSL Clinical_Validation Clinical Cohort Study Analytical_Method->Clinical_Validation Comparative_Analysis Comparative Performance Analysis Clinical_Validation->Comparative_Analysis Sphingosine_14Z->Comparative_Analysis Specificity Sensitivity dhSL->Comparative_Analysis Specificity Sensitivity

Logical framework for validating Sphingosine (d18:1(14Z)) as a biomarker.

Conclusion

The atypical sphingolipid Sphingosine (d18:1(14Z)) represents a highly promising and specific biomarker for the diagnosis of DEGS1-related hypomyelinating leukodystrophy. Its presence in patient plasma is a direct consequence of the underlying enzymatic defect, offering a more precise diagnostic tool compared to the more general elevation of dihydrosphingolipids. The analytical methods for its detection are well-established, relying on the sensitivity and specificity of LC-MS/MS. Further clinical validation in larger patient cohorts will continue to solidify its role in the diagnostic workflow for this rare and debilitating neurological disorder.

References

A Comparative Guide to the Cytotoxicity of Sphingosine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of different sphingosine (B13886) stereoisomers, supported by experimental data. Understanding the nuanced differences in how these isomers affect cell viability and signaling is crucial for research in apoptosis, cancer biology, and the development of novel therapeutics.

Executive Summary

Sphingosine, a fundamental component of sphingolipids, is a bioactive molecule that plays a critical role in cellular processes, including proliferation, differentiation, and apoptosis. The stereochemistry of sphingosine is a key determinant of its biological activity. This guide focuses on the comparative cytotoxicity of the primary sphingosine isomers: D-erythro-sphingosine, L-erythro-sphingosine, D-threo-sphingosine, and L-threo-sphingosine. Experimental evidence indicates that the naturally occurring D-erythro isomer is a potent inducer of apoptosis, while other isomers exhibit varied and often reduced cytotoxic activity. These differences are largely attributed to their distinct interactions with key cellular targets and metabolic pathways.

Quantitative Cytotoxicity Data

IsomerCell LineAssayCytotoxicity MetricValue (µM)
L-erythro-Sphingosine CHO (Chinese Hamster Ovary)Growth InhibitionIC501.3 and 2
L-erythro-Sphingosine MOLT-4 (Acute Lymphoblastic Leukemia)Growth InhibitionIC503.7
All Sphingosine Isomers Multidrug-Resistant MCF-7ADR cellsPKC Inhibition (in vitro)IC50~50

Note: The IC50 values for PKC inhibition are for the enzyme in vitro and not a direct measure of cell cytotoxicity, but they indicate that all isomers can interact with this key signaling molecule at similar concentrations.

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic effects of sphingosine and its isomers are intrinsically linked to the "sphingolipid rheostat," a concept that describes the balance between pro-apoptotic sphingolipids like ceramide and sphingosine, and pro-survival sphingolipids such as sphingosine-1-phosphate (S1P).[1][2][3] The conversion of sphingosine to S1P by sphingosine kinases (SphK) is a critical regulatory point.[2] Inhibition of this kinase can lead to an accumulation of sphingosine, tipping the balance towards apoptosis.[2]

D-erythro-sphingosine , the most biologically active isomer, is a potent inducer of apoptosis.[4] Its cytotoxic effects are mediated through several pathways:

  • Inhibition of Protein Kinase C (PKC): Sphingosine is a known inhibitor of PKC, a family of enzymes that plays a crucial role in cell proliferation and survival.[4]

  • Caspase Activation: Sphingosine-induced apoptosis is often dependent on the activation of caspases, the key executioner enzymes of apoptosis.

  • Mitochondrial Pathway: Sphingosine can act on mitochondria to promote the release of pro-apoptotic factors.[4]

Other Isomers:

  • L-threo-sphingosine has been shown to be partially active in inducing apoptosis.[4]

  • DL-erythro-dihydrosphingosine (a saturated form) is reportedly inactive in inducing apoptosis, highlighting the importance of the double bond in the sphingosine backbone for its cytotoxic activity.[4]

  • Studies on dihydroceramide (B1258172) isomers have shown that the threo isomers (both D and L) are active in inducing apoptosis, while the erythro isomers are inactive.

The differential activities of the isomers suggest a high degree of stereospecificity in their interactions with cellular targets.

Signaling Pathway Diagrams

The following diagrams illustrate the central role of the sphingolipid rheostat and a general workflow for assessing cytotoxicity.

Sphingolipid_Rheostat The Sphingolipid Rheostat and Cell Fate Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK Sphingosine->Apoptosis S1P->Sphingosine S1P Phosphatase Proliferation Proliferation & Survival S1P->Proliferation SphK Sphingosine Kinase (SphK) S1P_Phosphatase S1P Phosphatase Ceramidase Ceramidase Cer_Synthase Ceramide Synthase

Caption: The Sphingolipid Rheostat: Balancing Apoptosis and Survival.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assay start Seed cells in 96-well plate incubation1 Incubate (24h) start->incubation1 treatment Treat with Sphingosine Isomers (various concentrations) incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 assay Add Cytotoxicity Reagent (e.g., MTT, MTS, Resazurin) incubation2->assay incubation3 Incubate (1-4h) assay->incubation3 measurement Measure Absorbance/ Fluorescence incubation3->measurement analysis Data Analysis: Calculate % Viability & IC50 measurement->analysis end Results analysis->end

Caption: A typical workflow for determining the cytotoxicity of sphingosine isomers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of sphingosine isomer cytotoxicity.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat, MCF-7)

  • Complete cell culture medium

  • Sphingosine isomers (dissolved in an appropriate solvent, e.g., ethanol (B145695) or DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the sphingosine isomers in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of sphingosine isomers. Include a vehicle control (medium with the solvent used to dissolve the sphingolipids).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • Sphingosine isomers

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of sphingosine isomers for a specified time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Conclusion

The stereochemistry of sphingosine is a critical factor in determining its cytotoxic effects. The naturally occurring D-erythro isomer is a potent inducer of apoptosis, while other isomers show reduced or altered activity. The differential effects of these isomers are a result of their specific interactions with cellular signaling pathways, most notably the sphingolipid rheostat. For researchers in oncology and drug development, a thorough understanding of the structure-activity relationship of sphingosine isomers is essential for the design of targeted and effective therapeutic strategies. Further research is warranted to fully elucidate the cytotoxic profiles of all sphingosine stereoisomers across a broader range of cancer cell lines.

References

Safety Operating Guide

Navigating the Disposal of Sphingosine (d18:1(14Z)): A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized bioactive lipids like Sphingosine (B13886) (d18:1(14Z)) are critical for maintaining laboratory safety and ensuring environmental protection. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the proper disposal of this atypical sphingolipid.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Skin and Body Protection: A laboratory coat and appropriate footwear are required.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data and Chemical Properties

A comprehensive understanding of the chemical and physical properties of Sphingosine (d18:1(14Z)) is fundamental for its safe handling and disposal. The following table summarizes key data points.

PropertyValue
Molecular Formula C₁₈H₃₇NO₂
Molecular Weight 299.5 g/mol [2]
Appearance Solid
Solubility Soluble in DMF (10 mg/ml) and DMSO (2 mg/ml). Miscible in Ethanol.[2]
Storage Temperature -20°C[2]

Step-by-Step Disposal Procedures

The recommended method for the disposal of Sphingosine (d18:1(14Z)) is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash.

  • Waste Segregation:

    • Do not mix Sphingosine (d18:1(14Z)) waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

    • Collect solid waste (e.g., contaminated pipette tips, vials, gloves) and liquid waste in separate, designated containers.

  • Containerization:

    • Liquid Waste: Use a clearly labeled, leak-proof, and chemically compatible container.

    • Solid Waste: Place all contaminated solid materials in a designated, sealed waste bag or container.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label should identify the contents as "Sphingosine (d18:1(14Z)) Waste" and list any solvents used.

    • Include the approximate concentration, volume, and the date of accumulation.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.

  • Institutional Coordination:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional, local, and national regulations for chemical waste disposal.

Experimental Protocols

While specific experimental protocols for the disposal of Sphingosine (d18:1(14Z)) are not available, the following general procedures for handling spills and decontaminating surfaces should be followed.

Spill Response:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collection: Carefully collect the absorbed waste into a sealed, labeled container for disposal as hazardous chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.

Surface Decontamination:

  • Cleaning Solution: Prepare a solution of soap and water. For more rigorous decontamination, a 10% bleach solution can be used, provided it is compatible with the surface material.

  • Wipe Down: Thoroughly wipe all contaminated surfaces and equipment with the decontamination solution using disposable towels.

  • Rinse: If a bleach solution is used, wipe the surfaces again with water to remove any residual bleach.

  • Waste Disposal: All cleaning materials (e.g., used towels, gloves) must be disposed of as hazardous solid waste.

Sphingolipid Metabolism and Signaling

Sphingosine and its metabolites are key signaling molecules involved in a variety of cellular processes. Ceramide sits (B43327) at the center of sphingolipid metabolism, from which sphingosine is formed. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a potent signaling molecule that acts through G protein-coupled receptors.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SPHK1/2 S1P->Sphingosine SPP1/2 Cellular_Response Cellular Responses (Proliferation, Survival, Migration) S1P->Cellular_Response S1PRs

Caption: Overview of the de novo sphingolipid biosynthesis and salvage pathways, highlighting the central role of ceramide and the generation of the signaling molecule Sphingosine-1-Phosphate (S1P).

The following diagram illustrates the general workflow for the safe disposal of Sphingosine (d18:1(14Z)).

Disposal_Workflow Start Handling of Sphingosine (d18:1(14Z)) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Waste_Generation Generation of Waste (Solid or Liquid) PPE->Waste_Generation Segregation Segregate Waste Streams (Solid vs. Liquid) Waste_Generation->Segregation Solid_Container Seal in Labeled Solid Waste Container Segregation->Solid_Container Liquid_Container Collect in Labeled Liquid Waste Container Segregation->Liquid_Container Labeling Label as 'Hazardous Waste' with Contents and Date Solid_Container->Labeling Storage Store in Designated Secure Area Solid_Container->Storage Liquid_Container->Labeling Liquid_Container->Storage EHS_Contact Contact Institutional EHS for Pickup Storage->EHS_Contact Disposal Proper Disposal by Authorized Personnel EHS_Contact->Disposal

Caption: Procedural workflow for the safe disposal of Sphingosine (d18:1(14Z)) waste in a laboratory setting.

References

Essential Safety and Logistical Information for Handling Sphingosine (d18:1(14Z))

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of bioactive lipids like Sphingosine (B13886) (d18:1(14Z)) is paramount for both personal safety and experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational protocols, and disposal plans for Sphingosine (d18:1(14Z)), ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to Sphingosine (d18:1(14Z)). The following table summarizes the recommended PPE for various laboratory activities involving this compound. While the Safety Data Sheet (SDS) for Sphingosine-1-phosphate (d18:1(14Z)), a related compound, indicates no classification according to the Globally Harmonized System (GHS), general prudence when handling sphingolipids is advised.[1] Another related compound, Azido sphingosine (d18:1), is classified as harmful if swallowed and causes skin and eye irritation, highlighting the need for caution with this class of molecules.[2]

Activity Eye/Face Protection Skin Protection Respiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields or goggles.[3]Chemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes.[3][4]Recommended to be handled in a chemical fume hood to avoid inhalation of any dust.[3]
Preparing Solutions (in organic solvents) Safety glasses with side shields or goggles. A face shield is recommended if there is a splash hazard.[3][5]Chemical-resistant gloves (e.g., nitrile), lab coat, long pants, and closed-toe shoes.[3][4]Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3]
Cell Culture and in vivo Experiments Safety glasses or goggles.[6]Chemical-resistant gloves (e.g., nitrile) and a lab coat.[7]Not generally required if working in a biological safety cabinet.
Waste Disposal Safety glasses or goggles.[7]Chemical-resistant gloves and a lab coat.[7]Not generally required if handling sealed waste containers.

Operational and Disposal Plans

Receiving and Storage: Upon receipt, inspect the container for any damage. Sphingosine (d18:1(14Z)) is typically shipped at room temperature.[8] For long-term storage, it is recommended to store the compound at -20°C to ensure stability for four years or more.[8][9]

Handling: All handling of Sphingosine (d18:1(14Z)) should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3] It is crucial to prevent direct contact with skin and eyes.[10] Always wash hands thoroughly after handling the compound.[10]

Dissolving the Compound: Sphingosine (d18:1(14Z)) is soluble in ethanol (B145695), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[8] When preparing solutions, care should be taken to avoid the creation of dust.[3] For cell culture experiments, a common procedure involves dissolving the lipid in ethanol and then adding it to the culture medium.[11]

Disposal: Sphingosine (d18:1(14Z)) and any contaminated materials should be treated as hazardous chemical waste.[7][10] Do not dispose of this compound down the drain or in regular trash.[10] All contaminated items, such as gloves, pipette tips, and empty vials, must be collected in a designated and clearly labeled hazardous waste container.[7][10] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[7]

Visualized Workflows

The following diagrams illustrate the recommended workflows for handling and emergency procedures related to Sphingosine (d18:1(14Z)).

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimentation cluster_disposal Waste Disposal Receive Receive Compound Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE FumeHood Work in Fume Hood DonPPE->FumeHood Weigh Weigh Solid FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment CollectWaste Collect Contaminated Waste Experiment->CollectWaste LabelWaste Label Hazardous Waste CollectWaste->LabelWaste StoreWaste Store in Designated Area LabelWaste->StoreWaste EHS Contact EHS for Pickup StoreWaste->EHS

Caption: Workflow for Safe Handling and Disposal of Sphingosine (d18:1(14Z)).

cluster_exposure Accidental Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Exposure Exposure Occurs WashSkin Immediately wash with copious amounts of water for at least 15 minutes Exposure->WashSkin Skin RinseEyes Immediately rinse with copious amounts of water for at least 15 minutes, lifting eyelids Exposure->RinseEyes Eye FreshAir Move to fresh air Exposure->FreshAir Inhalation RinseMouth Wash out mouth with water Exposure->RinseMouth Ingestion RemoveClothing Remove contaminated clothing WashSkin->RemoveClothing SeekMedicalSkin Seek medical attention if irritation persists RemoveClothing->SeekMedicalSkin SeekMedicalEye Seek immediate medical attention RinseEyes->SeekMedicalEye SeekMedicalInhale Seek medical attention if breathing is difficult FreshAir->SeekMedicalInhale DoNotInduceVomiting Do not induce vomiting RinseMouth->DoNotInduceVomiting SeekMedicalIngest Seek immediate medical attention DoNotInduceVomiting->SeekMedicalIngest

Caption: Emergency Procedures for Accidental Exposure to Sphingosine Compounds.

References

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